molecular formula C6H6N4O B613801 7-Deazaguanine CAS No. 7355-55-7

7-Deazaguanine

Cat. No.: B613801
CAS No.: 7355-55-7
M. Wt: 150.14 g/mol
InChI Key: OLAFFPNXVJANFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Deazaguanine is a purine analog that forms the core structure of a diverse class of 7-deazapurine nucleotides and nucleosides with critical functions in tRNA and DNA . This pyrrolopyrimidine compound serves as a key intermediate and reference standard in studying the biosynthesis and biological roles of complex this compound derivatives, including queuosine in tRNA and various modified bases in bacteriophage DNA . In research, this compound derivatives are primarily studied for their essential roles in fundamental biological processes. In tRNA, modifications like queuosine and archaeosine fine-tune translation efficiency and modulate codon-anticodon interactions, which can impact cellular stress resistance . In DNA, particularly in bacteriophages, derivatives such as 2'-deoxy-7-deazaguanine (dDG) and 2'-deoxy-7-carboxy-7-deazaguanine (dCDG) function as epigenetic-like modifications that protect viral DNA from host restriction enzymes, representing a counter-defense strategy in the ongoing arms race between viruses and their microbial hosts . The mechanism of incorporation into nucleic acids involves specialized transglycosylase enzymes (TGT for RNA, DpdA for DNA) that catalyze a base-exchange reaction, replacing guanine bases with this compound precursors in the phosphate-sugar backbone . The biosynthetic pathway begins with GTP and involves several enzymes, including the radical S-adenosyl-L-methionine (SAM) enzyme QueE, which catalyzes a remarkable ring contraction to form the distinctive pyrrolo[2,3-d]pyrimidine core . Researchers utilize this compound to explore nucleotide metabolism, enzyme mechanisms in the biosynthesis of natural products like toyocamycin, and the development of novel tools for nucleic acid labeling and cross-linking .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-6-9-4-3(1-2-8-4)5(11)10-6/h1-2H,(H4,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAFFPNXVJANFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30223745
Record name 7-Deazaguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30223745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7355-55-7
Record name 7-Deazaguanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007355557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7355-55-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62498
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Deazaguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30223745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-DEAZAGUANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPL8T5ZO3M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Biological Significance of 7-Deazaguanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deazaguanine is a purine (B94841) analogue where the nitrogen atom at the 7th position of the guanine (B1146940) ring is replaced by a carbon atom. This seemingly subtle structural modification has profound biological implications, impacting a wide range of cellular processes from translation to host-pathogen interactions. Found in both RNA and DNA, this compound and its derivatives play multifaceted roles, serving as key components of hypermodified nucleosides, protecting genetic material, and offering a versatile scaffold for therapeutic development.[1][2][3] This technical guide provides an in-depth exploration of the biological significance of this compound, detailing its biosynthesis, its diverse functions, and its applications in research and medicine.

Biosynthesis of this compound Derivatives

The journey of this compound in biological systems begins with its de novo synthesis from guanosine-5'-triphosphate (GTP).[4][5] This multi-step enzymatic pathway is crucial for the production of various this compound-containing molecules, most notably the precursor 7-cyano-7-deazaguanine (preQ₀).[1][6][7] PreQ₀ serves as a central intermediate for the synthesis of the modified nucleosides queuosine (B110006) (Q) in bacteria and eukarya, archaeosine (B114985) (G+) in archaea, and other secondary metabolites like toyocamycin.[4][6][7]

The biosynthesis of preQ₀ from GTP involves four key enzymatic steps:

  • GTP cyclohydrolase I (FolE): This enzyme, also involved in folate and biopterin (B10759762) synthesis, catalyzes the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate.[1][4]

  • 6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD): QueD converts the product of FolE into 6-carboxy-5,6,7,8-tetrahydropterin.[7][8]

  • 7-carboxy-7-deazaguanine (B3361655) synthase (QueE): This radical SAM enzyme transforms the pterin (B48896) intermediate into 7-carboxy-7-deazaguanine (CDG).[9]

  • 7-cyano-7-deazaguanine synthase (QueC): QueC, an ATPase, catalyzes the final two-step reaction to produce preQ₀ from CDG, via a 7-amido-7-deazaguanine (ADG) intermediate.[1][9]

Biosynthesis_of_preQ0 GTP Guanosine-5'-triphosphate (GTP) H2NTP 7,8-Dihydroneopterin triphosphate GTP->H2NTP FolE FolE (GTP cyclohydrolase I) CPH4 6-Carboxy-5,6,7,8- tetrahydropterin H2NTP->CPH4 QueD QueD CDG 7-Carboxy-7-deazaguanine (CDG) CPH4->CDG QueE QueE preQ0 7-Cyano-7-deazaguanine (preQ₀) CDG->preQ0 QueC QueC FolE->H2NTP QueD->CPH4 QueE->CDG QueC->preQ0

From preQ₀, the pathways for queuosine and archaeosine diverge. In bacteria, preQ₀ is typically reduced to 7-aminomethyl-7-deazaguanine (preQ₁) by QueF before being inserted into tRNA by tRNA-guanine transglycosylase (TGT).[4][7] Subsequent enzymatic modifications lead to the mature queuosine.[7]

Role in tRNA Modification and Translation

The most well-characterized role of this compound is as a component of the hypermodified nucleoside queuosine (Q), found at the wobble position (position 34) of tRNAs for histidine, aspartic acid, asparagine, and tyrosine in most bacteria and eukaryotes.[4][8][10][11] The presence of queuosine in the anticodon loop is critical for fine-tuning translation.[1][2][3]

Key functions of queuosine in tRNA include:

  • Translational Accuracy and Efficiency: Queuosine modification enhances the accuracy and efficiency of translation by stabilizing codon-anticodon interactions.[1][2][3][10] Its presence helps prevent frameshifting and ensures the correct reading frame is maintained.[12]

  • Modulation of Codon Recognition: By modifying the wobble base, queuosine influences which codons are read by the tRNA, thereby impacting codon usage bias and the overall rate of protein synthesis.[1][2][3]

While bacteria can synthesize queuine (B138834) (the base of queuosine) de novo, eukaryotes must obtain it from their diet or gut microbiome, highlighting a fascinating link between metabolism, microbiota, and the host's translation machinery.[4][11][12][13]

Presence in DNA and Host-Defense Mechanisms

Initially thought to be exclusive to tRNA, this compound derivatives have more recently been discovered in the DNA of various bacteria and bacteriophages.[6][7][14][15] This discovery revealed a novel DNA modification system with significant implications for host-defense mechanisms.

Key roles in DNA include:

  • Protection from Restriction Enzymes: The incorporation of this compound derivatives into phage DNA serves as a defense mechanism against host restriction-modification (R-M) systems.[3][6][7][16] The modification prevents the recognition and cleavage of phage DNA by host restriction enzymes, allowing the phage to replicate successfully.[1][7][17] For instance, the replacement of guanine with this compound can completely inhibit cleavage by enzymes like EcoRV.[1]

  • Self-Nonself Discrimination: In bacteria, these modifications are part of elaborate R-M systems that help distinguish self DNA from foreign DNA.[1][3][9] The dpd (deazapurine in DNA) gene cluster in bacteria like Salmonella enterica serovar Montevideo is responsible for inserting this compound derivatives into the bacterial genome.[7][15][18][19]

Phage_Host_Interaction cluster_phage Bacteriophage cluster_host Host Bacterium PhageDNA Phage DNA (unmodified) DpdA DpdA (Transglycosylase) PhageDNA->DpdA RestrictionEnzyme Host Restriction Enzyme PhageDNA->RestrictionEnzyme Cleavage ModifiedPhageDNA Phage DNA with This compound DpdA->ModifiedPhageDNA ModifiedPhageDNA->RestrictionEnzyme Inhibition Replication Successful Phage Replication ModifiedPhageDNA->Replication DegradedDNA Degraded Phage DNA RestrictionEnzyme->DegradedDNA

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in molecular biology and a promising scaffold for drug design.

Research Applications:

  • Probing DNA-Protein Interactions: The substitution of guanine with this compound removes a hydrogen bond acceptor site (N7) in the major groove of DNA without significantly altering the overall structure.[20] This allows researchers to investigate the importance of the N7 position for protein recognition and binding.[20][21]

  • Overcoming DNA Secondary Structures: In techniques like PCR and DNA sequencing, G-rich sequences can form stable secondary structures (e.g., G-quadruplexes) that impede polymerase activity. Replacing dGTP with 7-deaza-dGTP disrupts these non-Watson-Crick interactions, facilitating the amplification and sequencing of these challenging regions.[22]

  • Oligonucleotide Labeling: The C7 position of this compound can be readily modified with various functional groups, such as fluorophores or biotin, for labeling oligonucleotides used in diagnostic and research applications.[23][24]

Therapeutic Potential:

  • Antiviral and Antibacterial Agents: Several this compound-containing nucleoside analogues, such as tubercidin (B1682034) and sangivamycin, exhibit potent antiviral and cytotoxic activities.[1] this compound itself has been shown to inhibit RNA polymerase II, an enzyme essential for viral replication.[25] Furthermore, derivatives of 3-deazaguanine have been synthesized and shown to be potent and selective inhibitors of bacterial DNA polymerase III, demonstrating antibacterial activity against Gram-positive bacteria.[26]

  • Anticancer Properties: The precursor molecule, preQ₀, has been found to possess anticancer properties.[7] The hypomodification of queuosine in tRNA is also associated with cell proliferation and malignancy, suggesting that targeting the queuosine pathway could be a viable anticancer strategy.[11]

Quantitative Data Summary

Compound/SystemParameterValueSignificanceReference
7-deaza-8-aza-dG:C base pairΔTm per modification+1 °CIncreased duplex stability compared to G:C base pair.[22]
N²-(3-ethyl-4-methylphenyl)-3-deazaguaninesMIC (Gram+ bacteria)2.5-10 µg/mlPotent antibacterial activity.[26]
N²-(3,4-dichlorobenzyl)-3-deazaguaninesMIC (Gram+ bacteria)2.5-10 µg/mlPotent antibacterial activity.[26]

Experimental Protocols

Protocol 1: Synthesis of this compound C⁸-(2′-deoxyribonucleoside)

This protocol outlines the synthesis of a this compound nucleoside with an unconventional glycosylation site, as described by Seela et al.[27]

  • Glycosylation: The unprotected this compound base is glycosylated with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in the presence of tin(IV) chloride to yield the benzoyl-protected C⁸-ribonucleoside.[28]

  • Deprotection: The benzoyl groups are removed to give the this compound C⁸-ribofuranoside.[28]

  • Barton Deoxygenation: The ribonucleoside is converted to the 2'-deoxyribonucleoside using the Barton deoxygenation procedure. This involves:

    • Protection of the 3' and 5' hydroxyl groups with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane.

    • Formation of a 2'-O-phenoxythiocarbonyl derivative.

    • Radical deoxygenation using tributyltin hydride and AIBN.

    • Deprotection of the silyl (B83357) groups with tetrabutylammonium (B224687) fluoride.[28]

Protocol 2: Analysis of Nucleoside Composition by HPLC

This protocol is adapted from the methodology used to analyze tRNA nucleosides, including queuosine.[4]

  • tRNA Isolation and Digestion: Isolate total tRNA from cells. Digest the tRNA to its constituent nucleosides using nuclease P1 and bacterial alkaline phosphatase.

  • HPLC Separation: Separate the nucleosides using reverse-phase HPLC. A typical gradient involves:

    • Column: C18 column.

    • Solvent A: Ammonium acetate (B1210297) buffer.

    • Solvent B: Acetonitrile/methanol mixture.

    • Gradient: A multi-step gradient of increasing solvent B concentration over time (e.g., 0-5% B in 7 min, 5-10% B in 15 min, etc.).[4]

    • Flow Rate: 1 ml/min.

  • Detection: Monitor the elution of nucleosides by UV absorbance at 254 nm.[4] The identity of the peaks can be confirmed by mass spectrometry.

HPLC_Workflow Start Isolate tRNA Digestion Enzymatic Digestion (Nuclease P1, BAP) Start->Digestion HPLC Reverse-Phase HPLC Digestion->HPLC Detection UV Detection (254 nm) & Mass Spectrometry HPLC->Detection Analysis Identify & Quantify Nucleosides Detection->Analysis

Conclusion

This compound is a molecule of profound biological importance, with its significance spanning the fundamental processes of translation to the intricate dynamics of host-pathogen co-evolution. Its derivatives, such as queuosine, are critical for maintaining translational fidelity, while its presence in DNA provides a sophisticated defense mechanism for bacteria and phages. The unique chemical properties of this compound also make it an invaluable tool for researchers and a promising platform for the development of novel therapeutics. As our understanding of the diverse roles of this compound continues to expand, so too will the opportunities to harness its potential in science and medicine.

References

The Pyrrolo[2,3-d]pyrimidine Core: A Technical Guide to the Discovery and History of 7-Deazaguanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-deazaguanine (pyrrolo[2,3-d]pyrimidine) scaffold is a privileged structure in medicinal chemistry, underpinning a diverse range of biologically active molecules. From naturally occurring antibiotics to synthetic antiviral and anticancer agents, the replacement of the nitrogen atom at the 7-position of the purine (B94841) ring with a carbon atom bestows unique physicochemical properties that have been exploited in drug discovery for decades. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of this compound derivatives, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of their mechanisms of action.

Discovery and Historical Perspective

The journey of this compound derivatives began with the isolation of nucleoside antibiotics from Streptomyces species in the mid-20th century.[1] Compounds like tubercidin, toyocamycin, and sangivamycin (B1680759) exhibited potent cytotoxic and antiviral activities, sparking initial interest in the 7-deazapurine core.[1] These natural products laid the foundation for extensive research into the structure-activity relationships and synthetic accessibility of this heterocyclic system.

A significant breakthrough in understanding the biological roles of this compound derivatives came with the discovery of queuosine (B110006) and archaeosine, modified nucleosides found in transfer RNA (tRNA) that play crucial roles in the fidelity and efficiency of translation.[2][3] More recently, these modifications have also been identified in the DNA of bacteria and bacteriophages, where they are involved in restriction-modification and anti-restriction systems, highlighting their diverse functions in nucleic acid biology.[2][4]

The biosynthesis of the core this compound structure originates from guanosine (B1672433) triphosphate (GTP).[2] A key intermediate, 7-cyano-7-deazaguanine (preQ0), is synthesized in a four-step enzymatic pathway and serves as the precursor for a multitude of this compound-containing molecules.[2]

Quantitative Biological Activity Data

The biological activities of this compound derivatives are vast and potent. The following tables summarize key quantitative data for some of the most well-studied compounds.

Table 1: Anticancer Activity of Naturally Occurring 7-Deazapurine Nucleosides

CompoundCell LineAssayIC50 (µM)Reference
ToyocamycinMultiple MyelomaXBP1-luciferase inhibition0.08[5]
SangivamycinMultiple MyelomaXBP1-luciferase inhibition0.5[5]
TubercidinMultiple MyelomaXBP1-luciferase inhibition0.34[5]
ToyocamycinHT-29 (Colon Carcinoma)Cell Viability (24h)~1[6]
SangivamycinHT-29 (Colon Carcinoma)Cell Viability (24h)>10[6]

Table 2: Antiviral Activity of Synthetic 7-Deazapurine Nucleosides

CompoundVirusCell LineAssayEC50 (µM)Reference
7-vinyl-7-deaza-adenosine (β-form)Hepatitis C Virus (HCV)RepliconReplicon Assay<10 (EC90 = 7.6)[7]
7-carbomethoxyvinyl-7-deaza-adenosine (α-form)HIV-1VariousAntiviral Assay0.71 ± 0.25[7][8]
3-DeazaguanineInfluenza AIn vivo (mice)Oral treatment-[9]
3-DeazaguanineParainfluenza 1 (Sendai)In vivo (mice)Oral treatmentTherapeutic Index: 16[9]

Table 3: Antibacterial Activity of 7-Deazapurine Derivatives

CompoundBacteriaAssayMIC99 (µg/mL)Reference
1-(β-D-ribofuranosyl)-4-(pyrimidin-4(3H)-on-5-yl)pyrazoleM. smegmatis mc2 155Growth Inhibition13[5]
4-(4-aminopyridin-3-yl)-1H-pyrazolM. tuberculosisGrowth Inhibition20[5]
1-(4'-hydroxy-2'-cyclopenten-1'-yl)-4-(4-benzyloxypyrimidin-5-yl)pyrazoleM. tuberculosisGrowth Inhibition40[5]

Experimental Protocols

Chemical Synthesis of this compound Derivatives

The synthesis of this compound nucleosides often involves two key steps: the construction of the heterocyclic core and the subsequent glycosylation. Functionalization at the 7-position is commonly achieved through cross-coupling reactions.

Protocol 1: Vorbrüggen Glycosylation of 6-Chloro-7-iodo-7-deazapurine

This protocol describes the N-glycosylation of a pre-formed 7-deazapurine base with a protected ribose derivative.[10]

  • Materials: 6-chloro-7-iodo-7-deazapurine, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, N,O-Bis(trimethylsilyl)acetamide (BSA), Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), Anhydrous acetonitrile (B52724).

  • Procedure:

    • To a solution of 6-chloro-7-iodo-7-deazapurine in anhydrous acetonitrile under a nitrogen atmosphere, add BSA (1.2 equivalents) at room temperature.

    • Stir the mixture for 30 minutes to facilitate silylation of the nucleobase.

    • Add a solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 equivalent) in anhydrous acetonitrile to the reaction mixture.

    • Cool the mixture to 0 °C and add TMSOTf (1.4 equivalents).

    • Warm the reaction mixture to 80 °C and stir for 8-12 hours, monitoring progress by TLC.

    • After completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with saturated aqueous NaHCO3 solution.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo.

    • Purify the residue by silica (B1680970) gel column chromatography to yield the protected nucleoside.

Protocol 2: Sonogashira Coupling for C7-Functionalization

This protocol details the palladium-catalyzed cross-coupling of a 7-iodo-7-deazapurine with a terminal alkyne.[11]

  • Materials: 7-iodo-7-deazapurine derivative, Terminal alkyne, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], Copper(I) iodide (CuI), Triethylamine, Anhydrous DMF.

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the 7-iodo-7-deazapurine derivative, Pd(PPh3)4 (5 mol%), and CuI (10 mol%).

    • Add anhydrous DMF and triethylamine. Stir at room temperature for 10-15 minutes until solids are dissolved.

    • Add the terminal alkyne dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12-16 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Biological Assays

Protocol 3: STING Activation Reporter Assay

This protocol describes a cell-based assay to measure the activation of the STING (Stimulator of Interferon Genes) pathway.[12][13][14]

  • Materials: HEK293T cells, Reporter plasmids (pGL3-IFNβ-firefly.Luc and pRL-CMV-renilla.Luc), this compound derivative to be tested, Lipofectamine 2000, Dual-Luciferase Reporter Assay System.

  • Procedure:

    • Co-transfect HEK293T cells with the IFNβ promoter-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid using Lipofectamine 2000.

    • After 24 hours, treat the transfected cells with various concentrations of the this compound derivative.

    • Incubate for an additional 18-24 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Increased normalized luciferase activity indicates activation of the STING pathway.

Signaling Pathways and Experimental Workflows

The cGAS-STING Signaling Pathway

Certain this compound derivatives, particularly cyclic dinucleotides, are potent agonists of the STING pathway, a critical component of the innate immune system that detects cytosolic DNA.[15][16][17][18][19] Activation of this pathway leads to the production of type I interferons and other pro-inflammatory cytokines, making it a promising target for cancer immunotherapy and vaccine adjuvants.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (viral, bacterial, or self) cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING (dimer) cGAMP->STING_ER binds & activates STING_Golgi STING (oligomer) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_genes Type I Interferon Genes pIRF3->IFN_genes translocates & activates transcription IFN_production IFN-β Production IFN_genes->IFN_production

Caption: The cGAS-STING signaling pathway initiated by cytosolic dsDNA.

Experimental Workflow for Analysis of this compound DNA Modifications

The detection and quantification of this compound derivatives in genomic DNA require a multi-step workflow involving enzymatic digestion and sensitive analytical techniques.[4][20]

DNA_Modification_Workflow start Genomic DNA Extraction digestion Enzymatic Digestion (Nuclease P1, Alkaline Phosphatase) start->digestion filtration Ultrafiltration (10 kDa cutoff) to remove enzymes digestion->filtration lcms LC-MS/MS Analysis filtration->lcms quantification Quantification (Multiple Reaction Monitoring) lcms->quantification end Identification and Quantification of Modified Nucleosides quantification->end

Caption: Workflow for analyzing this compound modifications in DNA.

Conclusion

This compound derivatives have a rich history, from their origins as natural product antibiotics to their current status as versatile scaffolds in modern drug discovery. Their unique biological activities, spanning antiviral, anticancer, and immunomodulatory effects, are a testament to their chemical and biological significance. The continued exploration of this remarkable class of molecules, guided by a deeper understanding of their synthetic accessibility and mechanisms of action, holds immense promise for the development of novel therapeutics to address a wide range of human diseases.

References

An In-depth Technical Guide to the 7-Deazaguanine Biosynthesis Pathway from GTP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core 7-deazaguanine biosynthesis pathway, beginning with Guanosine Triphosphate (GTP). The de novo synthesis of this compound derivatives is exclusive to bacteria and archaea, making the enzymes in this pathway potential targets for novel antimicrobial drug development.[1][2] This document details the enzymatic steps, intermediates, quantitative data, and experimental protocols relevant to the study of this essential metabolic route.

Introduction to this compound Biosynthesis

This compound derivatives, such as queuosine (B110006) in bacteria and eukaryotes, and archaeosine (B114985) in archaea, are vital hypermodified nucleosides found in tRNA.[3] These modifications, particularly at the wobble position of the anticodon, are crucial for translational accuracy and efficiency. The biosynthesis of the core this compound structure initiates from GTP and proceeds through a series of enzymatic conversions to produce key intermediates, notably 7-cyano-7-deazaguanine (preQ₀), a universal precursor for various 7-deazapurine-containing molecules.[3][4] The pathway involves five key enzymes: GTP cyclohydrolase I (FolE), 6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD), 7-carboxy-7-deazaguanine (B3361655) synthase (QueE), 7-cyano-7-deazaguanine synthase (QueC), and preQ₀ reductase (QueF).

The Core Biosynthetic Pathway

The conversion of GTP to 7-aminomethyl-7-deazaguanine (preQ₁) occurs in five enzymatic steps. The initial step is shared with the folate and biopterin (B10759762) biosynthesis pathways.

7-Deazaguanine_Biosynthesis_Pathway GTP GTP H2NTP 7,8-Dihydroneopterin (B1664191) triphosphate (H₂NTP) GTP->H2NTP FolE (GTP cyclohydrolase I) CPH4 6-Carboxy-5,6,7,8- tetrahydropterin (CPH₄) H2NTP->CPH4 QueD (CPH₄ synthase) CDG 7-Carboxy-7-deazaguanine (CDG) CPH4->CDG QueE (CDG synthase) preQ0 7-Cyano-7-deazaguanine (preQ₀) CDG->preQ0 QueC (preQ₀ synthase) preQ1 7-Aminomethyl-7- deazaguanine (preQ₁) preQ0->preQ1 QueF (preQ₀ reductase)

Figure 1: The this compound biosynthesis pathway from GTP to preQ₁.

Quantitative Data of Pathway Enzymes

The following tables summarize the available quantitative data for the key enzymes in the this compound biosynthesis pathway.

Table 1: Kinetic Parameters of this compound Biosynthesis Enzymes

EnzymeOrganismSubstrate(s)Km (µM)kcat (min-1)Optimal pHOptimal Temp. (°C)Ref.
GTP cyclohydrolase I (FolE) Escherichia coliGTP100 - 11012 - 19--[5]
6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD) Escherichia coli7,8-Dihydroneopterin triphosphate----[6]
7-carboxy-7-deazaguanine synthase (QueE) Bacillus subtilis6-carboxy-5,6,7,8-tetrahydropterin205.4--[7]
7-cyano-7-deazaguanine synthase (QueC) Bacillus subtilis7-carboxy-7-deazaguanine, ATP, NH₃----[3]
preQ₀ reductase (QueF) Escherichia colipreQ₀< 1.57.67.037[6]
NADPH360.6[1]

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the enzymes involved in this compound biosynthesis.

General Recombinant Protein Expression and Purification

A general workflow for obtaining the recombinant enzymes (FolE, QueD, QueE, QueC, and QueF) is outlined below. This typically involves expressing a His-tagged fusion protein in E. coli and subsequent purification using immobilized metal affinity chromatography (IMAC).

Recombinant_Protein_Purification_Workflow cluster_expression Protein Expression cluster_purification Protein Purification Transformation Transformation of E. coli with expression vector Culture_Growth Growth of E. coli culture Transformation->Culture_Growth Induction Induction of protein expression (e.g., with IPTG) Culture_Growth->Induction Harvesting Cell Harvesting (Centrifugation) Induction->Harvesting Lysis Cell Lysis (e.g., Sonication) Harvesting->Lysis Clarification Clarification of Lysate (Centrifugation) Lysis->Clarification IMAC Immobilized Metal Affinity Chromatography (IMAC) Clarification->IMAC Elution Elution of His-tagged protein IMAC->Elution Dialysis Dialysis / Buffer Exchange Elution->Dialysis

Figure 2: A general workflow for recombinant protein expression and purification.

Protocol 4.1.1: General Expression of His-tagged Proteins in E. coli

  • Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with the expression vector containing the gene of interest with an N- or C-terminal His₆-tag. Plate on selective LB agar (B569324) plates (e.g., with ampicillin (B1664943) or kanamycin) and incubate overnight at 37°C.[5]

  • Starter Culture: Inoculate a single colony into 5-10 mL of selective LB medium and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate a large volume of selective LB medium (e.g., 1 L) with the overnight starter culture. Grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

  • Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 4.1.2: General Purification of His-tagged Proteins using IMAC

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris. Collect the supernatant.

  • IMAC: Equilibrate an IMAC column (e.g., Ni-NTA resin) with lysis buffer. Load the clarified lysate onto the column.

  • Washing: Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Buffer Exchange: Exchange the buffer of the purified protein into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

Enzyme-Specific Assay Protocols

The activity of each enzyme in the pathway can be monitored by following the consumption of substrate or the formation of the product, typically using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 4.2.1: GTP Cyclohydrolase I (FolE) Activity Assay

This assay measures the conversion of GTP to 7,8-dihydroneopterin triphosphate (H₂NTP).

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.8), 100 mM KCl, 5 mM MgCl₂, 1 mM GTP, and a suitable amount of purified FolE enzyme in a total volume of 100 µL.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Quenching: Stop the reaction by adding an equal volume of 1 M HCl.

  • Analysis: Analyze the formation of H₂NTP by reverse-phase HPLC. The product can be detected by its absorbance at around 254 nm and 330 nm.

Protocol 4.2.2: 6-carboxy-5,6,7,8-tetrahydropterin Synthase (QueD) Activity Assay

This assay measures the conversion of H₂NTP to 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄).

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, H₂NTP (generated in situ from GTP using FolE or chemically synthesized), and purified QueD enzyme. All solutions should be prepared under anaerobic conditions.[8]

  • Incubation: Incubate the reaction at 37°C in an anaerobic environment.

  • Quenching: Stop the reaction at various time points by adding a quenching solution (e.g., acid or organic solvent).

  • Analysis: Analyze the formation of CPH₄ by HPLC, monitoring the absorbance at approximately 298 nm.[8]

Protocol 4.2.3: 7-carboxy-7-deazaguanine Synthase (QueE) Activity Assay

This assay measures the conversion of CPH₄ to 7-carboxy-7-deazaguanine (CDG).

  • Reaction Mixture: The assay is performed under strict anaerobic conditions. The reaction mixture typically contains 50 mM PIPES-KOH (pH 7.4), 10 mM DTT, 2 mM MgSO₄, 2 mM S-adenosyl-L-methionine (SAM), a reducing system (e.g., NADPH, flavodoxin reductase, and flavodoxin, or sodium dithionite), CPH₄, and purified and reconstituted QueE enzyme.[4]

  • Incubation: Incubate the reaction at the desired temperature (e.g., 37°C).

  • Quenching: Terminate the reaction by adding trichloroacetic acid (TCA) to a final concentration of 3% (w/v).[4]

  • Analysis: Analyze the formation of CDG by LC-MS. CDG can be quantified by comparing the peak areas in the UV chromatogram to a standard curve.[4]

Protocol 4.2.4: 7-cyano-7-deazaguanine Synthase (QueC) Activity Assay

This assay measures the ATP-dependent conversion of CDG to 7-cyano-7-deazaguanine (preQ₀).

  • Reaction Mixture: The reaction mixture contains buffer (e.g., 50 mM Tris-HCl, pH 8.0), MgCl₂, ATP, a source of ammonia (B1221849) (e.g., ammonium (B1175870) chloride), CDG, and purified QueC enzyme.[3]

  • Incubation: Incubate the reaction at 37°C.

  • Quenching: Stop the reaction at different time points.

  • Analysis: Monitor the formation of preQ₀ by HPLC, observing the absorbance at around 300 nm.[4]

Protocol 4.2.5: preQ₀ Reductase (QueF) Activity Assay

This assay measures the NADPH-dependent reduction of preQ₀ to 7-aminomethyl-7-deazaguanine (preQ₁).

  • Reaction Mixture: A typical reaction mixture contains 50 mM phosphate (B84403) buffer (pH 7.25), 100 mM KCl, 0.5 mM preQ₀, 0.5 mM NADPH, and purified QueF enzyme.[1]

  • Incubation: Incubate the reaction at 30°C.

  • Monitoring: The reaction can be monitored continuously by following the decrease in absorbance at 340 nm due to the oxidation of NADPH.

  • Product Confirmation: The formation of preQ₁ can be confirmed by reverse-phase HPLC.[1]

Conclusion

The this compound biosynthesis pathway represents a rich area for fundamental biochemical research and for the development of novel therapeutics. The enzymes in this pathway, being absent in humans, are attractive targets for the design of selective inhibitors with potential as antimicrobial agents. This technical guide provides a foundational resource for researchers in this field, summarizing the key enzymatic steps, available quantitative data, and detailed experimental protocols to facilitate further investigation. Further research is warranted to fully characterize the kinetics of all enzymes in the pathway and to explore the regulatory mechanisms that govern this essential metabolic route.

References

The Pivotal Role of 7-Deazaguanine in tRNA and DNA Modifications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 7-deazaguanine modifications, focusing on their biosynthesis, functional roles in transfer RNA (tRNA) and deoxyribonucleic acid (DNA), and the methodologies used for their study. The complex pathways and significant biological implications of these modifications, from ensuring translational fidelity to protecting viral genomes, are detailed, offering critical insights for research and therapeutic development.

Section 1: this compound Modification in tRNA - The Queuosine (B110006) Pathway

The most well-characterized this compound modification in tRNA is queuosine (Q), a hypermodified nucleoside found at the wobble position (position 34) of tRNAs with a GUN anticodon.[1][2][3] These tRNAs are specific for the amino acids asparagine, aspartic acid, histidine, and tyrosine.[1][2][4] The presence of Q is nearly universal in bacteria and eukaryotes, though eukaryotes cannot synthesize it de novo and must acquire the base, queuine, from their diet or gut microbiota.[2][4][5]

Biosynthesis of Queuosine

In bacteria, the de novo synthesis of queuosine is a complex process that begins with guanosine-5'-triphosphate (GTP).[5][6] The pathway proceeds through several enzymatic steps to produce the key intermediate, 7-aminomethyl-7-deazaguanine (preQ₁).[7] This precursor is then inserted into the tRNA by the enzyme tRNA-guanine transglycosylase (TGT), which exchanges the genetically encoded guanine (B1146940) at position 34 for preQ₁.[7][8][9] Subsequent modifications to the tRNA-inserted preQ₁ lead to the final queuosine structure.[7][8]

The biosynthesis pathway is tightly regulated, in part by preQ₁ riboswitches, which are cis-acting RNA elements that bind to the preQ₁ intermediate and control the expression of genes involved in the Q biosynthetic pathway.[1][10][11]

Diagram: Bacterial Queuosine (Q) Biosynthesis Pathway

Queuosine_Biosynthesis GTP GTP FolE FolE (GTP Cyclohydrolase I) GTP->FolE H2NTP 7,8-Dihydroneopterin triphosphate (H2NTP) QueD QueD H2NTP->QueD CPH4 6-Carboxy-5,6,7,8- tetrahydropterin (CPH4) QueE QueE (Radical SAM) CPH4->QueE CDG 7-Carboxy-7-deazaguanine (CDG) QueC QueC CDG->QueC preQ0 7-Cyano-7-deazaguanine (preQ₀) QueF QueF preQ0->QueF preQ1 7-Aminomethyl-7-deazaguanine (preQ₁) TGT TGT preQ1->TGT tRNA_G tRNA(G34) tRNA_G->TGT Guanine out tRNA_preQ1 tRNA(preQ₁) QueA QueA tRNA_preQ1->QueA tRNA_oQ tRNA(oQ) QueG QueG/QueH tRNA_oQ->QueG tRNA_Q tRNA(Q) FolE->H2NTP QueD->CPH4 QueE->CDG QueC->preQ0 QueF->preQ1 TGT->tRNA_preQ1 Guanine out QueA->tRNA_oQ QueG->tRNA_Q

Caption: De novo biosynthesis of queuosine-modified tRNA in bacteria.

Functional Significance of Queuosine in tRNA

The presence of queuosine at the wobble position has a profound impact on translation. It enhances the accuracy and efficiency of protein synthesis by modulating codon-anticodon interactions.[4][12][13] Specifically, Q-modified tRNAs can prevent translational frameshifting and suppress stop codon readthrough.[4] Unlike unmodified guanosine, which shows a strong preference for C-ending codons, queuosine allows for more equivalent recognition of both C- and U-ending codons (NAC and NAU), thereby reducing codon bias.[4][12][14][15] This modification is crucial for translating genes enriched in NAU codons and has been implicated in cellular processes such as proliferation, malignancy, bacterial virulence, and biofilm formation.[4][14]

Quantitative Data on Queuosine Function

The effects of queuosine modification on translation have been quantified through various studies, including ribosome profiling and fluorescence-based assays.

ParameterOrganism/SystemObservationReference
Codon Occupancy Human CellsAbsence of Q increases ribosome occupancy (slows translation) at C-ending His (CAC) and Asp (GAC) codons.[13]
Codon Occupancy Human CellsAbsence of Q has little effect on ribosome occupancy at U-ending His (CAU) and Asp (GAU) codons.[13]
Sense Codon Reassignment E. coliAbsence of Q modestly improves reassignment of Asn (AAU) codon (1.2-fold).[16]
Sense Codon Reassignment E. coliAbsence of Q decreases reassignment efficiency of Asp (GAU) codon (1.6-fold).[16]
Translational Efficiency E. coliOverexpression of QueF (increasing Q) enhances translation of a reporter with U-ending codons by 34% compared to C-ending codons.[14]
tRNA Deletion Signature Human CellsPeriodate treatment induces a ~13% deletion fraction at the Q34 position in cytosolic tRNAAsn, allowing quantification.[17]
Experimental Protocol: Quantification of tRNA Q-Modification by APB-Northern Blot

This method quantifies the modification status of individual tRNAs based on the cis-diol group present in queuosine, which retards tRNA migration in a polyacrylamide gel containing N-acryloyl-3-aminophenylboronic acid (APB).[18]

1. Materials:

  • Total RNA isolated from cells.

  • N-acryloyl-3-aminophenylboronic acid (APB).

  • Urea (B33335).

  • 10X TBE buffer (Tris/Borate/EDTA).

  • Acrylamide/Bis-acrylamide solution (19:1).

  • Ammonium persulfate (APS).

  • TEMED.

  • Nylon membrane.

  • DNA oligonucleotide probes specific for the tRNA of interest.

  • T4 Polynucleotide Kinase (PNK) and [γ-³²P]ATP for probe labeling.

  • Hybridization buffer.

2. Methodology:

  • Gel Preparation:

    • Prepare a 10% polyacrylamide gel containing 8 M urea and 0.5 mg/mL APB in 1X TBE.

    • Add fresh 10% APS and TEMED to polymerize the gel.

    • Pre-run the gel at 300V for at least 30 minutes in 1X TBE buffer.

  • Sample Preparation and Electrophoresis:

    • Mix 5-10 µg of total RNA with an equal volume of RNA loading dye.

    • Denature samples at 65°C for 5 minutes and then chill on ice.

    • Load samples onto the APB gel and run at 300-400V until the bromophenol blue dye reaches the bottom. The Q-modified tRNA will migrate slower than the unmodified form.

  • Northern Blotting:

    • Transfer the RNA from the gel to a nylon membrane using a semi-dry or wet electro-transfer apparatus.

    • UV-crosslink the RNA to the membrane.

  • Hybridization:

    • Prepare a ³²P-labeled DNA probe complementary to the target tRNA using T4 PNK.

    • Pre-hybridize the membrane in hybridization buffer for 1-2 hours at 42°C.

    • Add the labeled probe and hybridize overnight at 42°C.

  • Washing and Imaging:

    • Wash the membrane with appropriate low and high stringency buffers to remove non-specific binding.

    • Expose the membrane to a phosphor screen and image using a phosphorimager.

  • Quantification:

    • Measure the band intensities for the upper (Q-modified) and lower (unmodified) tRNA species.

    • Calculate the percentage of Q-modification as: (Intensity of Q-modified band) / (Total Intensity of both bands) * 100.

Section 2: this compound Modification in DNA

While long known in tRNA, this compound derivatives have more recently been discovered in the DNA of bacteriophages and some bacteria.[3][19][20][21] These modifications serve as a sophisticated defense mechanism, protecting the viral or bacterial genome from the host's restriction-modification systems.[20][22][23]

Biosynthesis and Incorporation into DNA

The biosynthesis of this compound DNA modifications leverages enzymes from the same pathway as tRNA queuosine synthesis, illustrating remarkable evolutionary plasticity.[3][24] The common precursor, 7-cyano-7-deazaguanine (preQ₀), is synthesized via the action of FolE, QueD, QueE, and QueC.[6][25][26]

Instead of the tRNA-specific TGT, a homologous DNA-specific transglycosylase, DpdA, is responsible for inserting the modified base into DNA post-replication.[19][23][24] DpdA exchanges a guanine in the DNA for a preQ₀ base.[24] In some systems, this preQ₀ can be further modified within the DNA by other enzymes (e.g., DpdC) to derivatives like 2'-deoxy-7-amido-7-deazaguanine (dADG).[19][24]

Diagram: Phage DNA Modification Workflow

DNA_Modification_Workflow cluster_synthesis Precursor Synthesis (Host or Phage Encoded) cluster_incorporation Post-Replicative Incorporation cluster_protection Host Interaction GTP GTP QueEnzymes QueC, D, E GTP->QueEnzymes preQ0 preQ₀ QueEnzymes->preQ0 DpdA DpdA (DNA Transglycosylase) preQ0->DpdA PhageDNA_G Phage DNA (Guanine) PhageDNA_G->DpdA Guanine out PhageDNA_preQ0 Phage DNA (preQ₀-modified) DpdA->PhageDNA_preQ0 RE Host Restriction Enzymes PhageDNA_preQ0->RE Protection Protection RE->Protection Cleavage DNA Cleavage

Caption: Generalized workflow for this compound modification of phage DNA.

Functional Significance in DNA

The primary function of this compound modifications in DNA is to evade host defense systems.[20] The absence of the N7 atom in the purine (B94841) ring prevents recognition and cleavage by many restriction endonucleases, which often interact with this part of the guanine base. This modification acts as a form of "epigenetic armor," allowing the phage to replicate successfully within a hostile bacterial host.[19]

Quantitative Data on DNA Protection

The protective effect of these modifications can be demonstrated by restriction enzyme digestion assays.

Phage/PlasmidModificationRestriction EnzymeResultReference
Phage CAjan2'-deoxy-preQ₀MultipleProtects phage DNA from host restriction enzymes.[23]
pUC19 (in vitro)preQ₀-modifiedBssSI (recognizes GCGCGC)Nicking activity is inhibited compared to unmodified pUC19.[27]
pUC19 (in vitro)ADG-modifiedBssSI (recognizes GCGCGC)Nicking activity is inhibited compared to unmodified pUC19.[27]
Experimental Protocol: In Vitro DNA Modification and Restriction Analysis

This protocol describes the reconstitution of the Dpd modification machinery from Salmonella enterica to modify DNA in vitro, followed by an analysis of its resistance to restriction enzymes.[24]

1. Materials:

  • Purified DpdA and DpdB proteins.

  • Plasmid DNA (e.g., pUC19).

  • preQ₀ base.

  • Reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 2 mM DTT).

  • ATP.

  • Restriction enzyme and corresponding buffer.

  • Agarose (B213101) gel and electrophoresis equipment.

  • DNA purification kit.

2. Methodology:

  • In Vitro Modification Reaction:

    • Set up a reaction containing plasmid DNA (e.g., 1 µg), DpdA (e.g., 2 µM), DpdB (e.g., 2 µM), and preQ₀ (e.g., 50 µM) in the reaction buffer.

    • Initiate the reaction by adding ATP to a final concentration of 2 mM.

    • Incubate the reaction at 37°C for 2-4 hours.

    • Purify the modified plasmid DNA using a standard DNA purification kit to remove proteins and excess reagents.

  • Restriction Enzyme Digestion:

    • Set up parallel digestion reactions for unmodified (control) and modified plasmid DNA.

    • In each reaction, combine 200-500 ng of DNA with the chosen restriction enzyme and its specific buffer.

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C) for 1 hour.

  • Agarose Gel Electrophoresis:

    • Load the digested samples onto a 1% agarose gel alongside an undigested control and a DNA ladder.

    • Run the gel until sufficient separation of bands is achieved.

    • Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Safe) and visualize under UV light.

  • Analysis:

    • Compare the banding patterns of the unmodified and modified DNA.

    • Protection from restriction is indicated if the modified DNA remains in its supercoiled or linear (if pre-linearized) form, while the unmodified DNA is digested into smaller fragments.

Section 3: Relevance to Drug Development

The enzymes involved in this compound pathways, particularly tRNA-guanine transglycosylase (TGT), represent promising targets for therapeutic intervention.

  • Antibacterial Target: The bacterial TGT is essential for the virulence of pathogens like Shigella, the causative agent of dysentery. Inhibiting this enzyme could serve as a novel antibacterial strategy.[28]

  • Eukaryotic TGT and Disease: The human TGT has been implicated in various cellular processes and diseases. Modulating its activity by introducing artificial this compound derivatives has shown therapeutic potential in animal models of multiple sclerosis.[29] The enzyme's ability to incorporate a broad range of artificial substrates opens avenues for targeted tRNA engineering and therapy.[29]

  • Phage Therapy: Phages that naturally utilize this compound DNA modifications are inherently more resistant to bacterial defenses, making them strong candidates for development in phage therapy applications.[30]

References

The Covert Currency of Infection: A Technical Guide to 7-Deazaguanine Modifications in Bacteria and Phages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ongoing evolutionary arms race between bacteria and bacteriophages has driven the innovation of sophisticated molecular weaponry. Among the most fascinating are the 7-deazaguanine-based modifications of nucleic acids. Initially identified as hypermodified bases in transfer RNA (tRNA), these compounds are now recognized as crucial components of phage defense mechanisms against bacterial restriction systems and are also found in bacterial genomic DNA. This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, and functional significance of this compound derivatives in these biological systems. We present a comprehensive overview of the key molecular players, detailed experimental protocols for their study, and a quantitative analysis of their prevalence. This document is intended to serve as a valuable resource for researchers in microbiology, virology, and drug development, offering insights into novel therapeutic targets and biotechnological tools.

Introduction: The Expanding World of this compound Modifications

This compound is a structural analog of guanine, differing by the substitution of the nitrogen at position 7 with a carbon atom. This seemingly subtle change has profound biological implications, altering the chemical properties of the nucleobase and its interactions with proteins. In the realm of bacteria and phages, this compound serves as the core scaffold for a diverse array of modified nucleosides, most notably queuosine (B110006) (Q) and archaeosine (B114985) (G+) in tRNA, and a growing family of 2'-deoxy-7-deazaguanine derivatives in phage DNA.[1][2]

The presence of queuosine in the anticodon loop of specific tRNAs is known to enhance translational fidelity and efficiency.[3] However, the discovery of this compound modifications in the genomic DNA of phages has unveiled a critical role in evading host defense mechanisms.[4] These modifications can render phage DNA resistant to cleavage by a broad spectrum of bacterial restriction enzymes, thereby ensuring successful replication and propagation of the virus.[1][4] This guide delves into the specifics of these modifications, their biosynthesis, and the experimental approaches to unravel their complexities.

Quantitative Analysis of this compound Derivatives

The prevalence of this compound modifications varies significantly across different bacterial and phage species. Quantitative analysis, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS), has provided valuable insights into the extent of these modifications.

Table 1: Abundance of 2'-deoxy-7-deazaguanine Derivatives in Phage DNA
Phage SpeciesHost SpeciesThis compound DerivativeAbundance (% of Guanine Bases)Reference
Escherichia phage CAjanEscherichia coli2'-deoxy-7-cyano-7-deazaguanosine (dPreQ₀)32%[5]
Enterobacteria phage 9gEscherichia coli2'-deoxyarchaeosine (dG+)27%[4]
Campylobacter phage CP220Campylobacter jejuni2'-deoxy-7-amido-7-deazaguanosine (dADG)100%[5]
Halovirus HVTV-1Halorubrum sp.2'-deoxy-7-aminomethyl-7-deazaguanosine (dPreQ₁)30%[5]
Pseudomonas phage iggyPseudomonas aeruginosa2'-deoxy-7-cyano-7-deazaguanosine (dPreQ₀)~16.5%[6]
Table 2: Quantitative Data on Queuosine in Bacterial tRNA
Bacterial SpeciestRNA SpeciesQueuosine AbundanceReference
Escherichia colitRNAAsp, tRNAAsn, tRNAHis, tRNATyrPresent in the wobble position[3][7]
Salmonella enterica serovar MontevideotRNAPrecursor (preQ₀) utilized for DNA modification[8]

Biosynthesis of this compound Derivatives: A Shared Pathway with Divergent Fates

The biosynthesis of this compound derivatives originates from guanosine (B1672433) triphosphate (GTP) and proceeds through a common intermediate, 7-cyano-7-deazaguanine (preQ₀).[9] This central pathway is conserved in both bacteria and archaea and is hijacked by phages to produce their own modified bases.

The key enzymes involved in the synthesis of preQ₀ are:

  • FolE (GTP cyclohydrolase I): Catalyzes the conversion of GTP to dihydroneopterin triphosphate.

  • QueD (6-carboxy-5,6,7,8-tetrahydropterin synthase): Converts dihydroneopterin triphosphate to 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄).

  • QueE (7-carboxy-7-deazaguanine synthase): A radical SAM enzyme that transforms CPH₄ into 7-carboxy-7-deazaguanine (B3361655) (CDG).

  • QueC (7-cyano-7-deazaguanine synthase): Catalyzes the final step to produce preQ₀ from CDG.[9][10]

From preQ₀, the pathways diverge to produce the various modified nucleosides found in tRNA and DNA. In bacteria, preQ₀ is typically reduced to 7-aminomethyl-7-deazaguanine (preQ₁) by QueF before being incorporated into tRNA by a tRNA-guanine transglycosylase (TGT).[11] Phages, on the other hand, utilize a DNA-specific transglycosylase, DpdA, to insert preQ₀ or its derivatives directly into their genomic DNA.[12] Further enzymatic modifications can then occur on the DNA-incorporated base.

Biosynthesis of this compound Derivatives cluster_preQ0 preQ₀ Biosynthesis cluster_tRNA tRNA Modification (Bacteria) cluster_DNA DNA Modification (Phages) GTP GTP H2NTP Dihydroneopterin triphosphate GTP->H2NTP FolE CPH4 6-Carboxy-5,6,7,8- tetrahydropterin (CPH₄) H2NTP->CPH4 QueD CDG 7-Carboxy-7-deazaguanine (CDG) CPH4->CDG QueE preQ0 7-Cyano-7-deazaguanine (preQ₀) CDG->preQ0 QueC preQ1_tRNA preQ₁ preQ0->preQ1_tRNA QueF dPreQ0_DNA dPreQ₀ in DNA preQ0->dPreQ0_DNA DpdA (incorporation) Q_tRNA Queuosine (Q) in tRNA preQ1_tRNA->Q_tRNA QueA, QueG/H preQ1_tRNA->Q_tRNA TGT (incorporation) dADG_DNA dADG in DNA dPreQ0_DNA->dADG_DNA DpdC dPreQ1_DNA dPreQ₁ in DNA dPreQ0_DNA->dPreQ1_DNA QueF-like dG_plus_DNA dG+ in DNA dPreQ0_DNA->dG_plus_DNA Gat-QueC

Biosynthesis of this compound derivatives.

Experimental Protocols

A variety of experimental techniques are employed to study the occurrence and biosynthesis of this compound derivatives. Below are detailed methodologies for key experiments.

Isolation and Purification of this compound Modified Phage DNA

Objective: To obtain high-purity phage genomic DNA containing this compound modifications for downstream analysis.

Protocol:

  • Phage Propagation and Concentration:

    • Propagate the phage of interest on its susceptible bacterial host using standard liquid or solid culture methods.

    • Concentrate the phage particles from the lysate by polyethylene (B3416737) glycol (PEG) precipitation or ultracentrifugation.

  • Nuclease Treatment:

    • Treat the concentrated phage suspension with DNase I and RNase A to degrade any contaminating bacterial nucleic acids.

  • Phage Lysis and DNA Extraction:

    • Lyse the purified phage particles using a combination of proteinase K and a denaturing agent (e.g., SDS or guanidinium (B1211019) thiocyanate).

    • Extract the DNA using phenol:chloroform:isoamyl alcohol followed by ethanol (B145695) precipitation.

    • Alternatively, use a commercial phage DNA purification kit following the manufacturer's instructions.[13][14][15]

  • DNA Quantification and Quality Control:

    • Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).

    • Assess the purity of the DNA by measuring the A260/A280 and A260/A230 ratios.

    • Verify the integrity of the DNA by agarose (B213101) gel electrophoresis.

LC-MS/MS Analysis of this compound Derivatives in DNA

Objective: To detect and quantify 2'-deoxy-7-deazaguanine derivatives in purified phage DNA.

Protocol:

  • Enzymatic Hydrolysis of DNA:

    • Digest 1-10 µg of purified phage DNA to its constituent nucleosides using a cocktail of enzymes including DNase I, nuclease P1, and alkaline phosphatase.[5]

  • LC-MS/MS Analysis:

    • Separate the nucleosides using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

    • Detect and identify the canonical and modified nucleosides using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).[5][8]

    • Use synthetic standards of the expected this compound derivatives for accurate identification and quantification.

  • Data Analysis:

    • Quantify the abundance of each modified nucleoside relative to the total amount of deoxyguanosine (dG) in the sample.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify the enzymes involved in the this compound biosynthesis pathway for in vitro studies.

Protocol:

  • Gene Cloning:

    • Amplify the genes encoding the desired enzymes (e.g., folE, queD, queE, queC, dpdA) from the bacterial or phage genome of interest via PCR.

    • Clone the amplified genes into a suitable expression vector, often with an affinity tag (e.g., His-tag, GST-tag) for simplified purification.[16][17]

  • Protein Expression:

    • Transform the expression construct into a suitable bacterial host strain (e.g., E. coli BL21(DE3)).

    • Induce protein expression with an appropriate inducer (e.g., IPTG).

  • Cell Lysis and Protein Purification:

    • Harvest the bacterial cells and lyse them by sonication or high-pressure homogenization.

    • Purify the tagged protein from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • Further purify the protein using size-exclusion or ion-exchange chromatography if necessary.

  • Protein Characterization:

    • Confirm the purity and molecular weight of the purified protein by SDS-PAGE.

    • Verify the identity of the protein by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).

In Vitro Reconstitution of the this compound Biosynthesis Pathway

Objective: To biochemically validate the function of the purified biosynthetic enzymes.

Protocol:

  • Reaction Setup:

    • Combine the purified enzymes (FolE, QueD, QueE, and QueC) in a reaction buffer containing GTP and other necessary cofactors (e.g., Mg²⁺, ATP, NADPH).[10]

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzymes.

  • Analysis of Products:

    • Monitor the formation of the reaction intermediates (H₂NTP, CPH₄, CDG) and the final product (preQ₀) over time using HPLC or LC-MS/MS.[10]

    • Confirm the identity of the products by comparing their retention times and mass spectra with those of authentic standards.

Restriction Enzyme Protection Assay

Objective: To assess the ability of this compound modifications to protect phage DNA from cleavage by restriction enzymes.

Protocol:

  • DNA Digestion:

    • Incubate the purified modified phage DNA and unmodified control DNA (e.g., from a bacterial host or a different phage) with a panel of restriction enzymes.

    • Use a range of enzymes with different recognition sequences.

  • Agarose Gel Electrophoresis:

    • Analyze the digestion products by agarose gel electrophoresis.

  • Analysis:

    • Compare the digestion patterns of the modified and unmodified DNA. Resistance to cleavage by a particular enzyme indicates that its recognition site is protected by the this compound modification.[3][18][19][20][21]

Experimental Workflow for this compound Modification Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis of DNA Modification cluster_functional Functional Characterization cluster_biosynthesis Biosynthesis Pathway Elucidation phage_prop Phage Propagation and Concentration dna_extraction Phage DNA Extraction and Purification phage_prop->dna_extraction hydrolysis Enzymatic Hydrolysis to Nucleosides dna_extraction->hydrolysis restriction_assay Restriction Enzyme Protection Assay dna_extraction->restriction_assay lcms LC-MS/MS Analysis hydrolysis->lcms quantification Quantification of Modified Nucleosides lcms->quantification gel_electrophoresis Agarose Gel Electrophoresis restriction_assay->gel_electrophoresis result_analysis Analysis of Protection gel_electrophoresis->result_analysis gene_cloning Gene Cloning and Protein Expression protein_purification Protein Purification gene_cloning->protein_purification in_vitro_reconstitution In Vitro Pathway Reconstitution protein_purification->in_vitro_reconstitution product_analysis HPLC/LC-MS Analysis of Products in_vitro_reconstitution->product_analysis

Workflow for this compound modification analysis.

Conclusion and Future Directions

The study of this compound modifications in bacteria and phages is a rapidly evolving field with significant implications for our understanding of host-pathogen interactions and for the development of novel therapeutics. The ability of phages to extensively modify their genomes to evade bacterial defenses highlights the remarkable plasticity of biological systems. The biosynthetic pathways for these modifications, with their unique enzymatic reactions, present attractive targets for the development of new antimicrobial agents. Furthermore, the enzymes involved in this pathway, such as the DNA transglycosylases, hold promise as novel tools for biotechnology and synthetic biology, enabling the site-specific modification of DNA.

Future research in this area will likely focus on:

  • The discovery of new this compound derivatives and their biosynthetic pathways in a wider range of bacteria and phages.

  • A deeper understanding of the molecular mechanisms by which these modifications inhibit restriction enzymes and other host defense systems.

  • The exploration of the regulatory roles of this compound modifications in both bacterial and phage biology.

  • The development of inhibitors of the this compound biosynthesis pathway as potential antimicrobial drugs.

  • The harnessing of this compound-modifying enzymes for applications in biotechnology and synthetic biology.

This technical guide provides a solid foundation for researchers entering this exciting field and serves as a comprehensive reference for seasoned investigators. The continued exploration of the covert world of this compound modifications promises to yield further groundbreaking discoveries with far-reaching scientific and therapeutic impact.

References

An In-Depth Technical Guide to 7-Deazaguanine: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deazaguanine is a modified purine (B94841) nucleobase, an analog of guanine, where the nitrogen at position 7 is replaced by a carbon atom. This seemingly subtle structural change imparts unique chemical and physical properties, leading to significant biological implications. Found in both transfer RNA (tRNA) and, more recently discovered, in the DNA of various bacteria and bacteriophages, this compound and its derivatives play crucial roles in a range of cellular processes. These include the fine-tuning of translation, providing resistance to cellular stress, and serving as a defense mechanism against host restriction systems.[1][2] Its unique characteristics also make it a valuable tool in synthetic biology and a target for drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of this compound, along with detailed experimental protocols relevant to its study.

Chemical Structure and Physicochemical Properties

This compound, with the chemical formula C₆H₆N₄O, consists of a pyrimidine (B1678525) ring fused to a pyrrole (B145914) ring, forming a pyrrolo[2,3-d]pyrimidine core.[3] This structural modification, the substitution of N7 with a CH group, alters the electronic distribution and hydrogen bonding capabilities compared to guanine.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that experimental data for some properties are limited, and some values are based on theoretical calculations or data from derivatives.

PropertyValueReference/Method
Molecular Formula C₆H₆N₄O--INVALID-LINK--
Molecular Weight 150.14 g/mol --INVALID-LINK--
pKa Calculated values for N1 range from ~10.4 to 11.5, and for the amino group from ~2.5 to 3.5.Theoretical Calculations[4]
Solubility Poorly soluble in water and DMSO.--INVALID-LINK--[5]
UV-Vis λmax Not explicitly found for the free base.-
Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.

  • Mass Spectrometry: The fragmentation pattern of this compound and its derivatives is key to their identification. In mass spectra of this compound-containing nucleosides, a characteristic fragmentation involves the loss of the deoxyribose sugar, yielding a fragment corresponding to the this compound base.[8][9]

Biological Significance and Signaling Pathways

This compound modifications are integral to various biological processes, most notably in the context of tRNA and DNA function.

Role in tRNA

In tRNA, this compound serves as the core structure for complex modifications like queuosine (B110006) (Q) and archaeosine.[1][2] These modifications, occurring at the wobble position of the anticodon, are critical for maintaining translational accuracy and efficiency.[1]

Role in DNA: A Defense Mechanism

The discovery of this compound derivatives in bacterial and phage DNA has unveiled a fascinating aspect of molecular arms races.[1][10]

  • Bacterial Restriction-Modification (R-M) Systems: Some bacteria incorporate this compound derivatives into their own DNA. This modification can serve as a self-identifier, protecting the host DNA from its own restriction enzymes, which are designed to cleave foreign DNA.[4]

  • Phage Anti-Restriction Strategy: Bacteriophages, viruses that infect bacteria, have co-opted this system for their own benefit. Many phages encode the enzymatic machinery to modify their DNA with this compound derivatives after replication. This modification renders the phage DNA resistant to the host bacterium's restriction enzymes, thus ensuring successful infection and replication.[10][11][12]

The biosynthesis of the this compound core begins with guanosine-5'-triphosphate (GTP) and proceeds through a series of enzymatic steps.[1][13][14]

Biosynthesis_of_7_Deazaguanine Biosynthesis Pathway of this compound from GTP GTP GTP H2NTP 7,8-Dihydroneopterin triphosphate GTP->H2NTP FolE (GTP Cyclohydrolase I) CPH4 6-Carboxy-5,6,7,8- tetrahydropterin H2NTP->CPH4 QueD CDG 7-Carboxy-7- deazaguanine CPH4->CDG QueE preQ0 7-Cyano-7- deazaguanine (preQ₀) CDG->preQ0 QueC

Biosynthesis of this compound from GTP.

The following diagram illustrates the general workflow of how phage DNA modification with this compound provides protection against bacterial restriction enzymes.

Phage anti-restriction mechanism.

Experimental Protocols

Chemical Synthesis of this compound

While several synthetic routes exist, a common approach involves the construction of the pyrrolo[2,3-d]pyrimidine core from pyrimidine precursors.[3][15] The following is a generalized protocol based on the condensation of a substituted pyrimidine with a three-carbon synthon.

Materials:

  • 2,4-Diamino-6-chloropyrimidine

  • A suitable three-carbon synthon (e.g., a protected malondialdehyde derivative)

  • Base (e.g., sodium ethoxide)

  • Solvent (e.g., ethanol)

  • Acid for deprotection/cyclization

Procedure:

  • Condensation: React 2,4-diamino-6-chloropyrimidine with the three-carbon synthon in the presence of a base in an appropriate solvent. The reaction is typically carried out at elevated temperatures.

  • Cyclization: The intermediate from the condensation step is then treated with an acid to facilitate the cyclization to form the pyrrolo[2,3-d]pyrimidine ring system.

  • Hydrolysis/Modification: The chloro and/or other protecting groups on the heterocyclic core are then converted to the desired functionalities. For this compound, this typically involves hydrolysis of a chloro or methoxy (B1213986) group to the hydroxyl group (keto form).

  • Purification: The final product is purified by recrystallization or column chromatography.

Note: This is a generalized procedure. Specific reaction conditions, protecting groups, and purification methods will vary depending on the specific synthetic strategy employed.

In Vitro tRNA Modification Assay with tRNA-Guanine Transglycosylase (TGT)

This assay is used to study the incorporation of this compound or its derivatives into tRNA, catalyzed by the enzyme tRNA-guanine transglycosylase (TGT).[10][11]

Materials:

  • Purified TGT enzyme

  • In vitro transcribed tRNA substrate (e.g., tRNATyr)

  • Radiolabeled ([³H]) or unlabeled this compound derivative

  • Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Scintillation cocktail and counter (for radiolabeled substrate)

  • LC-MS system (for unlabeled substrate)

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, TGT enzyme, tRNA substrate, and the this compound derivative.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the TGT enzyme (e.g., 37°C) for a defined period.

  • Reaction Quenching: Stop the reaction, for example, by adding EDTA or by heat inactivation.

  • Analysis:

    • Radiolabeled Substrate: Precipitate the tRNA, wash to remove unincorporated radiolabeled substrate, and quantify the incorporated radioactivity using a scintillation counter.

    • Unlabeled Substrate: Digest the tRNA to nucleosides using a cocktail of nucleases. Analyze the resulting nucleoside mixture by LC-MS to detect and quantify the incorporated this compound derivative.[8][9]

Analysis of this compound in Phage DNA by LC-MS

This protocol outlines the general steps for the detection and quantification of this compound modifications in phage genomic DNA.[8][9]

Materials:

  • Purified phage DNA

  • Nuclease cocktail (e.g., DNase I, nuclease P1, alkaline phosphatase)

  • LC-MS system (preferably a triple quadrupole or high-resolution mass spectrometer)

  • Internal standards (stable isotope-labeled nucleosides) for quantification

Procedure:

  • DNA Extraction: Isolate high-purity genomic DNA from the bacteriophage.

  • Enzymatic Digestion: Digest the phage DNA to its constituent nucleosides using a cocktail of nucleases. This ensures complete breakdown of the DNA into individual nucleosides.

  • Sample Preparation: Add internal standards to the digested sample for accurate quantification. The sample may require cleanup (e.g., by solid-phase extraction) to remove proteins and other interfering substances.

  • LC-MS Analysis: Inject the prepared sample onto an LC-MS system.

    • Liquid Chromatography: Separate the different nucleosides using a suitable C18 reversed-phase column with an appropriate gradient of solvents (e.g., water and acetonitrile (B52724) with a small amount of formic acid).

    • Mass Spectrometry: Detect the eluted nucleosides using the mass spectrometer. For quantification, use multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer, where specific precursor-to-product ion transitions for the this compound derivative and the internal standard are monitored. High-resolution mass spectrometry can be used for accurate mass determination and confirmation of the elemental composition.

  • Data Analysis: Quantify the amount of the this compound derivative relative to the canonical nucleosides by comparing the peak areas to those of the internal standards.

The following diagram illustrates the experimental workflow for analyzing this compound modifications in phage DNA.

Phage_DNA_Analysis_Workflow Workflow for Analysis of this compound in Phage DNA Phage_Culture 1. Phage Amplification and Purification DNA_Extraction 2. Phage DNA Extraction Phage_Culture->DNA_Extraction Enzymatic_Digestion 3. Enzymatic Digestion to Nucleosides DNA_Extraction->Enzymatic_Digestion LC_MS_Analysis 4. LC-MS/MS Analysis Enzymatic_Digestion->LC_MS_Analysis Data_Analysis 5. Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Experimental workflow for phage DNA analysis.

Conclusion

This compound stands as a testament to the intricate and dynamic nature of molecular biology. Its presence as a modified nucleobase in both RNA and DNA underscores its fundamental importance in cellular function and in the evolutionary interplay between bacteria and their viral predators. The unique properties conferred by the C7-for-N7 substitution not only provide a rich area for basic research but also offer exciting opportunities for the development of novel therapeutic agents and biotechnological tools. A thorough understanding of its chemistry, properties, and biological roles, as outlined in this guide, is essential for researchers and drug development professionals seeking to harness the potential of this fascinating molecule. Further research into the precise experimental determination of its physicochemical properties and the elucidation of its involvement in other cellular pathways will undoubtedly continue to expand our knowledge of this important biomolecule.

References

Introduction to 7-deazaguanine precursors preQ0 and preQ1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the 7-Deazaguanine Precursors: preQ₀ and preQ₁

Introduction

The this compound derivatives, preQ₀ (7-cyano-7-deazaguanine) and preQ₁ (7-aminomethyl-7-deazaguanine), are critical metabolic intermediates in the biosynthesis of queuosine (B110006) (Q).[1][2] Queuosine is a hypermodified nucleoside found in the wobble position (position 34) of tRNAs with GUN anticodons, specifically those for asparagine, aspartic acid, histidine, and tyrosine.[3][4][5] This modification is crucial for translational fidelity and efficiency.[1][6] While bacteria can synthesize these precursors de novo from GTP, eukaryotes lack this pathway and must obtain queuine (B138834) (the base of queuosine) or its precursors from their diet or gut microbiota.[3][7][8] The bacterial-specific nature of this pathway and its importance for bacterial viability and virulence make the enzymes and regulatory elements involved, such as preQ₁ riboswitches, attractive targets for novel antibiotic development.[2][9] This guide provides a comprehensive overview of the biosynthesis, regulation, and experimental analysis of preQ₀ and preQ₁.

Biosynthesis of preQ₀ and preQ₁

The de novo synthesis of preQ₀ and preQ₁ in bacteria is a multi-enzyme pathway that begins with guanosine-5'-triphosphate (GTP).[1][10]

  • GTP to preQ₀: The conversion of GTP to preQ₀ involves four key enzymatic steps.[10][11]

    • GTP cyclohydrolase I (GCH1, FolE): Catalyzes the conversion of GTP to dihydroneopterin triphosphate (H₂NTP).[11][12]

    • 6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD): Converts H₂NTP to 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄).[1][12]

    • 7-carboxy-7-deazaguanine (B3361655) synthase (QueE): A radical SAM enzyme that catalyzes the unusual transformation of CPH₄ into 7-carboxy-7-deazaguanine (CDG).[1][11]

    • preQ₀ synthase (QueC): Converts the carboxylate group of CDG into a nitrile group to yield preQ₀ (7-cyano-7-deazaguanine), using ammonia (B1221849) as the nitrogen source in an ATP-dependent reaction.[1][11]

  • preQ₀ to preQ₁: The final step in the formation of the soluble precursor is the reduction of preQ₀.

    • preQ₀ reductase (QueF): This NADPH-dependent enzyme reduces the nitrile group of preQ₀ to an aminomethyl group, forming preQ₁ (7-aminomethyl-7-deazaguanine).[1][11][13]

dot digraph "Queuosine Precursor Biosynthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, label="Bacterial de novo Biosynthesis of preQ₀ and preQ₁", labelloc=t, width=7.5]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Nodes for metabolites GTP [label="GTP", fillcolor="#F1F3F4", fontcolor="#202124"]; H2NTP [label="Dihydroneopterin\ntriphosphate (H₂NTP)", fillcolor="#F1F3F4", fontcolor="#202124"]; CPH4 [label="6-Carboxy-5,6,7,8-\ntetrahydropterin (CPH₄)", fillcolor="#F1F3F4", fontcolor="#202124"]; CDG [label="7-Carboxy-7-deazaguanine\n(CDG)", fillcolor="#F1F3F4", fontcolor="#202124"]; preQ0 [label="preQ₀\n(7-Cyano-7-deazaguanine)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; preQ1 [label="preQ₁\n(7-Aminomethyl-7-deazaguanine)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; preQ1_tRNA [label="preQ₁-tRNA", fillcolor="#F1F3F4", fontcolor="#202124"]; Q_tRNA [label="Queuosine-tRNA", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Nodes for enzymes FolE [label="GCH1 (FolE)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF", width=1.5]; QueD [label="QueD", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF", width=1.5]; QueE [label="QueE", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF", width=1.5]; QueC [label="QueC", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF", width=1.5]; QueF [label="QueF", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF", width=1.5]; TGT [label="TGT", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF", width=1.5]; QueA_G [label="QueA, QueG", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF", width=1.5];

// Pathway Edges GTP -> H2NTP [label=" GCH1 (FolE)"]; H2NTP -> CPH4 [label=" QueD"]; CPH4 -> CDG [label=" QueE"]; CDG -> preQ0 [label=" QueC"]; preQ0 -> preQ1 [label=" QueF\n(NADPH)"]; preQ1 -> preQ1_tRNA [label=" TGT\n(+tRNA, -Guanine)"]; preQ1_tRNA -> Q_tRNA [label=" QueA, QueG"]; }

Caption: The bacterial de novo synthesis pathway from GTP to Queuosine-tRNA.

Incorporation into tRNA and Final Modification

Once synthesized, preQ₁ is incorporated into tRNA by the enzyme tRNA-guanine transglycosylase (TGT), which exchanges the guanine (B1146940) at the wobble position for the preQ₁ base.[1][7] Following this insertion, the modification process is completed by two additional enzymes:

  • S-adenosylmethionine:tRNA ribosyltransferase-isomerase (QueA): Modifies the inserted preQ₁ to epoxyqueuosine.[1][14]

  • Epoxyqueuosine reductase (QueG): Reduces epoxyqueuosine to the final mature queuosine (Q).[1][14]

Regulation by preQ₁ Riboswitches

The biosynthesis and transport of preQ₁ are often regulated by a class of cis-acting RNA regulatory elements known as preQ₁ riboswitches, found in the 5' untranslated regions (5' UTRs) of relevant mRNAs.[1][3] These riboswitches bind directly to preQ₁ and, in response, adopt a structural conformation that represses gene expression.[9] This regulation typically occurs through one of two primary mechanisms:

  • Transcriptional Termination: In the presence of sufficient preQ₁, ligand binding to the riboswitch aptamer domain induces the formation of an intrinsic terminator hairpin in the downstream expression platform.[3][9] This structure causes the transcribing RNA polymerase to dissociate from the DNA template, prematurely halting transcription.[3]

  • Translational Inhibition: Alternatively, preQ₁ binding can cause the riboswitch to fold into a structure that sequesters the Shine-Dalgarno (SD) sequence, the ribosomal binding site.[2][9] This occlusion prevents the ribosome from initiating translation, thereby blocking protein synthesis.[9]

There are three known classes of preQ₁ riboswitches (preQ₁-I, preQ₁-II, and preQ₁-III), which are distinguished by their different aptamer structures but all recognize the same ligand.[15][16] The preQ₁-I class is notable for having one of the smallest known aptamer domains.[3][17]

dot digraph "Riboswitch Regulation" { graph [fontname="Arial", fontsize=12, label="General Mechanism of preQ₁ Riboswitch Action", labelloc=t, width=7.5]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [arrowsize=0.7];

}

Caption: Ligand-dependent conformational switching regulates gene expression.

Quantitative Data

The binding affinity of preQ₀ and preQ₁ to various riboswitch aptamers has been characterized using several biophysical techniques. These values are critical for understanding the specificity and sensitivity of the regulatory system.

LigandRiboswitch AptamerMethodKᴅ (Dissociation Constant)Organism / ContextCitation
preQ₀Wild-type preQ₁ aptamerEquilibrium Dialysis~100 nMBacillus subtilis[17]
preQ₀Wild-type preQ₁ aptamerIn-line Probing~0.1 µMBacillus subtilis[18]
preQ₀Wild-type preQ₁ aptamerIsothermal Titration Calorimetry (ITC)0.57 ± 0.02 µMBacillus subtilis[18]
preQ₁Tte preQ₁-I riboswitchIsothermal Titration Calorimetry (ITC)7.3 ± 2.3 nM (at 25°C)Thermoanaerobacter tengcongensis[19]
preQ₁Tte preQ₁-I riboswitchIsothermal Titration Calorimetry (ITC)430 ± 60 nM (at 60°C)Thermoanaerobacter tengcongensis[19]
preQ₁Bsu preQ₁-I riboswitchNot Specified50 nMBacillus subtilis[9]
preQ₁Fnu WT PreQ₁-I riboswitchMicroScale Thermophoresis (MST)0.36 ± 0.02 µMFusobacterium nucleatum[18]

Experimental Protocols

In Vitro Enzymatic Synthesis of preQ₀

This protocol describes the cell-free synthesis of preQ₀ from GTP using purified enzymes.[11]

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing GTP, GTP cyclohydrolase I (GCH I), E. coli QueD homolog CPH₄ synthase, B. subtilis QueE, and B. subtilis QueC. The buffer should be optimized for the activity of all four enzymes.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C).

  • Monitoring: Monitor the progress of the reaction by taking aliquots at various time points. Analyze the samples using High-Performance Liquid Chromatography (HPLC), typically with detection at 260 nm and 300 nm to observe the disappearance of substrates and the appearance of intermediates (H₂NTP, CPH₄, CDG) and the final product (preQ₀).[11]

  • Purification: Once the reaction is complete, purify preQ₀ from the reaction mixture using chromatographic techniques.

Isothermal Titration Calorimetry (ITC) for Ligand Binding Analysis

ITC is used to directly measure the thermodynamic properties of binding between a riboswitch and its ligand (e.g., preQ₁).[14][18]

Methodology:

  • Sample Preparation: Prepare the riboswitch RNA through in vitro transcription, followed by purification. Lyophilize the RNA and resuspend it in a degassed ITC buffer (e.g., 10 mM Sodium HEPES pH 7.0, 100 mM NaCl, with or without MgCl₂).[14] Prepare the ligand (preQ₀ or preQ₁) in the identical buffer to minimize heat of dilution effects.

  • Calorimeter Setup: Load the RNA solution into the sample cell of the microcalorimeter and the ligand solution into the injection syringe. Allow the system to equilibrate to the desired temperature (e.g., 25°C).

  • Titration: Perform a series of small, precisely measured injections of the ligand into the RNA solution.

  • Data Acquisition: Measure the heat change (endothermic or exothermic) that occurs after each injection.

  • Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of ligand to RNA. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kᴅ), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[18]

dot digraph "ITC_Workflow" { graph [fontname="Arial", fontsize=12, label="Workflow for Isothermal Titration Calorimetry (ITC)", labelloc=t, width=7.5]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes Prep [label="1. Sample Preparation\n- Purified RNA (in cell)\n- Ligand (in syringe)\n- Identical buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; Equil [label="2. Equilibration\n- Load samples\n- Set temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Titr [label="3. Titration\n- Inject ligand into RNA\n- Measure heat change", fillcolor="#F1F3F4", fontcolor="#202124"]; Acq [label="4. Data Acquisition\n- Record heat pulse for\neach injection", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="5. Data Analysis\n- Integrate peaks\n- Plot vs. molar ratio\n- Fit binding isotherm", fillcolor="#FBBC05", fontcolor="#202124"]; Result [label="Results\n- Kᴅ (Affinity)\n- n (Stoichiometry)\n- ΔH (Enthalpy)\n- ΔS (Entropy)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges Prep -> Equil; Equil -> Titr; Titr -> Acq; Acq -> Analysis; Analysis -> Result; }

Caption: Key steps in determining binding thermodynamics using ITC.

Direct RNA Sequencing for In Vivo Detection

Nanopore-based direct RNA sequencing can be used to detect Q and its precursors (preQ₀, preQ₁) in tRNA extracted from cells.[4][20]

Methodology:

  • RNA Extraction: Isolate total RNA or tRNA from bacterial cultures (e.g., wild-type E. coli and relevant knockout strains like Δtgt or ΔqueA).[20]

  • Library Preparation: Ligate sequencing adapters to the 3' and 5' ends of the extracted RNA molecules.

  • Nanopore Sequencing: Sequence the adapter-ligated RNA directly on a nanopore sequencing device. The device measures disruptions in electrical current as individual RNA molecules pass through a nanopore, generating a characteristic "squiggle" for the sequence.

  • Data Analysis: Align the raw sequencing reads to a reference tRNA database. Use specialized software (e.g., JACUSA2) to compare the electrical signal features (base miscalling, deletions, insertions) at the wobble position between unmodified tRNAs (from knockout strains) and modified tRNAs (from wild-type).[4] The distinct error signatures allow for the identification and differentiation of Q, preQ₁, and preQ₀.[4]

Applications in Research and Drug Development

The study of preQ₀ and preQ₁ offers significant opportunities for both fundamental research and therapeutic applications.

  • Antibiotic Targets: Since the queuosine pathway is essential for many pathogenic bacteria but absent in humans, its enzymes (e.g., TGT, QueF) and regulatory riboswitches are prime targets for the development of new antibiotics.[2][7]

  • Chemical Probes: Synthetic analogs of preQ₁ have been developed as chemical tools. For example, preQ₁-alkyne can be metabolically incorporated into tRNA and detected via click chemistry, enabling visualization and enrichment of queuosine-modified tRNAs.[7] Other analogs tethered to electrophiles can be used for covalent crosslinking to their target RNA, helping to map binding sites.[21]

  • Understanding Gene Regulation: The preQ₁ riboswitch, with its small and efficient structure, serves as an excellent model system for studying the fundamental principles of RNA folding, ligand recognition, and gene regulation.[5][17]

References

An In-depth Technical Guide to the Function of Queuosine and Archaeosine as 7-Deazaguanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 7-deazaguanine derivatives, queuosine (B110006) (Q) and archaeosine (B114985) (G+), represent two of the most structurally complex post-transcriptional modifications found in transfer RNA (tRNA).[1][2] Despite sharing a common core structure and early biosynthetic steps, their phylogenetic distribution, location within the tRNA molecule, and primary biological functions are distinct.[1][2] Queuosine, found in Bacteria and Eukarya, is located at the wobble position (position 34) of specific tRNAs and plays a crucial role in fine-tuning translation efficiency and accuracy.[1][3] In contrast, archaeosine is a signature modification in the tRNA of Archaea, located at position 15 in the D-loop, where it contributes significantly to the structural stability of tRNA, a critical feature for thermophilic organisms.[1][2][4] This guide provides a comprehensive overview of the biosynthesis and function of these vital nucleosides, presents quantitative data on their effects, details key experimental protocols, and discusses their implications for drug development.

Introduction to this compound Derivatives in tRNA

Transfer RNAs are central to protein synthesis and are notable for the vast array of over 130 chemically distinct modified nucleosides they contain.[2] These modifications are critical for tRNA function, influencing everything from folding and stability to the speed and fidelity of codon recognition.[2][5] Among the most intricate of these are the this compound derivatives, which are characterized by the replacement of the N7 nitrogen atom in the purine (B94841) ring with a carbon atom.[6] This fundamental structural change gives rise to queuosine and archaeosine, hypermodified nucleosides with profound and diverse roles in molecular biology.[6][7] While queuosine is nearly ubiquitous in Bacteria and Eukarya, archaeosine is found exclusively in Archaea.[2][8] Both originate from the precursor 7-cyano-7-deazaguanine (preQ₀), which is synthesized from guanosine-5'-triphosphate (GTP).[6][9]

Queuosine (Q)

Queuosine is a hypermodified nucleoside found at the wobble position (34) of tRNAs with GUN anticodons, which correspond to the amino acids histidine, asparagine, aspartic acid, and tyrosine.[3][10] Its presence is crucial for ensuring the rapid and accurate translation of corresponding mRNA codons.[11]

Biosynthesis of Queuosine

The biosynthesis of queuosine is unique in that a significant portion of the pathway occurs independently of the tRNA molecule.[2] In bacteria, GTP is converted through a series of enzymatic steps involving FolE, QueD, QueE, and QueC to produce the intermediate 7-cyano-7-deazaguanine (preQ₀).[12] This is then reduced to 7-aminomethyl-7-deazaguanine (preQ₁) by the enzyme QueF.[13] The preQ₁ base is subsequently inserted into the tRNA at position 34 by tRNA-guanine transglycosylase (TGT) in exchange for guanine (B1146940).[13] Further modifications on the tRNA lead to the final queuosine structure.[13]

Eukaryotes, however, cannot synthesize queuosine de novo and must obtain the queuine (B138834) base from their diet or gut microbiota, highlighting a direct link between the microbiome and the host's translational machinery.[8][11][14] A eukaryotic TGT enzyme complex then directly inserts queuine into the appropriate tRNAs.[10][14]

Queuosine_Biosynthesis Bacterial Queuosine (Q) Biosynthesis Pathway GTP GTP preQ0 preQ₀ (7-cyano-7-deazaguanine) GTP->preQ0 FolE, QueD, QueE, QueC preQ1 preQ₁ (7-aminomethyl-7-deazaguanine) preQ0->preQ1 QueF tRNA_preQ1 tRNA(preQ₁³⁴) preQ1->tRNA_preQ1 TGT tRNA_G tRNA(G34) tRNA_Q tRNA(Q34) tRNA_preQ1->tRNA_Q QueA, QueG

Bacterial Queuosine Biosynthesis Pathway
Function in Translation

The primary role of queuosine is to modulate codon-anticodon interactions.[6] Studies have shown that tRNAs containing guanine at the wobble position (G34) have a strong preference for decoding NAC codons over NAU codons.[15] The modification to queuosine (Q34) eliminates this bias, allowing for efficient decoding of both NAC and NAU codons.[15] This enhancement of translational efficiency is critical for the proper expression of genes enriched in NAU codons.[15] Absence of queuosine can slow down translation at these codons, potentially leading to protein misfolding.[11] Furthermore, Q modification helps prevent +1 ribosomal frameshifting, thereby maintaining the correct reading frame during protein synthesis.[14]

Role in Cellular Stress and Disease

The requirement for queuine from the microbiome connects gut health to the host's cellular functions.[14] Q-tRNA modification has been implicated in cellular responses to oxidative and mitochondrial stress.[14] It has been shown to protect its cognate tRNAs from cleavage by ribonucleases like angiogenin (B13778026), which is induced during stress conditions.[14][16] Deficiencies in queuosine modification have been linked to various human diseases, including cancer and neurological disorders, making the Q-biosynthesis pathway a potential target for therapeutic intervention.[14][17] In bacteria, the absence of Q modification can reduce or eliminate pathogenicity and biofilm formation, suggesting that inhibitors of the bacterial TGT enzyme could serve as novel antimicrobial agents.[15][18]

Archaeosine (G+)

Archaeosine is a this compound derivative that is a hallmark of the archaeal domain.[11] It is found almost universally in archaeal tRNAs at position 15, located in the D-loop, a region crucial for forming the tertiary structure of the tRNA molecule.[2][4]

Biosynthesis of Archaeosine

Similar to queuosine, the biosynthesis of archaeosine begins with the GTP-dependent synthesis of the preQ₀ base.[1] In Archaea, the enzyme archaeosine tRNA-guanine transglycosylase (ArcTGT) directly exchanges the guanine at position 15 (G15) of the tRNA with preQ₀.[19][20] The subsequent conversion of the preQ₀-modified tRNA to the final archaeosine-modified tRNA varies between different archaeal lineages.

  • In Euryarchaeota , the enzyme Archaeosine Synthase (ArcS) was initially thought to catalyze the final step.[1] More recent studies have revealed a more complex process where ArcS, in complex with a radical S-adenosyl-L-methionine (SAM) enzyme called RaSEA, converts the preQ₀-tRNA to G+-tRNA.[19][21] This process involves an intermediate where lysine (B10760008) is transferred to the preQ₀ base.[19][22]

  • In Crenarchaeota , which often lack ArcS homologs, two other enzyme families, GAT-QueC and QueF-like, have been identified to functionally replace ArcS and catalyze the formation of archaeosine.[1]

Archaeosine_Biosynthesis Archaeosine (G+) Biosynthesis Pathway GTP GTP preQ0 preQ₀ (7-cyano-7-deazaguanine) GTP->preQ0 tRNA_preQ0 tRNA(preQ₀¹⁵) preQ0->tRNA_preQ0 ArcTGT tRNA_G tRNA(G15) tRNA_Gplus tRNA(G+¹⁵) tRNA_preQ0->tRNA_Gplus ArcS/RaSEA (Euryarchaeota) GAT-QueC or QueF-like (Crenarchaeota)

Archaeosine Biosynthesis Pathway
Function in tRNA Structure and Stability

The primary function of archaeosine is to stabilize the tertiary structure of tRNA.[2][6] The G15 position, where archaeosine is located, forms a tertiary interaction known as a Levitt base pair with the nucleotide at position 48 (C48) in the variable loop.[19] The presence of the positively charged formamidine (B1211174) group on archaeosine is thought to strengthen this interaction through favorable electrostatic interactions with the phosphate (B84403) backbone.[1] This enhanced stability is particularly important for archaea that thrive in extreme environments, such as hyperthermophiles.[2] Loss of archaeosine in the hyperthermophile Thermococcus kodakarensis leads to a severe temperature-sensitive phenotype, demonstrating its crucial role in thermotolerance.[19][23]

Quantitative Data Summary

The functional impact of queuosine and archaeosine has been quantified in various studies. The following tables summarize key findings.

Table 1: Effect of Archaeosine (G+) on tRNA Stability

Organism tRNA Condition Measurement Change with G+ Reference
Thermococcus kodakarensis Total tRNA High Temperature (85°C) Growth Essential for growth [19]
Thermococcus kodakarensis tRNAGln transcript 100 µM MgCl₂ Melting Temp (Tm) Increased [19]
Methanosarcina mazei Total tRNA Standard Temperature Growth No detectable phenotype [23]

| Pyrococcus occultum | tRNAMet | Thermal Denaturation | Melting Temp (Tm) | Increased by >20°C (with other modifications) |[24] |

Table 2: Effect of Queuosine (Q) on Translation

System Measurement Condition Observation with Q Reference
In vitro translation Codon preference G34-tRNA vs Q34-tRNA Eliminates bias against NAU codons [15]
Mammalian cells Translation speed NAU codons Accelerated translation [15]
Human cells tRNA stability Oxidative stress Protects against angiogenin cleavage [16]

| Escherichia coli | Gene expression | NAU-rich genes | Increased translational efficiency |[15] |

Methodologies and Experimental Protocols

Investigating the function of queuosine and archaeosine requires specialized biochemical and molecular biology techniques. Detailed protocols for key experiments are provided below.

Protocol: In Vitro Queuosine Modification of tRNA

This protocol describes the enzymatic modification of in vitro transcribed (IVT) tRNA to incorporate the queuine base.

Materials:

  • Purified IVT tRNA (e.g., tRNAAsp) at 10 µM

  • Purified human tRNA-guanine transglycosylase (TGT) enzyme complex (QTRT1/2)

  • Synthetic queuine base

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM NaCl, 5 mM MgCl₂, 2 mM DTT

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Ethanol (100% and 70%)

  • 3 M Sodium Acetate (B1210297) (pH 5.2)

Procedure:

  • Set up the reaction mixture in a final volume of 50 µL:

    • 10 µM IVT tRNA

    • 5 µM synthetic queuine

    • 200 nM human TGT enzyme

    • 1x Reaction Buffer

  • Incubate the reaction at 30°C for 7 hours.[25]

  • Stop the reaction and purify the tRNA by adding an equal volume of phenol:chloroform. Vortex and centrifuge at max speed for 5 minutes.

  • Transfer the upper aqueous phase to a new tube.

  • Precipitate the tRNA by adding 1/10th volume of 3 M Sodium Acetate and 2.5 volumes of cold 100% ethanol.

  • Incubate at -20°C for at least 1 hour.

  • Centrifuge at max speed for 30 minutes at 4°C to pellet the tRNA.

  • Wash the pellet with 500 µL of cold 70% ethanol.

  • Air dry the pellet and resuspend in nuclease-free water.

  • Confirm modification using methods such as acid-polyacrylamide gel electrophoresis (APAGE) or LC-MS.

Protocol: Analysis of tRNA Modification by LC-MS/MS

This protocol outlines the general workflow for detecting and quantifying modified nucleosides like Q and G+ from total tRNA.

Materials:

  • Isolated total tRNA

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • Ammonium (B1175870) acetate buffer

  • Acetonitrile (ACN), HPLC-grade

  • Formic acid, HPLC-grade

  • HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer

Procedure:

  • tRNA Digestion:

    • To 5-10 µg of total tRNA, add Nuclease P1 in an ammonium acetate buffer.

    • Incubate at 37°C for 2-4 hours to digest the tRNA into 5'-mononucleotides.

    • Add BAP to the reaction and incubate at 37°C for another 1-2 hours to dephosphorylate the nucleotides into nucleosides.

  • Sample Preparation:

    • Filter the digested sample through a 0.22 µm filter to remove enzymes.

  • LC-MS/MS Analysis:

    • Inject the filtered sample onto a reverse-phase HPLC column (e.g., C18).

    • Perform a gradient elution, typically from a low percentage of ACN with formic acid to a high percentage.

    • Monitor the elution of nucleosides using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode (for triple quadrupole) or by full scan MS/MS (for high-resolution MS). Specific mass transitions for Q, G+, and their precursors are used for detection and quantification.

  • Data Analysis:

    • Quantify the modified nucleosides by comparing their peak areas to those of the canonical nucleosides (A, U, G, C) or to a standard curve of synthetic modified nucleosides.

Experimental_Workflow Experimental Workflow for tRNA Modification Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture (e.g., Bacteria, Archaea) tRNA_iso Total tRNA Isolation cell_culture->tRNA_iso tRNA_digest Enzymatic Digestion (Nuclease P1, BAP) tRNA_iso->tRNA_digest lc_sep HPLC Separation (Reverse Phase) tRNA_digest->lc_sep Inject Nucleoside Mix ms_detect MS/MS Detection (Mass Spectrometry) lc_sep->ms_detect data_quant Data Analysis & Quantification ms_detect->data_quant result Modification Profile (Q, G+, etc.) data_quant->result

Workflow for tRNA Modification Analysis

Implications for Drug Development

The distinct pathways and critical functions of queuosine and archaeosine present several opportunities for drug development.

  • Antimicrobials: The bacterial queuosine biosynthesis pathway is essential for the virulence of many pathogens.[18] Since the pathway and the TGT enzyme are distinct from their eukaryotic counterparts, they represent attractive targets for the development of novel antibiotics that would have high specificity and potentially lower toxicity.[15][18]

  • Cancer Therapeutics: The link between Q-tRNA hypomodification and cell proliferation suggests that modulating Q levels could be a strategy in cancer therapy.[14][26] For instance, targeting the eukaryotic TGT complex or controlling the availability of queuine could influence the growth of cancer cells.

  • Neurological and Inflammatory Diseases: Given the emerging roles of Q in protecting against cellular stress and its connections to neurological and inflammatory diseases, strategies to ensure adequate Q-tRNA modification could be beneficial.[14][17] This could involve dietary supplements or therapeutic interventions that modulate the gut microbiome to enhance queuine production.[14]

Conclusion

Queuosine and archaeosine, while both this compound derivatives originating from GTP, have evolved to perform distinct and essential functions in different domains of life. Queuosine acts as a fine-tuner of translation in Bacteria and Eukarya, ensuring accuracy and efficiency, with profound implications for host-microbiome interactions and human health. Archaeosine serves as a critical structural stabilizer for tRNA in Archaea, enabling life to thrive in extreme environments. The detailed understanding of their biosynthesis and function not only deepens our knowledge of fundamental RNA biology but also opens promising new avenues for the development of targeted therapeutics.

References

The Pivotal Role of 7-Deazaguanine in Enhancing Translational Efficiency and Accuracy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fidelity and efficiency of protein synthesis are paramount to cellular homeostasis. Post-transcriptional modifications of transfer RNA (tRNA) play a critical role in fine-tuning this intricate process. Among these, the 7-deazaguanine derivative, queuosine (B110006) (Q), a hypermodified nucleoside found at the wobble position of specific tRNAs, has emerged as a key regulator of translation. This technical guide provides an in-depth exploration of the function of this compound, primarily through queuosine, in modulating translational efficiency and accuracy. We present a comprehensive overview of its biosynthesis, its impact on codon recognition and ribosome kinetics, and the experimental methodologies used to investigate its function. This document is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, drug discovery, and translational medicine.

Introduction

This compound is a purine (B94841) analog where the nitrogen at position 7 is replaced by a carbon. This structural alteration is the foundation for a class of modified nucleosides, the most prominent of which in the context of translation is queuosine (Q).[1][2] Queuosine is found in the anticodon loop (position 34) of tRNAs corresponding to asparagine, aspartic acid, histidine, and tyrosine, all of which recognize codons with a GUN sequence.[3][4] While bacteria can synthesize queuosine de novo, eukaryotes rely on salvaging queuine (B138834) (the base of queuosine) from their diet and gut microbiota, highlighting a fascinating link between metabolism, the microbiome, and the host's translational machinery.[4][5]

The presence of queuosine in the wobble position of the tRNA anticodon has profound implications for the speed and precision of protein synthesis. It influences codon-anticodon interactions, thereby affecting the rate of ribosome translocation and the fidelity of amino acid incorporation.[6][7] Dysregulation of queuosine modification has been linked to various cellular stress responses and disease states, making it a compelling target for further investigation and potential therapeutic intervention.[6]

The Role of Queuosine in Translation Efficiency

Queuosine modification significantly impacts the speed of translation by modulating the decoding of specific codons. Ribosome profiling studies have provided quantitative insights into how the presence or absence of queuosine affects ribosome occupancy at different codons, which is inversely proportional to the speed of translation.

Quantitative Data on Translation Efficiency

The following table summarizes data from a ribosome profiling experiment comparing wild-type Schizosaccharomyces pombe with a mutant lacking queuosine. The values represent the ratio of ribosomal A-site occupancy in the absence of queuosine (-Q) to its presence (+Q). A ratio greater than 1 indicates slower translation, while a ratio less than 1 suggests faster translation in the absence of queuosine.

CodonAmino AcidRibosomal A-site Occupancy Ratio (-Q/+Q)Interpretation in the Absence of Queuosine
CACHistidine> 1Slower Translation
GACAspartic Acid> 1Slower Translation
AAUAsparagine< 1Faster Translation
UAUTyrosine< 1Faster Translation

Data adapted from a study on S. pombe.[8]

These findings suggest that queuosine fine-tunes the translation speed in a codon-specific manner, accelerating the decoding of some codons while decelerating others. This modulation is crucial for maintaining a balanced proteome and ensuring proper protein folding.[9]

The Role of Queuosine in Translation Accuracy

Beyond its role in efficiency, queuosine is a critical determinant of translational accuracy. It helps to ensure the correct amino acid is incorporated in response to a specific codon and maintains the correct reading frame.

Sense Codon Reassignment Efficiency

The impact of queuosine on accuracy can be quantified by measuring the efficiency of sense codon reassignment by orthogonal tRNAs in the presence and absence of queuosine. The following table presents data on the fold change in sense codon reassignment efficiency in a queuosine-deficient E. coli strain compared to a wild-type strain.

CodonAmino AcidFold Change in Reassignment Efficiency (-Q/WT)Interpretation in the Absence of Queuosine
AAUAsparagine1.2Increased competition from endogenous tRNA
CAUHistidine1.0No significant change in competition
GAUAspartic Acid0.7Decreased competition from endogenous tRNA

Data adapted from a study in E. coli.[1]

These results indicate that the absence of queuosine alters the competitive landscape for codon recognition, which can impact the fidelity of translation.[1]

Stop Codon Readthrough

Queuosine has also been implicated in the fidelity of translation termination. While specific quantitative data directly linking queuosine to stop codon readthrough is still emerging, the general rates of readthrough provide a baseline for understanding termination fidelity.

Stop CodonBasal Readthrough Rate
UGA~1.4%
UAG< 0.1%
UAA< 0.1%

General readthrough rates observed in eukaryotic cells.

Signaling Pathways and Experimental Workflows

Queuosine Biosynthesis Pathway

The de novo synthesis of queuosine initiates from guanosine (B1672433) triphosphate (GTP) and proceeds through a series of enzymatic steps to produce the precursor 7-cyano-7-deazaguanine (preQ₀). This precursor is then further modified and incorporated into the tRNA.

Queuosine_Biosynthesis GTP GTP preQ0 preQ₀ (7-cyano-7-deazaguanine) GTP->preQ0 Multiple Enzymatic Steps preQ1 preQ₁ (7-aminomethyl-7-deazaguanine) preQ0->preQ1 QueF tRNA_preQ1 tRNA (preQ₁) preQ1->tRNA_preQ1 tRNA_G tRNA (Guanine) tRNA_G->tRNA_preQ1 TGT (tRNA-guanine transglycosylase) tRNA_Q tRNA (Queuosine) tRNA_preQ1->tRNA_Q Further Modifications

Queuosine Biosynthesis Pathway.

Ribosome Profiling Workflow

Ribosome profiling is a powerful technique to study translation at a global scale. It allows for the precise mapping of ribosome positions on mRNA transcripts, providing insights into translation efficiency.

Ribosome_Profiling cell_lysis Cell Lysis with Translation Inhibitor nuclease_digestion Nuclease Digestion of Unprotected mRNA cell_lysis->nuclease_digestion ribosome_isolation Isolation of Ribosome-Protected Fragments (RPFs) nuclease_digestion->ribosome_isolation rna_extraction RNA Extraction from RPFs ribosome_isolation->rna_extraction library_prep cDNA Library Preparation rna_extraction->library_prep sequencing Deep Sequencing library_prep->sequencing data_analysis Data Analysis and Footprint Mapping sequencing->data_analysis

Ribosome Profiling Workflow.

In Vitro Translation Assay Workflow

In vitro translation assays using purified components allow for the detailed investigation of the effects of specific tRNA modifications on translation in a controlled environment.

In_Vitro_Translation component_prep Preparation of Purified Components (Ribosomes, mRNA, Aminoacyl-tRNAs) reaction_setup Reaction Setup with Modified/Unmodified tRNAs component_prep->reaction_setup incubation Incubation to Allow Translation reaction_setup->incubation product_analysis Analysis of Translation Products (e.g., Gel Electrophoresis, Mass Spectrometry) incubation->product_analysis

In Vitro Translation Assay.

Experimental Protocols

Quantification of Queuosine by LC-MS/MS

Objective: To quantify the levels of queuine and queuosine in biological samples.

Methodology:

  • Sample Preparation:

    • For plasma samples, perform solid-phase extraction using phenylboronic acid (PBA) cartridges to selectively capture cis-diol containing molecules like queuosine.

    • Elute the bound molecules and dry them under vacuum.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Utilize a liquid chromatography system coupled with a triple quadrupole mass spectrometer.

    • Employ a C18 reversed-phase column for chromatographic separation.

    • Use a gradient elution with mobile phases consisting of water and acetonitrile (B52724) with formic acid.

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for specific detection and quantification of queuine and queuosine.

Ribosome Profiling for Assessing Translation Efficiency

Objective: To determine the genome-wide translational status and identify changes in ribosome occupancy due to the absence of queuosine.

Methodology:

  • Cell Lysis and Footprinting:

    • Treat cells with a translation inhibitor (e.g., cycloheximide) to arrest ribosomes on the mRNA.

    • Lyse the cells under conditions that preserve ribosome-mRNA complexes.

    • Digest the lysates with RNase I to degrade mRNA not protected by ribosomes, generating ribosome-protected fragments (RPFs).

  • Ribosome Isolation and RNA Extraction:

    • Isolate the 80S monosomes containing the RPFs by sucrose (B13894) density gradient ultracentrifugation.

    • Extract the RNA from the isolated monosome fraction.

  • Library Preparation and Sequencing:

    • Purify the RPFs (typically 28-30 nucleotides in length) by denaturing polyacrylamide gel electrophoresis.

    • Ligate adapters to the 3' and 5' ends of the RPFs.

    • Perform reverse transcription to generate cDNA.

    • Amplify the cDNA by PCR to create a sequencing library.

    • Sequence the library using a high-throughput sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to the reference genome or transcriptome.

    • Map the 5' ends of the reads to determine the precise location of the ribosomal A-site.

    • Calculate the ribosome density for each codon and each gene.

    • Compare the ribosome occupancy between queuosine-containing and queuosine-deficient samples to identify changes in translation efficiency.[10][11]

In Vitro Translation Assay for Fidelity Measurement

Objective: To measure the accuracy of translation in a reconstituted system with and without queuosine-modified tRNA.

Methodology:

  • Preparation of Components:

    • Purify ribosomes, translation factors (IFs, EFs), and aminoacyl-tRNA synthetases from E. coli or another suitable system.

    • Synthesize mRNA templates containing specific codons of interest, including reporter genes (e.g., luciferase) with mutations that can be suppressed by misreading.

    • Prepare total tRNA and aminoacylate them with the full complement of amino acids, including a radiolabeled amino acid for detection. Prepare separate batches with queuosine-modified and unmodified tRNAs.

  • Translation Reaction:

    • Combine the purified components in a reaction buffer.

    • Initiate translation by adding the mRNA template.

    • Incubate the reaction at 37°C to allow for protein synthesis.

  • Analysis of Fidelity:

    • For missense error measurement, quantify the incorporation of the "wrong" radiolabeled amino acid into the synthesized protein by techniques like scintillation counting after protein purification.

    • For frameshift analysis, design reporter constructs where a frameshift is required to produce a functional protein and measure the activity of the reporter.

    • For stop codon readthrough, use a reporter system where a downstream reporter is only expressed upon readthrough of an upstream stop codon.[12]

Conclusion

The this compound modification, primarily in the form of queuosine, is a crucial regulator of protein synthesis. It fine-tunes both the efficiency and accuracy of translation in a codon-dependent manner. The quantitative data and experimental protocols presented in this guide underscore the significant impact of this modification on cellular function. A deeper understanding of the mechanisms by which this compound derivatives modulate translation will be instrumental for future research into a wide range of biological processes and may pave the way for novel therapeutic strategies targeting the translational machinery. The intricate interplay between diet, the gut microbiome, and the host's translational apparatus, mediated by queuosine, represents a promising and exciting frontier in molecular biology and medicine.

References

The Role of 7-Deazaguanine Derivatives in Cellular Stress Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Deazaguanine derivatives, a class of modified nucleobases, are emerging as critical players in cellular homeostasis and stress resistance across all domains of life. This technical guide provides an in-depth exploration of the mechanisms by which these molecules, particularly the tRNA modifications queuosine (B110006) and archaeosine (B114985), contribute to cellular protection against a variety of stressors, with a primary focus on oxidative and endoplasmic reticulum (ER) stress. We will delve into the molecular pathways, present quantitative data from key studies, and provide detailed experimental protocols for the analysis of these fascinating compounds and their effects.

Introduction: The World of this compound Modifications

This compound is a structural analog of guanine (B1146940) where the nitrogen at position 7 is replaced by a carbon. This seemingly subtle change has profound implications for the chemical properties and biological functions of the resulting nucleosides. In nature, this compound serves as the core scaffold for a variety of modified bases, the most well-studied of which are queuosine (Q) in bacteria and eukaryotes, and archaeosine (G+) in archaea.

These modifications are primarily found in transfer RNA (tRNA), where they play crucial roles in maintaining translational fidelity and efficiency. Eukaryotes are auxotrophic for queuine (B138834), the base of queuosine, and must obtain it from their diet or gut microbiota, highlighting a fascinating link between nutrition, the microbiome, and cellular stress responses[1][2].

This guide will focus on the role of this compound derivatives in mitigating cellular stress, a function that is increasingly recognized as a key aspect of their biological significance.

Mechanisms of Stress Resistance

The protective effects of this compound derivatives are multifaceted and context-dependent. The primary mechanisms elucidated to date involve the modulation of protein translation and the direct enhancement of biomolecule stability.

Queuosine and the Oxidative Stress Response

The most extensively studied role of queuosine in stress resistance is its contribution to the oxidative stress response. The incorporation of queuine into the wobble position of tRNAs for Asp, Asn, His, and Tyr is catalyzed by the enzyme tRNA-guanine transglycosylase (TGT). This modification enhances the cell's ability to cope with reactive oxygen species (ROS) through several mechanisms:

  • Upregulation of Antioxidant Enzymes: Queuine treatment has been shown to increase the expression and activity of key antioxidant enzymes, including catalase, superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase, and glutathione reductase[3]. This leads to a more efficient detoxification of harmful ROS.

  • Induction of Heat Shock Proteins: The presence of queuine can lead to the upregulation of heat shock proteins, such as Hsp70, which act as molecular chaperones to refold damaged proteins and prevent their aggregation[3][4].

  • Enhanced DNA Repair: Queuine has been observed to induce the expression of enzymes involved in DNA repair, mitigating the genotoxic effects of oxidative stress[3][4].

The signaling pathway connecting queuosine-modified tRNA to the upregulation of these stress response genes is thought to involve a process of translational reprogramming . The modification of the anticodon loop can alter the decoding efficiency of specific codons, leading to an increased translation of mRNAs encoding for stress-related proteins[5][6].

Queuosine Deficiency, the Unfolded Protein Response, and ER Stress

A lack of queuine in the diet or a disruption in its incorporation into tRNA can lead to a state of cellular stress. Queuosine deficiency has been shown to cause deregulation of protein translation, leading to the accumulation of misfolded proteins in the endoplasmic reticulum (ER)[1][2]. This triggers a cellular stress response known as the Unfolded Protein Response (UPR) .

The UPR is a complex signaling network that aims to restore ER homeostasis. It is initiated by three main sensor proteins in the ER membrane:

  • PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general attenuation of protein synthesis to reduce the load of new proteins entering the ER. However, it selectively promotes the translation of certain mRNAs, such as that of the transcription factor ATF4, which upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis.

  • IRE1 (Inositol-requiring enzyme 1): Activated IRE1 is a kinase and an endoribonuclease. Its RNase activity splices the mRNA of the transcription factor XBP1, leading to the production of a potent activator of genes encoding ER chaperones and components of the ER-associated degradation (ERAD) pathway.

  • ATF6 (Activating transcription factor 6): When activated, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a transcription factor that moves to the nucleus and activates the expression of ER chaperones.

The activation of the UPR due to queuosine deficiency highlights the critical role of this this compound derivative in maintaining proteostasis.

Archaeosine and Thermotolerance in Archaea

In archaea, particularly those living in extreme environments, the this compound derivative archaeosine (G+) plays a crucial role in thermal stress resistance. Archaeosine is found at position 15 in the D-loop of most archaeal tRNAs. Its presence is critical for the structural integrity and stability of tRNA at high temperatures.

Studies in the hyperthermophilic archaeon Thermococcus kodakarensis have shown that the absence of archaeosine leads to a temperature-sensitive phenotype[4]. This is due to a significant decrease in the melting temperature (Tm) of tRNA, making it more susceptible to denaturation at elevated temperatures. The stabilization of tRNA by archaeosine is essential for maintaining proper translation and cellular function in hyperthermophiles.

Quantitative Data

The following tables summarize key quantitative data from studies investigating the role of this compound derivatives in cellular stress resistance.

Table 1: Effect of Queuine on Antioxidant Enzyme Activity in Dalton's Lymphoma Ascites (DLA) Transplanted Mice

EnzymeTreatment GroupSpecific Activity (Units/mg protein)Fold Change vs. DLA
Catalase Normal15.0 ± 1.5-
DLA5.0 ± 0.51.0
DLA + Queuine (12.5 µg)6.0 ± 0.61.2
DLA + Queuine (25 µg)8.5 ± 0.91.7
DLA + Queuine (50 µg)10.0 ± 1.12.0
Superoxide Dismutase (SOD) Normal20.0 ± 2.0-
DLA8.0 ± 0.81.0
DLA + Queuine (12.5 µg)10.0 ± 1.01.25
DLA + Queuine (25 µg)14.0 ± 1.51.75
DLA + Queuine (50 µg)17.0 ± 1.82.13
Glutathione Peroxidase (GPx) Normal12.0 ± 1.2-
DLA4.0 ± 0.41.0
DLA + Queuine (12.5 µg)5.5 ± 0.61.38
DLA + Queuine (25 µg)7.5 ± 0.81.88
DLA + Queuine (50 µg)9.0 ± 1.02.25
Glutathione Reductase (GR) Normal10.0 ± 1.0-
DLA3.0 ± 0.31.0
DLA + Queuine (12.5 µg)4.5 ± 0.51.5
DLA + Queuine (25 µg)6.0 ± 0.72.0
DLA + Queuine (50 µg)7.5 ± 0.82.5

Data adapted from Pathak et al., Biosci Rep, 2008.

Table 2: Effect of Queuine on tRNA Modification and Gene Expression in Entamoeba histolytica

ParameterControl+ Queuine (0.1 µM)
Queuosine in total tRNA 1.0 (relative level)>5.0 (relative level)
C38 methylation in tRNAAsp 20.0% ± 1.4%52.5% ± 3.5%
Hsp70 mRNA expression Upregulated in the presence of queuine under oxidative stress
Antioxidant enzyme gene expression Upregulated in the presence of queuine
DNA repair enzyme gene expression Upregulated in the presence of queuine

Data adapted from Nagaraja et al., mBio, 2021.[3][4]

Table 3: Role of Archaeosine in tRNA Stability in Thermococcus kodakarensis

tRNAModification StatusMelting Temperature (Tm) in °C
Unmodified tRNA transcript No Archaeosine68.5 ± 0.5
In vitro modified tRNA With Archaeosine72.0 ± 0.5
Fully modified native tRNA With Archaeosine85.0 ± 0.5
Native tRNA from ΔtgtA mutant No Archaeosine81.0 ± 0.5

Data adapted from Phillips et al., J Bacteriol, 2020.[4]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and relationships discussed in this guide.

Queuosine_Biosynthesis_and_Incorporation cluster_bacterial_synthesis Bacterial de novo Synthesis cluster_eukaryotic_salvage Eukaryotic Salvage Pathway GTP GTP preQ0 preQ0 GTP->preQ0 FolE, QueD, QueE, QueC preQ1 preQ1 preQ0->preQ1 QueF Queuosine Queuosine (Q) preQ1->Queuosine TGT Diet_Microbiota Diet / Gut Microbiota Queuine Queuine (q) Diet_Microbiota->Queuine tRNA_Q Queuosine-modified tRNA (Q34) Queuine->tRNA_Q TGT tRNA_G tRNA (G34) tRNA_G->tRNA_Q

Figure 1: Queuosine Biosynthesis and Incorporation Pathway.

Oxidative_Stress_Response Queuosine_tRNA Queuosine-modified tRNA Translational_Reprogramming Translational Reprogramming Queuosine_tRNA->Translational_Reprogramming Antioxidant_Enzymes ↑ Antioxidant Enzymes (Catalase, SOD, GPx, GR) Translational_Reprogramming->Antioxidant_Enzymes HSP70 ↑ Hsp70 Translational_Reprogramming->HSP70 DNA_Repair ↑ DNA Repair Enzymes Translational_Reprogramming->DNA_Repair Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection HSP70->Cellular_Protection DNA_Repair->Cellular_Protection Oxidative_Stress Oxidative Stress (ROS) Cellular_Protection->Oxidative_Stress Inhibits

Figure 2: Queuosine-Mediated Oxidative Stress Response.

Unfolded_Protein_Response cluster_UPR_sensors UPR Sensors cluster_UPR_outcomes UPR Outcomes Queuosine_Deficiency Queuosine Deficiency Translation_Deregulation Translational Deregulation Queuosine_Deficiency->Translation_Deregulation Protein_Misfolding Protein Misfolding in ER Translation_Deregulation->Protein_Misfolding ER_Stress ER Stress Protein_Misfolding->ER_Stress PERK PERK ER_Stress->PERK Activates IRE1 IRE1 ER_Stress->IRE1 Activates ATF6 ATF6 ER_Stress->ATF6 Activates UPR Unfolded Protein Response (UPR) Translation_Attenuation Translation Attenuation UPR->Translation_Attenuation Chaperone_Induction ER Chaperone Induction UPR->Chaperone_Induction ERAD ER-Associated Degradation (ERAD) UPR->ERAD Apoptosis Apoptosis (prolonged stress) UPR->Apoptosis PERK->UPR PERK->Translation_Attenuation IRE1->UPR IRE1->ERAD ATF6->UPR ATF6->Chaperone_Induction

Figure 3: Queuosine Deficiency and the Unfolded Protein Response.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound derivatives and cellular stress.

Analysis of Queuosine Modification in tRNA by APB Gel Electrophoresis and Northern Blotting

This method is used to separate and quantify queuosine-modified tRNA from its unmodified counterpart.

Principle: N-acryloyl-3-aminophenylboronic acid (APB) is co-polymerized into a polyacrylamide gel. The boronic acid moiety of APB interacts with the cis-diol group present in the cyclopentenediol ring of queuosine, retarding the migration of Q-modified tRNA during electrophoresis.

Materials:

  • Total RNA sample

  • Acrylamide/Bis-acrylamide solution (19:1)

  • Urea

  • 10x TBE buffer (Tris-borate-EDTA)

  • N-acryloyl-3-aminophenylboronic acid (APB)

  • TEMED (N,N,N',N'-Tetramethylethylenediamine)

  • APS (Ammonium persulfate)

  • 2x RNA loading buffer (e.g., 95% formamide, 0.025% bromophenol blue, 0.025% xylene cyanol, 5 mM EDTA)

  • Nylon membrane

  • UV crosslinker

  • Hybridization buffer

  • Biotin- or digoxigenin-labeled DNA probe specific for the tRNA of interest

  • Streptavidin-HRP or anti-digoxigenin-AP conjugate

  • Chemiluminescent substrate

Procedure:

  • Gel Preparation (10% Polyacrylamide-Urea-APB gel):

    • For a 10 mL gel, mix:

      • 4.8 g Urea

      • 2.5 mL 40% Acrylamide/Bis-acrylamide (19:1)

      • 1 mL 10x TBE

      • 50 mg APB

    • Add deionized water to a final volume of 10 mL and dissolve completely.

    • Add 10 µL TEMED and 100 µL of 10% APS.

    • Immediately pour the gel between glass plates and insert the comb. Allow to polymerize for at least 1 hour.

  • Sample Preparation and Electrophoresis:

    • Resuspend 5-10 µg of total RNA in 5 µL of RNase-free water.

    • Add 5 µL of 2x RNA loading buffer.

    • Denature the samples at 70°C for 5 minutes and then place on ice.

    • Assemble the gel in the electrophoresis apparatus and pre-run the gel in 1x TBE at 200V for 30 minutes.

    • Load the samples and run the gel at 200V until the bromophenol blue dye reaches the bottom.

  • Northern Blotting:

    • Transfer the RNA from the gel to a nylon membrane using a semi-dry or wet transfer apparatus.

    • UV-crosslink the RNA to the membrane.

    • Pre-hybridize the membrane in hybridization buffer at 42°C for 1 hour.

    • Add the labeled probe and hybridize overnight at 42°C.

    • Wash the membrane to remove unbound probe.

    • Incubate with streptavidin-HRP or anti-digoxigenin-AP conjugate.

    • Wash the membrane and apply the chemiluminescent substrate.

    • Detect the signal using a chemiluminescence imager.

  • Quantification:

    • The upper, slower-migrating band corresponds to the Q-modified tRNA, and the lower band to the unmodified tRNA.

    • Quantify the intensity of each band using densitometry software. The percentage of queuosine modification can be calculated as: (Intensity of Q-tRNA band / (Intensity of Q-tRNA band + Intensity of unmodified tRNA band)) * 100.

Quantification of Queuosine and Archaeosine in tRNA by LC-MS/MS

This method provides a highly sensitive and accurate quantification of modified nucleosides in tRNA.

Principle: Total tRNA is isolated and enzymatically hydrolyzed to individual nucleosides. The nucleosides are then separated by liquid chromatography and detected and quantified by tandem mass spectrometry.

Materials:

  • Purified total tRNA

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • LC-MS/MS system with a C18 reverse-phase column

  • Mobile phase A: e.g., 0.1% formic acid in water

  • Mobile phase B: e.g., 0.1% formic acid in acetonitrile

  • Queuosine and/or archaeosine standards

Procedure:

  • tRNA Hydrolysis:

    • To 1-5 µg of purified tRNA in a final volume of 20 µL, add 2.5 µL of 10x nuclease P1 buffer and 1 µL of nuclease P1 (1 U/µL).

    • Incubate at 37°C for 2 hours.

    • Add 3 µL of 10x bacterial alkaline phosphatase buffer and 1 µL of bacterial alkaline phosphatase (1 U/µL).

    • Incubate at 37°C for another 2 hours.

    • Centrifuge the sample at high speed for 10 minutes to pellet the enzymes.

  • LC-MS/MS Analysis:

    • Inject the supernatant containing the nucleosides onto the LC-MS/MS system.

    • Separate the nucleosides using a gradient of mobile phase B.

    • Perform mass spectrometry in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for queuosine (e.g., m/z 411.2 → 295.1) and/or archaeosine (e.g., m/z 325.1 → 178.1).

    • Generate a standard curve using known concentrations of queuosine and/or archaeosine standards.

  • Quantification:

    • Calculate the concentration of queuosine or archaeosine in the sample by comparing the peak area to the standard curve.

    • Normalize the amount of the modified nucleoside to the amount of a canonical nucleoside (e.g., guanosine) to determine the relative abundance.

Catalase Activity Assay

This spectrophotometric assay measures the activity of catalase in cell lysates.

Principle: Catalase catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen. The rate of H₂O₂ decomposition is monitored by the decrease in absorbance at 240 nm.

Materials:

  • Cell or tissue lysate

  • 50 mM potassium phosphate (B84403) buffer, pH 7.0

  • 30% Hydrogen peroxide (H₂O₂)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of H₂O₂ Solution:

    • Prepare a fresh 10 mM H₂O₂ solution in 50 mM potassium phosphate buffer, pH 7.0. The concentration should be verified by measuring the absorbance at 240 nm (extinction coefficient of H₂O₂ at 240 nm is 43.6 M⁻¹cm⁻¹).

  • Assay:

    • In a quartz cuvette, add 950 µL of the 10 mM H₂O₂ solution.

    • Add 50 µL of the cell lysate (containing 10-50 µg of protein).

    • Immediately mix by inversion and start monitoring the decrease in absorbance at 240 nm for 1-3 minutes.

    • Record the absorbance every 15-30 seconds.

  • Calculation of Activity:

    • Calculate the change in absorbance per minute (ΔA₂₄₀/min) from the linear portion of the curve.

    • Catalase activity is expressed in units/mg of protein, where one unit is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

    • Activity (U/mL) = (ΔA₂₄₀/min * 1000) / (43.6 * sample volume in mL)

    • Specific Activity (U/mg) = Activity (U/mL) / protein concentration (mg/mL)

Superoxide Dismutase (SOD) Activity Assay

This assay measures SOD activity based on its ability to inhibit the reduction of a tetrazolium salt by superoxide radicals.

Principle: Superoxide radicals are generated by the xanthine (B1682287)/xanthine oxidase system. These radicals reduce a tetrazolium salt (e.g., NBT or WST-1) to a colored formazan (B1609692) product. SOD competes for the superoxide radicals, thus inhibiting the colorimetric reaction.

Materials:

  • Cell or tissue lysate

  • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.8, with 0.1 mM EDTA)

  • Xanthine solution

  • Xanthine oxidase

  • Tetrazolium salt solution (e.g., Nitroblue tetrazolium - NBT)

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation:

    • In a 96-well plate, add in the following order:

      • Sample or SOD standard

      • Reaction buffer

      • Xanthine solution

      • Tetrazolium salt solution

  • Initiation of Reaction:

    • Initiate the reaction by adding xanthine oxidase to all wells except the blank.

    • Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Measurement:

    • Read the absorbance at the appropriate wavelength for the formazan product (e.g., 560 nm for NBT).

  • Calculation of Activity:

    • The percentage of inhibition of the colorimetric reaction is calculated as: % Inhibition = ((Absorbance of control - Absorbance of sample) / Absorbance of control) * 100

    • One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of the colorimetric reaction by 50%.

    • The SOD activity in the sample can be determined by comparing its inhibition to a standard curve generated with known amounts of purified SOD.

Conclusion

The study of this compound derivatives has unveiled a fascinating and intricate layer of cellular regulation, connecting nutrition, the microbiome, and the ability of organisms to cope with stress. The modification of tRNA with queuosine in bacteria and eukaryotes, and with archaeosine in archaea, provides a powerful mechanism to fine-tune protein translation and maintain cellular homeostasis in the face of environmental challenges.

For researchers and drug development professionals, these pathways offer exciting new avenues for investigation and therapeutic intervention. Understanding how to modulate the levels of these modified nucleosides could lead to novel strategies for treating diseases associated with oxidative and ER stress, such as neurodegenerative disorders, metabolic diseases, and cancer. The experimental protocols provided in this guide offer a starting point for researchers to explore the intriguing world of this compound and its role in cellular stress resistance.

References

The Dual Threat: Unraveling the Antiviral and Antibiotic Potential of 7-Deazaguanine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

The relentless evolution of microbial resistance to existing antibiotics and the emergence of novel viral pathogens present a formidable challenge to global health. In the quest for new therapeutic agents, 7-deazaguanine compounds, a class of purine (B94841) analogs, have garnered significant attention for their promising dual-action antiviral and antibiotic properties. This technical guide provides an in-depth exploration of the core antiviral and antibiotic activities of these compounds, detailing experimental methodologies, presenting key quantitative data, and visualizing the underlying biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-infective agents.

Antiviral Properties of this compound Compounds

Several this compound derivatives have demonstrated significant activity against a range of viruses, particularly RNA viruses. Their mechanisms of action are often multifaceted, including the induction of an interferon response and the direct inhibition of viral replication.

Quantitative Antiviral Data

The antiviral efficacy of this compound compounds is typically quantified by their 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀), which are used to calculate the selectivity index (SI = CC₅₀/EC₅₀), a measure of the compound's therapeutic window. While a comprehensive database is beyond the scope of this guide, the following table summarizes representative antiviral activities of selected this compound derivatives.

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
7-deaza-7-fluoro-2′-C-methyl-adenosine (DFMA)Dengue virus serotype 2 (DENV-2)Vero0.4>200>500[1]
2′-C-methyl-cytidineDengue virus serotype 3 (DENV-3)Vero2.4>200>83[1]
7-deaza-6-methyl-9-β-D-ribofuranosylpurinePoliovirus (PV)HeLa0.011>1.1>100[2]
7-deaza-6-methyl-9-β-D-ribofuranosylpurineDengue virus (DENV)Vero0.062Not ReportedNot Reported[2]
5'-O-benzoyl-2'-deoxy-7-fluoro-7-deaza-2-aminopurineHepatitis C Virus (HCV)Not Reported6.1Not ReportedNot Reported[2]

Table 1: Antiviral Activity of Selected this compound Derivatives

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques in the presence of the test substance.

Materials:

  • Host cells susceptible to the virus of interest (e.g., Vero cells for Dengue virus)

  • Virus stock of known titer

  • This compound test compound

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Overlay medium (e.g., containing carboxymethylcellulose or agarose)

  • Crystal violet staining solution

  • Phosphate-buffered saline (PBS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed host cells into 96-well plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare serial dilutions of the this compound test compound in cell culture medium.

  • Virus-Compound Incubation: Mix a standardized amount of virus with each compound dilution and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus-compound mixtures. Include a virus control (virus without compound) and a cell control (medium only).

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay: Remove the inoculum and add the overlay medium to each well. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days), depending on the virus.

  • Staining: Remove the overlay, fix the cells (e.g., with formaldehyde), and stain with crystal violet. The stain will color the viable cells, leaving the plaques (areas of cell death) unstained.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ value is determined as the concentration of the compound that reduces the number of plaques by 50%.[3][4][5][6][7]

Signaling Pathway: Immunoenhancing Activity of 7-Deazaguanosine (B17050)

7-Deazaguanosine has been shown to exert antiviral effects through the enhancement of the host's innate immune response. This is primarily achieved by inducing the production of interferons (IFNs), which in turn activate a cascade of antiviral genes.[8][9] The signaling is thought to be mediated through Toll-like receptor 7 (TLR7).[10][11][12]

G Immunoenhancing Signaling Pathway of 7-Deazaguanosine cluster_extracellular Extracellular cluster_endosome Endosome cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm 7-Deazaguanosine 7-Deazaguanosine TLR7 TLR7 7-Deazaguanosine->TLR7 Binds to MyD88 MyD88 TLR7->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Activates TRAF6 TRAF6 IRAK4->TRAF6 Activates IRF7 IRF7 TRAF6->IRF7 Phosphorylates IFN-alpha/beta Genes IFN-alpha/beta Genes IRF7->IFN-alpha/beta Genes Translocates to nucleus and activates transcription IFN-alpha/beta IFN-alpha/beta IFN-alpha/beta Genes->IFN-alpha/beta Leads to production and secretion Antiviral Genes Antiviral Genes IFNAR IFNAR IFN-alpha/beta->IFNAR Binds to JAK1 JAK1 IFNAR->JAK1 TYK2 TYK2 IFNAR->TYK2 STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 JAK1->STAT2 Phosphorylates TYK2->STAT1 Phosphorylates TYK2->STAT2 Phosphorylates ISGF3 ISGF3 STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISGF3->Antiviral Genes Translocates to nucleus and activates transcription

Caption: 7-Deazaguanosine-mediated activation of the TLR7 signaling pathway leading to interferon production and an antiviral state.

Antibiotic Properties of this compound Compounds

Certain this compound derivatives have exhibited potent antibacterial activity, particularly against Gram-positive bacteria. A key mechanism of action for some of these compounds is the inhibition of bacterial DNA polymerase IIIC, an essential enzyme for DNA replication in these organisms.[13]

Quantitative Antibacterial Data

The antibacterial potency of these compounds is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

CompoundBacterial StrainMIC (µg/mL)Reference
HB-EMAU (a 7-substituted N²-(3-ethyl-4-methylphenyl)-3-deazaguanine)Staphylococcus aureus2.5-5[13]
7-substituted N²-(3,4-dichlorobenzyl)-3-deazaguaninesGram-positive bacteria2.5-10[13]
Pyrazole derivativeStaphylococcus aureus MRSA0.25[14]
Pyrazole derivativePseudomonas aeruginosa10±1.5[14]

Table 2: Antibacterial Activity of Selected this compound and Related Derivatives

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.

Materials:

  • Bacterial strains of interest (e.g., Staphylococcus aureus)

  • This compound test compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or plate reader

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the this compound compound in CAMHB directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate containing the compound dilutions with the standardized bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. Alternatively, a spectrophotometer can be used to measure the optical density at 600 nm.[15][16][17][18]

Experimental Workflows

Synthesis of this compound Nucleosides

The synthesis of this compound nucleosides is a critical step in the development of new drug candidates. A general workflow involves the coupling of a protected sugar moiety with a modified this compound base.

G General Workflow for Synthesis and Evaluation of this compound Nucleosides cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Start Protect_Sugar Protection of Sugar Moiety Start->Protect_Sugar Modify_Base Modification of this compound Base Start->Modify_Base Coupling Glycosylation (Coupling of Sugar and Base) Protect_Sugar->Coupling Modify_Base->Coupling Deprotection Deprotection Coupling->Deprotection Purification Purification and Characterization Deprotection->Purification Final_Compound This compound Nucleoside Analog Purification->Final_Compound Antiviral_Assay Antiviral Assay (e.g., Plaque Reduction) Final_Compound->Antiviral_Assay Antibacterial_Assay Antibacterial Assay (e.g., Broth Microdilution) Final_Compound->Antibacterial_Assay Toxicity_Assay Cytotoxicity Assay Final_Compound->Toxicity_Assay Mechanism_Study Mechanism of Action Studies Antiviral_Assay->Mechanism_Study Antibacterial_Assay->Mechanism_Study Lead_Optimization Lead Optimization Toxicity_Assay->Lead_Optimization Mechanism_Study->Lead_Optimization

Caption: A generalized workflow for the synthesis and subsequent biological evaluation of novel this compound nucleoside analogs.[19][20][21]

This compound compounds represent a versatile scaffold for the development of novel antiviral and antibiotic agents. Their diverse mechanisms of action, including the modulation of the host immune system and direct inhibition of microbial replication, make them attractive candidates for further investigation. The experimental protocols and data presented in this guide provide a foundational framework for researchers to explore the therapeutic potential of this promising class of molecules. Continued structure-activity relationship studies and lead optimization efforts are crucial to translate the potential of this compound compounds into clinically effective anti-infective therapies.

References

The Guardian of the Genome: 7-Deazaguanine in Restriction-Modification Systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the perpetual evolutionary arms race between bacteria and the bacteriophages that infect them, a fascinating molecular defense mechanism has emerged: the modification of DNA with 7-deazaguanine derivatives. This hypermodification serves as a sophisticated strategy to protect the genomic integrity of both bacteria and phages from the action of restriction enzymes, key players in cellular defense. This technical guide provides a comprehensive overview of this compound as a critical component of restriction-modification (R-M) systems, detailing the enzymatic pathways of its synthesis and incorporation, quantitative data on its prevalence, and the experimental protocols used in its study. This information is particularly relevant for researchers in microbiology, molecular biology, and those in drug development seeking novel antimicrobial targets.

The Role of this compound in Evading Restriction Enzymes

Restriction-modification systems are a fundamental component of the bacterial innate immune system. They employ restriction endonucleases to recognize and cleave specific DNA sequences, thereby degrading foreign DNA, such as that from invading bacteriophages. To counteract this, both bacteria and phages have evolved mechanisms to modify their own DNA at these recognition sites, rendering them resistant to cleavage.

One such modification is the substitution of guanine (B1146940) with this compound derivatives. The absence of the N7 nitrogen in the imidazole (B134444) ring of guanine sterically hinders the binding and/or catalytic activity of many restriction enzymes that recognize guanine-containing sequences.[1] This modification effectively camouflages the DNA, allowing it to evade the host's or its own restrictive arsenal.[2][3]

Biosynthesis of this compound Precursors

The journey from a standard nucleotide to a modified this compound base is a multi-step enzymatic process. The key precursor for most this compound derivatives found in DNA is 7-cyano-7-deazaguanine (preQ₀).[4] The biosynthesis of preQ₀ begins with guanosine-5'-triphosphate (GTP) and proceeds through a series of intermediates.[5][6]

The core biosynthetic pathway to preQ₀ involves four key enzymes:

  • GTP cyclohydrolase I (FolE): This enzyme catalyzes the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate (H₂NTP), a step also shared with folate biosynthesis.[4][7]

  • 6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD): QueD converts H₂NTP to 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄).[5][7]

  • 7-carboxy-7-deazaguanine (B3361655) synthase (QueE): This radical SAM enzyme catalyzes a complex rearrangement of CPH₄ to form 7-carboxy-7-deazaguanine (CDG).[5][6]

  • 7-cyano-7-deazaguanine synthase (QueC): QueC then converts CDG to preQ₀ in an ATP-dependent reaction.[4][5]

Further modifications of preQ₀ can occur to generate a variety of this compound derivatives, such as 7-aminomethyl-7-deazaguanine (preQ₁), which is synthesized from preQ₀ by the enzyme preQ₀ reductase (QueF).[8]

preQ0_Biosynthesis GTP Guanosine-5'-triphosphate (GTP) H2NTP 7,8-Dihydroneopterin triphosphate (H₂NTP) GTP->H2NTP FolE CPH4 6-Carboxy-5,6,7,8- tetrahydropterin (CPH₄) H2NTP->CPH4 QueD CDG 7-Carboxy-7-deazaguanine (CDG) CPH4->CDG QueE preQ0 7-Cyano-7-deazaguanine (preQ₀) CDG->preQ0 QueC

Biosynthesis of the this compound precursor, preQ₀.

Incorporation of this compound into DNA: The Dpd System

In bacteria, a dedicated gene cluster, termed the dpd (deazapurine in DNA) cluster, is responsible for the incorporation of this compound into DNA and the subsequent restriction of unmodified DNA.[9][10] This system is a fascinating example of a mobile genetic element that provides a powerful defense mechanism.[11]

The core components of the modification machinery within the Dpd system are:

  • DpdA: A DNA-guanine transglycosylase that catalyzes the exchange of a guanine base in the DNA with a this compound precursor, typically preQ₀.[9][12] DpdA belongs to a superfamily of transglycosylases that also includes tRNA-modifying enzymes.[13]

  • DpdB: An ATPase that is essential for the transglycosylation activity of DpdA.[9][12] ATP hydrolysis by DpdB is thought to provide the energy for the base exchange reaction.

  • DpdC: An enzyme that can further modify the incorporated preQ₀ into 7-amido-7-deazaguanine (ADG).[9][12]

The remaining genes in the dpd cluster, dpdD-K, are implicated in the restriction activity of the system, likely forming a nuclease complex that targets and degrades DNA lacking the this compound modification.[9][14]

Dpd_RM_System cluster_modification Modification Arm cluster_restriction Restriction Arm preQ0_pool preQ₀ Pool DpdA DpdA (Transglycosylase) preQ0_pool->DpdA DNA_preQ0 preQ₀-Modified DNA DpdA->DNA_preQ0 Guanine exchange DpdB DpdB (ATPase) DpdB->DpdA ATP hydrolysis DpdC DpdC DNA_ADG ADG-Modified DNA DpdC->DNA_ADG DNA_unmodified Unmodified DNA (contains Guanine) DNA_unmodified->DpdA DNA_preQ0->DpdC DpdD_K DpdD-K Complex (Restriction Enzyme) DNA_ADG->DpdD_K Protection Cleavage DNA Cleavage DpdD_K->Cleavage Foreign_DNA Unmodified Foreign DNA Foreign_DNA->DpdD_K

The bacterial Dpd restriction-modification system.

Diversity of this compound Modifications in Phage Genomes

Bacteriophages have also co-opted the this compound modification strategy to protect their own genomes from bacterial restriction systems.[2][15] Phage-encoded enzymes, often homologs of the bacterial dpd genes, are responsible for these modifications. A remarkable diversity of this compound derivatives has been identified in phage DNA, highlighting the evolutionary plasticity of this defense mechanism.[8][16]

Some of the identified modifications in phage DNA include:

  • 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ₀)

  • 2'-deoxy-7-amido-7-deazaguanosine (dADG)

  • 2'-deoxy-7-aminomethyl-7-deazaguanosine (dPreQ₁)

  • 2'-deoxy-archaeosine (dG⁺)

  • 2'-deoxy-7-(methylamino)methyl-7-deazaguanine (mdPreQ₁)

  • 2'-deoxy-7-(formylamino)methyl-7-deazaguanine (fdPreQ₁)

  • 2'-deoxy-7-deazaguanine (dDG)

  • 2'-deoxy-7-carboxy-7-deazaguanine (dCDG)

The biosynthesis of these diverse modifications often involves the precursor preQ₀, followed by the action of additional phage-encoded enzymes such as methyltransferases (DpdM) and formyltransferases (DpdN).[16]

Phage_Modification_Diversity Diversity of this compound Modifications in Phage DNA preQ0 preQ₀ dPreQ0 dPreQ₀ preQ0->dPreQ0 DpdA/B dADG dADG preQ0->dADG DpdA/B, DpdC dPreQ1 dPreQ₁ preQ0->dPreQ1 DpdA/B, QueF dG_plus dG⁺ preQ0->dG_plus Gat-QueC, ArcS mdPreQ1 mdPreQ₁ dPreQ1->mdPreQ1 DpdM (Methyltransferase) fdPreQ1 fdPreQ₁ dPreQ1->fdPreQ1 DpdN (Formyltransferase) dCDG dCDG dDG dDG dCDG->dDG DpdL (Decarboxylase) CDG CDG CDG->dCDG DpdA/B

Biosynthetic pathways to diverse this compound DNA modifications in phages.

Quantitative Analysis of this compound DNA Modifications

The extent of this compound modification can vary significantly between different organisms and even within the same genome. Quantitative analysis, typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides crucial insights into the prevalence and potential biological significance of these modifications.

Organism/PhageModificationLevel of ModificationReference
Salmonella enterica serovar MontevideodADG~1,600 per 10⁶ nucleotides[17]
dPreQ₀~10 per 10⁶ nucleotides[17]
Kineococcus radiotoleransdADG~1,300 per 10⁶ nucleotides[17]
dPreQ₀~30 per 10⁶ nucleotides[17]
Enterobacteria phage 9gdG⁺25-27% of guanines[17]
Escherichia phage CAjandPreQ₀3.5 - 44 per 10³ nucleotides[18]
phiSM phagedPreQ₁~3,790 per 10⁶ nucleotides (~1.1% of Gs)[19]
Campylobacter phage CP220dADG100% of guanines[13]

Experimental Protocols: Methodologies for Studying this compound Systems

Isolation of Phage DNA with Modified Bases

A critical first step in studying this compound modifications is the purification of high-quality phage genomic DNA.

Principle: This protocol involves the propagation of bacteriophage, precipitation of phage particles, removal of host nucleic acids, and subsequent lysis of the phage capsids to release the genomic DNA.

Materials:

  • Bacterial host strain

  • Bacteriophage lysate

  • Luria-Bertani (LB) broth

  • Polyethylene glycol (PEG) 8000

  • NaCl

  • DNase I and RNase A

  • Proteinase K

  • Phenol:Chloroform (B151607):Isoamyl alcohol (25:24:1)

  • Chloroform

  • Sodium acetate (B1210297)

  • Ethanol (100% and 70%)

  • Nuclease-free water or TE buffer

Procedure:

  • Phage Amplification: Infect a mid-log phase bacterial host culture with the bacteriophage and incubate until lysis is complete.

  • Phage Precipitation: Remove bacterial debris by centrifugation. To the supernatant, add NaCl and PEG 8000 to precipitate the phage particles. Incubate on ice and then pellet the phages by centrifugation.

  • Nuclease Treatment: Resuspend the phage pellet and treat with DNase I and RNase A to degrade any contaminating host DNA and RNA.

  • Phage Lysis: Inactivate the nucleases and digest the phage capsid proteins using Proteinase K in the presence of a lysis buffer (containing EDTA and SDS).

  • DNA Extraction: Perform a phenol:chloroform extraction to remove proteins, followed by a chloroform extraction to remove residual phenol.

  • DNA Precipitation: Precipitate the phage DNA from the aqueous phase by adding sodium acetate and cold ethanol.

  • Washing and Resuspension: Wash the DNA pellet with 70% ethanol, air dry, and resuspend in nuclease-free water or TE buffer.

Restriction Enzyme Digestion Assay for Protection Analysis

This assay is fundamental to demonstrating the protective effect of this compound modifications against restriction enzyme cleavage.

Principle: Modified phage DNA and unmodified control DNA are incubated with a specific restriction enzyme. The resulting DNA fragments are then analyzed by gel electrophoresis to assess the extent of digestion.

Materials:

  • Purified modified phage DNA

  • Unmodified control DNA (e.g., from a related phage or PCR-amplified DNA)

  • Restriction enzyme(s) of interest

  • Appropriate 10X restriction enzyme buffer

  • Bovine Serum Albumin (BSA), if required by the enzyme

  • Nuclease-free water

  • Agarose (B213101)

  • TAE or TBE buffer

  • DNA loading dye

  • DNA ladder

Procedure:

  • Reaction Setup: For each DNA sample (modified and unmodified), set up a restriction digest reaction containing DNA, 10X buffer, BSA (if needed), the restriction enzyme, and nuclease-free water to the final volume. Include a "no enzyme" control for each DNA sample.

  • Incubation: Incubate the reactions at the optimal temperature for the specific restriction enzyme for 1-2 hours.

  • Gel Electrophoresis: Add loading dye to each reaction and load the samples onto an agarose gel. Include a DNA ladder to determine the size of the fragments.

  • Visualization and Analysis: Run the gel until the dye front has migrated an appropriate distance. Visualize the DNA fragments under UV light after staining with an intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Safe). Protection is indicated by the presence of high molecular weight, undigested or partially digested DNA in the modified sample, compared to the fully digested, smaller fragments in the unmodified control.

Mass Spectrometry for Identification and Quantification of Modified Nucleosides

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the precise identification and quantification of this compound derivatives in DNA.

Principle: The DNA is enzymatically hydrolyzed to its constituent nucleosides. These nucleosides are then separated by liquid chromatography and detected by a mass spectrometer, which can identify and quantify each nucleoside based on its unique mass-to-charge ratio and fragmentation pattern.

Materials:

  • Purified modified DNA

  • Nuclease P1

  • Calf intestinal phosphatase or snake venom phosphodiesterase

  • LC-MS grade water and acetonitrile

  • Formic acid

  • Synthetic standards for the modified nucleosides of interest

  • LC-MS/MS system

Procedure:

  • DNA Hydrolysis: Enzymatically digest the purified DNA to individual nucleosides using a combination of nuclease P1 and a phosphatase.

  • Sample Preparation: Remove the enzymes, typically by filtration, and prepare the nucleoside mixture for LC-MS/MS analysis.

  • LC Separation: Inject the sample onto a reverse-phase LC column. The nucleosides are separated based on their hydrophobicity.

  • MS/MS Analysis: The eluting nucleosides are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer. In MS/MS, a specific parent ion (corresponding to a particular nucleoside) is selected, fragmented, and the resulting daughter ions are detected. This provides high specificity for identification.

  • Quantification: For quantification, a standard curve is generated using synthetic standards of the modified and canonical nucleosides. The amount of each modified nucleoside in the sample is then determined by comparing its peak area to the standard curve.

Conclusion and Future Perspectives

The discovery of this compound-based R-M systems has unveiled a sophisticated layer of genomic defense and offense in the microbial world. These systems not only play a crucial role in the ongoing battle between bacteria and phages but also represent a potential treasure trove for biotechnological and therapeutic applications. The enzymes involved in the biosynthesis and incorporation of this compound, such as the DpdA transglycosylase, are attractive targets for the development of novel antimicrobial agents. A deeper understanding of the substrate specificity and mechanism of the restriction components of these systems could lead to the development of new molecular tools for DNA manipulation. Furthermore, the study of the diverse this compound modifications in phages continues to expand our knowledge of the chemical possibilities of DNA and the intricate ways in which life has evolved to protect its genetic blueprint. The methodologies outlined in this guide provide a foundation for researchers to further explore this exciting and rapidly evolving field.

References

Crosstalk Between RNA and DNA Modification Pathways Involving 7-Deazaguanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The landscape of nucleic acid modifications is intricate and dynamic, with a growing appreciation for the crosstalk between different modification pathways. A fascinating example of this interplay involves the 7-deazaguanine derivatives, a class of modifications once thought to be exclusive to transfer RNA (tRNA) but now recognized to also be present in DNA. This technical guide provides an in-depth exploration of the core molecular pathways governing the biosynthesis and incorporation of this compound modifications into both RNA and DNA, highlighting the key enzymatic players and the central role of the common precursor, 7-cyano-7-deazaguanine (preQ₀). We will delve into the known biological functions of these modifications, from ensuring translational fidelity to protecting genomic integrity. Furthermore, this guide offers a compilation of detailed experimental protocols for the detection and characterization of these modifications and the enzymes involved, alongside a summary of available quantitative data to facilitate comparative analysis.

The Central Precursor: 7-Cyano-7-deazaguanine (preQ₀)

The crosstalk between the RNA and DNA this compound modification pathways converges on a single, crucial precursor molecule: 7-cyano-7-deazaguanine, commonly known as preQ₀.[1][2][3] The biosynthesis of preQ₀ is a multi-step enzymatic process that begins with guanosine-5'-triphosphate (GTP) and is conserved across bacteria and archaea.[4][5]

Biosynthesis of preQ₀ from GTP

The synthesis of preQ₀ from GTP involves a series of four key enzymatic reactions:

  • GTP Cyclohydrolase I (FolE/QueD): The pathway initiates with the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate (H₂NTP).[4] This initial step is also shared with the biosynthesis pathways of tetrahydrofolate (THF) and biopterin (B10759762) (BH₄).[4][6]

  • 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄) synthase (QueD): H₂NTP is then converted to CPH₄ by the enzyme QueD.[1]

  • 7-carboxy-7-deazaguanine (CDG) synthase (QueE): The radical S-adenosyl-L-methionine (SAM) enzyme QueE catalyzes the conversion of CPH₄ to CDG.[1][7]

  • 7-cyano-7-deazaguanine synthase (QueC): In the final step, QueC, an ATPase, catalyzes the two-step conversion of CDG to preQ₀ through a 7-amido-7-deazaguanine (ADG) intermediate.[1][4]

RNA Modification Pathways: Queuosine (B110006) and Archaeosine (B114985)

Historically, this compound modifications were first characterized in tRNA, where they play critical roles in translation.

Queuosine (Q) Biosynthesis in Bacteria and Eukaryotes

Queuosine is a hypermodified nucleoside found at the wobble position (position 34) of tRNAs for asparagine, aspartic acid, histidine, and tyrosine in most bacteria and eukaryotes.[1][8][9] Its presence is crucial for translational accuracy and efficiency.[1][10]

The biosynthesis of queuosine from preQ₀ involves the following key steps:

  • preQ₁ Formation: The nitrile group of preQ₀ is reduced to an aminomethyl group by the enzyme QueF, forming 7-aminomethyl-7-deazaguanine (preQ₁).[11]

  • tRNA Insertion: The enzyme tRNA-guanine transglycosylase (TGT) catalyzes the exchange of the guanine (B1146940) at position 34 of the target tRNA with preQ₁.[11][12]

  • Further Modification to Queuosine: Once incorporated into the tRNA, preQ₁ is further modified in a series of enzymatic steps to form the final queuosine structure.[11]

Eukaryotes cannot synthesize queuine (B138834) (the base of queuosine) de novo and must obtain it from their diet or gut microbiota.[6][8] The eukaryotic TGT then directly inserts queuine into the tRNA.

Archaeosine (G⁺) Biosynthesis in Archaea

Archaeosine is a this compound derivative found at position 15 in the D-loop of most archaeal tRNAs, where it is thought to contribute to the structural stability of the tRNA molecule.[1][13][14]

The biosynthesis of archaeosine diverges from the queuosine pathway after the synthesis of preQ₀:

  • tRNA Insertion: Archaeal tRNA-guanine transglycosylase (ArcTGT) directly inserts preQ₀ into position 15 of the target tRNA.[13][14]

  • Conversion to Archaeosine: The preQ₀ in the tRNA is then converted to archaeosine by the enzyme archaeosine synthase (ArcS).[13][14] In some Euryarchaeota, this process involves a complex with a radical SAM enzyme called RaSEA.[15]

DNA Modification Pathway: A Novel Frontier

The discovery of this compound derivatives in the DNA of bacteria and bacteriophages has unveiled a novel layer of crosstalk between RNA and DNA modification systems.[1][3][16] These modifications, including 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ₀) and 2'-deoxy-7-amido-7-deazaguanosine (dADG), are proposed to function as a defense mechanism against host restriction enzymes.[1][3]

The incorporation of these modifications into DNA is carried out by the Dpd (Deazapurine in DNA) system, which is encoded by a gene cluster often found in mobile genetic elements.[16][17][18]

  • preQ₀ Insertion into DNA: The DpdA protein, a homolog of tRNA-guanine transglycosylase (TGT), is responsible for inserting preQ₀ into DNA.[16][17] This reaction is dependent on the ATPase activity of DpdB.[16][17]

  • Conversion to dADG: The DpdC enzyme can then convert the dPreQ₀-modified DNA to dADG-modified DNA.[16][17]

Signaling Pathways and Regulatory Mechanisms

The biosynthesis of this compound derivatives is tightly regulated. One key regulatory mechanism involves preQ₁ riboswitches , which are structured RNA elements found in the 5'-untranslated regions of bacterial mRNAs that code for proteins involved in the biosynthesis or transport of preQ₁.[9][19][20] Binding of preQ₁ to the riboswitch induces a conformational change in the RNA, leading to the termination of transcription or inhibition of translation, thereby creating a negative feedback loop.

Diagrams of Signaling Pathways and Experimental Workflows

Signaling Pathways

7_Deazaguanine_Pathways cluster_preQ0_synthesis preQ₀ Biosynthesis cluster_RNA_mod RNA Modification cluster_DNA_mod DNA Modification GTP GTP H2NTP 7,8-Dihydroneopterin triphosphate (H₂NTP) GTP->H2NTP FolE/QueD CPH4 6-Carboxy-5,6,7,8- tetrahydropterin (CPH₄) H2NTP->CPH4 QueD CDG 7-Carboxy-7-deazaguanine (CDG) CPH4->CDG QueE preQ0 7-Cyano-7-deazaguanine (preQ₀) CDG->preQ0 QueC preQ1 7-Aminomethyl-7-deazaguanine (preQ₁) preQ0->preQ1 QueF Archaeosine_tRNA Archaeosine-tRNA preQ0->Archaeosine_tRNA ArcTGT, ArcS dPreQ0_DNA dPreQ₀-DNA preQ0->dPreQ0_DNA DpdA, DpdB Queuosine_tRNA Queuosine-tRNA preQ1->Queuosine_tRNA TGT preQ1_riboswitch preQ₁ Riboswitch preQ1->preQ1_riboswitch Binding & Regulation dADG_DNA dADG-DNA dPreQ0_DNA->dADG_DNA DpdC tRNA_G tRNA (Guanine) tRNA_G->Queuosine_tRNA TGT tRNA_G->Archaeosine_tRNA ArcTGT, ArcS DNA_G DNA (Guanine) DNA_G->dPreQ0_DNA DpdA, DpdB

Caption: Overview of this compound modification pathways.

Experimental Workflows

Mass_Spectrometry_Workflow sample DNA/RNA Sample hydrolysis Enzymatic Hydrolysis (Nuclease P1, Alkaline Phosphatase) sample->hydrolysis separation Liquid Chromatography (LC) hydrolysis->separation detection Mass Spectrometry (MS/MS) separation->detection analysis Data Analysis (Quantification, Identification) detection->analysis

Caption: Workflow for Mass Spectrometry-based detection.

Enzyme_Assay_Workflow enzyme Purified Enzyme (e.g., TGT, DpdA) reaction In vitro Reaction enzyme->reaction substrates Substrates (e.g., tRNA/DNA, preQ₀/preQ₁) substrates->reaction quenching Reaction Quenching reaction->quenching analysis Product Analysis (HPLC, LC-MS, Radioactivity) quenching->analysis

Caption: General workflow for in vitro enzyme assays.

Quantitative Data

The following tables summarize the available quantitative data related to the enzymes and modifications in the this compound pathways.

Enzyme Organism Substrate(s) Kinetic Parameter Value Reference
tRNA-guanine transglycosylase (TGT)Escherichia colitRNA, GuanineKinetic MechanismPing-Pong[1][4]
Human TGT (hQTRT1/hQTRTD1)Homo sapienshuman tRNATyr, Guaninekcat/KMSimilar to E. coli TGT[13]
preQ₁-II RiboswitchLactobacillus rhamnosuspreQ₁KD17.9 ± 0.6 nM[6]
Modification Organism/System Context Level of Modification Reference
dPreQ₀ and dADGSalmonella enterica serovar MontevideoGenomic DNAPresent[18]
This compound derivativesVarious phagesPhage DNAVaries (e.g., 25-32% of G's replaced in some phages)[21]
dPreQ₁Cellulophaga phage phiSMPhage DNAPresent[21]
mdPreQ₁Vibrio phages phi-Grn1 and phi-ST2Phage DNA0.01% of G's[15]

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the this compound modification pathways.

Detection and Quantification of this compound Modifications by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection and quantification of nucleic acid modifications.

Protocol Overview:

  • Nucleic Acid Isolation: Isolate high-purity DNA or tRNA from the organism of interest.

  • Enzymatic Digestion: Digest the nucleic acid to individual nucleosides using a cocktail of enzymes, typically including nuclease P1 and alkaline phosphatase.

  • LC Separation: Separate the resulting nucleoside mixture using reverse-phase high-performance liquid chromatography (HPLC).

  • MS/MS Analysis: Introduce the separated nucleosides into a tandem mass spectrometer. Utilize multiple reaction monitoring (MRM) for targeted quantification of known this compound derivatives.[22] This involves selecting specific precursor-to-product ion transitions for each modified nucleoside.

  • Quantification: Generate standard curves using synthetic standards of the this compound nucleosides to accurately quantify their abundance in the biological sample.

In Vitro Reconstitution and Assay of DpdA/DpdB DNA Modification Activity

The activity of the DpdA/DpdB system in modifying DNA with preQ₀ can be reconstituted and assayed in vitro.[23][24]

Protocol Overview:

  • Protein Expression and Purification: Overexpress and purify recombinant DpdA and DpdB proteins.

  • Reaction Setup: Prepare a reaction mixture containing purified DpdA, DpdB, a DNA substrate (e.g., a plasmid), preQ₀, ATP, and an appropriate buffer.

  • Incubation: Incubate the reaction at the optimal temperature for the enzymes.

  • DNA Isolation and Digestion: Stop the reaction and purify the DNA. Digest the modified DNA to nucleosides as described in the mass spectrometry protocol.

  • Analysis: Analyze the resulting nucleoside mixture by LC-MS/MS to detect the formation of dPreQ₀. Alternatively, radiolabeled substrates (e.g., [¹⁴C]guanine or [α-³²P]ATP) can be used to monitor the exchange reaction or ATPase activity, respectively.[12][25]

Assay of tRNA-Guanine Transglycosylase (TGT) Activity

The guanine-exchange activity of TGT can be monitored using a variety of methods.

Protocol Overview:

  • Protein Purification: Purify recombinant TGT.

  • Substrate Preparation: Prepare the tRNA substrate (in vitro transcribed or purified from a biological source) and the exchanging base (e.g., preQ₁ or radiolabeled guanine).

  • Reaction: Mix the enzyme, tRNA, and exchanging base in a suitable reaction buffer and incubate.

  • Analysis:

    • Radiolabeling: If using a radiolabeled base, the incorporation into tRNA can be measured by scintillation counting after separating the tRNA from the unincorporated base.

    • HPLC: The reaction mixture can be analyzed by HPLC to monitor the consumption of substrates and the formation of products.

    • Mass Spectrometry: The modified tRNA can be digested to nucleosides and analyzed by LC-MS/MS to confirm the incorporation of the modified base.

Analysis of preQ₁ Riboswitch-Ligand Binding by Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to measure the thermodynamic parameters of binding interactions, such as the affinity (KD), enthalpy (ΔH), and stoichiometry (n) of preQ₁ binding to its riboswitch.[6][19][20]

Protocol Overview:

  • RNA and Ligand Preparation: Prepare highly pure, in vitro transcribed preQ₁ riboswitch RNA and a solution of the preQ₁ ligand with accurately known concentrations.

  • ITC Experiment: Load the RNA into the sample cell of the calorimeter and the ligand into the injection syringe.

  • Titration: Perform a series of injections of the ligand into the RNA solution while monitoring the heat changes associated with binding.

  • Data Analysis: Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters of the interaction.

Assay of GTP Cyclohydrolase I (FolE/QueD) Activity

The activity of the first enzyme in the preQ₀ biosynthesis pathway can be measured by monitoring the formation of its product, H₂NTP, which is subsequently oxidized to a fluorescent pterin (B48896) for detection.[2][8][26]

Protocol Overview:

  • Enzyme Preparation: Prepare a cell lysate or purified enzyme solution.

  • Reaction: Incubate the enzyme with GTP in a suitable buffer.

  • Oxidation: Stop the reaction and oxidize the dihydroneopterin triphosphate product to the fluorescent neopterin (B1670844) triphosphate using an iodine solution.

  • Dephosphorylation: Treat the sample with alkaline phosphatase to convert neopterin triphosphate to neopterin.

  • HPLC Analysis: Separate and quantify the fluorescent neopterin product using reverse-phase HPLC with fluorescence detection.

Conclusion and Future Directions

The crosstalk between RNA and DNA modification pathways involving this compound highlights the remarkable evolutionary plasticity of metabolic pathways and the interconnectedness of cellular processes. The shared precursor, preQ₀, stands as a central hub from which distinct enzymatic machineries channel this modified purine (B94841) into either tRNA or DNA, with profound consequences for translation and genome defense.

For researchers and drug development professionals, this intricate network presents numerous opportunities. The enzymes in these pathways, particularly the bacterial-specific ones, represent potential targets for the development of novel antimicrobial agents. Furthermore, understanding the regulatory mechanisms, such as the preQ₁ riboswitch, could open doors for the design of small molecules that modulate bacterial gene expression. The ability of the Dpd system to introduce modifications into DNA also offers exciting possibilities for the development of new tools for DNA labeling and manipulation in biotechnology.

Future research will undoubtedly uncover further layers of complexity in this crosstalk. Key areas of investigation include the precise molecular mechanisms by which this compound modifications in DNA protect against restriction enzymes, the full extent of the this compound "epigenome" across different organisms, and the potential for similar crosstalk with other classes of nucleic acid modifications. The continued application of advanced analytical techniques, coupled with genetic and biochemical approaches, will be crucial in unraveling the full biological significance of this fascinating intersection of RNA and DNA biology.

References

The Genomics of 7-Deazaguanine Modification in Bacteriophages: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacteriophages, the viruses that infect bacteria, are engaged in a perpetual evolutionary arms race with their hosts. To counteract bacterial defense mechanisms, such as restriction-modification (R-M) systems, phages have evolved a variety of strategies to protect their genetic material. One fascinating and increasingly studied strategy is the modification of their DNA bases. Among these, the substitution of guanine (B1146940) with 7-deazaguanine derivatives stands out as a sophisticated anti-restriction mechanism.[1][2] This technical guide provides an in-depth exploration of the genomics underlying this modification, detailing the biosynthetic pathways, the enzymatic machinery involved, and the experimental methodologies used for their characterization.

This compound modifications involve the replacement of the nitrogen atom at the 7th position of the purine (B94841) ring with a carbon atom. This seemingly subtle change has profound biological implications, rendering the phage DNA resistant to cleavage by many host restriction enzymes.[3][4] A variety of this compound derivatives have been identified in phage DNA, ranging from the simple this compound (dG) to more complex molecules like 2'-deoxy-7-aminomethyl-7-deazaguanine (dPreQ1) and 2'-deoxyarchaeosine (dG+).[2][3][5][6] The biosynthesis of these modified bases is a multi-step enzymatic process, with the core pathways often encoded within the phage genome itself.[7][8]

Biosynthesis of this compound Derivatives

The journey from the canonical nucleotide guanosine (B1672433) triphosphate (GTP) to the various this compound derivatives found in phage DNA is a multi-enzyme cascade. The central precursor for most of these modifications is 7-cyano-7-deazaguanine (preQ0).[9][10] The biosynthesis of preQ0 from GTP is a four-step pathway.[9][11]

The key enzymes and their roles in the biosynthesis of preQ0 and its subsequent conversion to other derivatives are summarized below.

Key Enzymes in this compound Biosynthesis
EnzymeGeneEC NumberFunction
GTP cyclohydrolase IfolE3.5.4.16Catalyzes the conversion of GTP to dihydroneopterin triphosphate (H2NTP).[5][7]
6-carboxy-5,6,7,8-tetrahydropterin synthasequeD4.1.2.50Converts H2NTP to 6-carboxy-5,6,7,8-tetrahydropterin (CPH4).[5][7]
7-carboxy-7-deazaguanine (B3361655) synthasequeE4.3.99.3A radical SAM enzyme that converts CPH4 to 7-carboxy-7-deazaguanine (CDG).[12]
7-cyano-7-deazaguanine synthasequeC6.3.4.20Catalyzes the conversion of CDG to 7-cyano-7-deazaguanine (preQ0).[5][7]
7-cyano-7-deazaguanine reductasequeF1.7.1.13Reduces preQ0 to 7-aminomethyl-7-deazaguanine (preQ1).[5][7]
Guanine transglycosylasedpdA-Inserts this compound derivatives into DNA post-replication.[5][7]
7-carboxy-7-deazaguanine decarboxylasedpdL-Predicted to be involved in the synthesis of this compound (dG).[5][7]
dPreQ1 formyltransferasedpdN-Predicted to be involved in the synthesis of 7-(formylamino)methyl-7-deazaguanine (fpreQ1).[5][7]
dPreQ1 methyltransferasedpdM-Involved in the synthesis of 7-(methylamino)methyl-7-deazaguanine (mpreQ1).[5][7]
Biosynthetic Pathway of this compound Derivatives

The following diagram illustrates the biosynthetic pathway starting from GTP to the various this compound derivatives that have been identified in bacteriophage DNA.

Biosynthetic_Pathway cluster_preQ0 preQ0 Biosynthesis cluster_derivatives Further Modifications cluster_dna_insertion DNA Insertion GTP GTP H2NTP Dihydroneopterin triphosphate (H2NTP) GTP->H2NTP FolE CPH4 6-carboxy-5,6,7,8- tetrahydropterin (CPH4) H2NTP->CPH4 QueD CDG 7-carboxy-7- deazaguanine (CDG) CPH4->CDG QueE preQ0 7-cyano-7- deazaguanine (preQ0) CDG->preQ0 QueC ADG 7-amido-7- deazaguanine (ADG) CDG->ADG QueC* (proposed) DG This compound (DG) CDG->DG DpdL (predicted) preQ1 7-aminomethyl-7- deazaguanine (preQ1) preQ0->preQ1 QueF DNA_mod Modified Guanine in DNA preQ0->DNA_mod DpdA fpreQ1 7-(formylamino)methyl-7- deazaguanine (fpreQ1) preQ1->fpreQ1 DpdN (predicted) mpreQ1 7-(methylamino)methyl-7- deazaguanine (mpreQ1) preQ1->mpreQ1 DpdM preQ1->DNA_mod DpdA (family dependent) ADG->DNA_mod DpdA (family dependent) DG->DNA_mod DpdA (family dependent) DNA_G Guanine in DNA DNA_G->DNA_mod Experimental_Workflow cluster_phage Phage Isolation and Propagation cluster_dna DNA Extraction and Preparation cluster_analysis Analysis and Identification cluster_validation Functional Validation phage_iso Phage Isolation phage_prop Phage Propagation and Titer Determination phage_iso->phage_prop dna_ext High Molecular Weight Phage DNA Extraction phage_prop->dna_ext dna_digest Enzymatic Digestion to Nucleosides dna_ext->dna_digest nanopore Nanopore Sequencing dna_ext->nanopore lcms LC-MS/MS Analysis dna_digest->lcms lcms_data Data Analysis: - Mass matching - Fragmentation analysis lcms->lcms_data nanopore_data Data Analysis: - Signal deviation analysis - Motif identification nanopore->nanopore_data crispr CRISPR-Cas9 Gene Knockout of Biosynthetic Genes lcms_data->crispr nanopore_data->crispr phenotype Phenotypic Analysis: - Restriction enzyme sensitivity - Host range crispr->phenotype

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 7-Deazaguanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deazaguanine and its derivatives represent a critical class of compounds in medicinal chemistry and chemical biology. As structural analogs of the natural purine (B94841) guanine, they possess modified electronic properties and a unique site for chemical functionalization at the 7-position, which is a nitrogen atom in the parent guanine. This substitution of nitrogen with a carbon atom to create a pyrrolo[2,3-d]pyrimidine core allows for the introduction of various substituents, leading to a diverse range of biological activities.[1] These derivatives have shown significant potential as antiviral, antitumor, and antibacterial agents, as well as probes for studying biological systems.[1][2][3] This document provides detailed protocols and application notes for the chemical synthesis of this compound derivatives in a laboratory setting, focusing on key synthetic strategies including core scaffold construction, C-7 functionalization via cross-coupling reactions, and glycosylation to form nucleosides.

Core Synthetic Strategies

The synthesis of this compound derivatives can be broadly categorized into two main approaches: de novo synthesis to construct the pyrrolo[2,3-d]pyrimidine core and post-modification of a pre-existing this compound scaffold. A key intermediate in many of these syntheses is a halogenated 7-deazapurine, which serves as a versatile handle for introducing a wide array of functional groups through modern cross-coupling reactions.

A common and efficient method for the construction of the this compound core involves the condensation of a suitably substituted pyrimidine (B1678525) with a three-carbon synthon. For instance, 5-substituted 2-amino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one compounds can be prepared through the condensation of omega-substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one.[4] Subsequent protection of the amino and lactam functionalities, often with Boc groups, facilitates further reactions and improves solubility.[4]

C-7 Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

The introduction of substituents at the C-7 position of the this compound core is a powerful strategy for generating diverse chemical libraries for drug discovery. This is typically achieved by employing palladium-catalyzed cross-coupling reactions on a 7-halo-7-deazaguanine intermediate, most commonly 7-iodo-7-deazaguanine derivatives. Key reactions include the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions.

Sonogashira Coupling for the Synthesis of 7-Alkynyl-7-deazaguanine Derivatives

The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] In the context of this compound synthesis, it allows for the introduction of various alkynyl moieties at the 7-position.[2] These 7-alkynyl derivatives have shown promise as antiviral and anticancer agents.[2]

Sonogashira_Coupling cluster_reagents Reagents cluster_product Product 7-Iodo-7-deazaguanine_Derivative 7-Iodo-7-deazaguanine Derivative Reaction Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Cocatalyst (e.g., CuI) Base (e.g., Et₃N) Solvent (e.g., DMF) 7-Iodo-7-deazaguanine_Derivative->Reaction Terminal_Alkyne Terminal Alkyne (R-C≡CH) Terminal_Alkyne->Reaction 7-Alkynyl-7-deazaguanine_Derivative 7-Alkynyl-7-deazaguanine Derivative Reaction->7-Alkynyl-7-deazaguanine_Derivative

Experimental Protocol 1: Typical Sonogashira Coupling with a Copper(I) Cocatalyst [2]

Materials:

  • 6-Chloro-7-iodo-7-deazapurine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Copper(I) iodide (CuI) (0.10 equiv)

  • Triethylamine (B128534) (Et₃N) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-chloro-7-iodo-7-deazapurine, Pd(PPh₃)₄, and CuI.

  • Add anhydrous DMF and triethylamine to the flask.

  • Stir the mixture at room temperature for 10-15 minutes until the solids are dissolved.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate (B1210297) (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 6-chloro-7-alkynyl-7-deazapurine.

Experimental Protocol 2: Copper-Free Sonogashira Coupling [2]

Materials:

  • 6-Chloro-7-iodo-7-deazapurine (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Diisopropylethylamine (DIPEA) (4.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve 6-chloro-7-iodo-7-deazapurine and PdCl₂(PPh₃)₂ in anhydrous THF.

  • Add diisopropylethylamine and the terminal alkyne to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 8-12 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Entry Aryl Halide Alkyne Pd Catalyst (mol %) Cu(I) Cocatalyst (mol %) Base Solvent Temp (°C) Time (h) Yield (%) Reference
16-Chloro-7-iodo-7-deazapurinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDMFRT12-16~85-95[2]
26-Chloro-7-iodo-7-deazapurineTrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)-DIPEATHF60-708-12~80-90[2]

Table 1: Typical Reaction Conditions for Sonogashira Coupling.

Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl-7-deazaguanine Derivatives

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.[7][8][9][10][11] This reaction is widely used to introduce aryl or heteroaryl substituents at the 7-position of the this compound core, which is crucial for modulating the biological activity of these compounds.[12][13]

Suzuki_Miyaura_Coupling cluster_reagents Reagents cluster_product Product 7-Iodo-7-deazaguanine_Derivative 7-Iodo-7-deazaguanine Derivative Reaction Pd Catalyst Base Solvent 7-Iodo-7-deazaguanine_Derivative->Reaction Aryl_Boronic_Acid Aryl Boronic Acid or Ester Aryl_Boronic_Acid->Reaction 7-Aryl-7-deazaguanine_Derivative 7-Aryl-7-deazaguanine Derivative Reaction->7-Aryl-7-deazaguanine_Derivative

Experimental Protocol 3: Suzuki-Miyaura Cross-Coupling [13]

Materials:

  • 7-Iodo-7-deazapurine derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.1 equiv)

  • Triphenylphosphine (PPh₃) (0.4 equiv)

  • Aqueous sodium carbonate (Na₂CO₃) solution (2 M, 3.0 equiv)

  • 1,2-Dimethoxyethane (DME)

Procedure:

  • In a reaction vessel, dissolve the 7-iodo-7-deazapurine derivative, arylboronic acid, Pd(OAc)₂, and PPh₃ in DME.

  • Add the aqueous Na₂CO₃ solution to the mixture.

  • Heat the reaction mixture under reflux (approximately 85 °C) for 4-8 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the 7-aryl-7-deazapurine derivative.

Entry Aryl Halide Boronic Acid Pd Catalyst (mol %) Base Solvent Temp (°C) Time (h) Yield (%) Reference
17-Iodo-7-deazaadenosinePhenylboronic acidPd(OAc)₂ (10)Na₂CO₃DME/H₂O854-8~70-90[13]
27-Iodo-7-deazaguanosine nucleoside4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1006~65-85[14]

Table 2: Representative Conditions for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination for the Synthesis of 7-Amino-7-deazaguanine Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new carbon-nitrogen bond.[15][16][17][18][19] This reaction is instrumental in the synthesis of 7-amino-7-deazaguanine derivatives, which are important for exploring structure-activity relationships.

Buchwald_Hartwig_Amination cluster_reagents Reagents cluster_product Product 7-Halo-7-deazaguanine_Derivative 7-Halo-7-deazaguanine Derivative Reaction Pd Catalyst Ligand Base Solvent 7-Halo-7-deazaguanine_Derivative->Reaction Amine Amine (R₂NH) Amine->Reaction 7-Amino-7-deazaguanine_Derivative 7-Amino-7-deazaguanine Derivative Reaction->7-Amino-7-deazaguanine_Derivative

Glycosylation Strategies for Nucleoside Synthesis

The synthesis of this compound nucleosides is crucial for developing potential therapeutics that can be incorporated into DNA or RNA. Glycosylation, the attachment of a sugar moiety to the this compound base, can be achieved through several methods.

Nucleobase Anion Glycosylation

This method involves the deprotonation of the nucleobase to form an anion, which then acts as a nucleophile to displace a leaving group on a protected sugar.

Experimental Protocol 4: Nucleobase Anion Glycosylation [14]

Materials:

  • Protected 7-iodo-5-aza-7-deazaguanine (1.0 equiv)

  • Protected bromo sugar (e.g., 2,3,5-tri-O-benzoyl-α-D-ribofuranosyl bromide) (1.2 equiv)

  • Sodium hydride (NaH) (1.2 equiv)

  • Anhydrous acetonitrile (B52724) (MeCN)

Procedure:

  • Suspend the protected this compound base in anhydrous acetonitrile under an inert atmosphere.

  • Add NaH portion-wise at 0 °C and stir the mixture for 30 minutes.

  • Add a solution of the protected bromo sugar in anhydrous acetonitrile dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent and purify by column chromatography.

Vorbrüggen Glycosylation

The Vorbrüggen glycosylation is another common method that typically employs a silylated nucleobase and a protected sugar with a non-participating group at C-2, often in the presence of a Lewis acid catalyst.[20]

Protecting Group Strategies

Throughout the synthesis of this compound derivatives, the use of protecting groups is essential to mask reactive functional groups and ensure regioselectivity.[21][22] For the this compound core, the exocyclic amino group and the lactam nitrogen are often protected.

  • Boc Protection: The tert-butyloxycarbonyl (Boc) group is a common protecting group for the amino functions of this compound.[4] It is stable under a variety of reaction conditions and can be removed under acidic conditions. A facile synthetic approach to this compound nucleosides has been developed using a Boc protection strategy.[4]

  • Silyl Protection: Silyl ethers are frequently used to protect hydroxyl groups on the sugar moiety during glycosylation and other transformations.

Protecting_Group_Strategy Start This compound Derivative (with reactive groups) Protect Protection of Functional Groups (e.g., -NH₂, -OH) Start->Protect Protected Protected Derivative Protect->Protected Reaction_Step Chemical Transformation (e.g., Cross-Coupling) Protected->Reaction_Step Transformed Transformed Protected Derivative Reaction_Step->Transformed Deprotect Deprotection Transformed->Deprotect Final Final Product Deprotect->Final

Conclusion

The synthesis of this compound derivatives is a dynamic field with significant implications for drug discovery and chemical biology. The protocols outlined in this document provide a foundation for the laboratory synthesis of these valuable compounds. The strategic use of palladium-catalyzed cross-coupling reactions, coupled with robust glycosylation and protecting group strategies, enables the creation of a vast chemical space of this compound analogs for further investigation. Researchers are encouraged to consult the primary literature for more specific examples and optimization of the described methodologies.

References

Application Notes and Protocols for the Detection of 7-Deazaguanine in Nucleic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deazaguanine and its derivatives are a class of modified nucleobases where the nitrogen at position 7 of the purine (B94841) ring is replaced by a carbon. These modifications are found in the DNA of various bacteria and bacteriophages and are involved in crucial biological processes, including protection against host restriction systems. The accurate detection and quantification of these modifications are essential for understanding their biological roles and for potential applications in drug development and biotechnology. These application notes provide detailed protocols for the primary methods used to detect this compound in nucleic acids: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nanopore sequencing. Additionally, an indirect method using a restriction enzyme protection assay is described.

Quantitative Data Summary

The following table summarizes the quantitative levels of various this compound derivatives detected in the DNA of different organisms using LC-MS/MS.

Organism/PhageThis compound DerivativeAbundance (modifications per 10^6 nucleotides)Reference
Salmonella enterica serovar Montevideo2'-deoxy-7-amido-7-deazaguanosine (dADG)~1,600[1]
2'-deoxy-7-cyano-7-deazaguanosine (dPreQ0)10[1]
Kineococcus radiotolerans2'-deoxy-7-amido-7-deazaguanosine (dADG)~1,300[1]
2'-deoxy-7-cyano-7-deazaguanosine (dPreQ0)30[1]
Cellulophaga phage phiSM2'-deoxy-7-aminomethyl-7-deazaguanine (dPreQ1)3,790[2]
Vibrio phage VH7D (in E. coli)2'-deoxy-7-(methylamino)methyl-7-deazaguanine (mdPreQ1)35 - 44[3]
Escherichia phage CAjan2'-deoxy-7-cyano-7-deazaguanosine (dPreQ0)320,000 (32% of Gs)[2]
Enterobacteria phage 9g2'-deoxyarchaeosine (dG+)250,000 (25% of Gs)[2]

Experimental Protocols

Protocol 1: Detection and Quantification of this compound Derivatives by LC-MS/MS

This protocol details the highly sensitive and quantitative method of Liquid Chromatography-Mass Spectrometry for the analysis of this compound derivatives in DNA.

1. DNA Isolation and Purification:

  • Isolate genomic DNA from the organism of interest using a standard DNA extraction method (e.g., phenol-chloroform extraction or a commercial kit).

  • Ensure the DNA is of high purity. Assess purity by measuring the A260/A280 ratio (should be ~1.8).

  • RNA contamination should be minimized by treating the sample with RNase A.

2. Enzymatic Hydrolysis of DNA to Nucleosides:

  • This step is critical for releasing individual nucleosides for MS analysis. A one-step enzymatic hydrolysis is recommended for efficiency.[4]

  • Materials:

    • Purified DNA (1-10 µg)

    • Benzonase nuclease

    • Calf intestinal phosphatase

    • Bacterial alkaline phosphatase

    • Phosphodiesterase I

    • 10X Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.9, 100 mM NaCl, 100 mM MgCl2)

  • Procedure:

    • In a microcentrifuge tube, combine the following:

      • 1-10 µg of purified DNA

      • 10X Reaction Buffer (to a final concentration of 1X)

      • Benzonase (20 units)

      • Calf intestinal phosphatase (17 units)

      • Phosphodiesterase I (0.2 units)

      • Nuclease-free water to a final volume of 50 µL.

    • Mix gently by pipetting.

    • Incubate the reaction at 37°C for a minimum of 6 hours, or overnight, to ensure complete digestion.[2][4]

    • To stop the reaction, proteins can be removed by filtration through a 10 kDa molecular weight cutoff filter.[2]

3. Liquid Chromatography (LC) Separation:

  • The hydrolyzed nucleosides are separated using reverse-phase HPLC.

  • Typical LC parameters:

    • Column: A C18 column suitable for nucleoside analysis (e.g., Atlantis T3, 50 x 2.1 mm, 3 µm particle size).[5]

    • Mobile Phase A: Water with 0.1% formic acid or a low concentration of ammonium (B1175870) acetate.

    • Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.

    • Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage over a suitable time to resolve the different nucleosides.

    • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

    • Column Temperature: Maintain at a constant temperature, e.g., 40°C.

4. Mass Spectrometry (MS) Detection and Quantification:

  • A triple quadrupole mass spectrometer is commonly used for its high sensitivity and specificity in quantitative analysis.

  • MS parameters:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor-to-product ion transition for each nucleoside and its modified counterpart.

    • MRM Transitions: These need to be optimized for each specific this compound derivative using synthetic standards.

    • Quantification: Absolute quantification is achieved by creating a standard curve with known concentrations of synthetic this compound nucleoside standards. The area under the peak for the specific MRM transition is proportional to the concentration of the analyte.

Protocol 2: Detection of this compound by Nanopore Sequencing

This protocol provides a method for detecting this compound modifications at a single-nucleotide resolution, which is particularly useful for identifying the sequence context of the modification.[6][7][8]

1. DNA Extraction:

  • Isolate high molecular weight genomic DNA from the organism of interest. The quality of the DNA is critical for Nanopore sequencing.

2. Library Preparation:

  • Prepare a sequencing library using a kit from Oxford Nanopore Technologies (ONT), such as the Ligation Sequencing Kit.

  • It is crucial to have a control, unmodified DNA sample with the same sequence. This can be generated by whole-genome amplification of the modified DNA using a high-fidelity polymerase like Phi29 DNA polymerase, which will incorporate canonical bases.[6]

3. Nanopore Sequencing:

  • Sequence the prepared libraries on a Nanopore sequencing device (e.g., MinION, GridION).

4. Data Analysis for Modification Detection:

  • The presence of modified bases alters the ionic current signal as the DNA strand passes through the nanopore.

  • Basecalling and Alignment: Basecall the raw signal data (FAST5 files) using ONT's basecalling software (e.g., Guppy) and align the resulting reads (FASTQ files) to a reference genome.

  • Modification Detection:

    • Compare the raw electrical current signals of the potentially modified sample to the unmodified control sample.

    • Statistical tests can be applied to identify significant differences in the current signal at specific genomic positions.

    • Machine learning models trained to recognize the specific signal alterations caused by this compound can also be employed for de novo detection.[8]

Protocol 3: Indirect Detection by Restriction Enzyme Protection Assay

This method provides an indirect way to infer the presence of this compound modifications by assessing the ability of restriction enzymes to cleave the DNA. Many restriction enzymes are inhibited by modifications within their recognition sequence.[1]

1. DNA Preparation:

  • Isolate purified genomic DNA from the organism of interest.

  • As a control, use an unmodified DNA of the same or a similar sequence.

2. Restriction Enzyme Digestion:

  • Enzyme Selection: Choose restriction enzymes whose recognition sites contain guanine (B1146940) and are expected to be present in the DNA sequence.

  • Reaction Setup:

    • Set up parallel digestions for the potentially modified DNA and the unmodified control DNA.

    • For each reaction, combine:

      • 1 µg of DNA

      • 1X appropriate reaction buffer

      • 10-20 units of the selected restriction enzyme

      • Nuclease-free water to a final volume of 50 µL.

    • Incubate at the enzyme's optimal temperature for 1-4 hours.

  • Controls: Include a no-enzyme control for each DNA sample to check for endogenous nucleases.

3. Analysis of Digestion Products:

  • Agarose (B213101) Gel Electrophoresis:

    • Load the digested DNA samples and undigested controls onto an agarose gel of an appropriate percentage.

    • Run the gel to separate the DNA fragments.

    • Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Safe) and visualize the DNA bands under UV light.

  • Interpretation:

    • If the modified DNA is protected from cleavage, it will remain as a high molecular weight band, similar to the undigested control.

    • The unmodified control DNA will be digested into smaller fragments, resulting in a smear or distinct smaller bands.

    • This resistance to digestion suggests the presence of a modification within the enzyme's recognition site.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Workflow cluster_nanopore Nanopore Sequencing Workflow DNA_Isolation DNA Isolation & Purification Hydrolysis Enzymatic Hydrolysis to Nucleosides DNA_Isolation->Hydrolysis Library_Prep Library Preparation (Modified & Unmodified Control) DNA_Isolation->Library_Prep LC_Separation Liquid Chromatography Separation Hydrolysis->LC_Separation MS_Detection Mass Spectrometry Detection & Quantification LC_Separation->MS_Detection LC_Data_Analysis Data Analysis (Quantification) MS_Detection->LC_Data_Analysis Nanopore_Seq Nanopore Sequencing Library_Prep->Nanopore_Seq Basecalling Basecalling & Alignment Nanopore_Seq->Basecalling Mod_Detection Modification Detection (Signal Comparison) Basecalling->Mod_Detection biosynthesis_pathway GTP GTP preQ0 7-cyano-7-deazaguanine (preQ0) GTP->preQ0 FolE, QueD, QueE, QueC preQ1 7-aminomethyl-7-deazaguanine (preQ1) preQ0->preQ1 QueF Archaeosine Archaeosine (G+) (in tRNA) preQ0->Archaeosine TGT, ArcS dPreQ0 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ0 in DNA) preQ0->dPreQ0 DpdA/B Queuosine Queuosine (Q) (in tRNA) preQ1->Queuosine TGT, QueA, QueG dADG 2'-deoxy-7-amido-7-deazaguanosine (dADG in DNA) dPreQ0->dADG DpdC

References

Application Notes and Protocols for the Identification of 7-Deazaguanine Derivatives by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deazaguanine and its derivatives are modified nucleobases that play crucial roles in various biological processes.[1] These modifications, found in both tRNA and DNA, are essential for cellular functions such as maintaining translational efficiency and protecting phage DNA from host restriction systems.[2][3][4] For instance, queuosine (B110006) (Q) is a this compound derivative found in the anticodon loops of tRNAs in many organisms, where it influences codon preference.[2] More recently, derivatives like 2'-deoxy-7-amido-7-deazaguanosine (dADG) and 2'-deoxy-preQ₀ have been discovered in the DNA of bacteria and phages.[4][5]

The accurate identification and quantification of these modifications are critical for understanding their biological significance and for potential applications in drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.[6][7] This document provides detailed protocols for the sample preparation, LC-MS/MS analysis, and data interpretation for the identification of this compound derivatives in DNA.

Experimental Protocols

DNA Extraction and Enzymatic Hydrolysis

This protocol details the enzymatic digestion of purified DNA to release individual nucleosides for LC-MS/MS analysis.

Materials:

  • Purified DNA (10 µg)

  • 10 mM Tris-HCl (pH 7.9) with 1 mM MgCl₂

  • Benzonase (20 U)

  • DNase I (4 U)

  • Calf Intestine Phosphatase (17 U)

  • Phosphodiesterase I (0.2 U)

  • 10 kDa molecular weight cutoff filter

Procedure:

  • In a microcentrifuge tube, combine 10 µg of purified DNA with 10 mM Tris-HCl (pH 7.9) containing 1 mM MgCl₂.

  • Add the following enzymes to the DNA solution: 20 U of Benzonase, 4 U of DNase I, 17 U of Calf Intestine Phosphatase, and 0.2 U of Phosphodiesterase I.[6]

  • Incubate the reaction mixture for 16 hours at ambient temperature.[6]

  • After incubation, pass the solution through a 10 kDa filter to remove the enzymes and other proteins.[6]

  • The filtrate, containing the digested nucleosides, is now ready for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This section outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound nucleosides.

Instrumentation:

  • A liquid chromatography system coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., QTOF).[2]

LC Conditions:

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase A: 0.1% formic acid in water.[6]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[6]

  • Column Temperature: 45°C.[6]

  • Flow Rate: 0.3 mL/min.[6]

  • Injection Volume: 2 µL.[6]

  • Gradient Elution:

    • Start with 2% Mobile Phase B.

    • Apply a linear gradient to 7% B over 25 minutes.[6]

    • Increase to 100% B over 15 minutes and hold for 5 minutes.[6]

    • Return to the initial 2% B and re-equilibrate the column.[6]

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[6]

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan with collision-induced dissociation (CID) for identification.[6][8]

  • Mass Range: Scan from m/z 100 to 1000 Da.[6]

Data Presentation

Quantitative data for the identification of this compound derivatives are summarized in the tables below. The use of synthetic standards is crucial for confirming the identity of these compounds and for accurate quantification.[2][6]

Table 1: Key Mass Transitions for this compound Derivatives

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Description of Fragmentation
dPreQ₀296.1163Fragmentation of the nucleobase.[6]
dADGNot specifiedNot specified-
dPreQ₁296.1163, 279Fragmentation of the nucleobase and loss of NH₃.[6]
mdPreQ₁310.1163, 279Loss of a methylamino group.[6]
fdPreQ₁324.1163Fragmentation of the nucleobase.[6]
dDG267.1151Loss of the 2'-deoxyribose sugar.[6]

Table 2: Examples of Quantified this compound Modifications in DNA

Organism/PhageModificationQuantity (modifications per 10⁶ nucleotides)
Salmonella enterica serovar MontevideodADG~1,600[2]
Salmonella enterica serovar MontevideodPreQ₀10[2]
Kocuria radiotoleransdADG~1,300[2]
Kocuria radiotoleransdPreQ₀30[2]
Cellulophaga phage phiSMdPreQ₁3,790[6]
Cellulophaga phage phiSMmdPreQ₁212[6]
Escherichia phage CAjandPreQ₀44,000 (44 per 10³ nt)[9]

Visualizations

The following diagrams illustrate the experimental workflow and a simplified biosynthetic pathway for this compound derivatives.

experimental_workflow Experimental Workflow for this compound Identification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing DNA_Sample DNA Sample (e.g., from bacteria/phage) Enzymatic_Hydrolysis Enzymatic Hydrolysis (Benzonase, DNase I, etc.) DNA_Sample->Enzymatic_Hydrolysis Filtration Protein Removal (10 kDa Filter) Enzymatic_Hydrolysis->Filtration LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS Data_Acquisition Data Acquisition (MRM/Full Scan) LC_MSMS->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification (vs. Standards) Peak_Integration->Quantification

Caption: A flowchart of the experimental workflow.

biosynthesis_pathway Simplified Biosynthesis of this compound Precursor (preQ₀) cluster_enzymes Enzymatic Steps GTP GTP FolE FolE (GTP cyclohydrolase I) GTP->FolE Intermediate1 Intermediate Products QueD QueD QueE QueE QueC QueC preQ0 preQ₀ (7-cyano-7-deazaguanine) DpdA_DpdB DpdA/DpdB Complex preQ0->DpdA_DpdB FolE->Intermediate1 ... QueC->preQ0 DNA DNA DNA->DpdA_DpdB Modified_DNA dPreQ₀-Modified DNA DpdA_DpdB->Modified_DNA

Caption: Biosynthesis pathway of the preQ₀ precursor.

References

Unlocking Challenging Genomic Regions: Applications of 7-Deazaguanine in Advanced Sequencing Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals facing challenges in sequencing GC-rich regions of the genome now have access to comprehensive guidelines on the application of 7-deazaguanine. These detailed application notes and protocols outline the effective use of this compound and its derivatives to overcome the limitations of standard sequencing technologies, enabling more accurate and complete genomic analysis.

The strong hydrogen bonding in guanine-cytosine (GC) base pairs can lead to the formation of stable secondary structures like hairpins and G-quadruplexes. These structures often impede DNA polymerase activity, resulting in premature termination of sequencing reactions, compressed bands in Sanger sequencing, and biased amplification in Next-Generation Sequencing (NGS). The substitution of guanine (B1146940) with its analog, this compound, effectively mitigates these issues by reducing the formation of Hoogsteen base pairs responsible for these secondary structures, without compromising the Watson-Crick pairing essential for accurate sequencing.

Key Applications in Sequencing

The primary application of this compound, most commonly in the form of 7-deaza-2'-deoxyguanosine (B613789) triphosphate (7-deaza-dGTP), is in the sequencing of DNA templates with high GC content. This is particularly crucial in various research areas:

  • Oncology Research: Many cancer-related genes and tumor suppressor genes are located in GC-rich regions, making them difficult to sequence accurately with standard methods.

  • CpG Island Analysis: CpG islands, which are critical in gene regulation and methylation studies, are by definition GC-rich and prone to sequencing artifacts.

  • Trinucleotide Repeat Expansion Analysis: The study of genetic disorders such as Fragile X syndrome requires the accurate amplification and sequencing of GC-rich trinucleotide repeats.

  • Metagenomics: Accurate representation of microbial communities requires unbiased amplification of genomes with varying GC content.

Data Presentation: Quantitative Improvements with this compound

The incorporation of 7-deaza-dGTP into sequencing workflows has demonstrated significant quantitative improvements in data quality, particularly for GC-rich templates.

Sanger Sequencing Performance Metrics

While comprehensive quantitative data for Sanger sequencing is often presented qualitatively, the improvements are consistently reported in the resolution of band compressions, leading to clearer electropherograms and more reliable base-calling. The use of 7-deaza-dGTP allows for longer and more accurate reads through regions that would otherwise be unreadable.

Performance MetricStandard dGTP in GC-Rich RegionsExpected Performance with 7-deaza-dGTP
Band Compression Frequent, leading to ambiguous or incorrect base calls.[1]Significantly reduced, resulting in clear and accurate sequence reads.[1]
Read Length Often truncated due to polymerase stalling at secondary structures.[1]Extended read length through GC-rich regions.
Base Calling Accuracy Reduced accuracy due to signal artifacts and compressions.Improved accuracy with clearer peak resolution.
Next-Generation Sequencing (NGS) Coverage Improvement

In NGS, the use of 7-deaza-dGTP during library preparation ensures more uniform amplification of GC-rich regions, leading to better coverage and more reliable variant calling.

Genomic Region GC ContentNormalized Coverage (Standard dNTPs)Normalized Coverage (with 7-deaza-dGTP)
< 40%1.0x1.0x
40-60%0.8x - 1.2x0.9x - 1.1x
> 60%0.2x - 0.7x0.8x - 1.0x
> 75%Often < 0.1x or no coverage0.6x - 0.9x

Table adapted from publicly available data.

Experimental Protocols

Detailed methodologies for the incorporation of this compound in key sequencing workflows are provided below.

Protocol 1: PCR Amplification of GC-Rich Templates for Sanger Sequencing

This protocol outlines the use of 7-deaza-dGTP in the initial PCR amplification step to generate a template suitable for Sanger sequencing.

1. Reaction Mixture Preparation:

It is recommended to prepare a master mix for multiple reactions. For optimal results, dGTP is not completely replaced but used in combination with 7-deaza-dGTP, often at a 1:3 ratio.[2]

ComponentStock ConcentrationVolume for 25 µL RxnFinal Concentration
Nuclease-Free Water-Up to 25 µL-
10X PCR Buffer10X2.5 µL1X
MgCl₂50 mM0.75 µL (variable)1.5 mM (optimize as needed)
dNTP/7-deaza-dGTP Mix*10 mM0.5 µL200 µM each dATP, dCTP, dTTP; 50 µM dGTP; 150 µM 7-deaza-dGTP
Forward Primer10 µM1.0 µL0.4 µM
Reverse Primer10 µM1.0 µL0.4 µM
Template DNA10-50 ng/µL1.0 µL10-50 ng
Hot-Start Taq Polymerase5 U/µL0.25 µL1.25 Units

*Prepare a custom dNTP mix with the specified ratio.

2. Thermal Cycling:

StepTemperatureDurationCycles
Initial Denaturation95°C5-10 min1
Denaturation95°C30-45 sec\multirow{3}{*}{35-40}
Annealing55-68°C (variable)30-60 sec
Extension72°C1 min/kb
Final Extension72°C5-10 min1
Hold4°CIndefinite

3. Product Analysis and Purification:

  • Analyze a small amount of the PCR product on an agarose (B213101) gel to confirm the amplification of a specific product of the expected size.

  • Purify the remaining PCR product using a standard PCR purification kit to remove primers and unincorporated dNTPs before proceeding to cycle sequencing.

Protocol 2: Cycle Sequencing with 7-deaza-dGTP for GC-Rich Templates

This protocol is for the cycle sequencing reaction itself, using the purified PCR product from Protocol 1 as a template.

1. Sequencing Reaction Mix Preparation:

If using a commercial cycle sequencing kit that does not contain a 7-deaza analog, you may need to substitute the provided dGTP mix with one containing 7-deaza-dGTP. A 3:1 ratio of 7-deaza-dGTP to dGTP is a good starting point.

2. Thermal Cycling for Cycle Sequencing:

The following conditions are a starting point and should be adjusted based on the sequencing kit manufacturer's recommendations.

StepTemperatureDurationCycles
Initial Denaturation96°C1 min1
Denaturation96°C10 sec\multirow{3}{*}{25-30}
Annealing50°C5 sec
Extension60°C4 min
Hold4°CIndefinite

3. Post-Reaction Cleanup and Analysis:

  • Purify the cycle sequencing products to remove unincorporated dye terminators using methods like ethanol/EDTA precipitation or column-based kits.

  • Resuspend the purified products in highly deionized formamide (B127407) and analyze on an automated capillary electrophoresis DNA sequencer.

Protocol 3: Illumina Library Preparation with 7-deaza-dGTP for GC-Rich Samples

This protocol describes the incorporation of 7-deaza-dGTP into the library amplification step of a standard Illumina DNA library preparation workflow.

1. Library Preparation (Pre-Amplification):

Prepare the DNA library according to the manufacturer's protocol (e.g., fragmentation, end-repair, A-tailing, and adapter ligation).

2. Library Amplification with 7-deaza-dGTP:

For a 50 µL PCR reaction:

ComponentVolumeFinal Concentration
Adapter-ligated DNA10 µL-
High-Fidelity DNA Polymerase (2 U/µL)0.5 µL1 U
5X High-Fidelity PCR Buffer10 µL1X
dNTP Mix (10 mM each of dATP, dCTP, dTTP; 2.5 mM dGTP, 7.5 mM 7-deaza-dGTP)4 µL0.8 mM total dNTPs (0.2 mM dGTP, 0.6 mM 7-deaza-dGTP)
PCR Primer Cocktail (25 µM)5 µL2.5 µM
Nuclease-free waterto 50 µL-

3. Thermal Cycling for Library Amplification:

StepTemperatureDurationCycles
Initial Denaturation98°C30 sec1
Denaturation98°C10 sec\multirow{3}{*}{6-12 (optimize as needed)}
Annealing65°C30 sec
Extension72°C30 sec
Final Extension72°C5 min1
Hold4°CIndefinite

4. Library Purification and Quality Control:

  • Proceed with the standard library purification protocol (e.g., using AMPure XP beads).

  • Assess the quality and quantity of the final library using a Bioanalyzer and Qubit fluorometer.

Visualizing the Role of this compound

To better illustrate the mechanisms and workflows involving this compound, the following diagrams have been generated.

GC_Rich_Sequencing_Workflow cluster_prep Template Preparation cluster_seq Sequencing cluster_analysis Data Analysis DNA GC-Rich DNA Template PCR PCR Amplification with 7-deaza-dGTP DNA->PCR Incorporate 7-deaza-dGTP Purify_PCR Purify PCR Product PCR->Purify_PCR Cycle_Seq Cycle Sequencing (Sanger) Purify_PCR->Cycle_Seq Library_Amp Library Amplification (NGS with 7-deaza-dGTP) Purify_PCR->Library_Amp Sequencing Capillary Electrophoresis / NGS Run Cycle_Seq->Sequencing Library_Amp->Sequencing Analysis Accurate Sequence Data (Reduced Artifacts) Sequencing->Analysis

Workflow for sequencing GC-rich DNA using 7-deaza-dGTP.

Polymerase_Stalling_Mechanism cluster_standard Standard dGTP cluster_deaza With 7-deaza-dGTP ssDNA GC-Rich ssDNA Template Hairpin Secondary Structure (Hairpin Loop) ssDNA->Hairpin forms Polymerase_Stall DNA Polymerase Stalls Hairpin->Polymerase_Stall blocks Termination Premature Termination Polymerase_Stall->Termination ssDNA_deaza GC-Rich ssDNA Template No_Hairpin Reduced Secondary Structure ssDNA_deaza->No_Hairpin prevents formation Polymerase_Proceed DNA Polymerase Proceeds No_Hairpin->Polymerase_Proceed allows Full_Length Full-Length Synthesis Polymerase_Proceed->Full_Length

Mechanism of 7-deaza-dGTP in overcoming polymerase stalling.

Phage_Defense_Pathway cluster_biosynthesis This compound Biosynthesis in Phages cluster_modification Phage DNA Modification cluster_evasion Evasion of Host Defense GTP GTP QueC QueC enzyme GTP->QueC synthesis PreQ0 preQ₀ (7-cyano-7-deazaguanine) DpdA DpdA (Transglycosylase) PreQ0->DpdA dADG dADG (2'-deoxy-7-amido-7-deazaguanosine) QueC->PreQ0 synthesis Modified_DNA Modified Phage DNA (contains dPreQ₀/dADG) DpdA->Modified_DNA inserts preQ₀ DpdC DpdC enzyme DpdC->Modified_DNA converts to dADG Phage_DNA Phage Genomic DNA Phage_DNA->DpdA Guanine replaced Cleavage DNA Cleavage Phage_DNA->Cleavage Modified_DNA->DpdC converts to dADG No_Cleavage No DNA Cleavage Modified_DNA->No_Cleavage Restriction_Enzyme Host Restriction Enzyme Restriction_Enzyme->Phage_DNA recognizes & cleaves Restriction_Enzyme->Modified_DNA fails to recognize

Biosynthesis of this compound in phages and its role in evading host restriction enzymes.

Natural Occurrence and Future Directions

Beyond its synthetic applications, this compound and its derivatives are found naturally in the DNA of certain bacteriophages.[2] In these viruses, the modification serves as a defense mechanism to protect their genomic DNA from the host bacterium's restriction enzymes.[2] This natural strategy highlights the evolutionary significance of DNA modifications and opens up new avenues for research in phage therapy and antimicrobial drug development.

The continued development and application of modified nucleotides like this compound are crucial for advancing our ability to explore the full spectrum of genomic information. These tools are indispensable for researchers working on the cutting edge of genomics, personalized medicine, and molecular diagnostics.

References

Application Notes and Protocols for In Vitro Reconstitution of Dihydropyrimidine Dehydrogenase (DPD) Machinery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dihydropyrimidine (B8664642) dehydrogenase (DPD), encoded by the DPYD gene, is the initial and rate-limiting enzyme in the catabolism of pyrimidines such as uracil (B121893) and thymine (B56734).[1] It is of significant clinical interest as it is responsible for the breakdown of fluoropyrimidine chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU) and its prodrug capecitabine.[2] DPD deficiency, a genetic condition, can lead to severe and potentially lethal toxicity from standard doses of these drugs.[2] The in vitro reconstitution of functional DPD is crucial for studying its enzymatic mechanism, screening for inhibitors, and analyzing the functional consequences of DPYD gene variants.[3]

The functional DPD enzyme is a homodimer with a complex architecture. Each monomer contains two flavin cofactors (FAD and FMN) and four iron-sulfur ([4Fe-4S]) clusters that form an electron transfer chain.[4][5] The enzyme catalyzes the NADPH-dependent reduction of pyrimidines.[4] This document provides detailed protocols for the expression, purification, and in vitro reconstitution of active DPD, as well as methods for assessing its enzymatic activity.

I. Data Presentation: Properties and Cofactors of Dihydropyrimidine Dehydrogenase

The following table summarizes the key properties and required cofactors for functional Dihydropyrimidine Dehydrogenase, primarily based on studies of the porcine liver enzyme, which shares high homology with the human enzyme.

ParameterValueSource
Molecular Mass (Native) ~206 kDa[6]
Subunit Composition Homodimer[4][6]
Cofactors per Monomer 1 FAD, 1 FMN, 4 [4Fe-4S] clusters[4][6][7]
Electron Donor NADPH[4][7]
Isoelectric Point (pI) 4.65[6]

II. Experimental Protocols

Protocol 1: Expression of Recombinant Porcine DPD in E. coli

This protocol is adapted from methods for expressing porcine DPD in E. coli, which has been shown to yield an active enzyme containing the necessary cofactors.[4][7]

1.1. Plasmid and Bacterial Strain:

  • Expression Vector: pET plasmid containing the codon-optimized gene for porcine DPD.

  • Host Strain: E. coli BL21(DE3).

1.2. Media and Reagents:

1.3. Expression Procedure:

  • Transform the pET-DPD plasmid into chemically competent E. coli BL21(DE3) cells and plate on LB agar (B569324) with the appropriate antibiotic.

  • Inoculate a single colony into a 50 mL LB broth starter culture containing the antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 4 L of LB broth with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.

  • Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • To enhance the in vivo assembly of iron-sulfur clusters, supplement the culture with ferrous ammonium sulfate and sodium sulfide to final concentrations of 200 µM each.[4]

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Reduce the temperature to 18-20°C and continue to grow the culture for 16-20 hours with shaking.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Purification and In Vitro Reconstitution of DPD Holoenzyme

This protocol describes the purification of DPD from E. coli cell pellets and the reconstitution of the active holoenzyme by ensuring the saturation of cofactor binding sites.

2.1. Buffers and Reagents:

  • Lysis Buffer: 50 mM potassium phosphate, pH 7.4, 1 mM EDTA, 1 mM DTT, 10% glycerol, and protease inhibitors (e.g., PMSF).

  • Cofactor Supplement Solution: 1 mM FAD and 1 mM FMN. The addition of these flavins during lysis has been shown to significantly increase the activity of the purified enzyme.[4]

  • Ammonium Sulfate

  • DEAE-Cellulose Column Buffer A: 20 mM potassium phosphate, pH 7.4, 1 mM DTT.

  • DEAE-Cellulose Column Buffer B: 20 mM potassium phosphate, pH 7.4, 1 mM DTT, 500 mM KCl.

  • 2',5'-ADP-Sepharose Column Buffer A: 50 mM potassium phosphate, pH 7.4, 1 mM DTT.

  • 2',5'-ADP-Sepharose Column Buffer B (Elution Buffer): 50 mM potassium phosphate, pH 7.4, 1 mM DTT, 1 mM NADP⁺.

  • Storage Buffer: 50 mM potassium phosphate, pH 7.4, 10% glycerol, 1 mM DTT.

2.2. Purification and Reconstitution Procedure:

  • Resuspend the frozen or fresh cell pellet in ice-cold Lysis Buffer (approximately 5 mL per gram of wet cell paste).

  • Reconstitution Step 1: Add the FAD/FMN Cofactor Supplement Solution to the cell suspension to a final concentration of 10 µM each.[4]

  • Lyse the cells by sonication or using a French press on ice.

  • Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.

  • Ammonium Sulfate Fractionation: Slowly add solid ammonium sulfate to the supernatant to 40% saturation while stirring on ice. After 30 minutes, centrifuge at 15,000 x g for 20 minutes. Discard the pellet. Add ammonium sulfate to the supernatant to 65% saturation. After 30 minutes, collect the precipitate by centrifugation at 15,000 x g for 20 minutes.

  • Resuspend the pellet in a minimal volume of DEAE-Cellulose Column Buffer A and dialyze against the same buffer overnight at 4°C.

  • DEAE-Cellulose Chromatography: Load the dialyzed sample onto a DEAE-cellulose column pre-equilibrated with Buffer A. Wash the column with Buffer A and elute the protein with a linear gradient of 0-100% Buffer B.

  • Collect fractions and assay for DPD activity (see Protocol 3). Pool the active fractions.

  • 2',5'-ADP-Sepharose Affinity Chromatography: Load the pooled fractions onto a 2',5'-ADP-Sepharose column pre-equilibrated with Buffer A. This column specifically binds NADPH-dependent enzymes.

  • Wash the column extensively with Buffer A to remove non-specifically bound proteins.

  • Elute the DPD enzyme using Elution Buffer B containing NADP⁺.

  • Reconstitution Step 2: Concentrate the purified enzyme using an appropriate centrifugal filter device. During concentration, exchange the buffer to the final Storage Buffer. The purified enzyme should be a dark reddish-brown color, indicating the presence of the iron-sulfur clusters.

  • The final purified and reconstituted DPD holoenzyme can be flash-frozen in liquid nitrogen and stored at -80°C.

Protocol 3: Enzymatic Activity Assay for Reconstituted DPD

The activity of the reconstituted DPD enzyme is typically measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

3.1. Assay Components:

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4.

  • NADPH Stock Solution: 10 mM in water.

  • Substrate Stock Solution: 10 mM thymine or 5-fluorouracil (5-FU) in water.

  • Purified DPD Enzyme: Diluted in Assay Buffer.

3.2. Assay Procedure:

  • Set up a 1 mL reaction in a quartz cuvette.

  • Add the following components to the cuvette:

    • 880 µL of Assay Buffer

    • 50 µL of Substrate Stock Solution (final concentration 0.5 mM)

    • 50 µL of NADPH Stock Solution (final concentration 0.5 mM)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of the diluted purified DPD enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The molar extinction coefficient for NADPH at 340 nm is 6,220 M⁻¹cm⁻¹.

  • One unit of DPD activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Quantitative Data Summary

SubstrateApparent Kₘ (µM)Source
Thymine ~5[6]
Uracil ~10[6]
5-Fluorouracil ~2-8[6]
NADPH ~10-20[6]

III. Mandatory Visualizations

DPD Catalytic Cycle and Electron Transfer Pathway

The diagram below illustrates the flow of electrons from NADPH to the pyrimidine (B1678525) substrate through the cofactors of the DPD homodimer.

DPD_Pathway cluster_Monomer1 DPD Monomer 1 cluster_Monomer2 DPD Monomer 2 NADPH1 NADPH FAD1 FAD NADPH1->FAD1 2e- FeS1_M1 [4Fe-4S]n FAD1->FeS1_M1 e- FMN1 FMN FeS1_M1->FMN1 e- FeS_M2 [4Fe-4S]n (from Monomer 2) FeS1_M1->FeS_M2 Inter-subunit electron transfer Pyrimidine1 Pyrimidine (e.g., 5-FU) FMN1->Pyrimidine1 2e- DihydroPyrimidine1 Dihydropyrimidine Pyrimidine1->DihydroPyrimidine1 DPD_Workflow cluster_expression Recombinant Expression cluster_purification Purification & Reconstitution cluster_assay Activity Assay A Transformation of E. coli with pET-DPD plasmid B Cell Culture Growth A->B C Induction with IPTG & Cofactor Precursors B->C D Cell Harvest C->D E Cell Lysis with FAD/FMN Supplementation D->E Purification Start F Ammonium Sulfate Fractionation E->F G DEAE-Cellulose Chromatography F->G H 2',5'-ADP-Sepharose Affinity Chromatography G->H I Buffer Exchange & Concentration H->I J Spectrophotometric Assay: Monitor NADPH oxidation at 340 nm I->J Assay Purified Enzyme K Calculate Specific Activity J->K

References

Application Notes and Protocols: Assaying the Enzymatic Activity of tRNA-Guanine Transglycosylases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tRNA-guanine transglycosylases (TGTs), also known as queuine (B138834) tRNA-ribosyltransferases (QTRTs), are a family of enzymes crucial for the post-transcriptional modification of transfer RNA (tRNA).[1] These enzymes catalyze the exchange of guanine (B1146940) at the wobble position (position 34) of the anticodon in specific tRNAs (those for Asp, Asn, His, and Tyr) for a modified 7-deazaguanine base.[1][2] In bacteria, TGT incorporates the queuine precursor, preQ₁, which is subsequently modified to queuosine (B110006).[3] In contrast, eukaryotes cannot synthesize queuine de novo and rely on salvaging it from their diet and gut microbiome; the eukaryotic TGT then directly inserts the queuine base.[2][4]

The queuosine modification plays a significant role in modulating translational speed and accuracy.[2] Furthermore, in pathogenic bacteria such as Shigella flexneri, TGT activity is essential for virulence, making it an attractive target for the development of novel antibacterial agents.[3] Therefore, robust and accurate methods for assaying TGT activity are indispensable for basic research, understanding its role in disease, and for the screening and characterization of potential inhibitors in drug discovery programs.

This document provides detailed protocols for several common methods used to assay TGT activity, presents key quantitative data for both human and bacterial TGTs, and illustrates the relevant biochemical pathways and experimental workflows.

Biochemical Pathways and Mechanisms

Queuosine Biosynthesis Pathway

In bacteria, TGT is a key enzyme in the multi-step biosynthesis pathway that converts GTP to the modified nucleoside queuosine (Q) in the tRNA. Eukaryotes, lacking the upstream synthesis enzymes, rely on a salvage pathway.

Queuosine_Biosynthesis Bacterial Queuosine (Q) Biosynthesis Pathway GTP GTP Enzymes1 Multiple Enzymes GTP->Enzymes1 folE, etc. PreQ0 preQ₀ (7-cyano- This compound) PreQ1 preQ₁ (7-aminomethyl- This compound) PreQ0->PreQ1 QueF TGT TGT PreQ1->TGT tRNA_G tRNA(Guanine³⁴) tRNA_G->TGT tRNA_PreQ1 tRNA(preQ₁³⁴) Enzymes2 Downstream Enzymes tRNA_PreQ1->Enzymes2 tRNA_Q tRNA(Queuosine³⁴) Enzymes1->PreQ0 TGT->tRNA_PreQ1 Guanine Enzymes2->tRNA_Q

Caption: The bacterial pathway for queuosine biosynthesis, highlighting the central role of TGT.
TGT Enzymatic Reaction Mechanism

TGT catalyzes the base-exchange reaction via a ping-pong kinetic mechanism. This involves the formation of a covalent enzyme-tRNA intermediate.[2][3] First, the substrate tRNA binds to the enzyme, followed by the cleavage of the glycosidic bond of guanine at position 34 and its release from the active site. This results in a covalent intermediate between the enzyme and the tRNA. Subsequently, the second substrate (preQ₁ in bacteria or queuine in eukaryotes) binds to the active site and attacks the intermediate, leading to its incorporation into the tRNA and the release of the modified tRNA product.

TGT_Mechanism TGT Ping-Pong Kinetic Mechanism TGT_free TGT (Free Enzyme) TGT_tRNA TGT • tRNA(G³⁴) Complex TGT_free->TGT_tRNA + tRNA(G³⁴) out1 TGT_tRNA->out1 - Guanine TGT_covalent TGT-tRNA Covalent Intermediate in2 TGT_covalent->in2 + Queuine/preQ₁ TGT_covalent_queuine TGT-tRNA • Queuine Complex TGT_modified TGT • tRNA(Q³⁴) Complex TGT_covalent_queuine->TGT_modified out2 TGT_modified->out2 - tRNA(Q³⁴) in1 out1->TGT_covalent in2->TGT_covalent_queuine out2->TGT_free

Caption: The ping-pong kinetic mechanism of the TGT-catalyzed base-exchange reaction.

Experimental Protocols

Protocol 1: Radiolabeled Guanine Incorporation Assay

This is a classic and highly sensitive method to determine TGT activity by measuring the incorporation of a radiolabeled substrate ([³H]- or [¹⁴C]-guanine) into a tRNA substrate.

A. Materials and Reagents

  • Purified TGT enzyme (human or E. coli)

  • In vitro transcribed tRNA substrate (e.g., human or E. coli tRNATyr)

  • Radiolabeled guanine: [8-¹⁴C]guanine or [8-³H]guanine

  • Reaction Buffer (5X): 500 mM HEPES pH 7.3, 100 mM MgCl₂, 25 mM DTT

  • Nuclease-free water

  • Quenching Solution: 10% Trichloroacetic Acid (TCA), ice-cold

  • Wash Solution 1: 5% Trichloroacetic Acid (TCA), ice-cold

  • Wash Solution 2: 95% Ethanol (B145695), ice-cold

  • Glass fiber filters (e.g., GF/C)

  • Vacuum filtration manifold

  • Scintillation vials and scintillation cocktail

B. Experimental Workflow

Radiolabel_Workflow Workflow for Radiolabeled Incorporation Assay step1 1. Prepare Reaction Mix (Buffer, tRNA, [¹⁴C]Guanine) step2 2. Equilibrate at 37°C step1->step2 step3 3. Initiate with TGT Enzyme step2->step3 step4 4. Take Aliquots at Time Points step3->step4 step5 5. Quench in Ice-Cold TCA step4->step5 step6 6. Precipitate tRNA on Ice step5->step6 step7 7. Collect on Glass Fiber Filters step6->step7 step8 8. Wash Filters (TCA and Ethanol) step7->step8 step9 9. Quantify Radioactivity (Scintillation Counting) step8->step9

Caption: A step-by-step workflow diagram for the radiolabeled TGT incorporation assay.

C. Procedure

  • Prepare Reaction Mixture: For a final volume of 400 µL, combine the following in a microcentrifuge tube (concentrations can be varied for kinetic analysis):

    • 80 µL of 5X Reaction Buffer

    • tRNA substrate (e.g., to a final concentration of 10 µM)

    • Radiolabeled guanine (e.g., to a final concentration of 20 µM)

    • Nuclease-free water to 390 µL

  • Equilibration: Incubate the reaction mixture at 37°C for 5 minutes to equilibrate.

  • Initiate Reaction: Start the reaction by adding 10 µL of TGT enzyme (e.g., to a final concentration of 10-100 nM). Mix gently.

  • Time Course Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 10 minutes), remove a 70 µL aliquot of the reaction mixture.

  • Quench Reaction: Immediately quench the aliquot by adding it to a tube containing 2.5 mL of ice-cold 10% TCA.[5]

  • Precipitate tRNA: Incubate the quenched samples on ice for at least 30-60 minutes to allow for the complete precipitation of the tRNA.[5]

  • Filter Collection: Collect the precipitated tRNA onto a glass fiber filter using a vacuum manifold.

  • Washing: Wash each filter with approximately 40 mL of ice-cold 5% TCA, followed by a final wash with 5 mL of ice-cold 95% ethanol to dry the filter.[5]

  • Quantification: Place the dried filter into a scintillation vial, add an appropriate scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Convert the measured counts per minute (CPM) or disintegrations per minute (DPM) to pmol of guanine incorporated using the specific activity of the radiolabeled guanine. Plot pmol incorporated versus time to determine the initial velocity (v₀). For kinetic analysis, repeat the assay at varying substrate concentrations and fit the data to the Michaelis-Menten equation.

Protocol 2: Fluorescence Polarization (FP) Competition Assay

This non-radioactive, homogeneous assay is well-suited for high-throughput screening (HTS) of inhibitors. It measures the binding of a fluorescently labeled tRNA substrate (or a minimal hairpin construct) to the TGT enzyme. Unlabeled compounds that bind to the enzyme will displace the fluorescent tracer, causing a decrease in fluorescence polarization.

A. Materials and Reagents

  • Purified TGT enzyme

  • Fluorescently labeled tRNA or minimal hairpin substrate (e.g., with fluorescein (B123965) or TAMRA)

  • FP Assay Buffer: 100 mM HEPES pH 7.3, 20 mM MgCl₂, 5 mM DTT, 0.01% Tween-20

  • Test compounds (potential inhibitors) dissolved in DMSO

  • Black, low-volume 384-well microplates

  • A plate reader capable of measuring fluorescence polarization

B. Procedure

  • Determine Optimal Tracer and Enzyme Concentrations:

    • First, titrate the fluorescent tRNA tracer to find the lowest concentration that gives a stable and robust fluorescence intensity signal.

    • Next, with the fixed optimal tracer concentration, perform a titration of the TGT enzyme to determine the concentration that yields a significant polarization window (the difference in mP between bound and free tracer) and is in the sensitive range of the binding curve (typically near the Kd).

  • Assay Setup (for inhibitor screening): In a 384-well plate, add the following to each well (e.g., for a 20 µL final volume):

    • 10 µL of TGT enzyme in FP Assay Buffer (at 2X the final optimal concentration).

    • 5 µL of test compound diluted in FP Assay Buffer (at 4X the final desired concentration). Include controls with buffer/DMSO only (for maximum polarization) and a known potent inhibitor (for minimum polarization).

    • Incubate for 15-30 minutes at room temperature to allow for binding.

  • Initiate Displacement: Add 5 µL of the fluorescent tRNA tracer in FP Assay Buffer (at 4X its final optimal concentration) to all wells.

  • Equilibration: Incubate the plate for 30-60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Measurement: Read the fluorescence polarization (in mP units) of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound relative to the high (DMSO) and low (known inhibitor) controls.

    • Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Proposed HPLC-Based Assay for Guanine Release

This method provides a direct, label-free way to measure TGT activity by quantifying the amount of guanine released from the tRNA substrate over time. It relies on the ability of reverse-phase HPLC to separate the small guanine molecule from the large tRNA and protein components of the reaction.

A. Materials and Reagents

  • Purified TGT enzyme

  • In vitro transcribed tRNA substrate

  • Unlabeled guanine (for standard curve)

  • Reaction Buffer: 100 mM HEPES pH 7.3, 20 mM MgCl₂, 5 mM DTT

  • Quenching/Precipitation Solution: Acetonitrile or 10% TCA

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Centrifugal filters (e.g., 3 kDa MWCO) or microcentrifuge for precipitation

B. Procedure

  • Reaction Setup: Prepare and initiate the TGT reaction as described in Protocol 1, Step 1-3, but using unlabeled tRNA and no added free guanine (the reaction will measure the release of the G³⁴ that is exchanged for a guanine from the buffer, or more typically, this assay is run as a displacement assay where a non-native base is incorporated and guanine is released).

  • Time Course Sampling and Quenching: At various time points, remove an aliquot (e.g., 50 µL) and quench the reaction. Two methods can be used:

    • Protein Removal: Add the aliquot to a 3 kDa MWCO centrifugal filter and spin to separate the enzyme/tRNA from the small molecules in the flow-through.

    • Precipitation: Add the aliquot to an equal volume of ice-cold acetonitrile, vortex, and centrifuge at high speed to pellet the precipitated enzyme and tRNA. Collect the supernatant.

  • HPLC Analysis:

    • Inject a defined volume of the flow-through or supernatant onto the C18 column.

    • Run a gradient elution to separate guanine from other small molecules. A suggested gradient is 3-25% Mobile Phase B over 10 minutes, followed by a wash and re-equilibration.

    • Monitor the elution profile at 254 nm or 280 nm. Guanine will have a characteristic retention time.

  • Quantification:

    • Create a standard curve by injecting known concentrations of guanine and plotting the peak area versus concentration.

    • Use the standard curve to determine the concentration of guanine released in each sample at each time point.

  • Data Analysis: Plot the concentration of released guanine versus time to determine the initial reaction velocity. This method can be adapted for kinetic studies by varying the tRNA concentration.

Quantitative Data Summary

The following tables summarize key kinetic and inhibition parameters for E. coli and human TGTs, providing a valuable reference for experimental design and data interpretation.

Table 1: Kinetic Parameters of TGT Enzymes

This table presents the Michaelis-Menten constant (KM) and catalytic rate (kcat) for TGT from E. coli and humans with their respective substrates. KM reflects the substrate concentration at half-maximal velocity, indicating binding affinity, while kcat represents the turnover number.

EnzymeSubstrateKM (µM)kcat (s⁻¹)Catalytic Efficiency (kcat/KM) (M⁻¹s⁻¹)
Human TGT Guanine0.41 ± 0.055.86 x 10⁻³1.43 x 10⁴
Human tRNATyr0.34 ± 0.045.60 x 10⁻³1.65 x 10⁴
Queuine0.28 ± 0.054.38 x 10⁻³1.56 x 10⁴
preQ₁1.3 ± 0.21.63 x 10⁻³1.25 x 10³
E. coli TGT Guanine0.58 ± 0.051.05 x 10⁻²1.81 x 10⁴
E. coli tRNATyr0.65 ± 0.061.08 x 10⁻²1.66 x 10⁴
preQ₁0.11 ± 0.011.15 x 10⁻²1.05 x 10⁵

Data compiled from multiple sources.[1][6]

Table 2: Inhibitors of TGT Enzymes

This table lists various compounds that inhibit TGT activity, along with their inhibition constants (Ki) or half-maximal inhibitory concentrations (IC₅₀). This information is particularly relevant for drug discovery efforts targeting bacterial TGT.

EnzymeInhibitorType of InhibitionKi / IC₅₀ (µM)
E. coli TGT 7-MethylguanineCompetitive (vs. Guanine)~15
PterinCompetitive0.9 - 2.2
2-amino-5-(fluoromethyl)pyrrolo[2,3-d]pyrimidin-4(3H)-one (FMPP)Competitive / InactivatorKI = 136
Human TGT BiopterinCompetitive8.7

Data compiled from multiple sources.[3][7][8]

References

Application Notes and Protocols for Studying the Effect of 7-Deazaguanine on DNA Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deazaguanine is a modified nucleobase where the nitrogen at the 7-position of the purine (B94841) ring is replaced by a carbon atom. This seemingly subtle alteration has significant implications for DNA structure and function. The absence of the N7 atom, a key hydrogen bond acceptor in the major groove, affects interactions with proteins, drugs, and metal ions, and can influence the overall helical structure and stability of DNA.[1][2] These application notes provide detailed protocols for various biophysical techniques used to elucidate the structural and thermodynamic consequences of incorporating this compound into DNA oligonucleotides.

Experimental Techniques and Protocols

A variety of complementary techniques are employed to comprehensively characterize the impact of this compound on DNA structure. These methods provide insights into the overall conformation, stability, and local structural perturbations.[1][2]

Thermal Denaturation (UV Melting)

Application: To determine the thermodynamic stability of DNA duplexes containing this compound by measuring the melting temperature (Tm). A decrease in Tm is generally observed upon substitution of guanine (B1146940) with this compound, indicating a destabilizing effect.[3]

Protocol:

  • Oligonucleotide Preparation:

    • Synthesize unmodified and this compound-modified DNA oligonucleotides using standard phosphoramidite (B1245037) chemistry.

    • Purify the oligonucleotides by HPLC or PAGE.

    • Quantify the concentration of each strand using UV absorbance at 260 nm.

  • Duplex Annealing:

    • Mix equimolar amounts of the complementary strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

    • Heat the solution to 95°C for 5 minutes.

    • Allow the solution to cool slowly to room temperature over several hours to ensure proper duplex formation.

  • UV Melting Measurement:

    • Use a UV-Vis spectrophotometer equipped with a temperature controller.

    • Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 0.5°C/minute).

    • Record the absorbance as a function of temperature.

  • Data Analysis:

    • Plot the absorbance versus temperature to obtain a melting curve.

    • The Tm is the temperature at which 50% of the DNA is in the duplex form and 50% is in the single-stranded form. This corresponds to the midpoint of the transition in the melting curve.

    • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from analyzing the shape of the melting curve or from concentration-dependent melting studies using van't Hoff analysis.[2]

Circular Dichroism (CD) Spectroscopy

Application: To assess the overall helical conformation of DNA (e.g., B-form, A-form, Z-form) and detect conformational changes induced by the this compound modification.[1][2] B-form DNA typically exhibits a positive band around 275 nm and a negative band around 245 nm.[4][5]

Protocol:

  • Sample Preparation:

    • Prepare annealed DNA duplexes as described in the thermal denaturation protocol.

    • The final DNA concentration should be in the micromolar range (e.g., 5-10 µM).

    • The buffer should be free of components that have high absorbance in the far-UV region.

  • CD Measurement:

    • Use a CD spectropolarimeter.

    • Record CD spectra from approximately 320 nm to 200 nm at a constant temperature (e.g., 20°C).

    • Use a quartz cuvette with a path length of 1 cm.

    • Acquire a baseline spectrum of the buffer alone and subtract it from the sample spectra.

    • Multiple scans are typically averaged to improve the signal-to-noise ratio.

  • Data Analysis:

    • Compare the CD spectra of the unmodified and this compound-modified DNA duplexes.

    • Changes in the position, intensity, and shape of the CD bands indicate alterations in the DNA helical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: To obtain high-resolution structural information about the DNA duplex in solution, including details on base pairing, stacking interactions, and local conformational dynamics.[1][2] The imino proton resonances in 1H NMR spectra are particularly informative for assessing base pair stability.[6]

Protocol:

  • Sample Preparation:

    • Prepare highly pure and concentrated samples of the DNA duplexes (typically in the 0.5-1.0 mM range).

    • Lyophilize the annealed duplex and redissolve it in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0 in 90% H2O/10% D2O for observing exchangeable imino protons).

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • Acquire one-dimensional (1D) 1H NMR spectra to observe the imino proton region (typically 12-15 ppm).

    • Acquire two-dimensional (2D) NMR spectra, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to assign proton resonances and determine internuclear distances.

  • Data Analysis and Structure Calculation:

    • Process the NMR data using appropriate software.

    • Assign the proton resonances to specific nucleotides in the sequence.

    • Use the distance restraints derived from NOESY cross-peaks and torsion angle restraints to calculate a family of 3D structures of the DNA duplex using molecular dynamics and simulated annealing protocols.

    • Analyze the resulting structures to determine helical parameters and identify local structural perturbations caused by the this compound modification.

X-ray Crystallography

Application: To determine the three-dimensional structure of the this compound-modified DNA at atomic resolution. This provides precise information on bond lengths, bond angles, and the overall helical geometry in the crystalline state.[3][7]

Protocol:

  • Oligonucleotide Synthesis and Purification:

    • Synthesize and purify the this compound-containing oligonucleotide.

  • Crystallization:

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and salt concentrations) using techniques like hanging-drop or sitting-drop vapor diffusion.

    • Optimize the conditions that yield diffraction-quality crystals.

  • X-ray Diffraction Data Collection:

    • Mount a single crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.

    • Collect diffraction data as the crystal is rotated.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using methods like molecular replacement, using a standard DNA duplex as a starting model.

    • Build and refine the atomic model of the this compound-modified DNA duplex against the experimental data.

  • Structural Analysis:

    • Analyze the final refined structure to determine helical parameters, base pairing geometry, and interactions within the crystal lattice.

Quantitative Data Summary

The incorporation of this compound into DNA duplexes generally leads to a decrease in thermal stability. The magnitude of this destabilization can depend on the sequence context.

DNA Sequence (Modification at G)ModificationTm (°C)ΔTm (°C) per modificationSalt ConditionsReference
d(CGCGAATTCGCG)Unmodified57.7-100 mM NaCl[3]
d(CGCGAATTCzG CG)This compound (zG)50.0-7.7100 mM NaCl[3]
DDD (d(CGCGAATTCGCG))Unmodified59.1-100 mM NaCl[3]
DZA-DDD (all purines are 7-deazapurines)7-deazapurine53.2-0.5100 mM NaCl[3]

Visualizations

Experimental Workflow for Studying this compound Effects

experimental_workflow cluster_synthesis Oligonucleotide Preparation cluster_duplex Duplex Formation cluster_analysis Biophysical Analysis cluster_data Data Interpretation synthesis Chemical Synthesis of Unmodified and 7-dG DNA purification HPLC/PAGE Purification synthesis->purification quantification UV Quantification (A260) purification->quantification annealing Annealing of Complementary Strands quantification->annealing uv_melt Thermal Denaturation (UV Melting) annealing->uv_melt cd_spec Circular Dichroism annealing->cd_spec nmr_spec NMR Spectroscopy annealing->nmr_spec xray X-ray Crystallography annealing->xray thermo Thermodynamic Stability (Tm, ΔG) uv_melt->thermo conformation Global DNA Conformation cd_spec->conformation high_res High-Resolution Structure nmr_spec->high_res atomic_res Atomic-Resolution Structure xray->atomic_res

Caption: Workflow for the biophysical characterization of this compound modified DNA.

Impact of this compound on DNA Major Groove

major_groove_impact cluster_guanine Guanine in DNA cluster_7dG This compound in DNA cluster_consequences Functional Consequences guanine Guanine n7_guanine N7 Atom guanine->n7_guanine major_groove_g Major Groove n7_guanine->major_groove_g h_bond Altered H-Bonding (Loss of Acceptor) major_groove_g->h_bond enables electrostatics Modified Electrostatic Potential major_groove_g->electrostatics contributes to deazaguanine This compound ch_group C-H Group deazaguanine->ch_group major_groove_7dg Major Groove ch_group->major_groove_7dg major_groove_7dg->h_bond disrupts major_groove_7dg->electrostatics alters protein_binding Changes in Protein Recognition h_bond->protein_binding drug_interaction Altered Drug Binding h_bond->drug_interaction electrostatics->protein_binding electrostatics->drug_interaction

Caption: Impact of this compound substitution on the DNA major groove and its functional consequences.

References

Application Notes and Protocols: The Role of 7-Deazaguanine in Phage Defense Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The perpetual evolutionary arms race between bacteriophages (phages) and their bacterial hosts has given rise to a sophisticated array of defense and counter-defense strategies. A fascinating and increasingly studied area within this conflict involves the modification and regulation of nucleotides, particularly guanine (B1146940) and its derivatives. One such derivative, 7-deazaguanine, plays a pivotal role in two distinct phage-host interaction paradigms.

  • Phage Counter-Defense: Many phages have evolved to modify their own genomic DNA by replacing guanine with various this compound derivatives. This modification serves as a protective shield, rendering the phage genome unrecognizable and resistant to the host's restriction-modification systems, which are designed to cleave foreign DNA.[1][2][3][4][5]

  • Bacterial Defense: Conversely, some bacteria have developed defense systems that target the phage's reliance on specific deoxynucleotides for replication. These systems employ enzymes like dGTP triphosphohydrolase (dGTPase) to deplete the intracellular pool of dGTP upon infection, effectively starving the phage of a crucial DNA building block and halting its replication.[6][7]

These application notes provide an overview of these two mechanisms, presenting key quantitative data and detailed protocols for their study.

Application Note 1: Phage-Mediated DNA Modification with this compound Derivatives

Principle

To evade host restriction enzymes, numerous phages utilize a post-replicative modification strategy.[3][4][5] They employ a dedicated enzymatic pathway to synthesize this compound precursors, such as 7-cyano-7-deazaguanine (preQ₀), from the host's GTP pool.[1][8][9] A specialized DNA transglycosylase, DpdA, then excises guanine bases from the newly synthesized phage genome and inserts the modified base.[1][3][4] This alteration of the DNA's chemical structure prevents recognition and cleavage by a wide range of host restriction endonucleases.[1][2][10]

Biosynthesis and DNA Incorporation Pathway

The synthesis of this compound derivatives and their incorporation into phage DNA is a multi-step enzymatic process. It begins with the host's GTP and proceeds through several intermediates to form preQ₀, a key precursor.[8][11] This precursor is then utilized by the phage-encoded DpdA enzyme to modify the phage genome.

G cluster_synthesis Bacterial Host Cytoplasm: Precursor Synthesis cluster_modification Phage-Mediated DNA Modification GTP GTP H2NTP Dihydroneopterin triphosphate GTP->H2NTP FolE CPH4 6-Carboxy-5,6,7,8- tetrahydropterin H2NTP->CPH4 QueD CDG 7-Carboxy-7- deazaguanine CPH4->CDG QueE preQ0 preQ₀ (7-Cyano-7-deazaguanine) CDG->preQ0 QueC preQ0_input preQ0->preQ0_input preQ₀ transported or utilized Phage_DNA Phage Genomic DNA (with Guanine) Modified_DNA Protected Phage DNA (with this compound) Phage_DNA->Modified_DNA preQ0_input->Phage_DNA DpdA (Transglycosylase)

Caption: Biosynthesis of preQ₀ and its incorporation into phage DNA.

Data Presentation: this compound Derivatives in Phage DNA

Different phages incorporate a variety of this compound derivatives, sometimes achieving complete replacement of genomic guanine.

Phage ExampleThis compound DerivativeExtent of Guanine ReplacementReference
Escherichia phage CAjan2′-deoxy-7-cyano-7-deazaguanine (dPreQ₀)32%[4]
Campylobacter phage CP2202′-deoxy-7-amido-7-deazaguanine (dADG)100%[4]
Halovirus HVTV-12′-deoxy-7-aminomethyl-7-deazaguanine (dPreQ₁)30%[4]
Enterobacteria phage 9g2′-deoxyarchaeaosine (dG⁺)Not specified[1][2]
Experimental Protocols

Protocol 1: Analysis of Phage DNA Modification by LC-MS/MS

This protocol outlines the general steps for detecting this compound modifications in phage genomic DNA.

  • Phage Amplification and DNA Extraction:

    • Amplify the phage of interest on a permissive bacterial host culture.

    • Purify the phage particles from the lysate using centrifugation and filtration.

    • Extract high-purity phage genomic DNA using a standard phage DNA extraction kit or protocol (e.g., zinc chloride precipitation method).[12]

  • Enzymatic Digestion of DNA:

    • Digest the purified phage DNA to individual deoxynucleosides. This typically involves a cocktail of enzymes such as nuclease P1, followed by bacterial alkaline phosphatase.

  • LC-MS/MS Analysis:

    • Separate the digested deoxynucleosides using high-performance liquid chromatography (HPLC), often with a hydrophilic interaction liquid chromatography (HILIC) column.[13][14][15]

    • Analyze the eluate using tandem mass spectrometry (MS/MS).

    • Identify and quantify canonical deoxynucleosides (dG, dA, dC, dT) and search for the specific mass-to-charge ratios corresponding to known or predicted this compound derivatives (e.g., dPreQ₀, dADG).[1][3][4]

    • Compare the chromatograms and mass spectra to those from unmodified control DNA (e.g., from the bacterial host) and, if available, synthetic standards of the modified nucleosides.

Protocol 2: Phage Plaque Assay to Assess Protection from Restriction

This assay determines if DNA modification protects a phage from a specific bacterial restriction-modification (R-M) system.

  • Prepare Phage Stocks:

    • Propagate the phage on two different hosts:

      • Modifying Host: A host that allows the phage to perform its DNA modification (e.g., the phage's natural host or an engineered strain expressing the modification machinery).

      • Non-Modifying Host: A host that lacks the necessary machinery, resulting in unmodified phage progeny.

    • Titer both phage stocks to determine their concentration in plaque-forming units (PFU/mL).

  • Prepare Bacterial Lawns:

    • Prepare molten soft agar (B569324) (e.g., 0.7% agar in LB broth) and keep it at 50°C.[16]

    • Prepare fresh overnight cultures of the bacterial strain containing the restriction system you wish to test.

  • Plaque Assay:

    • Perform serial dilutions of both the modified and unmodified phage stocks.[16]

    • For each dilution, mix 100 µL of phage with 300 µL of the restriction-positive bacterial culture.[16]

    • Add this mixture to 3 mL of the molten soft agar, mix gently, and pour evenly over a hard agar base plate.[16]

    • Allow the overlay to solidify, then incubate the plates overnight at the optimal temperature for the host bacterium.

  • Calculate Efficiency of Plating (EOP):

    • Count the plaques on each plate.

    • Calculate the EOP by dividing the PFU/mL on the restricting host by the PFU/mL on a non-restricting control host.

    • A significantly higher EOP for the modified phage compared to the unmodified phage indicates that the this compound modification provides protection against the tested R-M system.

Application Note 2: Host-Mediated Phage Defense via dGTP Depletion

Principle

As a countermeasure to phage infection, some bacteria employ a "scorched-earth" defense by depleting essential resources needed for phage replication. The dGTPase defense system is a prime example.[7] Upon phage infection, which can be sensed through mechanisms like the inhibition of host transcription, a bacterial dGTPase enzyme is activated.[6][7] This enzyme rapidly hydrolyzes the cell's dGTP pool into deoxyguanosine and inorganic triphosphate.[17][18][19] The resulting depletion of dGTP stalls phage DNA synthesis, leading to an abortive infection that prevents the production of new phage progeny.[7][17]

Logical Pathway of dGTPase Defense

The activation of the dGTPase defense system follows a logical sequence of events triggered by the invading phage.

G PhageInfection 1. Phage Infection Trigger 2. Phage Hijacks Host Machinery (e.g., inhibits host transcription) PhageInfection->Trigger dGTPase_Activation 3. dGTPase Enzyme Activation Trigger->dGTPase_Activation Hydrolysis 4. dGTP Hydrolysis dGTPase_Activation->Hydrolysis Depletion 5. Intracellular dGTP Pool Depleted Hydrolysis->Depletion Abort 6. Phage DNA Replication Aborted Depletion->Abort

Caption: Logical workflow of the bacterial dGTPase anti-phage defense.

Data Presentation: Kinetic Properties of a dGTPase Homolog

Kinetic characterization of dGTPase enzymes is crucial for understanding their efficiency. The following data is for a dGTPase from Leeuwenhoekiella blandensis, a homolog of the SAMHD1 family of dNTPases.

Conditionkcat (s⁻¹)K_M (µM)Hill Coefficient (n_H)Reference
dGTP only2.6 ± 0.1390 ± 301.7 ± 0.1[20]
+ 500 µM dATP (Allosteric Activator)3.8 ± 0.1224 ± 92.2 ± 0.1[20]

This table demonstrates that the enzyme exhibits cooperative binding and its activity can be allosterically regulated by other nucleotides.

Experimental Protocols

Protocol 3: In Vitro dGTPase Activity Assay

This protocol measures the dGTP hydrolysis activity of a purified dGTPase enzyme.

  • Protein Purification:

    • Clone the gene encoding the dGTPase of interest into an expression vector (e.g., with a His-tag).

    • Overexpress the protein in a suitable host like E. coli.

    • Purify the recombinant protein using affinity chromatography followed by size-exclusion chromatography to ensure high purity and proper oligomeric state.

  • Enzyme-Coupled Assay:

    • A common method involves coupling the production of deoxyguanosine (the product) to a reaction that can be monitored spectrophotometrically.[19]

    • Reaction Mix: Prepare a reaction buffer containing Tris-HCl, MgCl₂, purine (B94841) nucleoside phosphorylase (PNP), and xanthine (B1682287) oxidase (XO).[19]

    • Principle:

      • dGTPase hydrolyzes dGTP → deoxyguanosine + PPPi.

      • PNP converts deoxyguanosine → guanine + deoxyribose-1-phosphate.

      • XO oxidizes guanine → uric acid, a reaction that can be monitored by the increase in absorbance at 293 nm.

  • Assay Procedure:

    • To a cuvette, add the reaction buffer, PNP, XO, and the purified dGTPase enzyme.

    • Initiate the reaction by adding a known concentration of the dGTP substrate.

    • Monitor the change in absorbance over time using a spectrophotometer.

    • Calculate the initial reaction velocity (v₀) from the linear phase of the absorbance curve. By varying the dGTP concentration, kinetic parameters like K_M and V_max can be determined.

Protocol 4: Quantification of Intracellular dNTP Pools via HPLC-MS

This protocol allows for the measurement of changes in dNTP levels within bacterial cells before and after phage infection.

  • Sample Collection and Quenching:

    • Grow bacterial cultures (e.g., one expressing the dGTPase and a control strain) to mid-log phase.

    • Collect samples immediately before infection (T=0) and at various time points after adding a high multiplicity of infection (MOI) of phage.

    • Rapidly separate cells from the medium via filtration.[13][14][15] This is critical as nucleotide pools can change in seconds.

    • Immediately quench metabolic activity by washing the filter with a cold extraction solution (e.g., acetonitrile/methanol/water mixture).

  • Nucleotide Extraction:

    • Perform a cold acidic extraction to lyse the cells and precipitate proteins and other macromolecules while keeping the nucleotides soluble.[13][14]

    • Centrifuge the samples at high speed and low temperature to pellet the debris.

    • Collect the supernatant containing the nucleotide pool.

  • HPLC-MS Analysis:

    • Analyze the extracted nucleotides using an HPLC system coupled to a mass spectrometer, typically using a HILIC-based method for good separation of these polar molecules.[13][14][21]

    • Quantify the amount of dGTP (and other dNTPs as controls) in each sample by comparing peak areas to those of known standards.

    • Compare the dGTP levels in the dGTPase-expressing strain versus the control strain after phage infection to confirm that the defense mechanism leads to specific depletion of dGTP.[22]

References

Application Note: Quantitative Analysis of 7-Deazaguanine Derivatives in DNA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-deazaguanine derivatives are a class of modified nucleobases found in the DNA of various bacteria and phages.[1][2] These modifications, such as 2'-deoxy-preQ₀ (dPreQ₀) and 2'-deoxy-7-amido-7-deazaguanosine (dADG), are thought to play roles in cellular processes like protecting genomic DNA from host restriction systems.[1][2][3][4] The discovery of gene clusters responsible for inserting these derivatives into DNA highlights their biological significance.[1] Accurate and sensitive detection of these modified nucleosides is crucial for understanding their function and for potential applications in drug development and synthetic biology.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique ideal for identifying and quantifying these low-abundance DNA modifications.[5][6] Its high specificity and sensitivity allow for the precise measurement of this compound derivatives in complex biological samples.[7] This document provides detailed protocols for the enrichment, detection, and quantification of this compound derivatives in DNA using LC-MS/MS.

Signaling and Biosynthesis Pathway

In bacteria such as Salmonella enterica serovar Montevideo, a specific gene cluster, termed dpd (7-deazapurine in DNA), is responsible for the synthesis and insertion of this compound derivatives into DNA.[1][8] The pathway begins with the conversion of GTP to 7-cyano-7-deazaguanine (preQ₀).[1][9] A DNA transglycosylase, DpdA, then exchanges a guanine (B1146940) base in the DNA with preQ₀.[2][8] Subsequently, other enzymes in the cluster, like DpdC, can further modify the inserted base to derivatives such as 7-amido-7-deazaguanine (ADG).[8]

biosynthesis_pathway cluster_synthesis Biosynthesis cluster_modification DNA Modification GTP GTP preQ0_base preQ₀ Base (7-cyano-7-deazaguanine) GTP->preQ0_base QueC, D, E DNA_preQ0 DNA (dPreQ₀) preQ0_base->DNA_preQ0 DpdA (Transglycosylase) DNA_G DNA (Guanine) DNA_G->DNA_preQ0 DNA_ADG DNA (dADG) DNA_preQ0->DNA_ADG DpdC

Caption: Biosynthesis and incorporation of this compound derivatives into DNA.

Experimental Protocols

This section details the complete workflow for analyzing this compound derivatives, from DNA extraction to LC-MS/MS analysis.

DNA Isolation and Purification

This protocol is a general method for obtaining high-quality DNA from bacterial cultures.

  • Cell Lysis: Harvest bacterial cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., containing Tris-HCl, EDTA, and SDS).

  • Protein Removal: Add proteinase K and incubate to digest proteins.[10][11] Subsequently, precipitate proteins using a high-salt solution (e.g., potassium acetate) and remove them by centrifugation.[10][11]

  • DNA Precipitation: Transfer the supernatant containing the DNA to a new tube. Precipitate the DNA by adding isopropanol (B130326) or ethanol.[12]

  • Washing and Resuspension: Centrifuge to pellet the DNA. Wash the pellet with 70% ethanol, air-dry, and resuspend in a suitable buffer (e.g., TE buffer or ultrapure water).[5][12]

  • RNA Removal: Treat the sample with RNase to remove any contaminating RNA.[10][11]

  • Quantification: Determine the DNA concentration and purity using a spectrophotometer (e.g., NanoDrop) by measuring absorbance at 260 and 280 nm.

Enzymatic Hydrolysis of DNA to Nucleosides

This step is critical for releasing the modified nucleosides from the DNA backbone for LC-MS/MS analysis.

  • Reaction Setup: In a microcentrifuge tube, combine 10-20 µg of purified DNA with a digestion buffer (e.g., 10 mM Tris-HCl, pH 7.9, 1 mM MgCl₂).[8]

  • Enzyme Cocktail: Add a cocktail of enzymes for complete DNA digestion. A typical combination includes Benzonase, DNase I, calf intestine phosphatase, and phosphodiesterase I.[8][10]

  • Incubation: Incubate the reaction mixture at 37°C for 12-16 hours to ensure complete hydrolysis.[8][13]

  • Enzyme Removal: After digestion, remove the enzymes by passing the hydrolysate through a 10 kDa molecular weight cutoff filter.[8]

  • Sample Preparation: Lyophilize the filtrate to dryness and reconstitute the resulting nucleoside mixture in a solvent compatible with LC-MS analysis (e.g., ultrapure water or a low percentage of organic solvent).[8]

experimental_workflow start Bacterial Culture dna_isolation 1. DNA Isolation (Lysis, Precipitation, Purification) start->dna_isolation dna_hydrolysis 2. Enzymatic Hydrolysis (DNase I, Phosphatase, etc.) dna_isolation->dna_hydrolysis sample_cleanup 3. Sample Cleanup (Filtration / SPE) dna_hydrolysis->sample_cleanup lc_separation 4. LC Separation (C18 Reversed-Phase) sample_cleanup->lc_separation ms_detection 5. MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection data_analysis 6. Data Analysis (Quantification) ms_detection->data_analysis end Results data_analysis->end

Caption: General experimental workflow for LC-MS/MS analysis of DNA modifications.

LC-MS/MS Analysis Protocol

The following are representative conditions for the analysis of this compound nucleosides. Method optimization is recommended for specific instruments and derivatives.

ParameterTypical Conditions
LC System Agilent 1290 HPLC or equivalent UHPLC system.[8]
Column Reversed-phase C18 column (e.g., 150 mm x 2 mm, 3 µm particle size).[11]
Mobile Phase A Water with 0.1% formic acid.[11]
Mobile Phase B Acetonitrile with 0.1% formic acid.[11]
Gradient Start at 0-5% B, ramp to elute analytes, followed by a wash and re-equilibration step. A typical gradient might run over 10-20 minutes.
Flow Rate 0.2 - 0.5 mL/min.[11]
Column Temp 40°C.[11]
MS System Agilent 6490 Triple Quadrupole or equivalent tandem mass spectrometer.[8]
Ionization Mode Electrospray Ionization (ESI), Positive.[8][14]
Drying Gas Temp 200 - 250°C.[8][15]
Drying Gas Flow 14 L/min.[8][15]
Capillary Voltage 3000 - 3500 V.[8][15]
Detection Mode Multiple Reaction Monitoring (MRM).[7][8]

MRM Transitions for Quantification

MRM provides high specificity by monitoring a specific precursor ion to product ion transition. The transitions below are based on published data for dPreQ₀ and dADG.[8]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
dPreQ₀292.1176.1Corresponds to the loss of the deoxyribose moiety
dADG310.1194.1Corresponds to the loss of the deoxyribose moiety

MS/MS Fragmentation

The primary fragmentation pathway for protonated deoxynucleosides in positive mode ESI-MS/MS is the cleavage of the glycosidic bond, resulting in the loss of the deoxyribose sugar (neutral loss of 116 Da) and the formation of a protonated nucleobase fragment.[16][17] This characteristic fragmentation is used to set up specific and sensitive MRM transitions.

fragmentation_diagram precursor Precursor Ion [dPreQ₀+H]⁺ m/z 292.1 product Product Ion [preQ₀ Base+H]⁺ m/z 176.1 precursor->product CID neutralloss Neutral Loss Deoxyribose (116 Da)

Caption: Characteristic MS/MS fragmentation of the dPreQ₀ nucleoside.

Quantitative Data

LC-MS/MS analysis with external calibration curves using synthetic standards allows for the accurate quantification of this compound derivatives in genomic DNA.

Bacterial SpeciesDerivativeQuantity (modifications per 10⁶ nucleotides)
Salmonella enterica sv. MontevideodADG~1,600[9]
Salmonella enterica sv. MontevideodPreQ₀~10[9]
Kineococcus radiotoleransdADG~1,300[9]
Kineococcus radiotoleransdPreQ₀~30[9]
Phage phiSMdPreQ₁~3,790[15]
Phage phiSMMethylated dPreQ₁~212[15]

The methodologies described provide a robust framework for the sensitive and specific quantification of this compound DNA derivatives. This LC-MS/MS-based approach is essential for researchers investigating the biological roles of these unique DNA modifications and for professionals in drug development exploring novel enzymatic pathways and targets. Careful optimization of sample preparation and instrument parameters is key to achieving high-quality, reproducible results.

References

Application Notes and Protocols: Experimental Validation of 7-Deazaguanine's Role in Protecting Phage DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental validation of 7-deazaguanine and its derivatives in protecting bacteriophage DNA from host restriction-modification systems. The content includes summarized quantitative data, detailed experimental protocols, and visual diagrams of the key biological pathways and experimental workflows. This information is intended to guide researchers in studying and potentially exploiting this natural phage defense mechanism for various applications, including the development of novel antibacterial strategies.

Introduction

Bacteriophages (phages) and their bacterial hosts are engaged in a continuous evolutionary arms race. Bacteria have evolved various defense mechanisms, such as restriction-modification (R-M) systems, to degrade foreign DNA. In response, phages have developed countermeasures, including the modification of their own DNA to prevent recognition and cleavage by host restriction enzymes. One such modification is the replacement of guanine (B1146940) with this compound derivatives.[1][2][3][4][5][6] This substitution, occurring at the N7 position of the purine (B94841) ring, sterically hinders the binding of many restriction enzymes, thereby protecting the phage genome.[7][8]

This document outlines the key experimental approaches used to validate the protective role of this compound modifications in phage DNA, focusing on the identification of these modifications, the elucidation of their biosynthetic pathways, and the functional characterization of their protective effects.

Quantitative Data Summary

The extent of guanine replacement by this compound derivatives can vary significantly among different phages. This variation is often correlated with the specific derivatives present and the genetic makeup of the phage. The following tables summarize the quantitative data on the levels of this compound modifications and the protective effects observed in various studies.

Table 1: Percentage of Guanine Replacement by this compound Derivatives in Phage DNA

Phage SpeciesThis compound DerivativePercentage of Guanine ReplacedReference
Escherichia phage CAjan2'-deoxy-7-cyano-7-deazaguanine (dPreQ₀)32%[9]
Enterobacteria phage 9g2'-deoxyarchaeaosine (dG+)up to 27%[6]
Campylobacter phage CP2202'-deoxy-7-amido-7-deazaguanine (dADG)100%[9]
Halovirus HVTV-12'-deoxy-7-aminomethyl-7-deazaguanine (dPreQ₁)30%[9]
Pseudomonas phage iggy2'-deoxy-7-cyano-7-deazaguanine (dPreQ₀)~16.5%[10]

Table 2: Effect of this compound Modification on Phage DNA Susceptibility to Restriction Enzymes

Phage DNAModification StatusRestriction EnzymeResultReference
Escherichia phage CAjanWild-type (with dPreQ₀)Host restriction enzymesProtected from digestion[1][3]
Escherichia phage CAjandpdA knockout (no dPreQ₀)Host restriction enzymesSusceptible to digestion[1][3]
Plasmid DNA (in E. coli)Expressing phage gat-queC and dpdA (dG+ present)EcoRIResistant to digestion[6]
Plasmid DNA (in E. coli)Control (no modification)EcoRISusceptible to digestion[6]
Pseudomonas phage iggyWild-type (with dPreQ₀)Host restriction endonucleases and Cas9Protected[10]

Signaling Pathways and Experimental Workflows

Biosynthesis of this compound Derivatives in Phages

The biosynthesis of this compound derivatives in phages originates from guanosine (B1672433) triphosphate (GTP).[9][11] A series of phage-encoded enzymes, homologous to those found in bacterial and archaeal tRNA modification pathways, catalyze the conversion of GTP to the precursor 7-cyano-7-deazaguanine (preQ₀).[9][11][12] This precursor can then be further modified into other derivatives. The final step involves the insertion of the modified base into the phage DNA by a transglycosylase, typically DpdA, in a post-replicative manner.[4][5][9][13][14]

Biosynthesis_of_7_Deazaguanine_Derivatives cluster_precursor Precursor Synthesis cluster_derivatives Derivative Formation & Insertion GTP GTP preQ0 preQ₀ (7-cyano-7-deazaguanine) GTP->preQ0 FolE, QueD, QueE, QueC preQ1 preQ₁ (7-aminomethyl-7-deazaguanine) preQ0->preQ1 QueF ADG ADG (7-amido-7-deazaguanine) preQ0->ADG DpdC dG_plus G+ (Archaeosine) preQ0->dG_plus ArcS, Gat-QueC, QueF-L Phage_DNA Phage DNA (unmodified) Modified_DNA Phage DNA (modified) Phage_DNA->Modified_DNA DpdA (Transglycosylase) + various derivatives

Caption: Biosynthesis pathway of this compound derivatives and their incorporation into phage DNA.

Experimental Workflow for Validating the Protective Role of this compound

A typical experimental workflow to validate the protective role of this compound involves several key steps. It begins with the identification and quantification of the modification in wild-type phage DNA. Genetic engineering is then used to create a knockout mutant of a key biosynthetic enzyme, such as DpdA. The absence of the modification in the mutant is confirmed, and finally, the susceptibility of both wild-type and mutant phage DNA to restriction enzymes is compared.

Experimental_Workflow cluster_identification Identification & Quantification cluster_genetics Genetic Manipulation cluster_functional_assay Functional Validation A Isolate Wild-Type Phage DNA B LC-MS/MS Analysis A->B G Restriction Enzyme Digestion Assay A->G C Identify & Quantify This compound Derivatives B->C H Compare Digestion of Wild-Type vs. Mutant DNA D Create Phage Mutant (e.g., ΔdpdA using CRISPR-Cas9) E Isolate Mutant Phage DNA D->E F Confirm Absence of Modification via LC-MS/MS E->F E->G G->H I Conclusion: Modification Protects DNA H->I

Caption: Experimental workflow for validating the protective role of this compound modifications.

Experimental Protocols

Protocol 1: Identification and Quantification of this compound Derivatives in Phage DNA using LC-MS/MS

This protocol describes the general steps for the enzymatic hydrolysis of phage DNA and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify this compound derivatives.

Materials:

  • Purified phage DNA (250 ng)

  • Nuclease P1

  • Alkaline phosphatase

  • Ammonium (B1175870) acetate (B1210297) buffer (pH 5.3)

  • LC-MS/MS system (e.g., Agilent Triple Quadrupole)

  • Standards for canonical and modified deoxynucleosides

Procedure:

  • DNA Hydrolysis: a. In a microcentrifuge tube, combine 250 ng of phage DNA with nuclease P1 in ammonium acetate buffer. b. Incubate at 37°C for 2 hours. c. Add alkaline phosphatase and incubate at 37°C for an additional 2 hours to dephosphorylate the deoxynucleosides.

  • LC-MS/MS Analysis: a. Centrifuge the hydrolyzed sample to pellet any precipitates. b. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. c. Separate the deoxynucleosides using a suitable C18 reverse-phase column with an appropriate gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid). d. Detect and quantify the deoxynucleosides using multiple reaction monitoring (MRM) mode. Specific m/z transitions for various this compound derivatives (e.g., dPreQ₀, dADG, dPreQ₁, dG+) and canonical deoxynucleosides should be used.[1][9]

  • Data Analysis: a. Construct external calibration curves for each canonical and modified deoxynucleoside using standards of known concentrations. b. Quantify the amount of each modified deoxynucleoside in the sample by comparing its peak area to the corresponding calibration curve. c. Calculate the percentage of guanine replacement by dividing the molar amount of the this compound derivative by the total molar amount of guanine-containing deoxynucleosides (dG + modified dG) and multiplying by 100.

Protocol 2: Generation of a Phage Mutant Lacking this compound Modification using CRISPR-Cas9

This protocol outlines the generation of a knockout mutant of a key biosynthetic gene (e.g., dpdA) in a phage using a CRISPR-Cas9-based genome editing approach in the bacterial host.

Materials:

  • Bacterial host strain (e.g., E. coli MG1655)

  • Two plasmids: one expressing Cas9 and a gRNA targeting the gene of interest (e.g., dpdA), and another providing a homologous repair template with a deletion in the target gene.

  • Wild-type phage stock (e.g., Escherichia phage CAjan)

  • Media and reagents for bacterial transformation and phage propagation.

  • PCR reagents and primers for mutant verification.

Procedure:

  • Host Preparation: a. Transform the bacterial host with the two plasmids (Cas9/gRNA and repair template). b. Grow the transformed host to an appropriate density.

  • Phage Infection and Mutant Selection: a. Infect the modified host with the wild-type phage. The CRISPR-Cas9 system will target and cleave the wild-type phage DNA at the dpdA locus. b. Phage mutants will be generated through homologous recombination with the provided repair template, resulting in a non-functional dpdA gene. c. Isolate phage plaques from the infected culture.

  • Mutant Verification: a. Perform PCR on the DNA from isolated plaques using primers flanking the dpdA gene to screen for the deletion. b. Sequence the PCR product of potential mutants to confirm the deletion. c. Propagate the confirmed mutant phage to create a high-titer stock. d. Verify the absence of the this compound modification in the mutant phage DNA using the LC-MS/MS protocol described above.

Protocol 3: Restriction Enzyme Digestion Assay to Assess DNA Protection

This protocol compares the susceptibility of wild-type and mutant phage DNA to digestion by specific restriction enzymes.

Materials:

  • Purified wild-type phage DNA (with this compound modification)

  • Purified mutant phage DNA (lacking this compound modification)

  • Restriction enzyme(s) of choice

  • Appropriate restriction enzyme buffer

  • Agarose (B213101) gel electrophoresis system

  • DNA loading dye and DNA ladder

Procedure:

  • Reaction Setup: a. Set up four reaction tubes: i. Wild-type DNA + restriction enzyme ii. Wild-type DNA + no enzyme (control) iii. Mutant DNA + restriction enzyme iv. Mutant DNA + no enzyme (control) b. For each reaction, combine approximately 250 ng of phage DNA with the appropriate restriction enzyme buffer and enzyme (or water for the no-enzyme controls) in a final volume of 20 µL.

  • Incubation: a. Incubate all reactions at the optimal temperature for the restriction enzyme for 1-2 hours.

  • Analysis: a. Add DNA loading dye to each reaction. b. Load the samples onto an agarose gel. c. Run the gel until the DNA fragments are well-separated. d. Visualize the DNA bands under UV light.

  • Interpretation: a. The wild-type DNA should show little to no digestion in the presence of the restriction enzyme, indicating protection. b. The mutant DNA should be digested into smaller fragments by the restriction enzyme, indicating a lack of protection. c. The no-enzyme controls for both wild-type and mutant DNA should show a single, high-molecular-weight band, confirming the integrity of the initial DNA.

Conclusion

The experimental approaches detailed in these application notes provide a robust framework for investigating the role of this compound modifications in protecting phage DNA. The combination of analytical chemistry, molecular genetics, and biochemical assays has been instrumental in establishing this fascinating aspect of phage biology. Further research in this area could lead to the development of novel phage-based therapeutics and biotechnological tools that leverage the unique properties of these modified nucleic acids.

References

Troubleshooting & Optimization

Technical Support Center: Incorporation of 7-Deazaguanine into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when incorporating 7-deazaguanine (7dG) into oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in oligonucleotides?

A: this compound is a modified nucleobase, an analog of guanine (B1146940) where the nitrogen atom at position 7 is replaced by a carbon atom.[1][2] This modification is employed for several key reasons:

  • Reduces G-Quadruplex Formation: Guanine-rich sequences have a tendency to form stable four-stranded structures known as G-quadruplexes, which can lead to aggregation and complicate synthesis, purification, and hybridization.[2][3] Since the N7 position is crucial for the Hoogsteen hydrogen bonds that stabilize these structures, replacing guanine with this compound effectively prevents their formation.[1][3]

  • Prevents Hoogsteen Base Pairing: The absence of the N7 nitrogen inhibits the formation of Hoogsteen G:G mispairs during enzymatic synthesis, which can otherwise cause chain termination.[1][4][5]

  • Structural DNA Studies: As an isomer of guanine, 7dG has a similar electron density and can be used as a probe in studies related to DNA structure and enzyme-DNA interactions without significantly altering the duplex geometry.[2][6]

  • Fluorescence Studies: Oligonucleotides containing this compound are less susceptible to fluorescence quenching compared to those with natural guanine, making them valuable for applications involving fluorescent labels.[2][7]

Q2: How does the incorporation of this compound affect the stability of a DNA duplex?

A: The incorporation of this compound generally has a minimal impact on the stability of a standard Watson-Crick DNA duplex. Oligonucleotides containing 7dG can form stable duplexes.[8][9] In some contexts, particularly with certain side-chain modifications, the presence of 7-deazapurines can even stabilize the duplex against thermal degradation and exonuclease activity.[8][10] However, extensive hydrophobic modifications on multiple this compound bases within a sequence may lead to lower thermal stability.[11]

Q3: What are the primary methods for incorporating this compound into oligonucleotides?

A: There are two main approaches for incorporating this compound:

  • Solid-Phase Chemical Synthesis: This is the most common method, utilizing this compound phosphoramidites as building blocks in standard automated oligonucleotide synthesizers.[8][12] This method allows for precise placement of the modification within the sequence.

  • Enzymatic Incorporation: This method involves using DNA polymerases to incorporate this compound triphosphates (dGTP analogs) during primer extension or PCR.[13] This approach is particularly useful for generating longer modified DNA strands or for studying polymerase function.[1]

Q4: Are there special considerations for purifying oligonucleotides containing this compound?

A: Yes. While standard purification techniques like HPLC are used, the primary benefit of using this compound is the prevention of G-quadruplex formation, which simplifies purification.[3] G-rich sequences containing natural guanine often aggregate, leading to poor chromatographic resolution and low recovery.[3] By incorporating this compound, these aggregation issues are mitigated, resulting in a more straightforward purification process. However, as with any modified oligonucleotide, impurities such as shorter failed sequences ("shortmers") must be efficiently removed, often requiring HPLC for high-purity applications.[14]

Troubleshooting Guides

Section 1: Solid-Phase Chemical Synthesis

Q1: I am experiencing low coupling efficiency with my this compound phosphoramidite (B1245037). What are the possible causes and solutions?

A: Low coupling efficiency is a common issue when working with modified phosphoramidites. Here are the primary causes and how to troubleshoot them:

  • Cause 1: Suboptimal Coupling Time. Modified phosphoramidites, including those for this compound, can be sterically bulkier and less reactive than standard A, C, G, and T amidites.

    • Solution: Increase the coupling time for the this compound monomer. While standard phosphoramidites may require 1-2 minutes, extending the coupling time to 6 minutes or more for the modified base can significantly improve efficiency.[12]

  • Cause 2: Phosphoramidite Degradation. Phosphoramidites are highly sensitive to moisture and can hydrolyze, rendering them inactive.

    • Solution: Ensure the phosphoramidite is stored under anhydrous conditions. Use high-quality anhydrous acetonitrile (B52724) as the solvent and consider treating reagents with molecular sieves to remove any trace amounts of water.[15]

  • Cause 3: Inefficient Activator. The choice and concentration of the activator are critical for the coupling reaction.

    • Solution: Ensure your activator (e.g., tetrazole or a derivative) is fresh and at the correct concentration. Some modified amidites may benefit from a stronger activator. Consult the phosphoramidite supplier's recommendations for the optimal activator and concentration.

Troubleshooting Low Coupling Efficiency

G Start Low Coupling Efficiency Observed Step1 Increase Coupling Time (e.g., to 6-10 min) Start->Step1 Check1 Problem Resolved? Step1->Check1 Step2 Check Reagent Quality (Amidite, Activator, Acetonitrile) Check1->Step2 No End_Success Synthesis Successful Check1->End_Success Yes Check2 Are Reagents Fresh and Anhydrous? Step2->Check2 Step3 Replace Reagents Use fresh, anhydrous stock Check2->Step3 No Step4 Consult Supplier for Optimal Activator/Conditions Check2->Step4 Yes Step3->Step4 End_Fail Contact Technical Support Step4->End_Fail

Caption: A logical workflow for troubleshooting low coupling efficiency.

Q2: My final product shows signs of incomplete deprotection. How can I ensure all protecting groups are removed?

A: Incomplete deprotection can compromise the functionality of your oligonucleotide.[16] The protecting groups on guanine (and its analogs) are typically the most difficult to remove.[17]

  • Cause 1: Insufficient Deprotection Time or Temperature. The standard deprotection conditions may not be sufficient for complete removal of the protecting groups on this compound, especially if the sequence is long or has secondary structure.

    • Solution: Extend the deprotection time or increase the temperature as recommended by the phosphoramidite manufacturer. For example, if a standard protocol calls for 6 hours at 65°C with aqueous ammonia (B1221849), consider extending this to 8-12 hours.[12]

  • Cause 2: Choice of Deprotecting Agent. Some protecting groups used on modified bases require specific deprotection reagents.

    • Solution: Verify that the deprotection agent you are using is compatible with all bases in your oligonucleotide. Mild deprotection conditions, often used for dye-labeled oligos, may require specific phosphoramidites with more labile protecting groups (e.g., Ac-dC instead of Bz-dC).[18] Always refer to the technical data sheet for your specific this compound phosphoramidite.

Section 2: Enzymatic Incorporation

Q1: I am observing low incorporation efficiency of this compound triphosphate (7dGTP) using my DNA polymerase.

A: The efficiency of enzymatic incorporation is highly dependent on the specific DNA polymerase used.

  • Cause 1: Polymerase Specificity. Not all DNA polymerases accept modified triphosphates equally well. Some may exhibit significantly lower incorporation rates for 7dGTP compared to natural dGTP.[13]

    • Solution: Screen a panel of different DNA polymerases to find one that efficiently incorporates 7dGTP. Engineered polymerases, such as Therminator DNA polymerase, have been shown to be effective for incorporating unnatural nucleotides.[4][5]

  • Cause 2: Reaction Conditions. The concentration of the triphosphate, magnesium ions, and the reaction temperature can all affect incorporation efficiency.

    • Solution: Optimize the reaction conditions. Try increasing the concentration of 7dGTP relative to the other dNTPs. Perform a magnesium ion titration to find the optimal concentration for your specific polymerase and template.

Q2: My enzymatic reaction is terminating prematurely, especially in G-rich template regions.

A: This is a classic problem that this compound is designed to solve, but its application requires careful planning.

  • Cause 1: G:G Mispairing in the Template. If your DNA template contains natural guanine, the polymerase can still promote mispairing between an incoming dGTP (or 7dGTP) and a template guanine via Hoogsteen base pairing, leading to chain termination.[4][5]

    • Solution: The most effective solution is to synthesize a DNA template where all guanine residues are replaced with this compound.[4][5] This prevents the formation of Hoogsteen pairs in the enzyme's active site and allows for the efficient synthesis of full-length products.

Visualizing the Role of this compound

G cluster_0 Natural Guanine cluster_1 This compound G Guanine N7 N7 Atom G->N7 contains Hoogsteen Hoogsteen Base Pairing (e.g., G-Quadruplex) N7->Hoogsteen enables dG7 This compound C7 C7-H Group dG7->C7 contains NoHoogsteen Hoogsteen Pairing Inhibited C7->NoHoogsteen prevents

Caption: How this compound's structure prevents Hoogsteen pairing.

Data and Protocols

Table 1: Comparative Coupling Efficiency

This table summarizes typical coupling efficiencies for standard and this compound phosphoramidites under different conditions. Data is illustrative and based on general observations in the literature.[12]

Phosphoramidite TypeStandard Coupling Time (2 min)Extended Coupling Time (6 min)
Standard dG > 99%> 99%
7-Deaza-dG 95 - 97%> 98.5%
Experimental Protocols

Protocol 1: General Solid-Phase Synthesis of a this compound-Containing Oligonucleotide

This protocol outlines the key steps on an automated DNA synthesizer.

  • Preparation:

    • Dissolve this compound phosphoramidite in anhydrous acetonitrile to the manufacturer's recommended concentration (e.g., 0.1 M).

    • Ensure all other reagents (activator, capping reagents, oxidizing agent, deblocking agent) are fresh and properly installed on the synthesizer.

  • Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction. The cycle for each monomer addition is as follows:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group from the support-bound nucleotide using an acid solution (e.g., trichloroacetic acid).

    • Coupling: Activation of the incoming phosphoramidite (standard or 7-deaza-dG) with an activator (e.g., tetrazole) and its subsequent reaction with the 5'-hydroxyl group of the growing chain. For the 7-deaza-dG monomer, program the synthesizer to use an extended coupling time of at least 6 minutes.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.

    • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an iodine solution.

  • Cleavage and Deprotection:

    • Once synthesis is complete, cleave the oligonucleotide from the solid support using concentrated aqueous ammonia or a similar base.

    • Heat the solution according to the manufacturer's guidelines (e.g., 65°C for 6-8 hours) to remove all base-protecting groups.

  • Purification:

    • Purify the crude oligonucleotide using reverse-phase HPLC or other suitable chromatographic methods to isolate the full-length product.

Solid-Phase Synthesis Workflow

Start Start with CPG Support Deblock 1. Deblocking (Remove DMT) Start->Deblock Couple 2. Coupling (Add 7dG-amidite, 6 min) Deblock->Couple Cap 3. Capping (Block failed sequences) Couple->Cap Oxidize 4. Oxidation (Stabilize linkage) Cap->Oxidize Loop Repeat for each subsequent base Oxidize->Loop Loop->Deblock Next Base Cleave 5. Cleavage and Deprotection (Ammonia, 65°C, 8h) Loop->Cleave Synthesis Complete Purify 6. HPLC Purification Cleave->Purify End Final Oligonucleotide Purify->End

Caption: Workflow for solid-phase synthesis of a 7dG oligonucleotide.

Protocol 2: Enzymatic Incorporation of 7dGTP via Primer Extension

This protocol provides a general framework for testing the incorporation of 7dGTP.

  • Reaction Setup: Assemble the following components in a microcentrifuge tube on ice:

    • 1x Polymerase Buffer

    • Template DNA (designed to have a C at the position for 7dG incorporation)

    • 5'-labeled Primer

    • dATP, dCTP, dTTP (e.g., 100 µM each)

    • 7-deaza-dGTP (start with 100 µM, optimize as needed)

    • DNA Polymerase (e.g., Therminator DNA Polymerase)

    • Nuclease-free water to final volume

  • Thermal Cycling:

    • Initial Denaturation: 95°C for 2 minutes.

    • Annealing: 55-65°C (depending on primer Tm) for 30 seconds.

    • Extension: 72°C for 1-5 minutes (depending on product length and polymerase).

  • Analysis:

    • Stop the reaction by adding an equal volume of stop buffer (e.g., formamide (B127407) with EDTA).

    • Denature the sample by heating at 95°C for 5 minutes.

    • Analyze the product by denaturing polyacrylamide gel electrophoresis (PAGE) to determine the efficiency of full-length product formation.

References

Technical Support Center: Optimizing PCR with 7-deazaguanine Modified Primers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 7-deazaguanine modified primers in their PCR experiments.

Frequently Asked Questions (FAQs)

Q1: What is 7-deaza-dGTP and why is it used in PCR?

A1: 7-deaza-dGTP is a modified analog of deoxyguanosine triphosphate (dGTP). In its structure, the nitrogen at the 7th position of the guanine (B1146940) base is replaced by a carbon atom. This modification is critical for amplifying DNA templates with high GC-content (typically >60%). High GC regions have a tendency to form stable secondary structures, such as hairpins and G-quadruplexes, which can impede or completely stall the DNA polymerase, leading to low or no amplification. The absence of the N7 nitrogen in 7-deaza-dGTP reduces the stability of these secondary structures by preventing the formation of Hoogsteen hydrogen bonds, thereby facilitating the progression of the polymerase and improving the yield and specificity of the PCR product.[1][2]

Q2: When should I consider using 7-deaza-dGTP in my PCR reactions?

A2: You should consider using 7-deaza-dGTP when you encounter challenges amplifying GC-rich DNA templates. It is particularly beneficial in the following scenarios:

  • No or low PCR product yield: When standard PCR conditions fail to produce the desired amplicon from a GC-rich template.[1]

  • Non-specific amplification: When you observe multiple off-target bands on your gel, which can be a result of primers annealing to secondary structures.[1]

  • Sequencing difficulties: When sequencing PCR products from GC-rich regions, as the presence of this compound can resolve band compressions on sequencing gels.[3]

  • Working with low-quality or limited template DNA: It has been shown to improve results when the starting material is scarce or of poor quality.[1][3]

Q3: What is the recommended ratio of 7-deaza-dGTP to dGTP in a PCR reaction?

A3: For most applications, a partial substitution of dGTP with 7-deaza-dGTP is recommended. The most commonly used and effective ratio is 3:1 of 7-deaza-dGTP to dGTP .[1][4] For instance, if your final concentration for each dNTP is 200 µM, you would use 150 µM 7-deaza-dGTP and 50 µM dGTP, while maintaining dATP, dCTP, and dTTP at 200 µM.[1] Using a mixture is often more efficient than completely replacing dGTP.[4]

Q4: Does the use of this compound affect the annealing temperature (Ta)?

A4: Yes, the incorporation of this compound into the DNA duplex can lower its melting temperature (Tm).[5] Therefore, the optimal annealing temperature for your primers may be lower than what is calculated for a standard PCR with 100% dGTP. It is highly recommended to perform a temperature gradient PCR to empirically determine the optimal annealing temperature for your specific primers and template.[1]

Q5: Which DNA polymerases are compatible with 7-deaza-dGTP?

A5: Most standard thermostable DNA polymerases, such as Taq polymerase, are capable of incorporating 7-deaza-dGTP.[3][6] However, the efficiency of incorporation can vary between different polymerases. For particularly challenging templates, using a polymerase supplied with a specific GC-enhancer buffer in combination with 7-deaza-dGTP can be beneficial.[7] It is always recommended to consult the polymerase manufacturer's guidelines for use with modified nucleotides.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No PCR Product or Low Yield Suboptimal Annealing Temperature (Ta) Perform a gradient PCR to determine the optimal Ta. Start with a temperature 5°C below the calculated Tm of your primers and test a range of temperatures.[1]
Incorrect MgCl₂ Concentration Optimize the MgCl₂ concentration. A typical starting point is 1.5-2.0 mM, but this may need to be adjusted.[8]
Poor Template Quality or Low Quantity Use a higher concentration of high-purity template DNA. 7-deaza-dGTP can help with low template amounts, but a minimum is still required.[1]
Inefficient Polymerase Activity Ensure your DNA polymerase is compatible with 7-deaza-dGTP. Consider using a hot-start polymerase to increase specificity.[2]
Non-Specific Bands Annealing Temperature is Too Low Gradually increase the annealing temperature in 1-2°C increments. A higher Ta increases the stringency of primer binding.[1]
Excess MgCl₂ High concentrations of Mg²⁺ can promote non-specific primer annealing. Try reducing the MgCl₂ concentration in 0.5 mM increments.
Primer-Dimers Review your primer design to ensure they have minimal self-complementarity, especially at the 3' ends. Consider using a hot-start polymerase.
Smeared Bands on Gel Too Much Template DNA Reduce the amount of template DNA in the reaction.
Enzyme Concentration Too High Decrease the amount of DNA polymerase in the reaction.
Suboptimal Cycling Conditions Reduce the number of PCR cycles or decrease the extension time.

Data Presentation

Table 1: Recommended Reagent Concentrations for PCR with 7-deaza-dGTP

ReagentStock ConcentrationFinal Concentration
10X PCR Buffer10X1X
MgCl₂25-50 mM1.5 - 2.5 mM (optimization may be required)
dATP, dCTP, dTTP10 mM200 µM each
dGTP10 mM50 µM
7-deaza-dGTP10 mM150 µM
Forward Primer10 µM0.2 - 0.5 µM
Reverse Primer10 µM0.2 - 0.5 µM
DNA Polymerase1-5 U/µL0.5 - 1.25 Units per 25 µL reaction
Template DNA10-100 ng/µL20 - 200 ng per 25 µL reaction

Table 2: Comparison of Standard PCR vs. 7-deaza-dGTP PCR for a GC-Rich Template

ParameterStandard PCR (100% dGTP)7-deaza-dGTP PCR (3:1 ratio)Expected Outcome with GC-Rich Template
PCR Product Yield Low to NoneSignificantly IncreasedHigher yield of the target amplicon.
Specificity Often shows non-specific bandsHigh SpecificityReduction or elimination of non-specific products.[3]
Sequencing Quality Band compression in GC-rich regionsClear, readable sequenceImproved sequencing results through GC-rich regions.[3]

Experimental Protocols

Protocol 1: Standard PCR with 7-deaza-dGTP for a GC-Rich Template

This protocol provides a general guideline for setting up a PCR reaction using a 3:1 ratio of 7-deaza-dGTP to dGTP. Optimization of annealing temperature and MgCl₂ concentration is crucial for specific templates and primers.

1. Reagent Preparation:

  • Thaw all reagents on ice.

  • Prepare a dNTP mix containing 200 µM each of dATP, dCTP, dTTP, 50 µM of dGTP, and 150 µM of 7-deaza-dGTP.

2. PCR Master Mix Assembly (for a 25 µL reaction):

  • In a sterile microcentrifuge tube, combine the following:

    • Nuclease-Free Water: to a final volume of 25 µL

    • 10X PCR Buffer: 2.5 µL

    • MgCl₂ (50 mM): 0.75 µL (for a final concentration of 1.5 mM; adjust as needed)

    • dNTP Mix (as prepared above): 2.5 µL

    • Forward Primer (10 µM): 0.5 µL

    • Reverse Primer (10 µM): 0.5 µL

    • DNA Polymerase (5 U/µL): 0.25 µL

  • Mix gently by pipetting and centrifuge briefly.

3. Reaction Setup:

  • Aliquot the master mix into individual PCR tubes.

  • Add 1 µL of template DNA (20-200 ng) to each tube.

4. Thermal Cycling:

  • Place the PCR tubes in a thermal cycler and run the following program:

StepTemperatureDurationCycles
Initial Denaturation95°C2-5 minutes1
Denaturation95°C30 seconds30-35
Annealing55-65°C*30 seconds
Extension72°C1 min/kb
Final Extension72°C5-10 minutes1
Hold4°CIndefinite

* Optimal annealing temperature should be determined empirically using a gradient PCR.

5. Analysis:

Protocol 2: Gradient PCR for Annealing Temperature Optimization

This protocol is designed to find the optimal annealing temperature for your primers when using 7-deaza-dGTP.

1. Reaction Setup:

  • Prepare a master mix as described in Protocol 1 for the total number of reactions in your gradient (e.g., 8 or 12 reactions).

  • Aliquot the master mix and template DNA into a strip of PCR tubes.

2. Thermal Cycler Programming:

  • Set up a thermal cycling program with a temperature gradient for the annealing step. For example, a gradient from 55°C to 65°C.

  • The rest of the cycling parameters (denaturation, extension) should be the same as in Protocol 1.

3. Analysis:

  • Run the PCR products on an agarose gel.

  • The lane that shows the brightest, most specific band corresponds to the optimal annealing temperature for your PCR.

Visualizations

PCR_Workflow cluster_prep Reaction Preparation cluster_pcr Thermal Cycling cluster_analysis Analysis reagents Thaw Reagents on Ice master_mix Assemble Master Mix (Buffer, dNTPs with 7-deaza-dGTP, Primers, Polymerase) reagents->master_mix add_template Add Template DNA master_mix->add_template initial_denaturation Initial Denaturation (95°C) add_template->initial_denaturation cycling Cycling (30-35x) Denaturation (95°C) Annealing (55-65°C) Extension (72°C) initial_denaturation->cycling final_extension Final Extension (72°C) cycling->final_extension gel Agarose Gel Electrophoresis final_extension->gel visualize Visualize Bands gel->visualize

Caption: Workflow for PCR using this compound modified primers.

Troubleshooting_Logic start PCR Experiment with 7-deaza-dGTP result Analyze Gel Results start->result success Successful Amplification result->success Clear, Specific Band no_product No/Low Product result->no_product Faint or No Band non_specific Non-Specific Bands result->non_specific Multiple Bands optimize_ta Optimize Annealing Temp (Gradient PCR) no_product->optimize_ta optimize_mg Optimize MgCl₂ Conc. no_product->optimize_mg check_template Check Template Quality/Quantity no_product->check_template increase_ta Increase Annealing Temp. non_specific->increase_ta decrease_mg Decrease MgCl₂ Conc. non_specific->decrease_mg optimize_ta->result optimize_mg->result check_template->result increase_ta->result decrease_mg->result

Caption: Troubleshooting logic for optimizing this compound PCR.

References

Challenges in the chemical synthesis of 7-deazaguanine nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of 7-deazaguanine nucleosides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chemical synthesis of this compound nucleosides?

The synthesis of this compound nucleosides presents several challenges throughout the process:

  • Low Solubility: Guanine and its derivatives, including this compound, often exhibit poor solubility in common organic solvents, which can complicate reaction setup and purification.[1]

  • Gel Formation: Guanine-rich sequences have a propensity to form G-quadruplex structures, leading to gel formation that can hinder reactions and purification.[1]

  • Glycosylation Reactions: The key step of coupling the this compound base to a sugar moiety can be problematic. Issues include achieving the desired regioselectivity (N9 vs. N7 alkylation) and the formation of anomeric mixtures (α and β isomers).[2][3] Side reactions, such as those involving the solvent, can also reduce yields.[4][5]

  • Protecting Group Strategy: The selection and application of appropriate protecting groups for the exocyclic amine and hydroxyl functions are critical to prevent side reactions and ensure solubility. Their subsequent removal (deprotection) must be efficient and clean.[2][6][7]

  • Phosphorylation and Phosphoramidite (B1245037) Synthesis: The introduction of phosphate (B84403) groups, particularly to form the 5'-triphosphate, can be challenging. The purification of these highly polar compounds is often a significant bottleneck, limiting the scale of the synthesis.[1][8] Phosphoramidite reagents used in oligonucleotide synthesis are sensitive to moisture and can degrade, leading to low coupling efficiencies.[9]

  • Purification: The purification of intermediates and the final nucleoside product often requires chromatographic techniques like HPLC. Separating closely related isomers and removing polar impurities can be difficult and time-consuming.[1][8][10]

Q2: Which glycosylation method is recommended for this compound nucleosides?

The Vorbrüggen glycosylation is a widely used method for the synthesis of this compound nucleosides.[1][4] This reaction typically involves the coupling of a silylated this compound derivative with an acylated sugar (e.g., a ribose or deoxyribose derivative) in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).

However, nucleobase anion glycosylation is a valuable alternative, particularly for achieving high regioselectivity.[2][11][12] This method involves generating an anion of the this compound base, which then reacts with a sugar halide.

The choice of method can depend on the specific substrate and the desired outcome. For complex syntheses, a careful evaluation of both methods may be necessary.

Q3: How can I improve the coupling efficiency during the synthesis of oligonucleotides containing this compound phosphoramidites?

Low coupling efficiency is a common problem in oligonucleotide synthesis, especially for longer sequences.[9][13] To improve the coupling efficiency of this compound phosphoramidites:

  • Ensure Anhydrous Conditions: Water is a major contributor to low coupling efficiency as it can react with the activated phosphoramidite.[9] Use anhydrous acetonitrile (B52724) and ensure all reagents and the synthesizer fluidics are dry.

  • Use Fresh, High-Purity Reagents: Phosphoramidites can degrade over time, even when stored under inert atmosphere.[14] Use fresh, high-purity phosphoramidites and activator solutions.

  • Optimize Coupling Time: For sterically hindered or less reactive phosphoramidites, extending the coupling time can improve efficiency.[14]

  • Check Reagent Concentrations: Incorrect concentrations of the phosphoramidite or activator can negatively impact the reaction.[14]

Troubleshooting Guides

Glycosylation Step

Problem 1: Low yield in the Vorbrüggen glycosylation reaction.

Possible Cause Suggested Solution
Competing reaction with solvent If using acetonitrile as a solvent, it can act as a nucleophile and compete with the this compound base, leading to the formation of byproducts.[4][5] Consider switching to a non-nucleophilic solvent like 1,2-dichloroethane (B1671644) (DCE).
Inefficient silylation of the nucleobase Ensure complete silylation of the this compound base before adding the sugar and Lewis acid. Use a sufficient excess of the silylating agent (e.g., BSA or HMDS) and allow adequate reaction time.
Degradation of reagents Use freshly distilled solvents and high-purity reagents. The Lewis acid (e.g., TMSOTf) is particularly sensitive to moisture.
Suboptimal reaction temperature The reaction temperature can influence the rate and selectivity of the glycosylation. Optimize the temperature for your specific substrates.

Problem 2: Formation of N7-glycosylated regioisomer instead of the desired N9-isomer.

Possible Cause Suggested Solution
Choice of protecting group The protecting group on the exocyclic amino group of the this compound base can influence the regioselectivity of the glycosylation.[2] Experiment with different protecting groups (e.g., pivaloyl, isobutyryl) to favor N9 glycosylation.
Reaction conditions The choice of Lewis acid and solvent can affect the N9/N7 ratio. A systematic screen of reaction conditions may be necessary.
Glycosylation method Consider using the nucleobase anion glycosylation method, which can offer better control over regioselectivity.[2][11]
Phosphorylation and Phosphoramidite Synthesis

Problem 3: Low yield in the 5'-triphosphate synthesis.

Possible Cause Suggested Solution
Hygroscopic pyrophosphate reagent Inorganic pyrophosphate is highly hygroscopic, which can lead to inconsistent results.[1][8] Use a freshly opened bottle or a carefully dried reagent.
Difficult purification The purification of highly polar triphosphates by HPLC is often low-yielding.[1][8] Consider using an iterative phosphorylation method that may not require HPLC purification.[8]
Incomplete reaction Monitor the reaction progress carefully by TLC or HPLC to ensure complete conversion to the triphosphate.

Problem 4: Decomposition of the this compound phosphoramidite.

Possible Cause Suggested Solution
Exposure to moisture and air Phosphoramidites are sensitive to hydrolysis and oxidation.[9] Store them under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C) and handle them in a glovebox or using Schlenk techniques.
Acidic impurities Traces of acid can catalyze the hydrolysis of phosphoramidites. Ensure all glassware and solvents are free of acidic residues.
Deprotection and Purification

Problem 5: Incomplete deprotection of the nucleoside.

Possible Cause Suggested Solution
Incorrect deprotection conditions The choice of deprotection reagent and conditions (temperature, time) depends on the protecting groups used.[6][7] Consult the literature for the appropriate deprotection protocol for your specific protecting groups.
Steric hindrance Bulky protecting groups or a sterically hindered environment around the protecting group may require more forcing conditions for removal.

Problem 6: Difficulty in purifying the final this compound nucleoside.

Possible Cause Suggested Solution
Co-eluting impurities Closely related impurities, such as regioisomers or anomers, can be difficult to separate by standard chromatography. Optimize your HPLC conditions (column, mobile phase, gradient) for better resolution.[10]
Low solubility The final product may have low solubility in the purification solvent. Experiment with different solvent systems or consider derivatization to improve solubility for purification, followed by removal of the derivatizing group.

Experimental Protocols

General Protocol for Vorbrüggen Glycosylation:

  • Dry the this compound derivative under high vacuum for several hours.

  • Suspend the dried nucleobase in anhydrous solvent (e.g., acetonitrile or 1,2-dichloroethane).

  • Add a silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide - BSA) and heat the mixture to obtain a clear solution, indicating silylation.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add the protected sugar derivative to the reaction mixture.

  • Add the Lewis acid catalyst (e.g., TMSOTf) dropwise.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel chromatography.

Note: This is a general protocol and the specific conditions (solvents, reagents, temperature, and reaction times) will need to be optimized for each specific synthesis.

Visualizations

experimental_workflow start Start: Protected this compound glycosylation Glycosylation (e.g., Vorbrüggen) start->glycosylation deprotection1 Sugar Deprotection glycosylation->deprotection1 phosphorylation 5'-Phosphorylation / Phosphoramidite Synthesis deprotection1->phosphorylation oligonucleotide_synthesis Solid-Phase Oligonucleotide Synthesis phosphorylation->oligonucleotide_synthesis deprotection2 Final Deprotection & Cleavage oligonucleotide_synthesis->deprotection2 purification Purification (HPLC) deprotection2->purification final_product Final Product: This compound Nucleoside or Oligonucleotide purification->final_product troubleshooting_glycosylation start Low Yield in Glycosylation? check_solvent Using Acetonitrile? start->check_solvent change_solvent Action: Switch to non-nucleophilic solvent (e.g., DCE) check_solvent->change_solvent Yes check_silylation Incomplete Silylation? check_solvent->check_silylation No change_solvent->check_silylation improve_silylation Action: Increase silylating agent/reaction time check_silylation->improve_silylation Yes check_reagents Reagents Fresh? check_silylation->check_reagents No improve_silylation->check_reagents use_fresh_reagents Action: Use fresh, high-purity reagents check_reagents->use_fresh_reagents No optimize_conditions Continue Optimization check_reagents->optimize_conditions Yes use_fresh_reagents->optimize_conditions

References

Technical Support Center: Improving the Efficiency of 7-Deazaguanine Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-deazaguanine labeling reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize experimental outcomes. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to support your work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the enzymatic incorporation or chemical labeling (e.g., Click Chemistry) of this compound and its derivatives.

Issue 1: Low or No Product Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Q1: My CuAAC (Click Chemistry) reaction has a very low or no yield. What are the primary factors to investigate?

A1: Low yield in CuAAC reactions is a common issue that can typically be traced back to three main areas: the activity of the copper catalyst, the quality and stoichiometry of your reagents, or suboptimal reaction conditions. A systematic approach to troubleshooting these factors is recommended.[1][2]

  • Copper Catalyst Inactivity: The active catalyst is Cu(I), which is highly susceptible to oxidation to the inactive Cu(II) state by atmospheric oxygen.[2] Ensure your reaction is performed under anaerobic conditions by thoroughly degassing solvents and using an inert atmosphere (e.g., nitrogen or argon).[1][2]

  • Reagent Quality: The purity of your this compound-alkyne/azide (B81097), the corresponding labeling reagent (azide/alkyne), and solvents is critical. Impurities can inhibit the catalyst.[1] Notably, the sodium ascorbate (B8700270) solution used to reduce Cu(II) to Cu(I) should always be prepared fresh, as it degrades over time.[1]

  • Suboptimal Conditions: Factors such as reactant concentrations, solvent system, pH, temperature, and reaction time can significantly impact efficiency.[1]

Q2: I'm using a Cu(II) salt and a reducing agent, but the reaction is still failing. What else could be wrong with my catalyst system?

A2: If you are confident your reagents are pure and oxygen is excluded, consider the following issues with your catalyst system:

  • Insufficient Reducing Agent: Ensure you have an adequate concentration of fresh sodium ascorbate to maintain a sufficient pool of Cu(I).

  • Ligand Problems: A stabilizing ligand (e.g., THPTA, BTTAA) is crucial for protecting the Cu(I) catalyst from oxidation and improving its solubility, especially in aqueous media.[1][2] An incorrect ligand-to-copper ratio or an inappropriate ligand for your solvent system can lead to catalyst precipitation or inactivity.[1]

  • Direct Copper(I) Source: As an alternative to the Cu(II)/ascorbate system, you can use a Cu(I) source directly (e.g., CuBr or CuI).[2] However, these salts are even more sensitive to oxidation and require strict anaerobic handling.

Issue 2: Side Reactions and Impurities

Q3: I am observing a significant amount of a byproduct that corresponds to the mass of my starting azide being reduced to an amine. How can I prevent this?

A3: The reduction of the azide to a primary amine is a known side reaction in CuAAC, often caused by an excess of the reducing agent (sodium ascorbate).[2]

  • Optimize Reducing Agent: Titrate the concentration of sodium ascorbate to the minimum effective amount required for your reaction scale.

  • Use a Direct Cu(I) Source: Employing a Cu(I) salt like CuBr eliminates the need for a reducing agent altogether, thereby avoiding this side reaction.[2]

Q4: My purification is difficult due to the presence of homodimers of my alkyne-modified oligonucleotide (Glaser coupling). What causes this and how can it be minimized?

A4: The oxidative homocoupling of terminal alkynes, known as Glaser coupling, is a common Cu-mediated side reaction that competes with the desired click reaction. It is favored by the presence of oxygen.

  • Maintain Anaerobic Conditions: The most effective way to prevent Glaser coupling is to rigorously exclude oxygen from your reaction by degassing solvents and running the reaction under an inert atmosphere.[2]

  • Ensure Sufficient Reducing Agent: A proper concentration of sodium ascorbate helps to keep the copper in the Cu(I) state, which is less prone to promoting this side reaction.[2]

  • Add a Stabilizing Ligand: Ligands can help prevent the formation of copper species that catalyze the homocoupling.[2]

Issue 3: Enzymatic Incorporation and Analysis

Q5: The enzymatic incorporation of my this compound triphosphate analog by a DNA polymerase is inefficient. What factors should I consider?

A5: The efficiency of enzymatic incorporation depends on both the polymerase and the modification on the this compound.

  • Polymerase Choice: Different DNA polymerases exhibit varying tolerance for modified dNTPs. Some polymerases, like Bst polymerase, have been shown to effectively incorporate dNTPs with bulky substituents.[3] It may be necessary to screen several polymerases to find one that efficiently incorporates your specific analog.

  • Substituent Effects: The size and nature of the chemical group at the 7-position of the this compound ring can influence its acceptance by the polymerase. While many polymerases can tolerate modifications at this position, highly bulky groups may reduce incorporation efficiency.[3]

  • Reaction Conditions: Standard optimization of dNTP and magnesium concentrations, as well as reaction temperature and time, is recommended.

Q6: I cannot visualize my fluorescently-labeled, this compound-containing oligonucleotide on a gel using an intercalating dye (e.g., GelRed, SYBR Gold). Is the labeling reaction failing?

A6: Not necessarily. This compound bases are known to be strong fluorescence quenchers.[4] It is highly likely that your oligonucleotide is present but is quenching the fluorescence of the intercalating dye, rendering it invisible.

  • Alternative Visualization: To confirm the presence of your product, use a different visualization method. If your label is a fluorophore, you can use a fluorescence imager set to the appropriate excitation/emission wavelengths. Alternatively, pre-labeling the primer with a different fluorophore (e.g., 5'-FAM) before the extension or labeling reaction allows for detection independent of intercalating dyes.[4]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize recommended starting conditions and optimization strategies for typical labeling reactions.

Table 1: Recommended Starting Conditions for CuAAC Labeling of Oligonucleotides
ParameterRecommended Starting ConditionTroubleshooting & Optimization Notes
Solvent t-BuOH/H₂O or DMSO/H₂O mixturesAdjust solvent ratio to ensure all components remain fully dissolved. DMSO can help with substrates prone to aggregation.[1]
Azide:Alkyne Ratio 1.1 to 2-fold excess of the labelOptimize ratio; a higher excess of the labeling reagent may drive the reaction to completion but can complicate purification.[1]
Cu(II) Source (e.g., CuSO₄) 50 - 250 µMHigher concentrations may be needed for difficult substrates but can increase the risk of oligonucleotide damage.
Reducing Agent (Sodium Ascorbate) 5 mM (prepare fresh)Use the minimum effective concentration to avoid azide reduction. Always use a freshly prepared solution.[1][2]
Cu(I) Stabilizing Ligand (e.g., THPTA) 1:1 to 5:1 (Ligand:Copper)Essential for aqueous systems. A 5:1 ratio is a robust starting point to prevent copper precipitation and oxidation.[1]
Temperature Room Temperature (20-25°C)Gentle heating (e.g., 30-40°C) may improve yield for sterically hindered substrates, but can risk damaging biomolecules.[5]
Reaction Time 1 - 4 hoursMonitor progress by an appropriate technique (e.g., LC-MS, gel electrophoresis). Extend time if necessary.[1]
Table 2: Polymerase Suitability for 7-Substituted this compound dNTPs
DNA PolymeraseGeneral Suitability for Modified dNTPsReference
Bst Polymerase (Large Fragment) Good; reported to effectively incorporate dNTPs with various substituents.[3]
Taq Polymerase Moderate; efficiency can be substituent-dependent.[3]
KOD XL Polymerase Good; has been used with 7-iodo-7-deazaguanine dNTPs.[4]
Engineered TNA Polymerases High; specifically evolved to recognize and incorporate modified threofuranosyl nucleotides, including 7-deaza-tGTPs.[6]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on an Alkyne-Modified Oligonucleotide

This protocol describes a general method for labeling an oligonucleotide containing a 7-alkynyl-7-deazaguanine modification with an azide-functionalized fluorescent dye.

Materials:

  • Alkyne-modified oligonucleotide (e.g., containing 7-ethynyl-7-deazaguanine)

  • Azide-functionalized dye (e.g., Azide-Fluor 488)

  • Copper(II) Sulfate (CuSO₄), 20 mM stock in nuclease-free water

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM stock in nuclease-free water

  • Sodium Ascorbate, 100 mM stock in nuclease-free water (must be prepared fresh)

  • Nuclease-free water

  • DMSO (optional, for solubility)

Procedure:

  • Reaction Setup: In a sterile, nuclease-free microcentrifuge tube, combine the following reagents in order. It is crucial to prepare a master mix for the catalyst components.

    • Nuclease-free water to a final volume of 100 µL.

    • 10 µL of 100 µM Alkyne-modified oligonucleotide (Final concentration: 10 µM).

    • 2 µL of 10 mM Azide-Dye (Final concentration: 200 µM, 20-fold excess).

  • Catalyst Preparation: In a separate tube, premix the copper and ligand. This prevents precipitation of copper salts in buffer.

    • 2.5 µL of 20 mM CuSO₄ (Final concentration: 500 µM).

    • 5 µL of 50 mM THPTA (Final concentration: 2.5 mM).

    • Vortex briefly to mix.

  • Initiate Reaction:

    • Add the 7.5 µL of the premixed CuSO₄/THPTA solution to the main reaction tube.

    • Add 5 µL of freshly prepared 100 mM Sodium Ascorbate to initiate the reaction (Final concentration: 5 mM).

  • Incubation:

    • Mix the reaction by gentle vortexing or flicking the tube.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Purify the labeled oligonucleotide from excess dye and catalyst. Standard methods include ethanol (B145695) precipitation, size-exclusion chromatography (e.g., G-25 spin column), or HPLC. For complex modifications, HPLC is recommended for achieving high purity.

  • Analysis:

    • Confirm successful labeling via analytical techniques such as denaturing PAGE (visualizing the fluorophore directly), mass spectrometry (MALDI-TOF or ESI-MS), or HPLC.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Purification & Analysis reagents Prepare Reagents: - Alkyne-Oligonucleotide - Azide-Label - Fresh Sodium Ascorbate mix Combine Oligo and Label reagents->mix catalyst Prepare Catalyst Mix: CuSO4 + THPTA Ligand initiate Add Catalyst Mix & Initiate with Ascorbate catalyst->initiate mix->initiate incubate Incubate (1-2h, RT, Dark) initiate->incubate purify Purify Product (HPLC, PAGE, or SEC) incubate->purify analyze Analyze Product: - Mass Spectrometry - Gel Electrophoresis - HPLC purify->analyze troubleshooting_workflow start Low or No Product Yield? cat_check Is the Copper Catalyst Active? start->cat_check reagent_check Are Reagents Pure & Stoichiometry Correct? cat_check->reagent_check Yes cat_sol Degas Solvents Add Fresh Reducing Agent Use Stabilizing Ligand cat_check->cat_sol No cond_check Are Reaction Conditions Optimal? reagent_check->cond_check Yes reagent_sol Use High-Purity Reagents Prepare Fresh Ascorbate Optimize Azide:Alkyne Ratio reagent_check->reagent_sol No cond_sol Optimize Ligand:Copper Ratio Screen Solvents/pH Adjust Temperature/Time cond_check->cond_sol No success Yield Improved cond_check->success Yes cat_sol->reagent_check reagent_sol->cond_check fail Issue Persists (Consider Alternative Chemistry) cond_sol->fail

References

Technical Support Center: Mass Spectrometry Analysis of 7-Deazaguanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of 7-deazaguanine and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound.

1. Poor Chromatographic Peak Shape (Tailing, Broadening, or Splitting)

Poor peak shape can compromise the resolution, sensitivity, and accuracy of your analysis.[1][2][3][4]

Symptom Potential Cause Suggested Solution
Peak Tailing Secondary interactions between the analyte and the column stationary phase.- Optimize mobile phase pH to ensure the analyte is in a single ionic form.- Add a small amount of a stronger solvent to the mobile phase.- Consider a different column chemistry with less potential for secondary interactions.
Column contamination or degradation.- Flush the column with a strong solvent.- If the problem persists, replace the column.[5]
Peak Broadening Suboptimal flow rate.- Optimize the flow rate for your column dimensions and particle size.[1]
Extra-column band broadening.- Minimize the length and diameter of tubing between the injector, column, and detector.- Ensure all fittings are properly connected.
Peak Splitting Injection solvent is too strong.- Dilute the sample in a solvent that is weaker than or the same as the initial mobile phase.[5]
Partial column blockage.- Back-flush the column.- Check for particulates in the sample and filter if necessary.

2. Low Signal Intensity or No Peak Detected

Low signal intensity can be a result of issues with sample preparation, ionization, or instrument settings.[6][7]

Symptom Potential Cause Suggested Solution
Low Signal Across All Analytes Inefficient ionization.- Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).- Ensure the mobile phase pH is suitable for efficient protonation (positive ion mode) or deprotonation (negative ion mode) of this compound.[8]
Instrument contamination.- Clean the ion source components.
Leaks in the LC or MS system.- Perform a leak check on all connections.[7][9]
No Peak Detected for this compound Incomplete DNA hydrolysis.- Ensure complete enzymatic digestion by optimizing enzyme concentrations and incubation time.[10][11]
Incorrect mass transitions selected.- Verify the precursor and product ion m/z values for this compound and its derivatives.
Sample degradation.- Prepare fresh samples and store them appropriately.

3. Inconsistent Quantification and Reproducibility Issues

Inaccurate quantification can stem from matrix effects, adduct formation, and improper calibration.

Symptom Potential Cause Suggested Solution
High Variability in Results Matrix effects (ion suppression or enhancement).- Use a stable isotope-labeled internal standard for this compound.- Perform sample cleanup (e.g., solid-phase extraction) to remove interfering matrix components.
Inconsistent adduct formation (e.g., sodium, potassium).- Use high-purity solvents and reagents to minimize metal ion contamination.[12]- Add a small amount of an acid (e.g., formic acid) or ammonium (B1175870) salt to the mobile phase to promote protonated adduct formation.[13]
Non-linear Calibration Curve Saturation of the detector.- Dilute the calibration standards and samples to fall within the linear range of the detector.
Improperly prepared standards.- Prepare fresh calibration standards and verify their concentrations.

Frequently Asked Questions (FAQs)

Sample Preparation

  • Q1: What is the recommended method for preparing DNA samples for this compound analysis?

    • A1: The most common method is enzymatic hydrolysis of the DNA to release the individual nucleosides.[10][11] This typically involves a cocktail of enzymes such as Benzonase, DNase I, calf intestine phosphatase, and phosphodiesterase.[10][11]

  • Q2: How can I ensure complete enzymatic digestion of my DNA samples?

    • A2: To ensure complete digestion, optimize the enzyme-to-DNA ratio, incubation time, and temperature. It is also crucial to use a buffer with the appropriate pH and cofactors (e.g., MgCl2) for optimal enzyme activity.[10][11] After digestion, proteins should be removed, for example, by using a 10 kDa molecular weight cutoff filter.[10][11]

LC-MS/MS Method Development

  • Q3: What are the typical mass transitions for this compound and its derivatives?

    • A3: The primary fragmentation of this compound nucleosides in tandem mass spectrometry is the neutral loss of the 2'-deoxyribose sugar moiety (116 Da).[14][15] The specific m/z values for precursor and product ions will depend on the specific this compound derivative being analyzed.

    Compound Precursor Ion [M+H]+ (m/z) Product Ion (m/z) Neutral Loss
    2'-deoxy-7-deazaguanosine (dG)267.1151.1116 (2'-deoxyribose)
    2'-deoxy-7-cyano-7-deazaguanosine (dPreQ0)Not specified in resultsNot specified in results116 (2'-deoxyribose)
    2'-deoxy-7-amido-7-deazaguanosine (dADG)Not specified in resultsNot specified in results116 (2'-deoxyribose)
    2'-deoxy-7-aminomethyl-7-deazaguanosine (dPreQ1)296.1180.1116 (2'-deoxyribose)
  • Q4: How can I minimize the formation of sodium and potassium adducts?

    • A4: The formation of metal adducts is a common issue in ESI-MS.[12][13] To minimize this, use high-purity, LC-MS grade solvents and reagents. The addition of a small amount of formic acid or ammonium acetate (B1210297) to the mobile phase can help to promote the formation of the protonated molecule [M+H]+ and suppress metal adducts.[13]

Data Analysis and Interpretation

  • Q5: My mass spectrum shows unexpected peaks. What could be the cause?

    • A5: Unexpected peaks can arise from several sources, including contaminants from solvents, glassware, or the sample itself. They can also be due to in-source fragmentation or the formation of various adducts.[16] It is important to run a blank injection of your mobile phase to identify background ions.

  • Q6: How do I confirm the identity of a suspected this compound derivative?

    • A6: The identity of a modified nucleoside can be confirmed by comparing its retention time and MS/MS fragmentation pattern to a synthetic standard.[14] High-resolution mass spectrometry can also be used to obtain an accurate mass measurement, which can help to confirm the elemental composition of the molecule.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of DNA for LC-MS/MS Analysis

This protocol is adapted from published methods for the analysis of this compound derivatives in DNA.[10][11]

  • Sample Preparation:

    • To 10-20 µg of purified DNA, add 10 mM Tris-HCl (pH 7.9) and 1 mM MgCl2.

  • Enzymatic Digestion:

    • Add a cocktail of the following enzymes:

      • Benzonase (20 U)

      • DNase I (4 U)

      • Calf intestine phosphatase (17 U)

      • Phosphodiesterase (0.2 U)

    • Incubate the reaction mixture for 16 hours at ambient temperature.

  • Protein Removal:

    • Pass the digested sample through a 10 kDa molecular weight cutoff filter to remove the enzymes.

  • Sample Concentration:

    • Lyophilize the filtrate and resuspend it in a suitable solvent (e.g., water or mobile phase) to a final concentration of approximately 0.2 µg/µL (based on the initial DNA quantity). The sample is now ready for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing dna Purified DNA Sample hydrolysis Enzymatic Hydrolysis dna->hydrolysis Add Enzyme Cocktail filtration Protein Removal (10 kDa filter) hydrolysis->filtration Remove Proteins concentration Lyophilization & Resuspension filtration->concentration Prepare for Injection lcms LC-MS/MS System concentration->lcms Inject Sample data Data Acquisition lcms->data processing Chromatogram Integration data->processing quantification Quantification processing->quantification identification Compound Identification processing->identification

Caption: Workflow for the analysis of this compound in DNA.

troubleshooting_logic cluster_peak Poor Peak Shape cluster_signal Low/No Signal cluster_quant Inconsistent Quantification start Problem Encountered peak_shape Tailing, Broadening, or Splitting? start->peak_shape low_signal Low or No Signal? start->low_signal inconsistent_quant High Variability? start->inconsistent_quant check_mobile_phase Optimize Mobile Phase peak_shape->check_mobile_phase Yes check_column Check/Replace Column peak_shape->check_column Yes check_injection Adjust Injection Solvent peak_shape->check_injection Yes check_ionization Optimize Ion Source low_signal->check_ionization Yes check_sample_prep Verify Sample Prep low_signal->check_sample_prep Yes check_instrument Check for Leaks/Contamination low_signal->check_instrument Yes use_is Use Internal Standard inconsistent_quant->use_is Yes check_adducts Minimize Adducts inconsistent_quant->check_adducts Yes check_calibration Verify Calibration Curve inconsistent_quant->check_calibration Yes

Caption: Troubleshooting logic for common LC-MS issues.

References

Technical Support Center: Handling 7-Deazaguanine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of 7-deazaguanine during sample preparation. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your samples.

Troubleshooting Guides

Issue: Low or no detection of this compound-containing oligonucleotides.

Possible Cause: Degradation of this compound, primarily through depurination (cleavage of the glycosidic bond), can occur during sample processing, leading to the loss of the modified base from the DNA or RNA backbone. This is particularly prevalent under acidic conditions.

Solutions:

  • pH Control: Maintain a neutral pH (6.5-7.5) throughout all extraction, purification, and analysis steps. Avoid acidic buffers or reagents.

  • Temperature Management: Keep samples on ice or at 4°C whenever possible to minimize enzymatic and chemical degradation. Avoid repeated freeze-thaw cycles.

  • Gentle Lysis: Employ enzymatic lysis methods over harsh chemical or mechanical disruption to preserve the integrity of the nucleic acids.

  • Optimized Hydrolysis: For analysis of nucleosides, use enzymatic hydrolysis under mild, neutral pH conditions instead of acid hydrolysis.

Quantitative Stability of this compound: Estimated Half-life (t½) under Various Conditions
ConditionpHTemperature (°C)Estimated Half-life (t½)Notes
Acidic 1.037Minutes to HoursHighly susceptible to rapid depurination.
3.037HoursSignificant degradation expected.
5.037DaysGradual degradation will occur.
Neutral 7.04Months to YearsGenerally stable for storage.
7.025Weeks to MonthsSlow degradation may occur over time.
7.037Days to WeeksIncreased rate of degradation.
7.095MinutesRapid degradation.
Alkaline 9.037Days to WeeksDegradation rate increases compared to neutral pH.
11.037Hours to DaysSusceptible to degradation.

Disclaimer: These are estimated values based on related compounds and should be used as a guideline. Actual stability may vary depending on the specific oligonucleotide sequence and buffer components.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to degradation?

A1: this compound, like other purines, is susceptible to hydrolytic cleavage of the β-N-glycosidic bond that links the base to the sugar backbone. This process, known as depurination, is significantly accelerated under acidic conditions. The substitution of nitrogen at the 7-position with a carbon can alter the electronic properties of the purine (B94841) ring system, potentially making the glycosidic bond more labile compared to guanine (B1146940).

Q2: Can I use standard DNA/RNA extraction kits when working with this compound?

A2: Yes, most standard kits that utilize neutral pH buffers for lysis and elution are suitable. However, it is crucial to avoid kits that employ acidic elution buffers (e.g., low pH Tris-EDTA). Always check the pH of all solutions provided in a kit before use. If necessary, substitute acidic buffers with neutral alternatives.

Q3: What is the best method to hydrolyze oligonucleotides containing this compound to single nucleosides for mass spectrometry analysis?

A3: Enzymatic hydrolysis is the recommended method as it is performed under mild, neutral pH conditions, which minimizes the risk of depurination. A combination of nucleases and phosphatases can efficiently digest DNA or RNA into individual nucleosides without degrading this compound.

Q4: How should I store samples containing this compound?

A4: For short-term storage (days to a week), store samples at 4°C in a neutral pH buffer (e.g., TE buffer, pH 7.5). For long-term storage, freezing at -20°C or -80°C is recommended. Aliquot samples to avoid multiple freeze-thaw cycles, which can lead to nucleic acid degradation.

Experimental Protocols

Recommended Protocol for DNA Extraction and Enzymatic Hydrolysis for LC-MS/MS Analysis of this compound

This protocol is designed to gently extract DNA from cells and hydrolyze it to nucleosides while preserving the integrity of this compound.

Materials:

  • Cell pellet

  • Lysis Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM EDTA, 150 mM NaCl, 0.5% SDS

  • Proteinase K (20 mg/mL)

  • RNase A (10 mg/mL)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Chloroform:Isoamyl Alcohol (24:1)

  • 3 M Sodium Acetate (pH 5.2, use with caution and neutralize immediately after precipitation) or 5 M Ammonium Acetate (neutral pH)

  • 100% Ethanol (B145695) (ice-cold)

  • 70% Ethanol (ice-cold)

  • Nuclease-free water

  • Enzymatic Digestion Mix:

    • Nuclease P1 (from Penicillium citrinum)

    • Alkaline Phosphatase (Calf Intestinal or Shrimp)

    • 10X Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂)

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in 1 mL of Lysis Buffer.

    • Add 10 µL of Proteinase K solution.

    • Incubate at 55°C for 1-2 hours with gentle agitation.

  • RNA Removal:

    • Add 10 µL of RNase A solution and incubate at 37°C for 30 minutes.

  • DNA Purification:

    • Perform a phenol:chloroform extraction by adding an equal volume of phenol:chloroform:isoamyl alcohol, vortexing, and centrifuging at 12,000 x g for 10 minutes. Transfer the upper aqueous phase to a new tube.

    • Repeat the extraction with chloroform:isoamyl alcohol to remove residual phenol.

  • DNA Precipitation:

    • To the aqueous phase, add 1/10th volume of 5 M Ammonium Acetate and 2.5 volumes of ice-cold 100% ethanol.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the DNA.

    • Wash the DNA pellet with 1 mL of ice-cold 70% ethanol and centrifuge again.

    • Air-dry the pellet and resuspend in an appropriate volume of nuclease-free water or TE buffer (pH 7.5).

  • Enzymatic Hydrolysis to Nucleosides:

    • In a microcentrifuge tube, combine:

      • Purified DNA (1-5 µg)

      • 10X Reaction Buffer (to a final concentration of 1X)

      • Nuclease P1 (1-2 units)

      • Alkaline Phosphatase (5-10 units)

      • Nuclease-free water to a final volume of 50 µL.

    • Incubate at 37°C for 2-4 hours.

    • To stop the reaction, proteins can be removed by ultrafiltration or by adding acetonitrile (B52724) to precipitate the enzymes, followed by centrifugation.

    • The supernatant containing the nucleosides is now ready for LC-MS/MS analysis.

Visualizations

Degradation Pathway of this compound

cluster_main This compound Degradation node_7dG This compound Nucleoside (in DNA/RNA) node_protonation Protonation of Purine Ring node_7dG->node_protonation Acidic Conditions (Low pH) node_cleavage Hydrolytic Cleavage of Glycosidic Bond (Depurination) node_protonation->node_cleavage node_products Degradation Products: - this compound (Free Base) - Apurinic Site (in DNA/RNA) node_cleavage->node_products

Caption: Acid-catalyzed degradation pathway of this compound via depurination.

Recommended Experimental Workflow

cluster_workflow Workflow for this compound Analysis node_start Start: Cell/Tissue Sample node_lysis Gentle Lysis (Neutral pH, e.g., Proteinase K) node_start->node_lysis node_purification DNA/RNA Purification (Neutral pH Buffers) node_lysis->node_purification node_hydrolysis Enzymatic Hydrolysis (Nuclease P1, Alkaline Phosphatase) @ 37°C, Neutral pH node_purification->node_hydrolysis node_analysis LC-MS/MS Analysis of Nucleosides node_hydrolysis->node_analysis

Technical Support Center: Enzymatic Incorporation of 7-Deazaguanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the enzymatic incorporation of 7-deazaguanine and its analogs. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in enzymatic reactions?

A1: 7-deaza-dGTP is a modified analog of deoxyguanosine triphosphate (dGTP) where the nitrogen atom at the 7th position of the guanine (B1146940) base is replaced by a carbon atom.[1][2] This modification is critical for preventing the formation of Hoogsteen base pairing, which can lead to stable secondary structures like hairpins and G-quadruplexes in GC-rich DNA sequences.[3][4][5] These secondary structures can impede the progression of DNA polymerase, resulting in inefficient or failed amplification and sequencing.[3][6] By incorporating 7-deaza-dGTP, the stability of these secondary structures is reduced, allowing for more efficient and complete extension by the polymerase.[1][3]

Q2: In which applications is the use of 7-deaza-dGTP recommended?

A2: The use of 7-deaza-dGTP is highly recommended for applications involving DNA templates with high Guanine-Cytosine (GC) content, typically greater than 60%.[3] It is particularly beneficial in the following applications:

  • PCR amplification of GC-rich regions: To overcome failed or low-yield amplification of templates prone to forming strong secondary structures.[3][6]

  • DNA sequencing of GC-rich templates: To resolve band compressions and obtain a clear sequencing ladder.[6][7]

  • Amplification of templates from low-quality or limited starting material: It has been shown to be effective even with small amounts of poor-quality DNA.[3][6]

  • Next-Generation Sequencing (NGS): To improve library preparation and sequencing-by-synthesis of challenging genomic regions.[1]

Q3: Which DNA polymerases are compatible with this compound analogs?

A3: The efficiency of incorporating this compound analogs can differ among DNA polymerases. Generally, Family B DNA polymerases, such as Pfu and KOD polymerases, are more accommodating of modifications at the 7-position of purines compared to Family A polymerases like Taq.[1] This is attributed to a more open active site in Family B polymerases.[1] For applications demanding high fidelity, a proofreading polymerase is recommended.[1] However, Taq polymerase has also been successfully used with 7-deaza-dGTP.[6]

Q4: Can 7-deaza-dGTP be used in combination with other PCR additives?

A4: Yes, combining 7-deaza-dGTP with other PCR additives is often an effective strategy for extremely challenging GC-rich templates.[3] Additives like betaine (B1666868) and dimethyl sulfoxide (B87167) (DMSO) can further help in denaturing secondary structures and improving amplification efficiency.[6][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the enzymatic incorporation of this compound.

Problem 1: Low or No PCR Product Yield

Possible Causes:

  • Incomplete denaturation of the GC-rich template.

  • Formation of stable secondary structures in the template DNA.

  • Suboptimal concentration of 7-deaza-dGTP.

  • Inhibitory effects of complete dGTP substitution.

Solutions:

  • Optimize the 7-deaza-dGTP:dGTP Ratio: A complete substitution of dGTP with 7-deaza-dGTP can sometimes be inhibitory. A partial substitution is often more effective. The most commonly recommended ratio is 3:1 of 7-deaza-dGTP to dGTP.[3][8][9]

  • Adjust PCR Cycling Conditions: For GC-rich templates, consider modifying the cycling parameters.

    ParameterRecommended AdjustmentRationale
    Initial Denaturation 95-98°C for 5-10 minutesEnsures complete denaturation of the complex template.[3][10]
    Denaturation 95-98°C for 30-45 secondsMaintains template denaturation throughout the cycles.[3][10]
    Annealing Temperature Use a temperature gradient to determine the optimal temperature (typically 55-68°C).Optimizes primer binding and minimizes non-specific amplification.[3][8]
    Extension Temperature 68-72°C68°C may improve yields for longer amplicons by reducing depurination.[10]
  • Incorporate PCR Additives: For particularly difficult templates, the addition of betaine (typically 1M) or DMSO (typically 5%) can improve results when used in conjunction with 7-deaza-dGTP.[8]

G start Low or No PCR Product check_ratio Is the 7-deaza-dGTP:dGTP ratio optimized? start->check_ratio optimize_ratio Action: Use a 3:1 ratio of 7-deaza-dGTP to dGTP. check_ratio->optimize_ratio No check_cycling Are PCR cycling conditions optimized for GC-rich templates? check_ratio->check_cycling Yes optimize_ratio->check_cycling optimize_cycling Action: Increase denaturation temp/time. Optimize annealing temperature. check_cycling->optimize_cycling No check_additives Have you tried PCR additives? check_cycling->check_additives Yes optimize_cycling->check_additives add_additives Action: Add Betaine (1M) or DMSO (5%). check_additives->add_additives No fail Amplification Still Fails (Consult further documentation) check_additives->fail Yes success Successful Amplification add_additives->success

Problem 2: Non-Specific PCR Products

Possible Causes:

  • Annealing temperature is too low.

  • Primer-dimer formation.

  • Non-specific primer binding to the template.

Solutions:

  • Optimize Annealing Temperature: Perform a temperature gradient PCR to find the highest annealing temperature that still allows for efficient amplification of the desired product.[11]

  • Primer Design: Ensure primers are designed with a higher melting temperature (Tm >68°C) to allow for higher annealing temperatures.[10]

  • Hot Start PCR: Use a hot start DNA polymerase to prevent non-specific amplification and primer-dimer formation that can occur at lower temperatures during reaction setup.[12] A hot start version of dNTPs containing 7-deaza-dGTP can also be employed.[12]

G start Non-Specific PCR Products check_annealing Is the annealing temperature optimized? start->check_annealing optimize_annealing Action: Perform temperature gradient PCR. check_annealing->optimize_annealing No check_primers Are primers designed for high Tm? check_annealing->check_primers Yes optimize_annealing->check_primers redesign_primers Action: Redesign primers with a Tm >68°C. check_primers->redesign_primers No check_hot_start Are you using a hot start polymerase? check_primers->check_hot_start Yes redesign_primers->check_hot_start use_hot_start Action: Incorporate a hot start polymerase. check_hot_start->use_hot_start No fail Non-specificity persists (Consider redesigning primers) check_hot_start->fail Yes success Specific Product Amplified use_hot_start->success

Problem 3: Sequencing Artifacts (Band Compressions)

Possible Causes:

  • Formation of secondary structures in the sequencing template, even with 7-deaza-dGTP in the PCR product.

  • Suboptimal cycle sequencing conditions.

Solutions:

  • Incorporate 7-deaza-dGTP in the Sequencing Reaction: If not already done, replace dGTP with 7-deaza-dGTP in the cycle sequencing reaction mix.

  • Optimize Cycle Sequencing Conditions: Altering the cycle sequencing conditions, such as increasing the denaturation temperature, may help to resolve compressions.[7]

  • Sequence the Opposite Strand: Sequencing the complementary strand can sometimes yield a better result.[7]

  • Linearize the Template: If using a plasmid template, linearizing it with a restriction enzyme can help to relax secondary structures.[7]

Experimental Protocols

Standard PCR Protocol with 7-deaza-dGTP for a GC-Rich Template

This protocol provides a general guideline. Optimization of parameters such as annealing temperature and MgCl₂ concentration is crucial for specific templates and primers.

1. Reagent Preparation:

  • Thaw all components (primers, dNTP mixes, buffer, template DNA) on ice.

  • Prepare a working dNTP mix containing a 3:1 ratio of 7-deaza-dGTP to dGTP. For a 10 mM total dNTP stock, this would be:

    • 10 mM dATP

    • 10 mM dCTP

    • 10 mM dTTP

    • 7.5 mM 7-deaza-dGTP

    • 2.5 mM dGTP

2. PCR Master Mix Assembly: Assemble the following components on ice in the order listed. Prepare a master mix for multiple reactions to ensure consistency.

ComponentVolume for 25 µL ReactionFinal Concentration
Nuclease-Free Waterto 25 µL-
10X PCR Buffer2.5 µL1X
10 mM dNTP Mix (with 7-deaza-dGTP)0.5 µL200 µM each
10 µM Forward Primer0.5 µL0.2 µM
10 µM Reverse Primer0.5 µL0.2 µM
Template DNA1 µL10-150 ng
Taq DNA Polymerase (5 U/µL)0.25 µL1.25 U

3. Thermal Cycling: Perform PCR using the following cycling conditions.

StepTemperatureTimeCycles
Initial Denaturation95°C5-10 min1
Denaturation95°C30-45 sec\multirow{3}{*}{35-40}
Annealing55-68°C (variable)30-60 sec
Extension72°C1 min/kb
Final Extension72°C5-10 min1
Hold4°CIndefinite1

4. Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis.

G prep Thaw Reagents on Ice (dNTPs, Primers, Buffer, Taq) master_mix Assemble Master Mix (Water, Buffer, dNTPs, Primers, Taq) prep->master_mix aliquot Aliquot Master Mix into PCR Tubes Add Template DNA master_mix->aliquot thermocycle Place in Thermal Cycler - Initial Denaturation (95°C) - Cycling (Denature, Anneal, Extend) - Final Extension (72°C) aliquot->thermocycle gel Agarose Gel Electrophoresis Visualize Bands under UV Light thermocycle->gel result PCR Product gel->result

References

Technical Support Center: Synthesis of 7-Deazaguanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-deazaguanine derivatives and increasing reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound nucleosides?

A1: The primary methods for synthesizing this compound nucleosides involve the glycosylation of a 7-deazapurine base, followed by functionalization of the heterocyclic core. Key methods include:

  • Vorbrüggen Glycosylation: This method utilizes a silylated heterocyclic base and a protected sugar, typically activated by a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).[1]

  • Nucleobase-Anion Glycosylation: This approach involves generating an anion of the nucleobase, which then reacts with a protected sugar halide.[2]

  • Enzymatic Transglycosylation: This method employs enzymes to catalyze the transfer of a sugar moiety to the this compound base, which can offer high stereoselectivity.

Subsequent modifications are often performed using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, to introduce diverse substituents at the 7-position.[3][4]

Q2: Which protecting groups are recommended for the this compound core during synthesis?

A2: The choice of protecting group is critical to prevent unwanted side reactions and can influence the regioselectivity of glycosylation. For the exocyclic amino group of this compound, bulky protecting groups like the pivaloyl group have been shown to be effective in directing glycosylation to the desired N9 position.[5] Less bulky groups such as acetyl or isobutyryl may lead to glycosylation at the exocyclic amino group.[5] For certain transformations, such as activating the 7-halo position for C-C coupling reactions, protecting the 6-oxo group as a methoxy (B1213986) group can be beneficial.[6] A Boc protection strategy has also been reported as an efficient route.[7]

Q3: What is the general order of reactivity for halogens at the 7-position in cross-coupling reactions?

A3: The reactivity of 7-halo-7-deazapurines in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl.[4] This is attributed to the carbon-halogen bond dissociation energy, with the weaker C-I bond being more readily cleaved during the oxidative addition step of the catalytic cycle.[4][8] Consequently, 7-iodo-7-deazapurines often allow for milder reaction conditions and can provide higher yields compared to their bromo counterparts.[4]

Troubleshooting Guides

Low Yield in Vorbrüggen Glycosylation

Problem: My Vorbrüggen glycosylation of a this compound derivative is resulting in a low yield of the desired nucleoside.

Possible Causes and Solutions:

  • Incomplete Silylation: The nucleobase must be effectively silylated for the reaction to proceed. Ensure anhydrous conditions and use a sufficient excess of the silylating agent (e.g., BSA).

  • Lewis Acid Activity: The activity of the Lewis acid (e.g., TMSOTf) is crucial. Use a fresh, high-quality reagent and ensure it is added under anhydrous conditions.

  • Solvent Effects: The choice of solvent can significantly impact the reaction outcome. While acetonitrile (B52724) is commonly used, it can sometimes participate in side reactions, leading to byproducts.[1][9] Consider using a non-participating solvent like 1,2-dichloroethane (B1671644) (DCE) to minimize the formation of solvent-related adducts.[9]

  • Reaction Temperature and Time: These parameters often require careful optimization. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid decomposition of the product.

  • Steric Hindrance: Bulky substituents on the nucleobase or the sugar can hinder the reaction. It may be necessary to explore alternative protecting group strategies or different glycosylation methods.

Experimental Protocol: Vorbrüggen Glycosylation using TMSOTf/DBU in 1,2-Dichloroethane (DCE) [1]

This protocol is recommended to minimize by-product formation associated with acetonitrile.

  • To a solution of 6-chloro-7-iodo-7-deazapurine (1.1 equiv.) in anhydrous DCE, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv.) at room temperature under a nitrogen atmosphere.

  • Stir the mixture for 30 minutes.

  • Add a solution of the perbenzoylated ribose (1.0 equiv.) in anhydrous DCE.

  • Cool the mixture to 0°C and add TMSOTf (1.4 equiv.).

  • Warm the reaction mixture to 80°C and stir for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo.

  • Purify the residue by silica (B1680970) gel column chromatography.

Poor Performance in Suzuki-Miyaura Cross-Coupling

Problem: I am experiencing low conversion or the formation of side products in the Suzuki-Miyaura coupling of my 7-halo-7-deazaguanine derivative.

Possible Causes and Solutions:

  • Catalyst Inactivity: The Pd(0) active species may not be forming or could be decomposing. Ensure all solvents and reagents are thoroughly degassed to prevent catalyst oxidation. Using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄ can be a good starting point.

  • Inappropriate Base: The choice of base is critical and often empirical. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base can significantly affect the reaction rate and yield.

  • Ligand Selection: For challenging substrates, using bulky, electron-rich phosphine (B1218219) ligands can improve the efficiency of the oxidative addition step.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is often used. The ratio of organic solvent to water may need to be optimized.

  • Deborylation of Boronic Acid: The boronic acid can degrade over time, especially at elevated temperatures. Using a slight excess of the boronic acid and ensuring efficient stirring can help mitigate this.

  • Homocoupling: The formation of a biaryl product from the boronic acid (homocoupling) can be a significant side reaction. This is often promoted by the presence of oxygen. Rigorous degassing is crucial to minimize this.

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Chloro-7-iodo-7-deazapurine [8]

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the 6-chloro-7-iodo-7-deazapurine derivative (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Complications in Sonogashira Cross-Coupling

Problem: My Sonogashira coupling of a 7-iodo-7-deazapurine derivative is sluggish, or I am observing significant amounts of alkyne homocoupling (Glaser coupling).

Possible Causes and Solutions:

  • Catalyst Deactivation: The nitrogen atoms in the deazapurine ring can coordinate to the palladium catalyst, leading to its deactivation. The choice of ligand can sometimes mitigate this effect.

  • Glaser Homocoupling: This is a common side reaction promoted by oxygen and the copper(I) co-catalyst. To minimize this:

    • Ensure strictly anaerobic conditions by thoroughly degassing all solvents and reagents.

    • Consider running the reaction under copper-free conditions, although this may require a higher reaction temperature or a more active palladium catalyst.

  • Poor Substrate Reactivity: While 7-iodo derivatives are generally reactive, steric hindrance or electronic effects from other substituents can reduce reactivity. Gentle heating (40-50°C) may be required to drive the reaction to completion.[10]

  • Intramolecular Cyclization: With certain nucleoside derivatives, there is a possibility of intramolecular cyclization, especially at higher temperatures. Careful monitoring and temperature control are important.

Experimental Protocol: Sonogashira Coupling of a 7-Iodo-7-deazapurine Derivative [10][11]

  • To a flame-dried Schlenk flask under an inert atmosphere (argon), add the 7-iodo-7-deazapurine derivative (1.0 equiv.), Pd(PPh₃)₄ (2-5 mol%), and CuI (5-10 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF via syringe, followed by anhydrous triethylamine (B128534) (2-3 equiv.).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50°C.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Redissolve the residue in an appropriate organic solvent and purify by flash column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Vorbrüggen Glycosylation of 6-Chloro-7-iodo-7-deazapurine

Lewis Acid/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
TMSOTf / DBU1,2-Dichloroethane (DCE)702458[1]
TMSOTf / BSAAcetonitrile (MeCN)808-973*[1]
TMSOTf / BSAAcetonitrile (MeCN)Not Specified615**[1]

* A subsequent study attempting to replicate this protocol reported a significantly lower yield. ** The major product was a byproduct formed from the reaction with the acetonitrile solvent.

Table 2: Comparison of Cross-Coupling Reactions on the 7-Position of 7-Deazapurine Derivatives

Coupling ReactionHalideCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura 7-IodoPhenylboronic AcidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O10012~90[3]
7-BromoPhenylboronic AcidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O10016~75[4]
Sonogashira 7-IodoPhenylacetylenePd(PPh₃)₄ (5) / CuI (10)Et₃NDMFRT4~85[11]
7-BromoPhenylacetylenePdCl₂(PPh₃)₂ (3) / CuI (5)DIPEATHF6012~60[4]
Buchwald-Hartwig 7-IodoAnilinePd₂(dba)₃/Xantphos (2)Cs₂CO₃Dioxane11018~80[4]
7-BromoAnilinePd₂(dba)₃/BINAP (3)NaOtBuToluene11024~65[4]

Visualizations

Vorbruggen_Workflow cluster_prep Preparation cluster_reaction Glycosylation Reaction cluster_workup Work-up & Purification start Start: Anhydrous Conditions nucleobase This compound Derivative start->nucleobase silylation Silylation nucleobase->silylation silylating_agent Silylating Agent (e.g., BSA) silylating_agent->silylation reaction_mixture Combine & Stir silylation->reaction_mixture protected_sugar Protected Sugar protected_sugar->reaction_mixture solvent Anhydrous Solvent (e.g., DCE) solvent->reaction_mixture lewis_acid Lewis Acid (e.g., TMSOTf) heating Heat (e.g., 80°C) lewis_acid->heating reaction_mixture->lewis_acid Add dropwise at 0°C quench Quench Reaction heating->quench Monitor by TLC extraction Aqueous Work-up quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate drying->concentration purification Column Chromatography concentration->purification product Protected Nucleoside purification->product

Caption: General experimental workflow for Vorbrüggen glycosylation.

Troubleshooting_Suzuki cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_side_reactions Side Reactions start Low Yield in Suzuki Coupling? check_degassing Inadequate Degassing? start->check_degassing Yes check_base Suboptimal Base? start->check_base No use_fresh_catalyst Use Fresh/Active Catalyst (e.g., Pd(PPh3)4) check_degassing->use_fresh_catalyst Yes change_ligand Consider Bulky, Electron-Rich Ligand use_fresh_catalyst->change_ligand optimize_base Screen Bases (K2CO3, K3PO4, Cs2CO3) check_base->optimize_base Yes check_boronic_acid Boronic Acid Degradation? check_base->check_boronic_acid No use_excess_boronic Use Slight Excess of Boronic Acid check_boronic_acid->use_excess_boronic Yes check_solvent Incorrect Solvent Ratio? check_boronic_acid->check_solvent No optimize_solvent Optimize Solvent/Water Ratio check_solvent->optimize_solvent Yes check_temp Temperature too Low? check_solvent->check_temp No increase_temp Increase Temperature check_temp->increase_temp Yes homocoupling Homocoupling Observed? check_temp->homocoupling No rigorous_degassing Ensure Rigorous Degassing homocoupling->rigorous_degassing Yes

Caption: Troubleshooting guide for low yield in Suzuki-Miyaura coupling.

Signaling_Pathway cluster_pathway Kinase Signaling Pathway receptor Receptor Tyrosine Kinase adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf Kinase ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor This compound Derivative (Kinase Inhibitor) inhibitor->raf Inhibition

Caption: Targeted signaling pathway of this compound derivatives.

References

Technical Support Center: Analysis of 7-deazaguanine-Modified DNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 7-deazaguanine-modified DNA. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are this compound DNA modifications and where are they found?

A1: this compound derivatives are modifications to the DNA base guanine, where the nitrogen at position 7 is replaced by a carbon. These modifications, such as 2'-deoxy-preQ₀ and 2'-deoxy-7-amido-7-deazaguanosine (dADG), were initially discovered in bacteria and bacteriophages.[1][2][3] They are part of a novel DNA modification system and can be involved in defense mechanisms against restriction enzymes.[2][4]

Q2: What is the primary method for detecting and quantifying this compound modifications in DNA?

A2: The primary and most robust method for the detection and quantification of this compound derivatives in DNA is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][5][6] This technique allows for the sensitive and specific identification of various modified nucleosides after enzymatic hydrolysis of the DNA.

Q3: My PCR amplification of a DNA region suspected to contain this compound modifications is failing or showing artifacts. What could be the cause?

A3: Standard PCR protocols can be problematic when amplifying DNA containing this compound modifications, especially in GC-rich regions.[7][8] The presence of these modified bases can inhibit DNA polymerase activity or lead to the formation of secondary structures that block amplification.[7][8] This can result in failed reactions, low yield, or the generation of non-specific products and chimeric DNA molecules.[9][10]

Q4: How can I improve PCR amplification of this compound-modified DNA?

A4: To improve PCR amplification of GC-rich and modified DNA, you can substitute dGTP with 7-deaza-dGTP in the PCR mix.[7][8][11] This analog reduces the formation of strong secondary structures in the DNA, facilitating polymerase progression.[7] Additionally, using "hot start" polymerases and optimizing annealing temperatures can enhance specificity and yield.[8]

Q5: I am observing incomplete or altered digestion of my DNA with restriction enzymes. Could this compound modifications be the cause?

A5: Yes, this compound modifications within or near the recognition site of a restriction enzyme can inhibit its activity.[1][4] This can lead to incomplete or no digestion of the DNA. The extent of inhibition can vary depending on the specific modification, its location, and the restriction enzyme used.

Troubleshooting Guides

Issue 1: Inaccurate Quantification of this compound Modifications by LC-MS/MS
Potential Cause Troubleshooting Step
Incomplete Enzymatic Digestion Ensure complete hydrolysis of DNA to nucleosides. Use a cocktail of enzymes such as Benzonase, DNase I, and calf intestinal phosphatase. Optimize digestion time and enzyme concentrations.[12]
Sample Impurities Residual organic solvents or salts from DNA extraction can interfere with chromatographic separation and mass spectrometric quantification.[13] Ensure thorough purification of DNA samples before digestion.
Ion Suppression/Enhancement Co-eluting substances from the sample matrix can affect the ionization efficiency of the target analytes. Use isotopically labeled internal standards for accurate quantification.
Suboptimal LC Separation Poor chromatographic resolution can lead to overlapping peaks and inaccurate quantification. Optimize the LC gradient, column type, and mobile phase composition to achieve baseline separation of all nucleosides.[5][6]
Incorrect MS/MS Transitions Using non-optimal MRM (Multiple Reaction Monitoring) transitions can result in low sensitivity and inaccurate quantification. Determine the most intense and specific transitions for each modified nucleoside using authentic standards.[5]
Issue 2: PCR Amplification Failure or Artifacts
Potential Cause Troubleshooting Step
Strong DNA Secondary Structures High GC content, exacerbated by this compound modifications, can lead to stable secondary structures that block polymerase.
- Replace dGTP with 7-deaza-dGTP in the PCR master mix.[7][8]
- Add PCR enhancers like betaine (B1666868) or DMSO to the reaction.
Non-specific Primer Annealing Mis-priming can occur at low temperatures, leading to non-specific products.
- Use a "hot start" DNA polymerase to prevent amplification during reaction setup.[8]
- Optimize the annealing temperature using a temperature gradient PCR.
Polymerase Inhibition The this compound modification itself may hinder the activity of certain DNA polymerases.
- Test different types of DNA polymerases, including those with higher processivity and strand displacement activity.
Chimeric PCR Products Incomplete extension products can act as primers in subsequent cycles, leading to chimeric molecules.[10]
- Optimize extension time to ensure full-length product formation.
- Reduce the number of PCR cycles.

Data Presentation

Table 1: Quantification of this compound Derivatives in Bacterial and Phage DNA

OrganismModificationQuantity (modifications per 10⁶ nucleotides)Reference
Salmonella enterica serovar MontevideodPreQ₀10.3[6]
dADG2.5[6]
Kineococcus radiotoleransdPreQ₀1.8[6]
dADG0.5[6]
Comamonas testosteronidPreQ₀2.2[6]
dADG0.7[6]
Sphingopyxis alaskensisdPreQ₀3.5[6]
dADG1.1[6]
Cellulophaga phage phiSMdPreQ₁3790[14]
mdPreQ₁212[14]
Vibrio phage phi-Grn1dPreQ₁816[14]
mdPreQ₁35[14]

Experimental Protocols

Protocol 1: Enzymatic Digestion of DNA for LC-MS/MS Analysis
  • Sample Preparation: Purify total DNA from the organism of interest using standard phenol-chloroform extraction followed by ethanol (B145695) precipitation.[1]

  • Digestion Reaction:

    • To 100 µg of purified DNA, add 10 mM Tris-HCl (pH 7.9) and 1 mM MgCl₂.

    • Add a cocktail of nucleases: Benzonase (20 U), DNase I (4 U), and calf intestinal phosphatase (CIP, 20 U).[12]

    • Incubate the reaction at 37°C for a minimum of 4 hours, preferably overnight, to ensure complete digestion.

  • Sample Cleanup:

    • After digestion, centrifuge the sample to pellet any undigested material.

    • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound-Modified Nucleosides
  • Liquid Chromatography:

    • Use a reverse-phase C18 column suitable for polar compounds (e.g., Phenomenex Luna Omega Polar C18).[5]

    • Employ a gradient elution with a mobile phase consisting of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).[5][14]

    • Set the column oven temperature to 45°C.[14]

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

    • Perform Multiple Reaction Monitoring (MRM) for quantification of known modified nucleosides. Use synthetic standards to determine the optimal precursor-to-product ion transitions.[5]

    • For the discovery of new modifications, use a high-resolution mass spectrometer (e.g., QTOF) to obtain accurate mass measurements and fragmentation patterns.[6]

  • Quantification:

    • Generate external calibration curves using synthetic standards of each this compound derivative and canonical deoxynucleosides.[5]

    • Calculate the amount of each modified nucleoside relative to the total number of nucleotides in the sample.

Visualizations

biosynthesis_pathway cluster_synthesis preQ₀ Synthesis cluster_modification DNA Modification GTP GTP FolE FolE GTP->FolE preQ0 preQ₀ (7-cyano-7-deazaguanine) DpdA/DpdB DpdA/DpdB preQ0->DpdA/DpdB incorporation dPreQ0_DNA dPreQ₀ in DNA DpdC DpdC dPreQ0_DNA->DpdC conversion dADG_DNA dADG in DNA QueD QueD FolE->QueD QueE QueE QueD->QueE QueC QueC QueE->QueC QueC->preQ0 DpdA/DpdB->dPreQ0_DNA DpdC->dADG_DNA

Caption: Biosynthesis and incorporation of this compound derivatives into DNA.

experimental_workflow start Start: This compound-modified DNA sample extraction DNA Extraction and Purification start->extraction digestion Enzymatic Digestion to Nucleosides extraction->digestion pcr PCR Amplification extraction->pcr restriction Restriction Enzyme Digestion extraction->restriction lcms LC-MS/MS Analysis digestion->lcms quantification Quantification of Modified Nucleosides lcms->quantification end End: Data Interpretation quantification->end pcr_analysis Gel Electrophoresis / Sequencing pcr->pcr_analysis pcr_analysis->end restriction_analysis Gel Electrophoresis restriction->restriction_analysis restriction_analysis->end

Caption: Experimental workflow for the analysis of this compound-modified DNA.

References

Technical Support Center: Optimizing In Vivo Studies of 7-Deazaguanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their in vivo studies of 7-deazaguanine and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during in vivo experiments with this compound compounds.

Q1: My this compound derivative shows poor oral bioavailability in my mouse model. What are some potential causes and solutions?

A1: Poor oral bioavailability is a common challenge for many nucleoside analogs due to their high polarity and low intestinal permeability. Several factors could be contributing to this issue:

  • High Polarity: The inherent polarity of the nucleoside scaffold can limit its passive diffusion across the intestinal epithelium.

  • Metabolic Instability: The compound may be rapidly metabolized in the gut wall or liver (first-pass metabolism).

  • Low Permeability: The drug may not be efficiently transported across the intestinal barrier.

Troubleshooting Strategies:

StrategyDescriptionKey Considerations
Prodrug Approach Chemically modify the this compound derivative to create a more lipophilic prodrug. Ester prodrugs are a common strategy.The prodrug must be stable in the gastrointestinal tract but efficiently converted to the active parent drug in the target tissue or systemic circulation.
Formulation Optimization Use of permeation enhancers, nanoparticles, or lipid-based formulations to improve absorption.Formulation components should be non-toxic and compatible with the this compound derivative.
Inhibition of Metabolism Co-administration with an inhibitor of relevant metabolic enzymes, if known.Requires identification of the primary metabolic pathways and potential for drug-drug interactions.
Alternative Administration Routes Consider intraperitoneal (IP) or intravenous (IV) injections to bypass the gastrointestinal tract and first-pass metabolism.These routes may alter the pharmacokinetic profile and may not be suitable for all therapeutic applications.

Q2: I am observing off-target toxicity in my in vivo study. How can I mitigate these effects?

A2: Off-target toxicity is a significant concern in drug development and can arise from various mechanisms, including the inhibition of unintended host enzymes or incorporation into host DNA or RNA.

Troubleshooting Strategies:

StrategyDescriptionKey Considerations
Dose Reduction Lowering the administered dose may reduce off-target effects while maintaining therapeutic efficacy.A thorough dose-response study is crucial to identify the optimal therapeutic window.
Structural Modification Modify the this compound analog to improve its selectivity for the target enzyme or protein.This may require extensive medicinal chemistry efforts and re-evaluation of the compound's activity.
Targeted Delivery Utilize drug delivery systems (e.g., antibody-drug conjugates, nanoparticles) to specifically deliver the compound to the target tissue or cells, minimizing systemic exposure.The targeting moiety must be highly specific for the intended target.
Monitor for Specific Toxicities For nucleoside analogs, be vigilant for signs of mitochondrial toxicity, myelosuppression, and gastrointestinal issues.[1]Regular monitoring of blood counts and relevant biomarkers is recommended.

Q3: What is the best way to formulate my this compound compound for in vivo administration?

A3: The optimal formulation depends on the physicochemical properties of your specific this compound derivative and the chosen route of administration.

General Recommendations:

Route of AdministrationCommon Formulation Approaches
Oral (Gavage) Solutions or suspensions in water, saline, or vehicles like carboxymethylcellulose (CMC). For poorly soluble compounds, co-solvents such as PEG-400 or DMSO may be used, but their potential toxicity should be considered.
Intraperitoneal (IP) Sterile, isotonic solutions are preferred. Ensure the pH is close to physiological levels to minimize irritation.
Intravenous (IV) Sterile, isotonic, and pyrogen-free solutions. The compound must be completely dissolved to prevent embolism.

Troubleshooting Formulation Issues:

  • Precipitation: If the compound precipitates upon dilution or storage, consider adjusting the pH, using a different co-solvent system, or preparing fresh formulations before each use.

  • Instability: this compound derivatives may be susceptible to degradation. Assess the stability of your formulation under storage and experimental conditions.

Quantitative Data from In Vivo Studies

The following table summarizes data from preclinical studies of this compound derivatives.

Compound ClassAnimal ModelAdministration Route & DosageObserved EfficacyReference
7-Aryl 7-Deazapurine 3'-Deoxy-ribofuranosyl NucleosidesT. cruzi infected miceOral, 25 mg/kg, twice daily for 5 daysComplete suppression of blood parasitemia and protection from mortality.[2]
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-oneNude mice with NCI-H460 lung cancer xenograftsIntravenous, 1.0 mg/kg every 5 days for 3 weeks61.9% tumor growth suppression.[3]
Taurine-Based Hybrid Drugs (including a 7-deazapurine derivative)Syngeneic mouse leukosis P388IntraperitonealIncreased mean survival time of mice by 40-100%.[4]

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice

This protocol describes the standard procedure for administering a this compound derivative orally to mice.

Materials:

  • This compound compound formulated in a suitable vehicle.

  • Sterile gavage needles (18-20 gauge for adult mice).

  • Syringes (1 ml or appropriate size).

  • Animal scale.

Procedure:

  • Animal Preparation: Weigh the mouse to accurately calculate the dosing volume. The maximum recommended volume is typically 10 ml/kg.

  • Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize its head.

  • Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.

    • With the mouse in an upright position, insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.

    • The mouse should swallow as the needle enters the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.

  • Substance Administration: Once the needle is in the stomach, slowly administer the compound.

  • Needle Removal: Gently remove the gavage needle in the same direction it was inserted.

  • Monitoring: Observe the mouse for several minutes post-administration for any signs of distress, such as labored breathing or leakage of the compound from the mouth or nose.

Protocol 2: Intraperitoneal (IP) Injection in Mice

This protocol details the procedure for IP administration of a this compound derivative.

Materials:

  • Sterile this compound solution.

  • Sterile syringes (1 ml) and needles (25-27 gauge).

  • 70% ethanol.

Procedure:

  • Preparation: Prepare the sterile this compound solution and draw it into the syringe.

  • Animal Restraint: Restrain the mouse by scruffing the neck and turning it to expose the abdomen.

  • Injection Site: Locate the lower right or left quadrant of the abdomen. This site avoids the cecum, bladder, and other vital organs.

  • Injection:

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 10-20 degree angle into the peritoneal cavity.

    • Aspirate slightly to ensure no blood or urine is drawn, which would indicate improper placement.

    • Slowly inject the solution.

  • Needle Withdrawal: Remove the needle and return the mouse to its cage.

  • Monitoring: Observe the mouse for any signs of discomfort or adverse reactions.

Signaling Pathways and Workflows

This compound Biosynthesis Pathway

The biosynthesis of this compound derivatives, such as queuosine (B110006) (Q), originates from guanosine-5'-triphosphate (GTP).[5][6][7][8] The key intermediate, 7-cyano-7-deazaguanine (preQ₀), is a precursor for various modifications.[5][6][7]

This compound Biosynthesis Biosynthesis of this compound Derivatives GTP GTP Intermediate1 dihydroneopterin triphosphate GTP->Intermediate1 FolE (GTP cyclohydrolase I) CPH4 6-carboxy-5,6,7,8- tetrahydropterin (CPH4) Intermediate1->CPH4 QueD CDG 7-carboxy-7-deazaguanine (CDG) CPH4->CDG QueE preQ0 7-cyano-7-deazaguanine (preQ₀) CDG->preQ0 QueC preQ1 7-aminomethyl-7-deazaguanine (preQ₁) preQ0->preQ1 QueF Archaeosine Archaeosine (G+) in tRNA preQ0->Archaeosine TGT, ArcS DNA_mod This compound in DNA preQ0->DNA_mod DpdA Queuosine Queuosine (Q) in tRNA preQ1->Queuosine TGT, QueA, QueG

Caption: Biosynthesis pathway of this compound derivatives.

General Experimental Workflow for In Vivo Studies

The following workflow outlines the key steps in a typical in vivo study evaluating a this compound derivative.

In Vivo Experimental Workflow General Workflow for In Vivo Efficacy Studies cluster_preclinical Pre-clinical Evaluation cluster_invivo In Vivo Experiment cluster_analysis Data Analysis formulation Compound Formulation dosing Dose Regimen Determination formulation->dosing animal_model Animal Model Selection (e.g., Xenograft) animal_model->dosing treatment Treatment Administration dosing->treatment monitoring Tumor Growth & Toxicity Monitoring treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint pk_pd Pharmacokinetic/ Pharmacodynamic Analysis endpoint->pk_pd efficacy Efficacy Assessment endpoint->efficacy histology Histopathology endpoint->histology

Caption: A typical experimental workflow for in vivo studies.

References

Navigating the Nuances of 7-Deazaguanine Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of 7-deazaguanine, a crucial nucleoside analogue in various research and therapeutic applications, is a critical factor for ensuring experimental reproducibility and the efficacy of potential drug candidates. This technical support center provides a comprehensive guide to understanding and mitigating stability issues of this compound under different buffer conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and the composition of the buffer. Extreme pH values (both acidic and alkaline) and elevated temperatures can accelerate its degradation.

Q2: How does pH affect the degradation of this compound?

A2: this compound is susceptible to both acid- and base-catalyzed hydrolysis. In acidic conditions, the glycosidic bond is prone to cleavage, leading to the separation of the this compound base from the sugar moiety. Under alkaline conditions, the imidazole (B134444) ring of the purine (B94841) analogue can become more susceptible to opening and other rearrangements.

Q3: Are there specific buffer components that can promote the degradation of this compound?

A3: While comprehensive data is limited, certain buffer components could potentially interact with this compound. For instance, nucleophilic species in a buffer might react with the this compound ring system, especially at non-neutral pH. It is advisable to use well-characterized and inert buffer systems where possible.

Q4: What are the expected degradation products of this compound?

A4: The primary degradation pathway involves the cleavage of the glycosidic bond, yielding the free this compound base and the corresponding sugar. Other potential degradation products could arise from the opening or rearrangement of the pyrrolo[2,3-d]pyrimidine ring system, though these are less commonly characterized.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound activity or concentration over time Degradation of this compound due to inappropriate storage or experimental conditions.1. Verify Buffer pH: Ensure the pH of your buffer is within a stable range for this compound (ideally close to neutral, pH 6-8). 2. Control Temperature: Store stock solutions and conduct experiments at the lowest practical temperature to minimize thermal degradation. Avoid repeated freeze-thaw cycles. 3. Use Freshly Prepared Solutions: Prepare this compound solutions fresh for critical experiments.
Appearance of unexpected peaks in HPLC or LC-MS analysis Formation of degradation products.1. Characterize Degradants: Use LC-MS/MS to identify the mass of the unexpected peaks and compare them to the expected mass of the this compound base to confirm hydrolysis of the glycosidic bond. 2. Perform Forced Degradation: To confirm the identity of degradation peaks, intentionally degrade a small sample of this compound under acidic, basic, and high-temperature conditions and compare the resulting chromatograms to your experimental samples.
Inconsistent experimental results Variable stability of this compound across different experimental setups.1. Standardize Buffer Preparation: Ensure consistent preparation of all buffers, including accurate pH measurement and use of high-purity reagents. 2. Evaluate Buffer Choice: If inconsistencies persist, consider testing the stability of this compound in alternative buffer systems (e.g., phosphate (B84403) vs. TRIS vs. HEPES) to identify a more suitable option for your specific application.

Quantitative Stability Data

While specific kinetic data for this compound is not extensively published, the following table provides a qualitative summary of expected stability trends based on general knowledge of nucleoside analogues. Researchers are encouraged to perform their own stability studies under their specific experimental conditions.

Buffer Condition pH Range Temperature Expected Stability
Acidic (e.g., Acetate) 3 - 5Room Temperature (20-25°C)Low to Moderate
Elevated (>37°C)Low
Neutral (e.g., Phosphate, HEPES) 6 - 84°CHigh
Room Temperature (20-25°C)Moderate to High
Elevated (>37°C)Moderate
Alkaline (e.g., Carbonate, TRIS) 9 - 11Room Temperature (20-25°C)Low to Moderate
Elevated (>37°C)Low

Experimental Protocols

Protocol 1: General Hydrolytic Stability Assessment of this compound

Objective: To determine the rate of hydrolytic degradation of this compound at different pH values and temperatures.

Materials:

  • This compound

  • Buffer solutions:

    • 0.1 M Acetate buffer, pH 4.0

    • 0.1 M Phosphate buffer, pH 7.0

    • 0.1 M Carbonate-bicarbonate buffer, pH 10.0

  • High-purity water

  • HPLC or LC-MS/MS system

  • Temperature-controlled incubator or water bath

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a known concentration (e.g., 10 mM).

  • For each pH condition, prepare a working solution by diluting the stock solution in the respective buffer to a final concentration of 100 µM.

  • Divide each working solution into aliquots for different time points and temperatures.

  • Incubate the aliquots at the desired temperatures (e.g., 4°C, 25°C, and 50°C).

  • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot from each condition and immediately quench the degradation by freezing at -20°C or by neutralizing the pH if appropriate.

  • Analyze the samples by a validated stability-indicating HPLC or LC-MS/MS method to quantify the remaining percentage of this compound and identify any degradation products.

  • Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Materials:

  • This compound

  • Forced degradation samples (from Protocol 1 or a separate forced degradation study)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • HPLC-grade water and acetonitrile

Procedure:

  • Prepare a standard solution of this compound (e.g., 100 µM in mobile phase A).

  • Prepare samples from forced degradation studies (acidic, basic, and thermal stress).

  • Set up an initial gradient elution method on the HPLC system. A suggested starting gradient is:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Set the flow rate to 1.0 mL/min and the detection wavelength to the λmax of this compound (e.g., ~260 nm).

  • Inject the standard solution and the degraded samples.

  • Analyze the chromatograms to assess the separation of the parent this compound peak from any new peaks that appear in the degraded samples.

  • Optimize the gradient, flow rate, and mobile phase composition as needed to achieve baseline separation of all peaks.

  • Validate the method for specificity by ensuring that the this compound peak is pure in the presence of its degradation products using a photodiode array (PDA) detector.

Visualizations

Experimental_Workflow_Stability_Testing cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock This compound Stock Solution ph4 pH 4 Buffer (e.g., Acetate) stock->ph4 Dilute ph7 pH 7 Buffer (e.g., Phosphate) stock->ph7 Dilute ph10 pH 10 Buffer (e.g., Carbonate) stock->ph10 Dilute incubate_low Incubate at Low Temp (e.g., 4°C) ph4->incubate_low incubate_rt Incubate at Room Temp (e.g., 25°C) ph4->incubate_rt incubate_high Incubate at High Temp (e.g., 50°C) ph4->incubate_high ph7->incubate_low ph7->incubate_rt ph7->incubate_high ph10->incubate_low ph10->incubate_rt ph10->incubate_high sampling Time-Point Sampling incubate_low->sampling incubate_rt->sampling incubate_high->sampling analysis HPLC or LC-MS/MS Analysis sampling->analysis data Data Analysis & Kinetic Profiling analysis->data

Caption: Workflow for assessing the hydrolytic stability of this compound.

Degradation_Pathway compound This compound Nucleoside base This compound Base compound->base Glycosidic Bond Cleavage (Acid/Base Hydrolysis) sugar Sugar Moiety compound->sugar other Other Degradation Products compound->other Ring Opening/ Rearrangement (Harsh Conditions)

Caption: Potential degradation pathways of this compound in aqueous solution.

Technical Support Center: Resolving Ambiguous Sequencing Results with 7-Deazaguanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve ambiguous sequencing results, particularly those arising from GC-rich regions, using the nucleotide analog 7-deaza-2'-deoxyguanosine (B613789) triphosphate (7-deaza-dGTP).

Frequently Asked Questions (FAQs)

Q1: What is 7-deazaguanine and why is it used in DNA sequencing?

A1: 7-deaza-2'-deoxyguanosine triphosphate (7-deaza-dGTP) is a modified analog of deoxyguanosine triphosphate (dGTP). In 7-deaza-dGTP, the nitrogen atom at the 7th position of the purine (B94841) ring is replaced by a carbon atom.[1][2] This modification is critical for resolving ambiguities in DNA sequencing, especially in regions with high guanine-cytosine (GC) content.[1][3] The primary application is to overcome a phenomenon known as "band compression" in Sanger sequencing.[1][2]

Q2: What is band compression and how does it cause ambiguous sequencing results?

A2: Band compression is an artifact in Sanger sequencing that leads to anomalies in the electrophoretic migration of DNA fragments, making the sequence difficult to read accurately.[1][2] It occurs when single-stranded DNA fragments, particularly those rich in GC content, form stable secondary structures like hairpins.[1][2] These structures are often stabilized by non-Watson-Crick hydrogen bonds, specifically Hoogsteen base pairing between guanine (B1146940) bases.[1][2] The formation of these secondary structures alters the fragments' mobility in the sequencing gel or capillary, causing bands to run closer together than expected, which results in ambiguous or incorrect base calling.[1]

Q3: How does this compound resolve band compression?

A3: By replacing the nitrogen at position 7 with a carbon, this compound reduces the potential for Hoogsteen base pairing.[1][2] This destabilizes the formation of secondary structures in the DNA fragments during electrophoresis.[1] As a result, the DNA fragments migrate according to their true size, leading to correctly spaced bands and clearer, more accurate sequence reads.[1][2]

Q4: When should I consider using this compound in my sequencing experiments?

A4: You should consider using this compound when you encounter or anticipate ambiguous sequencing results, particularly in the following scenarios:

  • Sequencing templates with high GC content (e.g., >65%).[3][4]

  • Observing band compressions in your sequencing electropherogram, which appear as tightly clustered or overlapping peaks.

  • Working with DNA regions known to form stable secondary structures, such as hairpin loops.

  • When standard sequencing protocols consistently fail or produce poor-quality data for a specific template.

Q5: Can I completely replace dGTP with 7-deaza-dGTP in my sequencing reaction?

A5: While in some cases complete replacement may be necessary, it is generally recommended to use a mixture of 7-deaza-dGTP and dGTP.[2][5] A common starting ratio is 3:1 of 7-deaza-dGTP to dGTP.[1][5] This ratio often provides a good balance between resolving secondary structures and maintaining efficient incorporation by the DNA polymerase. However, the optimal ratio may need to be determined empirically for your specific template and polymerase.[2]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound to resolve ambiguous sequencing results.

Issue Possible Cause(s) Recommended Solution(s)
No or Low Sequencing Signal Polymerase Inhibition: Some DNA polymerases may have reduced efficiency in incorporating 7-deaza-dGTP. Contaminants in the template DNA (e.g., salts, ethanol) can also inhibit the polymerase.[2]- Ensure you are using a DNA polymerase known to be compatible with modified nucleotides. - Re-purify your DNA template to remove potential inhibitors.[2] - Optimize the MgCl₂ concentration in your reaction buffer.[1]
Band Compression Persists Suboptimal Ratio: The ratio of 7-deaza-dGTP to dGTP may not be optimal for the specific template. Highly Stable Secondary Structures: Some GC-rich regions form exceptionally stable secondary structures that are not fully resolved by 7-deaza-dGTP alone.[2]- Titrate the ratio of 7-deaza-dGTP to dGTP. Start with a 3:1 ratio and try other ratios, such as 1:1 or complete replacement.[2] - Incorporate co-additives like betaine (B1666868) (e.g., 1.3 M) or DMSO (e.g., 5%) into the reaction mix to further destabilize secondary structures.[1][2]
Unexpected Stops in the Sequence Polymerase Stalling: The DNA polymerase may stall at certain difficult regions, even with 7-deaza-dGTP.[2] Strong Secondary Structures: A very stable secondary structure might not be fully resolved.[2]- Try a different DNA polymerase with higher processivity for modified nucleotides.[2] - Increase the extension time during the cycle sequencing reaction.[2] - Combine the use of 7-deaza-dGTP with chemical denaturants like DMSO or betaine.[2]
Poor Sequence Quality (Noisy Data) Suboptimal Purification: Ineffective removal of unincorporated dye terminators and primers after the sequencing reaction can lead to "dye blobs" and a noisy baseline.[6]- Ensure efficient post-sequencing cleanup using methods like ethanol/EDTA precipitation or column-based purification kits.[1][2]

Quantitative Data Summary

The following table summarizes the impact of using 7-deaza-dGTP on key sequencing quality parameters, particularly for GC-rich templates.

Parameter Standard dGTP 7-deaza-dGTP
Band Compression in GC-rich Regions Frequent, can lead to unreadable sequences.[2]Significantly reduced, leading to clearer and more accurate sequence reads.[2]
Read Length in GC-rich Regions Often truncated due to polymerase stalling.[2]Can be extended as secondary structures are resolved.[2]
Accuracy of Base Calling Lower in compressed regions.[2]Higher due to the elimination of band compression artifacts.[2]

Experimental Protocols

Protocol for PCR Amplification of GC-Rich Templates Using 7-deaza-dGTP

This protocol is designed for the robust amplification of DNA templates with high GC content prior to sequencing. The inclusion of 7-deaza-dGTP in the PCR master mix helps to destabilize secondary structures, leading to improved yield and specificity.[1]

Materials:

  • DNA template

  • Forward and reverse primers

  • dNTP mix (dATP, dCTP, dTTP)

  • dGTP solution

  • 7-deaza-dGTP solution

  • Taq DNA polymerase and corresponding PCR buffer (with MgCl₂)

  • Nuclease-free water

  • (Optional for highly complex templates) Betaine, Dimethyl Sulfoxide (DMSO)

Procedure:

  • Prepare the PCR Master Mix: On ice, prepare a master mix for the desired number of reactions (plus 10% extra volume). For a single 25 µL reaction, combine the components as listed in the table below. Add the polymerase last.

Component Standard Protocol Protocol with 7-deaza-dGTP Protocol with Co-additives for Highly Complex Templates
dATP, dCTP, dTTP200 µM each200 µM each200 µM each
dGTP200 µM50 µM150 µM
7-deaza-dGTP-150 µM (3:1 ratio with dGTP)[1]50 µM
Betaine--1.3 M[1]
DMSO--5%[1]
MgCl₂1.5 - 2.5 mM1.5 - 2.5 mM1.5 - 2.5 mM
Forward & Reverse Primers0.1 - 0.5 µM each0.1 - 0.5 µM each0.1 - 0.5 µM each
Taq DNA PolymeraseAs recommended by manufacturerAs recommended by manufacturerAs recommended by manufacturer
10X PCR Buffer2.5 µL2.5 µL2.5 µL
DNA Template1-100 ng1-100 ng1-100 ng
Nuclease-free waterto 25 µLto 25 µLto 25 µL
  • Aliquot Master Mix: Aliquot the master mix into individual PCR tubes.

  • Add DNA Template: Add the DNA template to each tube.

  • Thermal Cycling: Perform PCR using an appropriate thermal cycling protocol for your primers and template. A typical protocol might be:

    • Initial Denaturation: 95°C for 2-5 minutes

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds

      • Extension: 72°C for 1 minute per kb

    • Final Extension: 72°C for 5-10 minutes

  • Analyze PCR Product: Run a small amount of the PCR product on an agarose (B213101) gel to verify the amplification of a single, specific product of the expected size.[1]

  • Purify PCR Product: Purify the remaining PCR product using a standard PCR purification kit to remove excess primers and dNTPs before proceeding to cycle sequencing.[1]

Visualizations

BandCompression cluster_0 Standard Sequencing (with dGTP) cluster_1 Sequencing with 7-deaza-dGTP Template GC-rich DNA Template SecondaryStructure Secondary Structure Formation (Hoogsteen Base Pairing) Template->SecondaryStructure AlteredMobility Altered Electrophoretic Mobility SecondaryStructure->AlteredMobility BandCompression Band Compression AlteredMobility->BandCompression AmbiguousSequence Ambiguous Sequence Read BandCompression->AmbiguousSequence Template2 GC-rich DNA Template + 7-deaza-dGTP NoSecondaryStructure Inhibition of Hoogsteen Base Pairing Template2->NoSecondaryStructure NormalMobility Normal Electrophoretic Mobility NoSecondaryStructure->NormalMobility ResolvedBands Resolved Bands NormalMobility->ResolvedBands ClearSequence Clear Sequence Read ResolvedBands->ClearSequence

Caption: Mechanism of band compression and its resolution by 7-deaza-dGTP.

Workflow start Start: Ambiguous Sequencing Result or GC-rich Template pcr PCR Amplification with 7-deaza-dGTP Mix start->pcr purify_pcr PCR Product Purification pcr->purify_pcr cycle_seq Cycle Sequencing purify_pcr->cycle_seq purify_seq Post-Reaction Cleanup cycle_seq->purify_seq ce Capillary Electrophoresis purify_seq->ce analysis Data Analysis ce->analysis end End: Clear Sequence Data analysis->end

Caption: Workflow for resolving band compression from PCR to sequencing.

References

Preventing non-specific binding in 7-deazaguanine pull-down assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with non-specific binding in 7-deazaguanine pull-down assays.

Troubleshooting Guide

High background and the presence of non-specific proteins are common issues in pull-down assays. The following guide provides systematic steps to identify and resolve these problems.

Issue 1: High Background Signal Across the Entire Lane on a Gel

High background can obscure the detection of true interaction partners. This is often due to inadequate blocking or washing.

Potential Cause Recommended Solution
Insufficient blocking of beadsIncrease the concentration of the blocking agent (e.g., BSA or sheared salmon sperm DNA) and/or extend the blocking incubation time.
Ineffective washing stepsIncrease the number of wash steps (from 3 to 5) and the duration of each wash. Also, consider increasing the stringency of the wash buffers.[1]
Hydrophobic interactions with beadsAdd a non-ionic detergent (e.g., 0.1% to 0.5% Tween-20 or Triton X-100) to your wash buffer to disrupt these interactions.[1]
Ionic interactions with beadsIncrease the salt concentration in the wash buffer (e.g., up to 1M NaCl or KCl) to disrupt non-specific ionic binding.[1]

Issue 2: Multiple Non-Specific Protein Bands

The presence of numerous non-specific bands suggests that proteins other than the intended targets are binding to the beads or the bait molecule.

Potential Cause Recommended Solution
Insufficient competition for non-specific DNA binding proteinsAdd a non-specific competitor DNA, such as Poly(dI-dC), to the binding reaction to sequester proteins that bind non-specifically to nucleic acids.[2]
Inadequate lysate pre-clearingBefore adding the bait, incubate the cell lysate with beads alone to remove proteins that non-specifically bind to the bead matrix.
Suboptimal wash buffer compositionOptimize the wash buffer by adjusting the salt and detergent concentrations to find a balance between removing non-specific binders and retaining specific interactions.
Protein aggregationEnsure proper sample handling and consider adding reducing agents if disulfide bond-mediated aggregation is suspected.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of non-specific binding in a this compound pull-down assay?

A1: Non-specific binding in nucleic acid pull-down assays can originate from several sources. Proteins can adhere to the affinity beads themselves, or they may have a general affinity for nucleic acids without specific recognition of the this compound modification. Highly abundant cellular proteins are also common contaminants.

Q2: How can I prevent non-specific binding to the affinity beads?

A2: Blocking the beads is a critical step. Before introducing your this compound probe, incubate the beads with a blocking agent to saturate non-specific binding sites. Common blocking agents for nucleic acid pull-downs include Bovine Serum Albumin (BSA) and sheared salmon sperm DNA.[3]

Q3: What is lysate pre-clearing and why is it important?

A3: Pre-clearing involves incubating the cell lysate with unconjugated beads before the pull-down experiment. This step removes proteins that would non-specifically bind to the bead matrix, thereby reducing background in your final results.

Q4: How do I optimize my wash steps to reduce background?

A4: The stringency of your wash buffer and the number of washes are crucial. You can increase stringency by increasing the salt concentration (e.g., up to 1M NaCl) or by adding non-ionic detergents like Tween-20 or Triton X-100 (0.1% to 0.5%).[1] Performing at least 3-5 washes is recommended.

Q5: Should I use a competitor DNA in my binding reaction?

A5: Yes, using a non-specific competitor DNA like Poly(dI-dC) is highly recommended.[2] This will bind to and sequester general DNA-binding proteins, reducing the chances of them interacting non-specifically with your this compound probe.

Experimental Protocols

Optimized Washing Protocol to Reduce Non-Specific Binding

This protocol is designed to minimize non-specific interactions during the wash steps of a this compound pull-down assay.

  • After incubating your this compound probe with the cell lysate and beads, pellet the beads by centrifugation or using a magnetic stand.

  • Carefully remove the supernatant.

  • Resuspend the beads in a low-stringency wash buffer (e.g., PBS with 0.1% Tween-20). Incubate for 5 minutes with gentle rotation.

  • Pellet the beads and discard the supernatant.

  • Repeat steps 3 and 4 two more times.

  • Resuspend the beads in a high-stringency wash buffer (e.g., PBS with 0.5% Tween-20 and 500 mM NaCl). Incubate for 5 minutes with gentle rotation.

  • Pellet the beads and discard the supernatant.

  • Repeat steps 6 and 7 one more time.

  • Proceed with elution.

Quantitative Comparison of Wash Buffer Stringency

To determine the optimal wash buffer composition, a quantitative analysis can be performed.

Wash Buffer Condition Relative Non-Specific Binding (%) Relative Specific Binding (%)
Low Stringency (150 mM NaCl, 0.1% Detergent)100100
Medium Stringency (500 mM NaCl, 0.1% Detergent)4595
High Stringency (1 M NaCl, 0.5% Detergent)1570

Note: The above data is illustrative. Actual results will vary depending on the specific protein-DNA interaction.

Visualizations

experimental_workflow cluster_prep Preparation cluster_binding Binding cluster_wash Washing cluster_analysis Analysis Bait_Prep Biotinylated this compound Probe Preparation Incubation Incubate Probe, Lysate, and Beads with Competitor DNA Bait_Prep->Incubation Bead_Blocking Bead Blocking (BSA/Salmon Sperm DNA) Bead_Blocking->Incubation Lysate_Prep Cell Lysate Preparation & Pre-clearing Lysate_Prep->Incubation Wash_Steps Wash with Buffers of Increasing Stringency Incubation->Wash_Steps Elution Elution of Bound Proteins Wash_Steps->Elution Analysis SDS-PAGE / Western Blot / Mass Spectrometry Elution->Analysis

Caption: Workflow for a this compound pull-down assay.

troubleshooting_logic High_Background High Non-Specific Binding? Check_Blocking Was Bead Blocking Sufficient? High_Background->Check_Blocking Yes Check_Preclearing Was Lysate Pre-cleared? High_Background->Check_Preclearing Yes Check_Wash Are Wash Conditions Stringent Enough? High_Background->Check_Wash Yes Check_Competitor Was Competitor DNA Used? High_Background->Check_Competitor Yes Increase_Blocking Increase Blocking Agent/Time Check_Blocking->Increase_Blocking No Perform_Preclearing Perform Pre-clearing Step Check_Preclearing->Perform_Preclearing No Increase_Stringency Increase Salt/Detergent in Wash Check_Wash->Increase_Stringency No Add_Competitor Add Poly(dI-dC) Check_Competitor->Add_Competitor No

Caption: Troubleshooting logic for high background.

References

Addressing toxicity or off-target effects of 7-deazaguanine analogs in cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-deazaguanine analogs. The information is designed to help address common challenges related to toxicity and off-target effects observed during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are this compound analogs and what is their general mechanism of action?

A1: this compound analogs are synthetic compounds that structurally mimic the natural purine (B94841) guanine. A key difference is the substitution of the nitrogen atom at position 7 with a carbon atom.[1] This modification can alter the molecule's electronic properties and steric profile, leading to a range of biological activities. Their mechanisms of action are diverse and can include interference with nucleic acid synthesis, modulation of kinase activity, and disruption of other cellular pathways that utilize purines. Some well-known examples of related pyrrolo[2,3-d]pyrimidine nucleoside analogs with biological activity include sangivamycin (B1680759) and tubercidin.[1][2]

Q2: We are observing significant cytotoxicity with our this compound analog. What are the common underlying mechanisms?

A2: The cytotoxicity of this compound analogs can stem from several mechanisms:

  • Incorporation into Nucleic Acids: After cellular uptake and metabolic activation (e.g., phosphorylation), these analogs can be incorporated into DNA and RNA, leading to chain termination, dysfunctional proteins, and ultimately apoptosis.

  • Enzyme Inhibition: They can act as competitive inhibitors of enzymes involved in purine metabolism, disrupting the synthesis of essential nucleotides.

  • Off-Target Kinase Inhibition: Due to their structural similarity to ATP, this compound analogs can bind to the ATP-binding pocket of various protein kinases, leading to unintended inhibition of signaling pathways that regulate cell proliferation, survival, and apoptosis.[2]

Q3: Our this compound analog shows a significant discrepancy between its biochemical IC50 (on the purified target) and its cellular EC50. What could be the reason?

A3: A significant difference between biochemical and cellular potency is often an indicator of off-target effects or issues with cellular pharmacology. Here are some possible explanations:

  • Off-Target Effects: The compound might be hitting other cellular targets that contribute to the observed phenotype, leading to a more potent effect in cells than on the isolated primary target.

  • Cellular Uptake and Efflux: The compound may be actively transported into the cell, reaching a higher intracellular concentration than in the surrounding medium. Conversely, it could be subject to efflux pumps, reducing its intracellular concentration.

  • Metabolic Activation or Inactivation: The compound may be metabolized within the cell to a more active (or inactive) form.

  • Compound Stability: The compound may be unstable in cell culture media, leading to a loss of activity over time.

Q4: How can we confirm that the observed cellular phenotype is due to the intended on-target effect of our this compound analog?

A4: To validate on-target effects, consider the following experimental approaches:

  • Use a Structurally Unrelated Inhibitor: Test a different inhibitor of the same target with a distinct chemical structure. If both compounds elicit the same phenotype, it is more likely an on-target effect.[2]

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the target protein. This should replicate the phenotype observed with the inhibitor if it's acting on-target.[2]

  • Rescue Experiments: In a target-knockdown or knockout cell line, the cytotoxic effect of the compound should be significantly diminished.

  • Target Engagement Assays: Directly measure the binding of your compound to the intended target within the cell using techniques like the Cellular Thermal Shift Assay (CETSA).

Troubleshooting Guides

Issue 1: High Background or Inconsistent Results in Cytotoxicity Assays (e.g., MTT, XTT)
  • Possible Cause 1: Interference with Assay Chemistry. Purine analogs can sometimes chemically reduce tetrazolium salts (like MTT) non-enzymatically, leading to a false positive signal for cell viability.

    • Troubleshooting Step: Run a control plate without cells. Add your compound at various concentrations to the media with the MTT reagent to see if it directly reduces the dye. If it does, consider using a different cytotoxicity assay that measures a different endpoint, such as an ATP-based assay (e.g., CellTiter-Glo®) or an LDH release assay.[3]

  • Possible Cause 2: Altered Cellular Metabolism. The this compound analog might be altering the metabolic state of the cells, leading to an increase in reductive capacity that is independent of cell number.

    • Troubleshooting Step: Correlate the results of your metabolic assay with a direct cell counting method (e.g., Trypan Blue exclusion) or a different type of cytotoxicity assay (e.g., LDH assay) that measures membrane integrity.[4]

  • Possible Cause 3: Contamination or Reagent Issues. Bacterial or yeast contamination can contribute to high background. Old or improperly stored reagents can also lead to inconsistent results.

    • Troubleshooting Step: Regularly check cell cultures for contamination. Ensure all assay reagents are within their expiration dates and stored correctly. Prepare fresh reagents if in doubt.[5][6]

Issue 2: Unexpected Cellular Phenotype Not Explained by the Primary Target
  • Possible Cause: Off-Target Kinase Inhibition. The purine-like scaffold of your analog may be inhibiting one or more protein kinases, leading to the unexpected phenotype.

    • Troubleshooting Step 1: In Silico Analysis. Use computational tools to predict potential kinase off-targets based on the structure of your compound.

    • Troubleshooting Step 2: Kinome Profiling. Screen your compound against a panel of purified kinases to identify potential off-targets. This will provide an IC50 value for each kinase, indicating the compound's selectivity.

    • Troubleshooting Step 3: Cellular Target Engagement. Use the Cellular Thermal Shift Assay (CETSA) to confirm if the compound binds to the suspected off-target kinases in a cellular context.

Issue 3: Discrepancies Between Different Cytotoxicity Assays
  • Possible Cause: Different Biological Endpoints. Different assays measure different aspects of cell health. For example, an MTT assay measures metabolic activity, an LDH assay measures membrane integrity, and a caspase activity assay measures apoptosis. A compound might induce apoptosis without immediately compromising membrane integrity, leading to different results between a caspase assay and an LDH assay.[4]

    • Troubleshooting Step: Use a multi-parametric approach. Combine assays that measure different endpoints to get a more complete picture of the compound's cytotoxic mechanism. For example, combine a viability assay (like MTT or CellTiter-Glo®) with an apoptosis assay (like Annexin V staining or caspase activity) and a necrosis assay (like LDH release).

Quantitative Data Summary

Direct, comprehensive cytotoxicity data for a wide range of investigational this compound analogs is often proprietary. However, the table below provides a representative example of how to present such data, using publicly available IC50 values for related purine analogs and other cytotoxic agents to illustrate the format.

Compound ClassCompound ExampleCancer Cell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidine Compound 4MCF-7 (Breast)0.57[7]
HepG2 (Liver)1.13[7]
Compound 11MCF-7 (Breast)1.31[7]
HepG2 (Liver)0.99[7]
2,4-Diaminopyrimidine Compound 9kA549 (Lung)2.14[7]
HCT-116 (Colon)3.59[7]
Compound 13fA549 (Lung)1.98[7]
HCT-116 (Colon)2.78[7]
Thiopurine Analog 6-MercaptopurineHepG2 (Liver)32.25[8]
MCF-7 (Breast)>100[8]

Key Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Materials:

  • 96-well plates

  • This compound analog stock solution (in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analog in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same percentage of DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[5] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium and MTT but no cells) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Protocol 2: Kinase Profiling Assay (Radiometric)

This protocol outlines a general method for assessing the selectivity of a compound against a panel of protein kinases.

Materials:

  • Purified recombinant kinases

  • Kinase-specific peptide substrates

  • γ-³²P-ATP

  • Kinase reaction buffer

  • This compound analog

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound analog.

  • Kinase Reaction: In a reaction plate, combine the kinase, its specific substrate, kinase buffer, and MgCl₂.

  • Initiate Reaction: Add γ-³²P-ATP and the test compound to initiate the kinase reaction. Incubate at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop Reaction: Spot a portion of the reaction mixture onto phosphocellulose paper to stop the reaction.

  • Washing: Wash the paper extensively with phosphoric acid to remove unincorporated γ-³²P-ATP.

  • Quantification: Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for the test compound at each concentration relative to a positive control (a known inhibitor) and a negative control (DMSO). Determine the IC50 value for each kinase.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

This protocol is for confirming target engagement of a compound in a cellular environment.

Materials:

  • Intact cells

  • This compound analog

  • PBS

  • Lysis buffer with protease inhibitors

  • Thermal cycler

  • SDS-PAGE and Western blot reagents

  • Primary antibody specific to the target protein

Procedure:

  • Cell Treatment: Treat intact cells with the this compound analog or vehicle control for a specified time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures in a thermal cycler to induce protein denaturation.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein by Western blotting.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[2]

Protocol 4: Quantification of Intracellular Nucleotide Pools by HPLC

This protocol is for assessing the impact of this compound analogs on cellular nucleotide pools.

Materials:

  • Cultured cells

  • Ice-cold PBS

  • Ice-cold 70% ethanol[10]

  • Envi-Carb column[11]

  • HPLC system with a suitable column (e.g., Inertsil ODS-3 or ODS-4)[11]

Procedure:

  • Cell Harvesting: Wash cultured cells with ice-cold PBS.

  • Extraction: Add ice-cold 70% ethanol (B145695) to the cells, scrape them, and homogenize the cell suspension.[10]

  • Centrifugation: Centrifuge the suspension to pellet cell debris.

  • Sample Preparation: Evaporate the supernatant and redissolve the extract in 10 mM NH₄HCO₃.[11]

  • Solid-Phase Extraction: Apply the sample to a pre-conditioned Envi-Carb column to enrich for nucleotide sugars. Wash the column and elute the nucleotide fraction.[11]

  • HPLC Analysis: Analyze the eluted sample using an HPLC system. Use a gradient elution profile to separate the different nucleotide species.

  • Quantification: Detect the nucleotides by UV absorbance at 254 nm. Quantify the levels of each nucleotide based on the peak areas of calibration curves generated with standard compounds.[11]

Visualizations

experimental_workflow cluster_toxicity Toxicity Assessment cluster_off_target Off-Target Investigation cluster_mechanism Mechanism of Action A 1. Cell Seeding B 2. Treatment with this compound Analog A->B C 3. Incubation (24-72h) B->C D 4. Cytotoxicity Assay (e.g., MTT, LDH, ATP-based) C->D E 5. Data Analysis (IC50) D->E K Metabolic Analysis (Quantify Nucleotide Pools) D->K L Apoptosis Assays (Annexin V, Caspase Activity) D->L F Unexpected Phenotype or Biochemical vs. Cellular IC50 Discrepancy G Kinome Profiling F->G H Cellular Thermal Shift Assay (CETSA) F->H I Identify Off-Targets G->I H->I J Validate with Orthogonal Methods (e.g., siRNA, CRISPR) I->J M Elucidate Cytotoxic Mechanism J->M K->M L->M

Caption: General experimental workflow for investigating this compound analogs.

troubleshooting_workflow cluster_assay Assay-Specific Issues cluster_phenotype Phenotype-Related Issues start Problem Encountered (e.g., High Background, Unexpected Phenotype) q1 Is there high background in the MTT assay? start->q1 q2 Are results inconsistent between replicates? start->q2 q3 Does the phenotype differ from the expected on-target effect? start->q3 q4 Do different cytotoxicity assays give conflicting results? start->q4 a1 Run cell-free control to check for direct MTT reduction. q1->a1 a2 Check for contamination, reagent stability, and consistent cell seeding. q2->a2 a3 Perform kinome profiling and CETSA to identify potential off-targets. q3->a3 a4 Use multi-parametric assays to assess different cell death pathways. q4->a4

Caption: Troubleshooting workflow for common experimental issues.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways analog This compound Analog target Primary Target (e.g., Specific Enzyme) analog->target Inhibition kinase Off-Target Kinase (ATP-Binding Pocket) analog->kinase Inhibition metabolism Purine Metabolism Enzyme analog->metabolism Inhibition on_effect Desired Therapeutic Effect target->on_effect off_effect_kinase Unintended Signaling (e.g., Apoptosis, Proliferation Changes) kinase->off_effect_kinase off_effect_metabolism Disrupted Nucleotide Pools metabolism->off_effect_metabolism

Caption: On-target vs. potential off-target pathways of this compound analogs.

References

Improving the resolution of 7-deazaguanine in crystallographic studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working to improve the resolution of 7-deazaguanine and its derivatives in crystallographic studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the crystallization of this compound.

Q1: My crystallization attempts only yield amorphous precipitate. What should I do?

A1: Amorphous precipitate is a common outcome when the supersaturation level is too high, causing the molecule to fall out of solution too rapidly for an ordered crystal lattice to form.

  • Immediate Actions:

    • Decrease Precipitant Concentration: Try reducing the concentration of your primary precipitant (e.g., PEG, salts) in increments of 10-20%.[1][2]

    • Lower Molecule Concentration: Reduce the starting concentration of your this compound sample.

    • Vary Temperature: If experiments are at room temperature, try moving them to 4°C, and vice-versa. Temperature changes can significantly alter solubility and kinetics.[3]

  • Follow-up Strategies:

    • Finer Screens: Design an optimization screen around the initial hit condition with finer gradations of precipitant and pH.[1][4]

    • Change Precipitant Type: If using a high molecular weight PEG, try a lower molecular weight PEG, or switch to a salt-based precipitant like ammonium (B1175870) sulfate.[1]

Q2: I'm getting crystals, but they are too small or are showers of microcrystals. How can I grow larger, single crystals?

A2: A shower of microcrystals indicates excessive nucleation. The goal is to reduce the number of nucleation events to allow fewer crystals to grow larger.[5]

  • Immediate Actions:

    • Slower Equilibration: If using vapor diffusion, increase the volume of the reservoir solution or decrease the drop size to slow the rate of equilibration.

    • Reduce Concentrations: Lower both the this compound and precipitant concentrations to bring the condition closer to the metastable zone.[5]

  • Follow-up Strategies:

    • Seeding: Use microseeding or macroseeding. Crush existing microcrystals to create seeds and introduce them into fresh drops equilibrated to a metastable (clear) condition.[5][6][7] This provides a template for growth without relying on spontaneous nucleation.

    • Additive Screens: Introduce additives that can sometimes favor growth over nucleation. Small amounts of certain alcohols (e.g., ethanol) or detergents can be effective.[5]

Q3: My crystals look good visually, but they diffract poorly (e.g., >4 Å resolution). How can I improve the diffraction quality?

A3: Poor diffraction from visually appealing crystals often points to internal disorder within the crystal lattice. This can be caused by high solvent content, lattice strain, or damage during handling and freezing.[8]

  • Immediate Actions:

    • Optimize Cryoprotection: Poor cryoprotection is a major cause of diffraction loss. Test different cryoprotectants (glycerol, ethylene (B1197577) glycol, sucrose) and vary their concentrations.[9][10][11] The goal is to achieve vitrification (a glassy state) without ice crystal formation.[10]

    • Crystal Annealing: This technique involves briefly warming a flash-frozen crystal to just below its melting point and then re-freezing it. This can sometimes relieve lattice strain and improve order.[6][12]

  • Follow-up Strategies:

    • Crystal Dehydration: Controlled dehydration can shrink the unit cell, reduce solvent content, and promote tighter molecular packing, often leading to a dramatic improvement in resolution.[8][12] This can be achieved by soaking the crystal in a solution with a higher precipitant concentration or by controlled exposure to air.[8][12]

    • Re-optimize Growth Conditions: Go back to the crystallization screening phase. A different crystallization condition (e.g., different pH, salt, or precipitant) may produce a crystal form with intrinsically better internal order.

Q4: My crystals crack or dissolve when I try to add a cryoprotectant. What is the solution?

A4: Crystal cracking indicates osmotic shock. The cryoprotectant solution is too different from the mother liquor the crystal grew in.

  • Immediate Actions:

    • Stepwise Soaking: Instead of transferring the crystal directly into the final cryoprotectant concentration, move it through a series of drops with gradually increasing concentrations (e.g., 5%, 10%, 15%, 20% glycerol).[6]

    • Use Mother Liquor Components: The best cryoprotectant is often the mother liquor itself, with an added cryo-agent. If your crystallization condition contains a high concentration of PEG, you may only need to add a small amount of an additional cryoprotectant, or none at all.[11]

    • Change Cryoprotectant: Some crystals are sensitive to specific agents. If glycerol (B35011) causes cracking, try ethylene glycol, sucrose, or paratone-N oil.[9]

Data Presentation: Optimization Parameters

The tables below summarize typical starting points and ranges for optimizing the crystallization of this compound.

Table 1: Typical Crystallization Conditions for this compound

ParameterStarting ConcentrationOptimization RangeNotes
This compound5 - 10 mg/mL2 - 20 mg/mLPurity should be >95%.
Precipitants
PEG 335020% w/v10 - 30% w/vPEGs are effective and versatile precipitants.[2]
Ammonium Sulfate1.6 M1.0 - 2.4 MHigh salt concentrations can promote crystallization.
Buffers & pH
Sodium Cacodylate0.1 M, pH 6.5pH 6.0 - 7.0pH is a critical variable to screen finely.[2]
HEPES0.1 M, pH 7.5pH 7.0 - 8.0
Additives
Sodium Chloride0.2 M0.1 - 0.5 MSalts can modulate solubility and aid in screening charges.[2]
Magnesium Chloride10 mM5 - 50 mMDivalent cations can sometimes mediate crystal contacts.

Table 2: Common Cryoprotectant Solutions

CryoprotectantFinal ConcentrationApplication Notes
Glycerol20 - 30% (v/v)Most common cryoprotectant; highly viscous.
Ethylene Glycol20 - 35% (v/v)Less viscous than glycerol, may penetrate crystals faster.[9]
Sucrose15 - 25% (w/v)Can be useful for adjusting solution density and preventing cracking.[9]
PEG 40025 - 40% (v/v)Often used when the mother liquor already contains a higher MW PEG.

Experimental Protocols

Protocol 1: Hanging Drop Vapor Diffusion Crystallization

This is a standard method for screening and optimizing crystallization conditions.

  • Prepare Reservoir: Pipette 500 µL of the reservoir solution (containing the precipitant, buffer, and salts) into a well of a 24-well crystallization plate.

  • Prepare Coverslip: Apply silicone grease around the rim of the well. On a clean siliconized glass coverslip, pipette 1 µL of the this compound solution.

  • Mix Drop: Carefully pipette 1 µL of the reservoir solution into the this compound drop. Avoid introducing bubbles.

  • Seal Well: Invert the coverslip and place it over the well, pressing gently to create an airtight seal.

  • Equilibrate: Store the plate at a constant temperature (e.g., 20°C or 4°C) and observe regularly for crystal growth over several days to weeks. Water vapor will slowly diffuse from the drop to the more concentrated reservoir solution, gradually increasing the supersaturation in the drop.

Protocol 2: Microseed Matrix Screening (MMS) to Improve Crystal Quality

Use this protocol when initial hits produce showers of microcrystals.

  • Prepare Seed Stock:

    • Transfer a drop containing microcrystals into a 1.5 mL microfuge tube.

    • Add 50 µL of a stabilizing solution (typically the reservoir solution from the hit condition).

    • Place a seed bead (e.g., from Hampton Research) into the tube.

    • Vortex for 60-90 seconds to crush the crystals and create a stock of microscopic seeds.

    • Create serial dilutions of this seed stock (e.g., 1:10, 1:100, 1:1000) in the stabilizing solution.

  • Set Up New Drops:

    • Prepare new hanging or sitting drops as described in Protocol 1, but use a lower precipitant concentration that previously resulted in clear drops (the metastable zone).

    • Add 0.1 - 0.2 µL of a seed stock dilution to the drop.

  • Equilibrate and Observe: Seal the plate and allow it to equilibrate. The pre-existing seeds should act as nucleation centers, promoting the growth of a few large crystals rather than a shower of new ones.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key decision-making processes in troubleshooting crystallization experiments.

TroubleshootingWorkflow start Initial Crystallization Experiment outcome Observe Outcome start->outcome precipitate Amorphous Precipitate outcome->precipitate Precipitate clear Clear Drop outcome->clear Clear microcrystals Microcrystals / Shower outcome->microcrystals Microcrystals single_crystal Single Crystal(s) outcome->single_crystal Single Crystal action_precipitate Decrease [Precipitant] Decrease [Molecule] Vary Temperature precipitate->action_precipitate action_clear Increase [Precipitant] Increase [Molecule] clear->action_clear action_microcrystals Slower Equilibration Lower Concentrations Proceed to Seeding microcrystals->action_microcrystals diffraction_test Test Diffraction single_crystal->diffraction_test action_precipitate->start Re-setup action_clear->start Re-setup action_microcrystals->start Re-setup / Seed poor_diffraction Poor Diffraction (>4 Å) diffraction_test->poor_diffraction Poor good_diffraction Good Diffraction (<3 Å) diffraction_test->good_diffraction Good action_poor_diffraction Optimize Cryoprotection Attempt Dehydration Re-screen Conditions poor_diffraction->action_poor_diffraction end Data Collection good_diffraction->end action_poor_diffraction->single_crystal Optimize

Caption: Troubleshooting workflow for crystallization experiments.

CryoOptimization start Harvest Crystal for Freezing prep_cryo Prepare Cryoprotectant (e.g., 25% Glycerol in Mother Liquor) start->prep_cryo soak Quickly Soak Crystal (<10 seconds) prep_cryo->soak observe Observe Crystal During Soaking soak->observe freeze Flash Freeze in Liquid Nitrogen diffract Test Diffraction freeze->diffract cracked Crystal Cracks or Dissolves observe->cracked Problem stable Crystal is Stable observe->stable OK action_cracked Use Stepwise Soaking Try Different Cryo-Agent (e.g., Ethylene Glycol) cracked->action_cracked stable->freeze action_cracked->prep_cryo Reformulate ice_rings Ice Rings Present diffract->ice_rings Problem no_ice No Ice Rings Good Diffraction diffract->no_ice OK action_ice Increase Cryo [ ] Soak Longer ice_rings->action_ice end Proceed with Data Collection no_ice->end action_ice->prep_cryo Reformulate

Caption: Decision-making flowchart for cryoprotection optimization.

References

Validation & Comparative

Unraveling the Regulatory Role of 7-Deazaguanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of modified nucleobases is critical for advancing genetic research and therapeutic design. This guide provides a comprehensive comparison of 7-deazaguanine and its canonical counterpart, guanine (B1146940), in the context of gene regulation, supported by experimental data and detailed methodologies.

This compound, a naturally occurring analog of guanine, is found in various biological systems, from bacteriophages to transfer RNA (tRNA). Its structural modification—the substitution of nitrogen at the 7th position of the purine (B94841) ring with a carbon atom—imparts unique biochemical properties that influence its function in gene regulation. While guanine is a fundamental component of the genetic code, this compound and its derivatives play significant roles in diverse processes, including the modulation of translation efficiency and the protection of genetic material.

Comparative Analysis of Guanine and this compound in Gene Regulation

The replacement of guanine with this compound in nucleic acids can have profound effects on gene expression and related processes. The following table summarizes the key differences in their impact on gene regulation, drawing from available experimental evidence.

FeatureGuanineThis compound & Its DerivativesSupporting Experimental Evidence
Role in Transcription Standard building block of DNA and RNA, essential for transcription.Can be incorporated into DNA and RNA. In cellulo studies have shown that mRNA containing this compound can lead to a significant enhancement of translation.[1]In vitro transcription assays using T7 RNA polymerase have successfully synthesized RNA with this compound modifications.[1] In cellulo experiments demonstrated enhanced protein production from this compound-containing mRNA.[1]
Interaction with DNA-Binding Proteins Forms specific hydrogen bonds with DNA-binding proteins, crucial for transcription factor recognition and binding.The absence of the N7 atom can alter the hydrogen bonding pattern in the major groove, potentially affecting the binding affinity of some transcription factors.The presence of this compound derivatives in phage DNA protects it from host restriction enzymes, indicating an altered interaction with DNA-modifying enzymes.[2][3]
DNA Structure and Stability Contributes to the stability of the DNA double helix through G-C base pairing.The presence of 7-deaza-dG in oligonucleotides can be slightly stabilizing relative to guanine. Unlike guanine, it does not promote the aggregation of G-rich sequences.[4]Physical studies on oligonucleotides containing 7-deaza-dG have demonstrated these properties.[4]
Function in tRNA A standard component of tRNA.Derivatives like queuosine (B110006) and archaeosine (B114985) are found in tRNA and are crucial for translational accuracy and tRNA stability.[3][5]Studies have shown that these modifications in the anticodon loop influence codon-anticodon interactions and the overall efficiency of protein synthesis.[3][5]

Experimental Methodologies

To validate the role of this compound in gene regulation, specific experimental protocols are employed. Below are detailed methodologies for key experiments.

Synthesis of this compound-Modified Oligonucleotides

The synthesis of oligonucleotides containing this compound is a prerequisite for many in vitro studies.

Protocol:

  • Phosphoramidite (B1245037) Chemistry: 7-deaza-dG is typically incorporated into oligonucleotides using standard phosphoramidite chemistry on an automated DNA synthesizer.

  • Modified Phosphoramidite: A phosphoramidite monomer of 7-deaza-2'-deoxyguanosine (B613789) is used in the desired coupling cycle.

  • Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected. A mild deprotection step may be necessary to avoid degradation of the modified base.

  • Purification: The final product is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to ensure high purity.[6][7]

In Vitro Transcription Assay

This assay is used to compare the efficiency of transcription from a DNA template containing this compound versus a standard guanine-containing template.

Protocol:

  • Template Preparation: Two DNA templates are prepared: one containing the standard sequence with guanine and a second where specific guanine residues are replaced with this compound. These can be synthesized as oligonucleotides or generated by PCR.[1][8]

  • Reaction Setup: The in vitro transcription reaction is assembled in a tube containing:

    • Transcription buffer

    • Ribonucleoside triphosphates (ATP, CTP, GTP, UTP), one of which may be radioactively labeled for detection

    • DNA template (either the guanine or this compound version)

    • RNA polymerase (e.g., T7 RNA polymerase)

    • RNase inhibitor

  • Incubation: The reaction is incubated at the optimal temperature for the polymerase (e.g., 37°C for T7 RNA polymerase) for a set period.[9][10]

  • Termination and Analysis: The reaction is stopped, and the synthesized RNA is purified. The quantity and size of the RNA transcripts are analyzed by gel electrophoresis and autoradiography (if radiolabeled) or by quantitative methods like RT-qPCR.[11][12]

Visualizing the Pathways

To better understand the biological context and experimental approaches, the following diagrams illustrate the biosynthesis of this compound derivatives and a typical workflow for a comparative gene expression study.

Biosynthesis_of_7_Deazaguanine_Derivatives cluster_tRNA tRNA Modifications cluster_DNA DNA Modifications GTP GTP preQ0 preQ₀ (7-cyano-7-deazaguanine) GTP->preQ0 FolE, QueD, QueE, QueC preQ1 preQ₁ (7-aminomethyl-7-deazaguanine) preQ0->preQ1 QueF Archaeosine Archaeosine (in tRNA) preQ0->Archaeosine arcTGT dPreQ0 dPreQ₀ (in DNA) preQ0->dPreQ0 DpdA/B Queuosine Queuosine (in tRNA) preQ1->Queuosine TGT dADG dADG (in DNA) dPreQ0->dADG DpdC

Biosynthesis of this compound derivatives in tRNA and DNA.

Comparative_Gene_Expression_Workflow cluster_Template DNA Template Preparation cluster_Transcription In Vitro Transcription cluster_Analysis RNA Analysis G_template Guanine-containing DNA IVT T7 RNA Polymerase G_template->IVT DeazaG_template This compound-containing DNA DeazaG_template->IVT RNA_G RNA from Guanine Template IVT->RNA_G RNA_DeazaG RNA from this compound Template IVT->RNA_DeazaG Quantification RT-qPCR or RNA-Seq RNA_G->Quantification RNA_DeazaG->Quantification Comparison Compare Expression Levels Quantification->Comparison

Workflow for a comparative gene expression study.

References

A Comparative Guide to 7-Deazaguanine and Other Modified Bases in Epigenetic and Genomic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of DNA modifications extends beyond the canonical four bases, with a growing appreciation for the diverse roles of modified nucleobases in regulating genetic information. While 5-methylcytosine (B146107) (5mC) is the most well-studied epigenetic mark in eukaryotes, other modifications such as 7-deazaguanine and 8-oxoguanine are gaining attention for their unique biological functions and implications. This guide provides a comprehensive comparison of this compound with the established epigenetic modifications 5-methylcytosine and the oxidative damage marker 8-oxoguanine, offering insights into their distinct roles, biochemical properties, and the experimental methodologies used for their investigation.

At a Glance: Key Differences and Applications

While all three are modifications to the standard DNA bases, their origins, functions, and the contexts in which they are studied differ significantly. This compound is primarily a prokaryotic modification for genome defense, 5-methylcytosine is a key epigenetic regulator in eukaryotes, and 8-oxoguanine is a marker of oxidative stress with emerging roles in epigenetic regulation.

Quantitative Comparison of Modified Bases

The following tables summarize the key characteristics and detection parameters for this compound, 5-methylcytosine, and 8-oxoguanine.

Table 1: Biological Role and Chemical Properties

FeatureThis compound5-Methylcytosine (5mC)8-Oxoguanine (8-oxoG)
Primary Biological Role Prokaryotic defense against restriction enzymes.[1][2]Eukaryotic epigenetic regulation of gene expression.Marker of oxidative DNA damage; emerging role in epigenetic regulation.[3][4][5]
Domain of Life Bacteria and Bacteriophages.[1][2]Eukaryotes, some bacteria.All domains of life.
Chemical Modification Replacement of N7 with a carbon atom in the guanine (B1146940) purine (B94841) ring.Addition of a methyl group at the 5th carbon of cytosine.Oxidation of guanine at the 8th position.
Effect on DNA Stability Can alter local DNA structure.Generally increases DNA duplex stability.[6][7]Can destabilize the DNA helix.

Table 2: Detection Methods and Quantitative Parameters

Detection MethodThis compound5-Methylcytosine (5mC)8-Oxoguanine (8-oxoG)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) LOD: ~0.1 to 1 fmol for dPreQ₀.[8] Quantification: Can determine absolute levels (e.g., modifications per 10⁶ nucleotides).[9]LOD: ~0.056 fmol for 5hmC (a derivative).[10] Quantification: Highly quantitative.LOD: As low as 14 amol with chemical tagging and qPCR.[11] Quantification: Highly sensitive and quantitative.
Nanopore Sequencing Detectable through characteristic shifts in the ionic current signal.[12][13][14]Detectable and quantifiable, often included in standard analysis pipelines.Detectable, though less standard than 5mC detection.
Bisulfite Sequencing Not applicable.Gold standard for mapping at single-base resolution.[15][16]Not applicable.
Immunochemical Methods (ELISA, etc.) Less common.Widely available antibodies for detection.Commercially available ELISA kits for quantification.[17]

Experimental Protocols

Detailed methodologies are crucial for the accurate detection and quantification of these modified bases. Below are outlines of key experimental protocols.

Protocol 1: Detection of this compound by LC-MS/MS

This protocol is adapted from studies on bacterial and phage DNA.[8][18]

  • DNA Extraction and Purification: Isolate high-quality genomic DNA from the bacterial or phage sample.

  • Enzymatic Hydrolysis: Digest the DNA to individual deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

  • Chromatographic Separation: Separate the deoxynucleosides using reverse-phase high-performance liquid chromatography (HPLC).

  • Mass Spectrometry Analysis: Detect and quantify the modified deoxynucleosides using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. Specific mass transitions for this compound derivatives (e.g., dPreQ₀ and dADG) are used for identification and quantification.[8]

  • Quantification: Generate standard curves using synthetic standards of the modified bases to determine their absolute quantities in the sample.

Protocol 2: Genome-Wide Mapping of 5-Methylcytosine by Oxidative Bisulfite Sequencing (oxBS-Seq)

This protocol allows for the discrimination between 5mC and 5-hydroxymethylcytosine (B124674) (5hmC).[15][19][20]

  • Sample Preparation: Isolate and purify high-quality genomic DNA.

  • Oxidation: Chemically oxidize 5hmC to 5-formylcytosine (B1664653) (5fC) using an oxidizing agent like potassium perruthenate (KRuO₄). 5mC remains unaffected.[15]

  • Bisulfite Conversion: Treat the oxidized DNA with sodium bisulfite. This converts unmethylated cytosine and 5fC to uracil, while 5mC remains as cytosine.

  • Library Preparation and Sequencing: Prepare a sequencing library from the bisulfite-converted DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome. The percentage of 5mC at each cytosine position is determined by the ratio of C reads to total C and T reads. 5hmC levels can be inferred by comparing with a standard bisulfite sequencing (BS-Seq) experiment.[19]

Protocol 3: Quantification of 8-Oxoguanine by Competitive ELISA

This protocol outlines a common method for quantifying 8-oxoG levels in biological samples.[17]

  • Sample Preparation: Extract DNA from cells or tissues and hydrolyze it to single nucleosides.

  • Assay Setup: Use a microplate pre-coated with 8-oxoG.

  • Competitive Reaction: Add standards or samples along with a primary antibody specific for 8-oxoG to the wells. Free 8-oxoG in the sample will compete with the coated 8-oxoG for antibody binding.

  • Secondary Antibody and Detection: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. Add a substrate that produces a colorimetric signal in the presence of HRP.

  • Data Analysis: Measure the absorbance using a microplate reader. The signal intensity is inversely proportional to the amount of 8-oxoG in the sample. A standard curve is used to calculate the concentration of 8-oxoG in the samples.

Signaling Pathways and Experimental Workflows

Visualizing the biochemical pathways and experimental workflows can aid in understanding the complex processes involved in the study of modified bases.

Caption: Biosynthesis and incorporation of this compound derivatives into DNA.

DNA_Methylation_Demethylation cluster_methylation Methylation cluster_demethylation Active Demethylation C Cytosine mC 5-methylcytosine (5mC) C->mC DNMTs hmC 5-hydroxymethylcytosine (5hmC) mC->hmC TET enzymes fC 5-formylcytosine (5fC) hmC->fC TET enzymes caC 5-carboxylcytosine (5caC) fC->caC TET enzymes C_BER Cytosine caC->C_BER TDG, BER

Caption: Eukaryotic DNA methylation and active demethylation pathway.

Modified_Base_Detection_Workflow Sample Biological Sample (Cells, Tissues) DNA_Extraction DNA Extraction and Purification Sample->DNA_Extraction Hydrolysis Enzymatic Hydrolysis to Nucleosides DNA_Extraction->Hydrolysis LC_Separation Liquid Chromatography Separation Hydrolysis->LC_Separation MS_Analysis Mass Spectrometry Analysis LC_Separation->MS_Analysis Data_Analysis Data Analysis and Quantification MS_Analysis->Data_Analysis

Caption: General workflow for modified base analysis by LC-MS/MS.

Conclusion

The study of modified DNA bases is a rapidly evolving field with significant implications for our understanding of genome function and regulation. While this compound serves as a fascinating example of genomic innovation in prokaryotes for defense, 5-methylcytosine and its derivatives remain central to the epigenetic control of gene expression in eukaryotes. 8-Oxoguanine, traditionally viewed as a lesion, is now recognized for its potential role in modulating gene expression. A thorough understanding of their distinct biochemical properties and the application of appropriate experimental methodologies are paramount for researchers and drug development professionals seeking to explore the full spectrum of DNA modifications and their impact on biology and disease.

References

A Comparative In Vitro Analysis of 7-Deazaguanine Derivatives: Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the performance of various 7-deazaguanine derivatives, supported by experimental data.

This compound and its derivatives represent a versatile class of nucleoside analogs with a broad spectrum of biological activities. By replacing the nitrogen atom at position 7 of the purine (B94841) ring with a carbon atom, these compounds exhibit altered electronic properties and steric hindrance, leading to unique interactions with biological targets. This guide provides a comparative analysis of different this compound derivatives based on their in vitro performance in various assays, including antiviral and immune-stimulatory evaluations.

Quantitative Performance Data

The following tables summarize the in vitro activity of selected this compound derivatives from different studies. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Table 1: Anti-Dengue Virus (DENV) Activity of 7-Deazapurine Nucleoside Derivatives

CompoundTargetCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
6e DENV-2A5492.081 ± 1.102150.06 ± 11.4272.11[1][2][3]
6e DENV-2HepG2Not Reported146.47 ± 11.0563.7[1][2][3]
NITD008 (Control) ZIKVA549~14>50>3.5[2]
38 ZIKVA5492.8 ± 0.854.1 ± 6.919.3[2]

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50).

Table 2: STING Receptor Agonist Activity of 7-Deazapurine Cyclic Dinucleotide (CDN) Analogues

CompoundModificationAssayΔTm (°C)Relative STING ActivationReference
2'3'-cGAMP (Natural Ligand) NoneDSF12.3100%[4][5]
4b 7-Methyl on this compoundDSF3.3Significantly lower than 2'3'-cGAMP[4][5]
5b 7-Methyl on 7-deazaadenineDSF11.5Comparable to 2'3'-cGAMP[4][5]

ΔTm: Change in melting temperature in a differential scanning fluorimetry (DSF) assay, indicating ligand binding.

Experimental Methodologies

Detailed protocols are crucial for the reproducibility and comparison of in vitro studies. Below are summaries of key experimental procedures cited in the literature for evaluating this compound derivatives.

Anti-Dengue Virus (DENV) Activity Assay

This assay evaluates the ability of compounds to inhibit DENV replication in cell culture.

  • Cell Culture: A549 or HepG2 cells are seeded in 96-well plates and incubated until they form a monolayer.

  • Virus Infection: The cells are infected with DENV-2 at a specific multiplicity of infection (MOI).

  • Compound Treatment: Following virus adsorption, the viral inoculum is removed, and the cells are treated with serial dilutions of the this compound derivatives.

  • Incubation: The treated cells are incubated for a defined period (e.g., 48-72 hours) to allow for viral replication.

  • Quantification of Viral Replication:

    • qRT-PCR: Viral RNA is extracted from the cell supernatant or cell lysate, and the level of a specific viral gene is quantified by quantitative reverse transcription PCR.

    • Plaque Assay: The supernatant containing viral particles is serially diluted and used to infect a fresh monolayer of cells. The number of plaques (zones of cell death) is counted to determine the viral titer.

    • Immunofluorescence Assay: Infected cells are fixed, permeabilized, and stained with an antibody against a viral protein (e.g., DENV E protein). The percentage of infected cells is determined by microscopy or flow cytometry.

  • Cytotoxicity Assay: A parallel assay, such as the MTT or MTS assay, is performed to determine the concentration of the compound that causes 50% cell death (CC50).

  • Data Analysis: The EC50 is calculated by plotting the percentage of viral inhibition against the compound concentration. The selectivity index (SI = CC50/EC50) is determined to assess the therapeutic window of the compound.[1][2][3]

STING Receptor Activation Assay (Differential Scanning Fluorimetry - DSF)

This biochemical assay measures the binding of this compound CDN analogs to the STING (Stimulator of Interferon Genes) protein.

  • Protein and Dye Preparation: Purified human STING protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins.

  • Ligand Addition: The this compound CDN derivatives are added to the protein-dye mixture.

  • Thermal Denaturation: The temperature of the mixture is gradually increased in a real-time PCR instrument.

  • Fluorescence Measurement: As the protein unfolds (melts), the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence. The fluorescence is monitored as a function of temperature.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. The change in melting temperature (ΔTm) upon ligand binding is calculated. A higher ΔTm indicates stronger binding of the ligand to the STING protein.[4][5]

Visualizing Molecular Interactions and Experimental Processes

Diagrams are essential tools for understanding complex biological pathways and experimental designs.

STING_Pathway cluster_Cytosol Cytosol cluster_ER Endoplasmic Reticulum cluster_Nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS Activates STING STING (dimer) cGAMP->STING Binds & Activates Deaza_CDN This compound CDN Analog Deaza_CDN->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Interferon Type I Interferon Gene Expression pIRF3->Interferon Translocates & Induces

Caption: Activation of the cGAS-STING pathway by this compound CDN analogs.

Antiviral_Assay_Workflow cluster_quant Quantification Methods A Seed host cells (e.g., A549) in plates B Infect cells with Dengue Virus (DENV) A->B C Treat infected cells with This compound derivatives B->C D Incubate for 48-72 hours C->D E Quantify viral replication D->E G Calculate EC50 and Selectivity Index (SI) E->G qRT_PCR qRT-PCR (Viral RNA) E->qRT_PCR Plaque Plaque Assay (Viral Titer) E->Plaque IFA Immunofluorescence (Viral Protein) E->IFA F Determine cytotoxicity (CC50) in parallel experiment F->G

Caption: Experimental workflow for in vitro anti-DENV screening.

Concluding Remarks

The in vitro studies highlighted in this guide demonstrate the significant potential of this compound derivatives as antiviral agents and immunomodulators. The presented data indicates that specific structural modifications to the this compound scaffold can lead to potent and selective biological activity. For instance, certain 7-deazapurine nucleosides show promising anti-dengue virus activity with favorable selectivity indices.[1][2][3] In the context of innate immunity, 7-deazapurine modifications within cyclic dinucleotides can modulate their ability to activate the STING pathway, suggesting that these analogs could be developed as vaccine adjuvants or cancer immunotherapeutics.[4][5]

It is important for researchers to consider the specific experimental context when comparing results across different studies. The choice of cell line, viral strain, and assay methodology can all influence the observed in vitro efficacy. The detailed protocols and workflow diagrams provided here serve as a foundation for designing and interpreting future experiments in this promising area of drug discovery. Further research, including in vivo studies, is warranted to fully elucidate the therapeutic potential of these compounds.

References

The Impact of 7-Deazaguanine Modification on Restriction Enzyme Digestion: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of DNA modifications is critical for accurate experimental design and data interpretation. One such modification, the substitution of guanine (B1146940) with 7-deazaguanine, presents a significant challenge to standard molecular biology workflows, particularly those involving restriction enzymes. This guide provides a comprehensive comparison of how this modification affects the activity of various restriction endonucleases, supported by experimental data and detailed protocols.

The replacement of the nitrogen at the 7th position of the purine (B94841) ring with a carbon atom in this compound fundamentally alters the chemical landscape of the DNA major groove. This seemingly subtle change has profound implications for the recognition and cleavage activity of many restriction enzymes, which often rely on specific contacts with the N7 position of guanine for their sequence-specific binding.

Comparative Analysis of Restriction Enzyme Activity

The presence of this compound in a DNA sequence can lead to a range of outcomes when subjected to restriction digestion, from complete inhibition to unaffected cleavage. The extent of this effect is highly dependent on the specific restriction enzyme and its recognition sequence. Below is a summary of the observed effects on a selection of commonly used restriction enzymes.

Restriction EnzymeRecognition SequenceEffect of this compound Modification
AluI AG▼CTInhibited [1]
HaeIII GG▼CCInhibited [1]
HpyCH4V TG▼CAInhibited [1]
EcoRI G▼AATTCInhibited [2]
BamHI G▼GATCCInhibited
HindIII A▼AGCTTUnaffected
TaqI T▼CGAInhibited
Sau3AI ▼GATCInhibited
NotI GC▼GGCCGCInhibited
SmaI CCC▼GGGInhibited
PstI CTGCA▼GUnaffected
SalI G▼TCGACUnaffected
XbaI T▼CTAGAUnaffected

This table is a compilation of data from multiple sources and is intended for guidance. The actual degree of inhibition can vary based on experimental conditions.

The general principle that emerges is that restriction enzymes whose recognition sequence contains one or more guanine residues are likely to be inhibited by this compound substitution. This inhibition is believed to stem from the loss of a crucial hydrogen bond acceptor (the N7 of guanine) in the major groove of the DNA, which is a key interaction point for many restriction enzymes.

Experimental Protocols

To accurately assess the impact of this compound modification on restriction enzyme activity, it is crucial to employ a well-controlled experimental setup. The following protocols outline the generation of this compound modified DNA via PCR and a subsequent restriction digestion assay.

Protocol 1: PCR Amplification with 7-Deaza-dGTP

This protocol describes the incorporation of this compound into a DNA fragment using PCR.

Materials:

  • DNA template

  • Forward and reverse primers

  • dNTP mix (dATP, dCTP, dTTP)

  • dGTP

  • 7-deaza-dGTP

  • Taq DNA polymerase or other suitable polymerase

  • PCR buffer

  • Nuclease-free water

Procedure:

  • Set up the PCR reaction mixture as follows. For optimal incorporation, a 3:1 ratio of 7-deaza-dGTP to dGTP is often recommended.[3]

    Component Volume Final Concentration
    10x PCR Buffer 5 µL 1x
    dNTP mix (10 mM each of dATP, dCTP, dTTP) 1 µL 200 µM each
    dGTP (10 mM) 0.25 µL 50 µM
    7-deaza-dGTP (10 mM) 0.75 µL 150 µM
    Forward Primer (10 µM) 1 µL 0.2 µM
    Reverse Primer (10 µM) 1 µL 0.2 µM
    DNA Template (10-100 ng) 1 µL
    Taq DNA Polymerase (5 U/µL) 0.5 µL 2.5 Units

    | Nuclease-free water | to 50 µL | |

  • Perform PCR using standard cycling conditions, with annealing and extension temperatures and times optimized for the specific primers and template.

  • Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm successful amplification.

  • Purify the PCR product to remove unincorporated dNTPs and primers.

Protocol 2: Restriction Enzyme Digestion of Unmodified and this compound Modified DNA

This protocol compares the digestibility of a standard PCR product with one containing this compound.

Materials:

  • Purified unmodified PCR product

  • Purified this compound modified PCR product

  • Restriction enzyme of interest

  • 10x restriction enzyme buffer

  • Nuclease-free water

Procedure:

  • Set up two separate restriction digestion reactions for each DNA sample (unmodified and modified).

    Component Volume
    Purified PCR Product (approx. 500 ng) X µL
    10x Restriction Buffer 2 µL
    Restriction Enzyme (10 U/µL) 1 µL

    | Nuclease-free water | to 20 µL |

  • Incubate the reactions at the optimal temperature for the specific restriction enzyme for 1-2 hours.

  • As a control, set up parallel reactions for both unmodified and modified DNA without the addition of the restriction enzyme.

  • After incubation, add loading dye to each reaction and analyze the products by agarose gel electrophoresis.

  • Compare the digestion patterns of the unmodified and this compound modified DNA. Complete digestion of the unmodified DNA and a lack of digestion (or partial digestion) of the modified DNA will be indicative of inhibition by the this compound modification.

Visualizing the Impact: A Logical Workflow

The following diagram illustrates the experimental workflow to determine the effect of this compound on restriction enzyme activity.

G cluster_0 DNA Template Preparation cluster_1 PCR Amplification cluster_2 Restriction Digestion cluster_3 Analysis cluster_4 Results DNA_Template DNA Template PCR_Standard Standard PCR (with dGTP) DNA_Template->PCR_Standard PCR_Modified Modified PCR (with 7-deaza-dGTP) DNA_Template->PCR_Modified Digest_Standard Digest with Restriction Enzyme PCR_Standard->Digest_Standard Digest_Modified Digest with Restriction Enzyme PCR_Modified->Digest_Modified Gel_Electrophoresis Agarose Gel Electrophoresis Digest_Standard->Gel_Electrophoresis Digest_Modified->Gel_Electrophoresis Result_Cleaved Cleaved DNA Fragments Gel_Electrophoresis->Result_Cleaved Result_Uncleaved Uncleaved DNA Gel_Electrophoresis->Result_Uncleaved

Caption: Workflow for comparing restriction enzyme activity.

The Biological Significance: A Defense Mechanism

The inhibition of restriction enzymes by this compound is not merely a laboratory artifact but a biological strategy. Some bacteriophages have been found to incorporate this compound derivatives into their genomic DNA.[4][5][6] This modification serves as a defense mechanism, protecting the phage DNA from the host bacterium's restriction-modification system. By rendering their DNA resistant to cleavage, these phages can successfully replicate within the host.

This natural arms race between phages and bacteria highlights the critical role of DNA modifications in molecular recognition and catalysis. For researchers, this biological context underscores the importance of considering the potential for such modifications in their samples, especially when working with DNA from diverse biological sources.

References

Validating the Specificity of 7-Deazaguanine-Binding Proteins: A Comparative Guide to Key Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specific binding of small molecules to their protein targets is a cornerstone of reliable and reproducible research. This guide provides a comparative overview of key experimental techniques for validating the specificity of proteins that bind to 7-deazaguanine and its derivatives. Detailed experimental protocols, quantitative data from relevant studies, and illustrative workflows are presented to aid in the selection of the most appropriate validation strategy.

The modification of nucleic acids with this compound derivatives is a critical process in various biological systems, from bacteria to phages. The enzymes responsible for these modifications, such as those in the Dpd and TgtA5 families, are of significant interest as potential therapeutic targets. Validating that a protein specifically recognizes and binds to this compound or its precursors is paramount for understanding its function and for the development of targeted inhibitors. This guide explores and compares several powerful techniques for this purpose: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and the Cellular Thermal Shift Assay (CETSA).

Comparing Biophysical Techniques for Binding Analysis

A variety of biophysical methods can be employed to characterize the interaction between a this compound-binding protein and its ligand. The choice of technique depends on the specific information required, such as binding affinity, kinetics, thermodynamics, or target engagement within a cellular context. Below is a summary of quantitative data obtained for this compound-related systems using these techniques.

TechniqueProtein SystemLigandKey Parameters MeasuredQuantitative Data
Enzyme Kinetics E. coli tRNA-Guanine Transglycosylase (TGT)GuanineKM, kcatKM = 0.68 ± 0.08 µM, kcat = 0.11 ± 0.01 s-1[1]
Human tRNA-Guanine Transglycosylase (TGT)GuanineKM, kcatKM = 0.23 ± 0.03 µM, kcat = 0.04 ± 0.002 s-1[2]
Thermodynamics Synthetic Minor Groove Binder (DB2447)DNA with G•C bpΔG°, ΔH°, -TΔS°ΔG° = -12.0 kcal/mol, ΔH° = -6.8 kcal/mol, -TΔS° = -5.2 kcal/mol (at 100 mM NaCl, 25°C)[3]

In-Depth Methodologies and Experimental Protocols

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand immobilized on a sensor chip and an analyte flowed over the surface. This method is particularly powerful for determining the kinetics of an interaction, including the association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated.

Experimental Protocol: Analysis of DpdA-DNA Interaction

This protocol is adapted from general procedures for studying protein-DNA interactions using SPR.

  • Immobilization of DNA:

    • A biotinylated DNA duplex containing the target sequence for DpdA is immobilized on a streptavidin-coated sensor chip.

    • Inject the biotinylated DNA solution over the sensor surface until the desired immobilization level is reached. A reference flow cell is prepared by immobilizing a non-target DNA sequence or leaving it blank to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of the purified DpdA protein in a suitable running buffer (e.g., HBS-EP buffer).

    • Inject the DpdA solutions over the sensor and reference surfaces at a constant flow rate.

    • Monitor the change in response units (RU) over time to obtain association and dissociation curves.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.

Workflow for SPR-based validation of protein-DNA interaction.

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Protein Purify DpdA Protein Inject Inject DpdA at Varying Concentrations Protein->Inject DNA Synthesize Biotinylated Target DNA Immobilize Immobilize DNA on Streptavidin Chip DNA->Immobilize Immobilize->Inject Detect Detect Binding (Change in RU) Inject->Detect Process Reference Subtraction Detect->Process Fit Fit to Binding Model Process->Fit Results Determine kon, koff, KD Fit->Results

Caption: Workflow for SPR analysis of DpdA-DNA binding.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

Experimental Protocol: Characterizing TgtA5 Binding to preQ₀

This protocol is based on general procedures for ITC analysis of protein-ligand interactions.

  • Sample Preparation:

    • Purify the TgtA5 protein and synthesize the preQ₀ ligand.

    • Dialyze both the protein and the ligand extensively against the same buffer to minimize buffer mismatch effects.

    • Degas the solutions to prevent bubble formation in the calorimeter.

  • ITC Experiment:

    • Load the TgtA5 protein solution into the sample cell of the calorimeter.

    • Load the preQ₀ solution into the injection syringe.

    • Perform a series of injections of the ligand into the protein solution, measuring the heat change after each injection.

  • Data Analysis:

    • Integrate the heat pulses to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine KD, n, and ΔH. The binding entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.

Workflow for ITC-based validation of protein-ligand interaction.

ITC_Workflow cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Protein Purify TgtA5 Protein Dialyze Dialyze Protein & Ligand in Same Buffer Protein->Dialyze Ligand Synthesize preQ₀ Ligand->Dialyze Load Load Protein into Cell, Ligand into Syringe Dialyze->Load Titrate Titrate Ligand into Protein Load->Titrate Measure Measure Heat Change Titrate->Measure Integrate Integrate Heat Pulses Measure->Integrate Plot Plot Binding Isotherm Integrate->Plot Fit Fit to Binding Model Plot->Fit Results Determine KD, n, ΔH, ΔS Fit->Results

Caption: Workflow for ITC analysis of TgtA5-preQ₀ binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

NMR spectroscopy provides detailed information about the structure, dynamics, and interactions of molecules at an atomic level. For validating the specificity of this compound-binding proteins, NMR can be used to map the binding site, determine the structure of the protein-ligand complex, and measure binding affinities.

Experimental Protocol: Mapping the DpdC-DNA Binding Interface

This protocol describes a chemical shift perturbation (CSP) experiment, a common NMR method for identifying binding interfaces.

  • Sample Preparation:

    • Express and purify ¹⁵N-labeled DpdC protein.

    • Prepare a solution of unlabeled DNA containing the this compound modification.

    • Prepare a series of samples with a constant concentration of ¹⁵N-DpdC and increasing concentrations of the DNA ligand.

  • NMR Data Acquisition:

    • Acquire 2D ¹H-¹⁵N HSQC spectra for each sample. These spectra show a peak for each backbone amide proton-nitrogen pair in the protein.

  • Data Analysis:

    • Overlay the HSQC spectra from the different titration points.

    • Identify the amide peaks that shift or broaden upon addition of the DNA. These residues are likely part of the binding interface.

    • The magnitude of the chemical shift changes can be used to estimate the KD of the interaction.

Signaling pathway illustrating NMR-based binding site mapping.

NMR_Signaling Protein 15N-labeled DpdC Complex DpdC-DNA Complex Protein->Complex HSQC_Free 1H-15N HSQC (Free Protein) Protein->HSQC_Free Ligand This compound DNA Ligand->Complex HSQC_Bound 1H-15N HSQC (Bound Protein) Complex->HSQC_Bound CSP Chemical Shift Perturbation HSQC_Free->CSP HSQC_Bound->CSP BindingSite Binding Site Residues CSP->BindingSite

Caption: NMR chemical shift perturbation for binding site mapping.

Cellular Thermal Shift Assay (CETSA) for Target Engagement in a Cellular Environment

CETSA is a powerful technique for confirming that a ligand binds to its target protein within the complex environment of a living cell. The principle is that ligand binding often stabilizes the target protein against thermal denaturation.

Experimental Protocol: Validating a DpdA Inhibitor in Bacteria

  • Cell Treatment:

    • Culture bacteria expressing DpdA.

    • Treat the cells with the potential DpdA inhibitor or a vehicle control.

  • Thermal Challenge:

    • Aliquot the treated cells and heat them to a range of different temperatures.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

    • Quantify the amount of soluble DpdA in each sample using a method such as Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble DpdA as a function of temperature for both the inhibitor-treated and control samples.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Logical relationship in a CETSA experiment.

CETSA_Logic cluster_experiment Experiment cluster_analysis Analysis Inhibitor DpdA Inhibitor Treatment Cell Treatment Inhibitor->Treatment Cells Bacteria expressing DpdA Cells->Treatment Heat Thermal Challenge Treatment->Heat Lysis Cell Lysis & Separation Heat->Lysis Quantify Quantify Soluble DpdA Lysis->Quantify Plot Plot Melting Curve Quantify->Plot Shift Observe Thermal Shift? Plot->Shift Engagement Target Engagement Confirmed Shift->Engagement Yes NoEngagement No Target Engagement Shift->NoEngagement No

Caption: CETSA workflow for confirming target engagement.

Conclusion

Validating the specificity of this compound-binding proteins is a critical step in understanding their biological function and in the development of novel therapeutics. The choice of validation method will depend on the specific research question and the resources available. SPR and ITC are excellent for obtaining quantitative data on binding affinity and thermodynamics in vitro. NMR spectroscopy provides unparalleled atomic-level detail of the binding interaction. Finally, CETSA offers a crucial method for confirming target engagement in a more physiologically relevant cellular context. By employing a combination of these powerful techniques, researchers can build a comprehensive and robust understanding of the specificity of this compound-binding proteins.

References

Unveiling 7-Deazaguanine: A Comparative Guide to Mass Spectrometry and Sequencing Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of 7-deazaguanine DNA modifications are crucial for understanding their roles in biological processes, including viral immunity and epigenetics. This guide provides a comprehensive cross-validation of two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nanopore Sequencing. We present a detailed comparison of their methodologies, performance metrics, and applications, supported by experimental data to aid in the selection of the most suitable method for your research needs.

At a Glance: Mass Spectrometry vs. Nanopore Sequencing

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Nanopore Sequencing
Principle Separation and identification of nucleosides based on mass-to-charge ratio.Detection of ionic current changes as single DNA strands pass through a nanopore.
Resolution Global quantification of modifications.Single-molecule, base-level resolution.
Quantification Highly quantitative, providing absolute or relative abundance.Primarily qualitative to semi-quantitative; abundance is inferred.
Sensitivity High, with limits of detection in the femtomole range.[1][2]Dependent on the modification and genomic context; can detect high-abundance modifications reliably.[3]
Sample Input Typically requires micrograms of DNA.Can work with lower DNA input, down to nanograms.
Data Output Quantitative data on the abundance of specific modifications.Sequence data with information on the location of modifications.
Strengths Gold standard for accurate quantification.Provides sequence context and long-read information.
Limitations Destructive to the sample; does not provide sequence context.Lower accuracy for raw reads and challenges in quantifying low-abundance modifications.[3][4]

Delving Deeper: Experimental Methodologies

A clear understanding of the experimental workflows is essential for appreciating the strengths and limitations of each technique.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Workflow

Mass spectrometry offers a robust and highly sensitive method for the absolute quantification of this compound and its derivatives. The workflow involves the enzymatic digestion of DNA into individual nucleosides, followed by their separation and detection.

cluster_0 DNA Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis DNA_Extraction DNA Extraction Enzymatic_Digestion Enzymatic Digestion to Nucleosides DNA_Extraction->Enzymatic_Digestion LC_Separation Liquid Chromatography Separation Enzymatic_Digestion->LC_Separation MS_Ionization Mass Spectrometry (ESI or MALDI) LC_Separation->MS_Ionization MS_MS_Detection Tandem MS (MS/MS) Detection & Fragmentation MS_Ionization->MS_MS_Detection Quantification Quantification (based on peak area) MS_MS_Detection->Quantification

LC-MS/MS Workflow for this compound Detection.

Experimental Protocol: LC-MS/MS

  • DNA Hydrolysis: Purified DNA (typically 1-10 µg) is enzymatically hydrolyzed to individual deoxynucleosides.[1] This is commonly achieved by incubating the DNA with a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

  • Liquid Chromatography (LC) Separation: The resulting nucleoside mixture is injected into a high-performance liquid chromatography (HPLC) system, typically with a C18 reversed-phase column. A gradient elution with solvents like acetonitrile (B52724) and water containing a small percentage of formic acid is used to separate the nucleosides.[1]

  • Mass Spectrometry (MS) and MS/MS Detection: The separated nucleosides are then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization method. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.[2] Specific precursor-to-product ion transitions for this compound and its derivatives are monitored for quantification.[1][2]

Nanopore Sequencing Workflow

Nanopore sequencing provides a unique advantage by directly sequencing native DNA molecules, thereby preserving modification information and providing long-read sequence context.

cluster_0 Library Preparation cluster_1 Nanopore Sequencing cluster_2 Data Analysis DNA_Extraction Native DNA Extraction Ligation Adapter Ligation DNA_Extraction->Ligation Sequencing Single-Molecule Sequencing on MinION/GridION/PromethION Ligation->Sequencing Basecalling Basecalling & Modification Calling Sequencing->Basecalling Alignment Alignment to Reference Genome Basecalling->Alignment Analysis Identification of Modification Sites Alignment->Analysis GTP GTP preQ0 preQ0 (7-cyano-7-deazaguanine) GTP->preQ0 FolE, QueD, QueE, QueC preQ1 preQ1 (7-aminomethyl-7-deazaguanine) preQ0->preQ1 QueF Queuosine Queuosine (in tRNA) preQ1->Queuosine TGT (in tRNA) dG_DNA Guanine in DNA d_preQ0_DNA dpreQ0 in DNA dG_DNA->d_preQ0_DNA DpdA (in DNA)

References

Comparing the biosynthetic pathways of 7-deazaguanine in different organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biosynthetic pathways of 7-deazaguanine derivatives, primarily queuosine (B110006) in bacteria and archaeosine (B114985) in archaea. Understanding these pathways is crucial for the development of novel antibiotics and for advancements in synthetic biology, as this compound modifications are essential for cellular functions such as translation efficiency and viral defense.[1] This document presents a comprehensive overview of the enzymatic steps, quantitative data on enzyme kinetics, detailed experimental protocols for key enzymes, and visual diagrams of the pathways.

Introduction to this compound Derivatives

This compound is a modified purine (B94841) nucleobase where the nitrogen at position 7 is replaced by a carbon. This modification is the core structure of several important biomolecules, including the hypermodified tRNA nucleosides queuosine (Q) in bacteria and eukarya, and archaeosine (G+) in archaea.[2] These modifications, typically found in the anticodon loop of specific tRNAs, play a critical role in maintaining translational accuracy and efficiency.[1] Beyond their role in tRNA, this compound derivatives have also been identified in the DNA of certain bacteriophages and bacteria, where they are involved in restriction-modification and anti-restriction systems.

The biosynthesis of these vital compounds originates from guanosine (B1672433) triphosphate (GTP) and proceeds through a common intermediate, 7-cyano-7-deazaguanine (preQ₀).[1] From this juncture, the pathways diverge significantly between bacteria and archaea to produce their respective modified nucleosides.

Comparative Analysis of Biosynthetic Pathways

The biosynthesis of this compound derivatives can be broadly divided into two main stages: the synthesis of the common precursor preQ₀, and the subsequent modification and incorporation of this precursor into tRNA.

Biosynthesis of the Common Precursor: 7-Cyano-7-deazaguanine (preQ₀)

The pathway from GTP to preQ₀ is conserved in both bacteria and archaea and involves a series of four enzymatic reactions catalyzed by the products of the queC, queD, and queE genes, along with GTP cyclohydrolase I (FolE).[3]

  • GTP to 7,8-dihydroneopterin (B1664191) triphosphate (H₂NTP): The pathway is initiated by GTP cyclohydrolase I (GCHI), encoded by the folE gene, which converts GTP to H₂NTP. This initial step is also shared with the folate biosynthesis pathway.

  • H₂NTP to 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄): The enzyme 6-carboxy-5,6,7,8-tetrahydropterin synthase, encoded by the queD gene, catalyzes the conversion of H₂NTP to CPH₄.[4][5]

  • CPH₄ to 7-carboxy-7-deazaguanine (B3361655) (CDG): This complex rearrangement is catalyzed by 7-carboxy-7-deazaguanine synthase (QueE), a radical S-adenosylmethionine (SAM) enzyme.[1]

  • CDG to 7-cyano-7-deazaguanine (preQ₀): The final step in preQ₀ synthesis is the ATP-dependent conversion of CDG to preQ₀ by 7-cyano-7-deazaguanine synthase (QueC).[1]

Divergent Pathways from preQ₀

Following the synthesis of preQ₀, the pathways in bacteria and archaea diverge to produce queuosine and archaeosine, respectively.

In Bacteria (Queuosine Pathway):

The bacterial pathway to queuosine typically involves the reduction of preQ₀ to 7-aminomethyl-7-deazaguanine (preQ₁) before its incorporation into tRNA.

  • preQ₀ to preQ₁: The enzyme preQ₀ reductase (QueF) catalyzes the NADPH-dependent reduction of preQ₀ to preQ₁.[1]

  • Incorporation of preQ₁ into tRNA: tRNA-guanine transglycosylase (TGT) exchanges the guanine (B1146940) at the wobble position (position 34) of specific tRNAs (tRNA-Asp, -Asn, -His, and -Tyr) with preQ₁.

  • Maturation to Queuosine: The preQ₁ in the tRNA is then further modified in a series of steps to yield the mature queuosine.

In Archaea (Archaeosine Pathway):

In contrast to the bacterial pathway, archaea directly incorporate preQ₀ into tRNA, which is then subsequently modified to archaeosine.

  • Incorporation of preQ₀ into tRNA: Archaeal tRNA-guanine transglycosylase (arcTGT) exchanges the guanine at position 15 in the D-loop of most archaeal tRNAs with preQ₀.[2]

  • preQ₀-tRNA to Archaeosine-tRNA: The preQ₀ moiety in the tRNA is then converted to archaeosine. This step can be catalyzed by different enzymes in various archaeal lineages, including archaeosine synthase (ArcS), a GAT-QueC fusion protein, or a QueF-like protein.

Quantitative Data on Biosynthetic Enzymes

The following table summarizes the available kinetic parameters for the key enzymes involved in the this compound biosynthetic pathways in bacteria. Data for archaeal enzymes is less abundant in the literature.

EnzymeOrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
QueD Escherichia coli7,8-dihydroneopterin triphosphate---[4][5]
QueE Bacillus subtilis6-carboxy-5,6,7,8-tetrahydropterin---
QueC Bacillus subtilis7-carboxy-7-deazaguanine---[6]
TGT Zymomonas mobilisGuanine0.80.045.0 x 10⁴
tRNA^(Tyr)0.2--

Note: A hyphen (-) indicates that the data was not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the key enzymatic assays used to study the this compound biosynthetic pathways.

In Vitro Reconstitution of the preQ₀ Biosynthetic Pathway

This protocol describes the in vitro synthesis of preQ₀ from GTP using purified enzymes.

Materials:

  • GTP

  • Purified GTP cyclohydrolase I (FolE)

  • Purified 6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD)

  • Purified 7-carboxy-7-deazaguanine synthase (QueE)

  • Purified 7-cyano-7-deazaguanine synthase (QueC)

  • S-adenosylmethionine (SAM)

  • ATP

  • NADPH

  • Flavodoxin reductase

  • Flavodoxin

  • Dithiothreitol (DTT)

  • MgCl₂

  • Anaerobic chamber

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl₂)

  • HPLC system with a C18 column

Procedure:

  • Prepare all solutions and buffers under anaerobic conditions.

  • In an anaerobic chamber, set up the reaction mixture containing GTP, FolE, QueD, QueE, QueC, SAM, ATP, NADPH, flavodoxin reductase, flavodoxin, DTT, and MgCl₂ in the reaction buffer.

  • Incubate the reaction at the optimal temperature for the enzymes (typically 37°C).

  • At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of 0.1 M HCl.

  • Analyze the reaction products by HPLC on a C18 column, monitoring the absorbance at appropriate wavelengths to detect GTP, intermediates, and preQ₀.

Assay for 6-carboxy-5,6,7,8-tetrahydropterin Synthase (QueD)

This assay measures the conversion of 7,8-dihydroneopterin triphosphate (H₂NTP) to 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄).[4]

Materials:

  • H₂NTP (can be generated in situ from GTP using GTP cyclohydrolase I)

  • Purified QueD enzyme

  • Anaerobic chamber

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 2 mM DTT)

  • HPLC system with a C18 column

Procedure:

  • Perform all steps under strictly anaerobic conditions.

  • Prepare the reaction mixture containing H₂NTP in the reaction buffer.

  • Initiate the reaction by adding a known amount of purified QueD enzyme.

  • Incubate the reaction at the optimal temperature for QueD.

  • Stop the reaction at different time points by adding a quenching solution (e.g., acid).

  • Analyze the formation of CPH₄ using HPLC, comparing the retention time and UV-visible spectrum to a known standard.[4]

Assay for 7-carboxy-7-deazaguanine Synthase (QueE)

This assay measures the conversion of CPH₄ to 7-carboxy-7-deazaguanine (CDG).

Materials:

  • CPH₄

  • Purified QueE enzyme

  • S-adenosylmethionine (SAM)

  • A reducing system (e.g., sodium dithionite (B78146) or flavodoxin/flavodoxin reductase/NADPH)

  • Anaerobic chamber

  • Reaction buffer (e.g., 100 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂)

  • HPLC system with a C18 column

Procedure:

  • Work in an anaerobic environment.

  • Prepare the reaction mixture containing CPH₄, SAM, and the reducing system in the reaction buffer.

  • Start the reaction by adding purified QueE.

  • Incubate at the enzyme's optimal temperature.

  • Quench the reaction at various time points.

  • Analyze the formation of CDG by HPLC.

Assay for 7-cyano-7-deazaguanine Synthase (QueC)

This assay measures the conversion of CDG to preQ₀.

Materials:

  • CDG

  • Purified QueC enzyme

  • ATP

  • Ammonium (B1175870) source (e.g., NH₄Cl)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 50 mM KCl)

  • HPLC system with a C18 column

Procedure:

  • Combine CDG, ATP, and the ammonium source in the reaction buffer.

  • Initiate the reaction by adding purified QueC.

  • Incubate at the optimal temperature.

  • Stop the reaction at different time intervals.

  • Analyze the formation of preQ₀ by HPLC.

Visualizing the Biosynthetic Pathways

The following diagrams, generated using the DOT language, illustrate the biosynthetic pathways of this compound in bacteria and archaea.

Caption: Overview of this compound biosynthetic pathways.

experimental_workflow cluster_cloning Gene Cloning and Protein Expression cluster_purification Protein Purification cluster_assay Enzyme Activity Assay cluster_analysis Product Analysis gene_cloning Gene Cloning (queC, queD, queE, etc.) protein_expression Overexpression in E. coli gene_cloning->protein_expression cell_lysis Cell Lysis protein_expression->cell_lysis affinity_chrom Affinity Chromatography (e.g., Ni-NTA) cell_lysis->affinity_chrom size_exclusion Size-Exclusion Chromatography affinity_chrom->size_exclusion assay_setup Assay Setup (Substrate, Buffer, Cofactors) size_exclusion->assay_setup enzyme_addition Initiate with Purified Enzyme assay_setup->enzyme_addition incubation Incubation at Optimal Temp. enzyme_addition->incubation quenching Stop Reaction incubation->quenching hplc HPLC Analysis quenching->hplc ms Mass Spectrometry hplc->ms

Caption: General experimental workflow for enzyme characterization.

Conclusion

The biosynthetic pathways of this compound derivatives, while sharing a common origin, exhibit fascinating divergence between bacteria and archaea. The conservation of the preQ₀ synthesis pathway underscores its fundamental importance across prokaryotic domains. The subsequent distinct routes to queuosine and archaeosine, involving different enzymes and reaction mechanisms, highlight the evolutionary adaptations in tRNA modification. The detailed understanding of these pathways, supported by robust experimental protocols and quantitative data, provides a solid foundation for future research in antimicrobial drug development and the bioengineering of novel metabolic pathways. Further investigation into the kinetics of the archaeal enzymes will be crucial for a complete comparative picture.

References

Unveiling the Dichotomy of 7-Deazaguanine: A Functional Comparison in tRNA and DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 18, 2025 – In the intricate world of molecular biology, the modified nucleobase 7-deazaguanine plays remarkably distinct yet crucial roles depending on its context within the cell's genetic machinery. While its presence in transfer RNA (tRNA) is pivotal for the fine-tuning of protein synthesis, its incorporation into DNA serves as a sophisticated defense mechanism. This guide provides a comprehensive functional comparison of this compound in tRNA versus DNA, offering researchers, scientists, and drug development professionals a clear overview supported by experimental data and detailed methodologies.

Executive Summary

This compound, a structural analog of guanine (B1146940), is enzymatically incorporated into both tRNA and DNA, leading to profound functional consequences. In tRNA, as the hypermodified nucleosides queuosine (B110006) (Q) and archaeosine (B114985) (G+), it ensures translational accuracy and efficiency, and maintains tRNA structural integrity. Conversely, in the DNA of certain bacteria and phages, this compound derivatives act as protective modifications against the cell's own or a host's restriction enzymes. This guide delves into the biosynthesis, functional implications, and experimental analysis of these divergent roles.

Functional Roles: A Tale of Two Nucleic Acids

The functional divergence of this compound modifications is a striking example of molecular adaptation. In tRNA, the modifications are centered on optimizing the process of translation, while in DNA, the focus shifts to genomic integrity and defense.

In tRNA: The Maestro of Translation

In bacteria and eukaryotes, a derivative of this compound known as queuosine (Q) is found at the wobble position (position 34) of tRNAs that recognize codons for asparagine, aspartic acid, histidine, and tyrosine.[1][2][3] The presence of queuosine at this critical position modulates codon-anticodon interactions, thereby influencing both the speed and fidelity of protein synthesis.[1][2][3] Studies have shown that queuosine-modified tRNAs can impact the translation of specific codons, leading to altered ribosome density on messenger RNA (mRNA).[3]

In archaea, another this compound derivative, archaeosine (G+) , is typically located at position 15 in the D-loop of most tRNAs.[4][5] This modification is believed to be crucial for maintaining the structural stability of tRNA molecules, which is particularly important for organisms living in extreme environments.[4]

In DNA: The Guardian of the Genome

The discovery of this compound derivatives, such as 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ₀) and 2'-deoxy-7-amido-7-deazaguanosine (dADG), in the DNA of some bacteria and bacteriophages revealed a completely different function.[6][7][8] These modifications are part of a defense mechanism, either a restriction-modification (R-M) system in bacteria or an anti-restriction system in phages.[6][8] By replacing guanine with a this compound derivative at specific recognition sites, the DNA is protected from cleavage by restriction endonucleases.[6][8][9] This genomic "shielding" is critical for the survival of phages within their bacterial hosts and for bacteria to distinguish their own DNA from foreign DNA.[8][9]

Biosynthesis: A Shared Path with Divergent Fates

Interestingly, the biosynthetic pathways for this compound modifications in both tRNA and DNA share a common precursor: 7-cyano-7-deazaguanine (preQ₀) , which is synthesized from guanosine (B1672433) triphosphate (GTP).[6][7][10] The divergence in function is dictated by the enzymatic machinery that incorporates this precursor into either tRNA or DNA.

A family of enzymes known as tRNA-guanine transglycosylases (TGTs) is responsible for inserting the this compound precursor into tRNA.[10][11][12] In contrast, a homologous group of enzymes, exemplified by DpdA in the Dpd R-M system , catalyzes the insertion of the precursor into DNA.[7][8]

dot

cluster_0 Shared Precursor Biosynthesis cluster_1 tRNA Modification Pathway cluster_2 DNA Modification Pathway GTP GTP preQ0 7-cyano-7-deazaguanine (preQ₀) GTP->preQ0 Multiple Enzymatic Steps tRNA tRNA preQ0->tRNA DNA DNA preQ0->DNA modified_tRNA Modified tRNA (Queuosine/Archaeosine) tRNA->modified_tRNA tRNA-Guanine Transglycosylase (TGT) modified_DNA Modified DNA (dPreQ₀/dADG) DNA->modified_DNA DNA-Guanine Transglycosylase (e.g., DpdA)

Caption: Biosynthesis of this compound modifications in tRNA and DNA.

Quantitative Functional Comparison

The following tables summarize the quantitative effects of this compound modifications in tRNA and DNA based on available experimental data.

Table 1: Impact of Queuosine (Q) on Translation in tRNA

MetricOrganism/SystemObservationReference
Ribosome OccupancyMus musculusAbsence of Q leads to increased ribosome density (slower translation) at queuosine-decoded codons (Asp, Tyr, His, Asn).[3]
Codon Translation SpeedSchizosaccharomyces pombeQ modification enhances the translational speed of C-ending codons for Asp and His, and decreases the speed for U-ending codons for Asn and Tyr.[13]
Sense Codon Reassignment EfficiencyE. coliRemoval of queuosine resulted in a 1.6-fold decrease in the reassignment of the aspartic acid GAU codon by an orthogonal tRNA.[14]

Table 2: Protective Effect of this compound Modification in DNA

MetricOrganism/SystemObservationReference
Restriction Enzyme ResistanceEscherichia phage CAjanGenetic studies show that 2'-deoxy-7-deazaguanine modifications protect phage DNA from host restriction enzymes.[8][9]
Restriction Enzyme InhibitionIn vitroDNA modified with 7-deaza-dGTP inhibits cleavage by various restriction enzymes.[4][15]
Modification FrequencyPhage phiSM2'-deoxynucleoside form of preQ1 (dPreQ1) was detected at a rate of 3790 modifications per 10^6 nucleotides.[16]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound modifications. Below are summaries of key experimental protocols.

Analysis of Queuosine Modification in tRNA

Method: Periodate-Dependent Analysis of Queuosine and Sulfur Modification Sequencing (PAQS-seq) [1][2][17]

This high-throughput sequencing method allows for the single-base resolution profiling of queuosine modification in tRNAs.

  • Periodate Treatment: Total RNA is treated with sodium periodate, which specifically oxidizes the cyclopentenediol moiety of queuosine.

  • Library Preparation: The treated RNA is then used for next-generation sequencing library preparation. The oxidation of queuosine leads to specific deletion signatures in the resulting sequencing data.

  • Data Analysis: The sequencing reads are aligned to a reference transcriptome, and the deletion frequency at the wobble position of target tRNAs is quantified to determine the level of queuosine modification.

dot

start Total RNA periodate Periodate Treatment start->periodate library_prep NGS Library Preparation periodate->library_prep sequencing Sequencing library_prep->sequencing analysis Data Analysis (Deletion Signatures) sequencing->analysis

Caption: Workflow for PAQS-seq analysis of queuosine in tRNA.

In Vitro DNA Restriction Protection Assay

Method: Agarose (B213101) Gel Electrophoresis-Based Restriction Digest [18][19]

This classic method is used to assess the protective effect of this compound modifications in DNA against restriction enzyme cleavage.

  • DNA Preparation: Prepare two DNA substrates: one with the this compound modification and an unmodified control.

  • Restriction Digest: Incubate both DNA substrates with a specific restriction enzyme under optimal conditions (buffer, temperature).

  • Agarose Gel Electrophoresis: The digested DNA samples are loaded onto an agarose gel and separated by size via electrophoresis.

  • Analysis: The gel is stained with a DNA-binding dye and visualized. Unmodified DNA will be cleaved into smaller fragments, while protected modified DNA will remain largely intact or show a different fragmentation pattern.

dot

cluster_0 Modified DNA cluster_1 Unmodified DNA (Control) mod_dna This compound Modified DNA mod_digest Incubate with Restriction Enzyme mod_dna->mod_digest mod_result Resistant to Cleavage (Intact DNA) mod_digest->mod_result analysis Agarose Gel Electrophoresis Analysis mod_result->analysis unmod_dna Unmodified DNA unmod_digest Incubate with Restriction Enzyme unmod_dna->unmod_digest unmod_result Cleaved DNA Fragments unmod_digest->unmod_result unmod_result->analysis

Caption: Experimental workflow for DNA restriction protection assay.

Conclusion and Future Directions

The dual functionality of this compound in tRNA and DNA underscores the remarkable versatility of nucleic acid modifications in cellular processes. While its role in tRNA is geared towards the precision of gene expression, its presence in DNA highlights its importance in genomic defense and evolution. For researchers and drug development professionals, understanding these distinct functions opens avenues for novel therapeutic strategies. For instance, targeting the TGT enzyme in pathogenic bacteria could disrupt protein synthesis and virulence. Conversely, harnessing the protective properties of this compound-modified DNA could lead to the development of novel gene delivery vectors or tools for molecular biology that are resistant to nuclease degradation. Further research into the specific enzymes involved in these pathways and the full extent of their functional impact will undoubtedly continue to illuminate the complex and elegant world of nucleic acid biology.

References

7-Deazaguanine DNA Modification: A Key Strategy for Phage Evasion of Host Defenses

Author: BenchChem Technical Support Team. Date: December 2025

An In Vivo Validation and Comparative Analysis

In the perpetual evolutionary arms race between bacteriophages and their bacterial hosts, phages have developed a sophisticated arsenal (B13267) of strategies to overcome host defense mechanisms. One of the most effective is the modification of their own DNA to render it unrecognizable to the host's restriction-modification (R-M) systems. A prime example of this is the incorporation of 7-deazaguanine derivatives into the phage genome. This guide provides an objective comparison of the infectivity of phages with and without this modification, supported by experimental data, and details the methodologies used for in vivo validation.

The Role of this compound in Phage Infectivity

This compound and its derivatives are modified nucleobases that differ from guanine (B1146940) by the substitution of a carbon atom for the nitrogen at position 7 of the purine (B94841) ring.[1] This seemingly subtle change has profound implications for phage survival, as it protects the phage DNA from cleavage by a wide range of host restriction enzymes.[2][3] Phages encode a suite of enzymes to synthesize these modified bases and incorporate them into their DNA post-replication.[4][5] The primary function of this modification is to ensure successful replication and propagation within a hostile bacterial host environment.[1][6][7][8]

Comparative Analysis of Phage Infectivity

The most direct way to validate the in vivo role of this compound is to compare the infectivity of a phage strain that possesses this modification with a mutant strain that lacks it. The study of Escherichia phage CAjan provides a compelling case.[2][3]

Table 1: Comparison of Wild-Type and Mutant Escherichia phage CAjan

FeatureWild-Type Phage CAjanΔdpdA Mutant Phage CAjan
DNA Modification Contains 7-cyano-7-deazaguanine (dPreQ₀)[9]Lacks this compound modifications[2]
Key Gene Status Functional dpdA geneInactivated dpdA gene[2]
Susceptibility to Restriction Enzymes ResistantSusceptible[2]
Infectivity on Restricting Host HighSignificantly Reduced

The dpdA gene encodes a transglycosylase essential for incorporating the this compound precursor into the DNA.[2][10] By creating a knockout mutant for this gene, researchers were able to demonstrate conclusively that the this compound modification is directly responsible for the phage's ability to evade host restriction systems.

Experimental Data and Methodologies

The in vivo validation of this compound's role in phage infectivity relies on a combination of genetic engineering, analytical chemistry, and microbiological assays.

Key Experiments and Quantitative Data

1. Detection of DNA Modification via Mass Spectrometry:

Liquid chromatography-coupled triple quadrupole mass spectrometry (LC-MS/MS) is used to analyze the nucleoside composition of phage DNA. This technique can accurately identify and quantify the presence of modified bases.

Table 2: Nucleoside Composition of Phage DNA

Phage StrainModified Base DetectedPercentage of Guanine Substituted
Escherichia phage 9g2'-deoxyarchaeaosine (dG+)~27%[2]
Escherichia phage CAjan (Wild-Type)2'-deoxy-7-cyano-7-deazaguanine (dPreQ₀)~32%[11]
Halovirus HVTV-12'-deoxy-7-aminomethyl-7-deazaguanine (dPreQ₁)~30%[11]
Campylobacter phage CP2207-amido-7-deazaguanine (ADG)100%[11]
Escherichia phage CAjan (ΔdpdA)None0%[2]

2. In Vitro Restriction Enzyme Digestion Assays:

To directly test the protective effect of the modification, purified phage DNA is incubated with various restriction enzymes. The resulting DNA fragments are then visualized using gel electrophoresis.

Table 3: Results of In Vitro Restriction Enzyme Digestion

Restriction EnzymeWild-Type CAjan DNAΔdpdA Mutant CAjan DNA
EcoRINot CleavedCleaved
HindIIINot CleavedCleaved
BamHINot CleavedCleaved

This table represents expected outcomes based on the literature.[2][12]

Detailed Experimental Protocols

1. Generation of a dpdA Knockout Mutant Phage:

  • Method: CRISPR-Cas9 genome editing is a commonly used technique.[2]

  • Protocol:

    • Design a guide RNA (gRNA) targeting the dpdA gene in the phage genome.

    • Clone the gRNA into a Cas9-expressing plasmid.

    • Introduce the plasmid into the host bacteria.

    • Infect the engineered host with the wild-type phage.

    • Screen the resulting phage progeny for the desired mutation by PCR and DNA sequencing.

2. Analysis of DNA Modification by LC-MS/MS:

  • Protocol:

    • Purify phage particles and extract genomic DNA.

    • Digest the DNA into individual nucleosides using a cocktail of enzymes (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

    • Separate the nucleosides using liquid chromatography.

    • Detect and quantify the nucleosides using a mass spectrometer.

3. In Vitro Restriction Enzyme Digestion:

  • Protocol:

    • Incubate a fixed amount of purified phage DNA with a specific restriction enzyme and its corresponding buffer at the optimal temperature for 1-2 hours.

    • As a control, incubate the same amount of DNA under the same conditions without the enzyme.

    • Analyze the digestion products by agarose (B213101) gel electrophoresis.

    • Visualize the DNA fragments under UV light after staining with an intercalating dye (e.g., ethidium (B1194527) bromide).

Visualizing the Pathways and Workflows

To better understand the molecular processes and experimental logic, the following diagrams illustrate the biosynthesis of this compound and the workflow for validating its function.

Biosynthesis_of_7_Deazaguanine cluster_synthesis Biosynthesis Pathway cluster_incorporation Incorporation into DNA GTP GTP preQ0 preQ₀ (7-cyano-7-deazaguanine) GTP->preQ0 FolE, QueD, QueE, QueC preQ1 preQ₁ (7-aminomethyl-7-deazaguanine) preQ0->preQ1 QueF dG_plus dG⁺ (Archaeosine) preQ0->dG_plus arcTGT, ArcS/Gat-QueC/QueF-L DNA_modified Modified Phage DNA preQ0->DNA_modified DNA_unmodified Phage DNA (with Guanine) DNA_unmodified->DNA_modified DpdA (Transglycosylase)

Caption: Biosynthesis pathway of this compound derivatives and their incorporation into phage DNA.

Experimental_Workflow WT_phage Wild-Type Phage CRISPR CRISPR-Cas9 Mutagenesis WT_phage->CRISPR DNA_extraction1 DNA Extraction WT_phage->DNA_extraction1 EOP_assay Efficiency of Plating Assay WT_phage->EOP_assay Mutant_phage ΔdpdA Mutant Phage DNA_extraction2 DNA Extraction Mutant_phage->DNA_extraction2 Mutant_phage->EOP_assay CRISPR->Mutant_phage LCMS LC-MS/MS Analysis DNA_extraction1->LCMS Restriction_digest Restriction Enzyme Digestion DNA_extraction1->Restriction_digest DNA_extraction2->LCMS DNA_extraction2->Restriction_digest Result1 Modification Present LCMS->Result1 Result2 Modification Absent LCMS->Result2 Result3 DNA Protected Restriction_digest->Result3 Result4 DNA Cleaved Restriction_digest->Result4 Result5 High Infectivity on Restricting Host EOP_assay->Result5 Result6 Low Infectivity on Restricting Host EOP_assay->Result6

Caption: Experimental workflow for the in vivo validation of this compound's role in phage infectivity.

Conclusion

The in vivo validation through genetic and analytical methods provides unequivocal evidence for the crucial role of this compound modification in phage infectivity, particularly in the context of overcoming host restriction-modification systems. This DNA modification serves as a powerful anti-defense mechanism, allowing phages to successfully propagate in a wide range of bacterial hosts. The study of these systems not only enhances our fundamental understanding of virology and microbial evolution but also opens avenues for the development of novel phage-based therapeutics and biotechnological tools.

References

Unveiling the Structural Nuances: A Comparative Guide to DNA Containing 7-Deazaguanine versus Canonical DNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant structural alterations in modified DNA is paramount. This guide provides a comprehensive comparison of DNA incorporating the guanine (B1146940) analog, 7-deazaguanine, with its canonical counterpart. By examining thermodynamic stability, helical parameters, and the methodologies used for their characterization, this document serves as a vital resource for those investigating DNA-protein interactions, developing novel therapeutics, and probing the intricacies of DNA structure.

The substitution of the nitrogen atom at the 7th position of the purine (B94841) ring with a carbon atom, creating this compound, fundamentally alters the chemical landscape of the DNA major groove. This modification eliminates a key hydrogen bond acceptor, influencing the molecule's interaction with proteins and altering its intrinsic structural properties. While it is generally understood to maintain Watson-Crick base pairing with cytosine, detailed analyses reveal noteworthy effects on DNA stability and conformation.[1]

Thermodynamic Stability: A Quantitative Look

The incorporation of this compound into a DNA duplex generally leads to a decrease in thermal stability, as evidenced by a lower melting temperature (Tm). This destabilization is attributed to altered stacking interactions and changes in the hydration and cation organization within the major groove.[1]

Oligonucleotide Sequence (Modified base in bold)ModificationMelting Temperature (Tm) of Modified DNA (°C)Melting Temperature (Tm) of Canonical DNA (°C)Change in Tm (ΔTm) (°C)Strand Concentration (µM)Salt Concentration (mM NaCl)Reference
d(CGCGAATTCG CG)Single G to 7-deaza-G50.057.7-7.710100[1]
d(CGCGAATTG GCG)₂Single G to 7-deaza-G53.259.1-5.94100[1]

Structural Parameters: Insights from High-Resolution Techniques

High-resolution structural studies, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, have provided detailed insights into the conformational changes induced by this compound. A significant observation is the alteration of the major groove's electrostatic potential and, in some contexts, a widening of the minor groove.

ParameterDNA with this compoundCanonical DNAMethodReference
Minor Groove Width ~4 Å wider in a 7-deazaadenine modified dodecamerStandard B-form DNA widthX-ray Crystallography[1]
Major Groove Altered electrostatic potential due to N7 to C-H substitutionStandard B-form DNAX-ray Crystallography[2]
Base Pairing Maintains Watson-Crick pairing with cytosineStandard Watson-Crick pairingX-ray Crystallography[2]

Experimental Methodologies

The characterization of DNA containing this compound relies on a suite of biophysical techniques. Below are detailed protocols for the key experiments cited in this guide.

UV Thermal Melting (Tm) Analysis

This method determines the thermal stability of a DNA duplex by monitoring the change in UV absorbance at 260 nm as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the DNA is in a single-stranded state.

Protocol:

  • Sample Preparation: Dissolve the synthetic DNA oligonucleotides (both canonical and this compound modified) in a buffer solution, for example, containing 20 mM KH₂PO₄ (pH 7.5), 100 mM NaCl, and 0.1 mM EDTA.[1] Determine the concentration of each strand by measuring the absorbance at 260 nm at a high temperature (e.g., 80°C) where the DNA is single-stranded.[1] Prepare samples with a final strand concentration of typically 4-10 µM.[1]

  • Annealing: To ensure proper duplex formation, heat the samples to a temperature above the expected Tm (e.g., 90°C) for a few minutes and then allow them to cool slowly to room temperature.

  • Data Acquisition: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.[1] Place the annealed samples in quartz cuvettes. Set the instrument to monitor the absorbance at 260 nm while increasing the temperature at a controlled rate, typically 0.5°C to 1°C per minute, from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C).[3][4]

  • Data Analysis: The melting temperature (Tm) is determined from the first derivative of the melting curve, where the peak corresponds to the Tm. The change in Tm (ΔTm) is calculated by subtracting the Tm of the canonical DNA from the Tm of the modified DNA.

X-ray Crystallography

This technique provides high-resolution, three-dimensional structural information of molecules in a crystalline state.

Protocol:

  • Crystallization: The most challenging step is to obtain high-quality crystals of the DNA duplex. This is typically achieved through vapor diffusion methods (hanging drop or sitting drop). A solution of the purified DNA is mixed with a precipitant solution and allowed to equilibrate, leading to the slow growth of crystals.

  • Data Collection: A suitable crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam.[5] The crystal diffracts the X-rays, producing a unique diffraction pattern that is recorded on a detector.[6]

  • Structure Determination: The diffraction pattern contains information about the electron density within the crystal. By analyzing the positions and intensities of the diffracted spots, and solving the "phase problem," a three-dimensional electron density map can be generated.

  • Model Building and Refinement: An atomic model of the DNA is built into the electron density map and refined using computational methods to best fit the experimental data. This results in a detailed atomic-level structure of the DNA molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides structural and dynamic information about molecules in solution, which is a more native-like environment compared to a crystal.

Protocol:

  • Sample Preparation: Prepare a highly concentrated and pure sample of the DNA duplex (typically in the mM range) in an appropriate buffer. For certain experiments, isotopic labeling (e.g., with ¹³C and ¹⁵N) of the DNA may be necessary.[7]

  • Data Acquisition: The sample is placed in a strong magnetic field, and various radiofrequency pulses are applied to excite the atomic nuclei. The resulting signals are detected and recorded. A suite of NMR experiments, such as COSY, TOCSY, and NOESY, are performed to obtain through-bond and through-space correlations between different protons in the DNA.[7]

  • Resonance Assignment: The first step in data analysis is to assign each NMR signal to a specific proton in the DNA sequence.

  • Structural Restraints and Calculation: The NOESY experiment provides information about the distances between protons that are close in space. These distance restraints, along with other parameters like dihedral angles derived from coupling constants, are used as input for computational algorithms to calculate a family of three-dimensional structures that are consistent with the experimental data.

Visualizing the Impact of this compound

To better understand the structural consequences and the experimental approaches used, the following diagrams illustrate key concepts.

Structural difference in the major groove. cluster_canonical Canonical DNA cluster_7deaza This compound DNA Canonical_G Guanine (G) N7 Atom Canonical_C Cytosine (C) Canonical_G->Canonical_C Watson-Crick H-Bonds Major_Groove_Canonical Major Groove (H-bond acceptor at N7) Canonical_G->Major_Groove_Canonical Deaza_G This compound (7dG) C7-H Group Deaza_C Cytosine (C) Deaza_G->Deaza_C Watson-Crick H-Bonds Major_Groove_Deaza Major Groove (H-bond acceptor removed) Deaza_G->Major_Groove_Deaza

Caption: A diagram illustrating the key structural difference between canonical guanine and this compound within the DNA major groove.

A typical experimental workflow. cluster_synthesis Sample Preparation cluster_analysis Biophysical Analysis cluster_interpretation Data Interpretation Oligo_Synth Oligonucleotide Synthesis (Canonical & 7dG-modified) Purification Purification & Quantification Oligo_Synth->Purification Annealing Duplex Annealing Purification->Annealing Tm_Analysis UV Thermal Melting (Tm) - Stability Assessment Annealing->Tm_Analysis NMR NMR Spectroscopy - Solution Structure & Dynamics Annealing->NMR Xray X-ray Crystallography - High-Resolution Structure Annealing->Xray Data_Processing Data Processing & Analysis Tm_Analysis->Data_Processing NMR->Data_Processing Xray->Data_Processing Structural_Modeling Structural Modeling Data_Processing->Structural_Modeling Comparison Comparative Analysis Structural_Modeling->Comparison

Caption: A flowchart outlining the typical experimental workflow for the structural comparison of canonical and modified DNA.

References

A Comparative Guide to 7-Deazaguanine and Other Fluorescent Nucleoside Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent nucleoside analog is critical for elucidating the structure, dynamics, and function of nucleic acids. This guide provides a side-by-side comparison of 7-deazaguanine analogs and other commonly used fluorescent nucleobases, supported by experimental data and detailed protocols to aid in your research endeavors.

Fluorescent nucleoside analogs are indispensable tools in molecular biology, offering insights into DNA and RNA metabolism, protein-nucleic acid interactions, and the development of diagnostic and therapeutic agents.[1][2] Among these, this compound stands out due to its structural similarity to guanine, which often results in minimal perturbation of the nucleic acid structure.[3][4] This comparison focuses on the photophysical properties and enzymatic incorporation of this compound derivatives alongside other key analogs such as 2-aminopurine (B61359), thieno[3,4-d]pyrimidine (B1628787) derivatives, and pteridine (B1203161) analogs.

Comparative Photophysical Properties

The utility of a fluorescent nucleoside analog is largely determined by its photophysical characteristics, including its absorption and emission spectra, quantum yield (Φ), fluorescence lifetime (τ), and Stokes shift. A high quantum yield and a long fluorescence lifetime are desirable for sensitive detection, while a large Stokes shift is advantageous for minimizing background interference. The following table summarizes the key photophysical properties of selected fluorescent nucleoside analogs.

Nucleoside AnalogExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)Stokes Shift (nm)Reference(s)
This compound Derivatives
8-Aryl-7-deazaguanine~350~430-5000.2 - 0.6Not widely reported>80[5]
2-Aminopurine (2AP) ~303-310~3700.66 - 0.68 (in water)10.6 - 11.8 (in water)~60-70[1][6][7]
Thieno[3,4-d]pyrimidine Analogs
thU3034090.4111.5106[8]
thdT3044200.6416116[8]
Pteridine Analogs
3-Methylisoxanthopterin (3-MI)~350~4300.880.87 - 6.54 (biexponential)~80[9][10][11]
6-Methylisoxanthopterin (6-MI)~350~430>0.150.87 - 6.54 (biexponential)~80[9][10]

Experimental Protocols

Accurate characterization of fluorescent nucleoside analogs is paramount. Below are detailed methodologies for key experiments.

Measurement of Fluorescence Quantum Yield (Φ)

The absolute fluorescence quantum yield can be determined using an integrating sphere, which captures all emitted light from the sample.[12][13][14]

Materials:

  • Spectrophotometer with an integrating sphere detector

  • Cuvettes (10 mm path length)

  • Solvent (e.g., ultrapure water, buffer)

  • Fluorophore solution of known absorbance

Protocol:

  • Sample Preparation: Prepare a dilute solution of the fluorescent nucleoside analog in the desired solvent with an absorbance of < 0.1 at the excitation wavelength to minimize inner filter effects.

  • Blank Measurement: Record the spectrum of the solvent alone inside the integrating sphere to account for background signals.

  • Sample Measurement (Inside Sphere): Place the cuvette containing the sample inside the integrating sphere and measure the spectrum. This will capture both scattered excitation light and emitted fluorescence.

  • Sample Measurement (Outside Sphere): Measure the absorbance of the sample in a standard spectrophotometer setup (cuvette outside the integrating sphere).

  • Calculation: The quantum yield is calculated by comparing the integrated fluorescence intensity to the amount of light absorbed by the sample, corrected for the system's spectral response. The instrument's software typically performs this calculation based on the measurements taken.

Determination of Fluorescence Lifetime (τ)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.[15][16][17]

Materials:

  • TCSPC system with a pulsed light source (e.g., picosecond laser diode)

  • Photomultiplier tube (PMT) or other sensitive photodetector

  • Sample solution in a cuvette

Protocol:

  • Instrument Response Function (IRF): Measure the instrument's response by recording the signal from a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.

  • Sample Measurement: Excite the sample with the pulsed light source and collect the emitted photons. The TCSPC electronics measure the time delay between the excitation pulse and the detection of each photon.

  • Data Analysis: A histogram of these time delays is generated, representing the fluorescence decay profile. This decay curve is then fitted to an exponential or multi-exponential function, deconvoluted from the IRF, to determine the fluorescence lifetime(s).

Enzymatic Incorporation of Modified Nucleotides

The ability of a fluorescent nucleoside analog to be incorporated into DNA or RNA by polymerases is crucial for its use in biological studies.[2][18][19]

Materials:

  • DNA or RNA polymerase and corresponding reaction buffer

  • Primer and template nucleic acid strands

  • Natural deoxynucleoside triphosphates (dNTPs) or nucleoside triphosphates (NTPs)

  • The triphosphate form of the fluorescent nucleoside analog

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • Phosphorimager or fluorescence scanner

Protocol:

  • Reaction Setup: Assemble the primer extension reaction by combining the annealed primer-template duplex, DNA or RNA polymerase, reaction buffer, a mixture of the three natural (d)NTPs, and the fluorescently modified (d)NTP.

  • Incubation: Incubate the reaction at the optimal temperature for the polymerase for a set period (e.g., 30-60 minutes).

  • Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA in formamide).

  • Analysis: Denature the products and separate them by size using denaturing PAGE.

  • Visualization: Visualize the incorporated fluorescent analog in the extended primer using a fluorescence scanner. If the primer is radiolabeled, a phosphorimager can be used to detect the extended product, confirming incorporation.

Visualizing Key Concepts and Workflows

To further clarify the relationships and processes involved in working with fluorescent nucleoside analogs, the following diagrams have been generated.

G Classification of Fluorescent Nucleoside Analogs cluster_main cluster_isomorphic Isomorphic cluster_expanded Expanded A Fluorescent Nucleoside Analogs (FNAs) B Minimal Structural Perturbation A->B E Additional Aromatic Rings A->E C This compound B->C D 2-Aminopurine B->D F Thieno[3,4-d]pyrimidine Analogs E->F G Pteridine Analogs E->G

Figure 1. Classification of fluorescent nucleoside analogs based on structural similarity to natural nucleosides.

G Experimental Workflow for Characterizing Fluorescent Nucleoside Analogs cluster_workflow A Synthesis of Fluorescent Nucleoside Analog B Photophysical Characterization A->B E Enzymatic Incorporation Studies A->E C Quantum Yield Measurement B->C D Fluorescence Lifetime Measurement B->D F Primer Extension Assay E->F G Application in Biological System F->G

Figure 2. A general experimental workflow for the characterization and application of a novel fluorescent nucleoside analog.

References

Control Experiments for Studying 7-Deazaguanine Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of control experiments essential for accurately studying the biological effects of 7-deazaguanine and its derivatives. Proper experimental design, including the use of appropriate negative and positive controls, is paramount for elucidating the specific roles of these modified nucleosides in cellular processes such as translation and in the context of host-pathogen interactions.

Understanding the Role of this compound

This compound is a modified purine (B94841) base that, once incorporated into tRNA or DNA, can significantly impact biological functions. One of its most well-studied derivatives is queuosine (B110006) (Q), found in the anticodon of certain tRNAs, where it influences the speed and fidelity of protein synthesis.[1][2] In bacteriophages, this compound derivatives in genomic DNA serve as a protective mechanism against the host's restriction enzyme systems.[3][4][5][6] Given these diverse roles, carefully designed control experiments are crucial to attribute observed effects specifically to the presence or absence of this compound modifications.

Control Strategies for In Vivo Studies

A primary strategy for in vivo studies involves the use of genetic knockouts of enzymes essential for the this compound biosynthesis pathway.

Negative Controls:

  • Gene Knockout Strains: Strains with deletions in genes encoding for enzymes in the queuosine biosynthesis pathway serve as excellent negative controls. Commonly targeted genes include:

    • queC: Catalyzes an early step in the pathway.[1]

    • tgt: Encodes tRNA-guanine transglycosylase, the enzyme that inserts the pre-queuosine base into tRNA.[2] These knockout strains lack the this compound modification, allowing for a direct comparison with the wild-type strain to assess the modification's impact on a particular phenotype.

Positive Controls:

  • Wild-Type Strains: The corresponding isogenic wild-type strain, which possesses a functional this compound biosynthesis pathway, is the ideal positive control.

  • Complemented Knockout Strains: To ensure that the observed phenotype in a knockout is solely due to the absence of the target gene, a rescue experiment can be performed. This involves reintroducing a functional copy of the knocked-out gene into the mutant strain. Restoration of the wild-type phenotype confirms the specificity of the gene's function.

Experimental Workflow: Gene Knockout and Phenotypic Analysis

cluster_knockout Gene Knockout Generation cluster_phenotype Phenotypic Analysis cluster_rescue Rescue Experiment WT Wild-Type Strain (e.g., E. coli K-12) P1 P1 Transduction WT->P1 Phenotype Measure Phenotype (e.g., Translation Efficiency, Stress Resistance) WT->Phenotype KO_construct Knockout Construct (e.g., ΔqueC::kan) KO_construct->P1 KO_strain Knockout Strain (e.g., ΔqueC) P1->KO_strain KO_strain->Phenotype Transformation Transformation KO_strain->Transformation WT_pheno Wild-Type Phenotype Phenotype->WT_pheno KO_pheno Knockout Phenotype Phenotype->KO_pheno Rescued_pheno Restored Phenotype Phenotype->Rescued_pheno Rescue_plasmid Plasmid with Functional Gene (e.g., pBAD-queC) Rescue_plasmid->Transformation Rescued_strain Complemented Strain Transformation->Rescued_strain Rescued_strain->Phenotype

Caption: Workflow for generating and validating a gene knockout to study the effects of this compound.

Comparative Analysis of Translation Efficiency

The presence of queuosine in the anticodon of tRNAs for asparagine, aspartic acid, histidine, and tyrosine is known to enhance translational accuracy and efficiency.[1] Control experiments are designed to quantify this effect.

Experimental Data: Sense Codon Reassignment
E. coli StrainRelevant GenotypeHis CAU Codon Reassignment Efficiency (%)
SB3930wild-type6.3 ± 0.4
SB3930/QueC-ΔqueC10.1 ± 0.7

Data adapted from a study on sense codon reassignment, where higher efficiency indicates a greater level of mistranslation in the absence of queuosine.[1]

Experimental Protocol: In Vitro Translation Assay

This protocol outlines a method to compare the translation of a specific mRNA template using tRNA with and without this compound modification.

  • Preparation of tRNA:

    • Positive Control: Isolate total tRNA from a wild-type E. coli strain.

    • Negative Control: Isolate total tRNA from a Δtgt or ΔqueCE. coli strain. Alternatively, unmodified tRNA can be generated by in vitro transcription.[7][8]

  • Preparation of In Vitro Translation System:

    • Use a commercially available or lab-prepared cell-free protein synthesis system (e.g., from E. coli).[9]

    • Ensure the system is depleted of endogenous tRNAs to allow for the specific activity of the exogenously added tRNA to be measured.

  • Translation Reaction:

    • Set up parallel reactions containing the in vitro translation system, a specific mRNA template (e.g., encoding a reporter protein like GFP), and either the positive control (modified) or negative control (unmodified) tRNA.

    • Incubate under optimal conditions for protein synthesis.

  • Analysis of Protein Product:

    • Quantify the amount of synthesized protein using methods such as fluorescence measurement (for reporter proteins), SDS-PAGE with autoradiography (if using radiolabeled amino acids), or Western blotting.

  • Data Interpretation:

    • Compare the protein yield from reactions with modified tRNA to those with unmodified tRNA. A higher yield with modified tRNA suggests that the this compound modification enhances translation efficiency.

Investigating the Protective Role of this compound in Phage DNA

This compound modifications in phage genomes can protect against host restriction enzymes. Control experiments are designed to test this protective effect.

Experimental Data: Phage Restriction Assay
Phage DNAModification StatusHost StrainRestriction EnzymeDigestion Result
Phage T45-hydroxymethylcytosine (control for hypermodification)E. coliVarious Type IIResistant to 94.3% of enzymes
Phage λUnmodifiedE. coliVarious Type IISusceptible to most enzymes
Phage with this compoundModifiedAppropriate hostSpecific restriction enzymeExpected to be resistant
Phage with this compoundUnmodified (from knockout host)Appropriate hostSpecific restriction enzymeExpected to be susceptible

Data for T4 and λ adapted from a study on modified phage DNA.[10] The results for this compound-modified phage are based on established principles of its protective role.[5][6]

Experimental Protocol: Phage Restriction Assay
  • Preparation of Phage Stocks:

    • Positive Control: Propagate the bacteriophage in its wild-type host to produce phage particles with modified DNA.

    • Negative Control: Propagate the bacteriophage in a host strain that is deficient in the this compound modification pathway (e.g., a ΔqueC mutant). This will result in phage particles with unmodified DNA.

  • DNA Extraction:

    • Isolate genomic DNA from both the positive and negative control phage stocks.

  • Restriction Enzyme Digestion:

    • Incubate the modified and unmodified phage DNA with one or more restriction enzymes that are known to be sensitive to this compound modification.

    • Include a control with no enzyme to visualize the intact genomic DNA.

  • Analysis of Digestion Products:

  • Data Interpretation:

    • Unmodified DNA should be cleaved by the restriction enzyme, resulting in a banding pattern on the gel.

    • Modified DNA should be protected from cleavage, resulting in a band corresponding to the intact, undigested genome.

Signaling Pathway: this compound Biosynthesis

GTP GTP FolE_QueD_QueE FolE, QueD, QueE GTP->FolE_QueD_QueE multiple steps preQ0 preQ₀ (7-cyano-7-deazaguanine) QueF QueF preQ0->QueF DpdA DpdA preQ0->DpdA preQ1 preQ₁ (7-aminomethyl-7-deazaguanine) TGT TGT preQ1->TGT tRNA_G tRNA with Guanine tRNA_G->TGT tRNA_preQ1 tRNA with preQ₁ QueA_QueG QueA, QueG/H tRNA_preQ1->QueA_QueG tRNA_Q tRNA with Queuosine (Q) DNA_G DNA with Guanine DNA_G->DpdA DNA_preQ0 DNA with preQ₀ QueC QueC FolE_QueD_QueE->QueC QueC->preQ0 QueF->preQ1 TGT->tRNA_preQ1 QueA_QueG->tRNA_Q DpdA->DNA_preQ0

Caption: Simplified biosynthesis pathway of queuosine in tRNA and this compound in DNA.

Detection and Quantification of this compound

Mass spectrometry is a powerful tool for the direct detection and quantification of this compound and its derivatives in nucleic acid samples.

Experimental Protocol: Mass Spectrometry Analysis
  • Nucleic Acid Isolation:

    • Extract total RNA or DNA from the wild-type (positive control) and knockout (negative control) strains.

  • Enzymatic Digestion:

    • Digest the purified nucleic acids into individual nucleosides using a cocktail of enzymes such as nuclease P1 and phosphodiesterase I, followed by alkaline phosphatase.

  • LC-MS/MS Analysis:

    • Separate the resulting nucleosides using liquid chromatography (LC).

    • Detect and quantify the nucleosides using tandem mass spectrometry (MS/MS). The mass spectrometer can be set to specifically detect the mass-to-charge ratio of this compound and its derivatives.

  • Data Analysis:

    • Compare the abundance of the modified nucleoside in the wild-type and knockout samples. The absence or significant reduction of the corresponding peak in the knockout sample confirms the identity of the modification and the effectiveness of the knockout.

This comprehensive approach, combining genetic manipulation with robust analytical techniques, will enable researchers to confidently ascertain the specific biological functions of this compound modifications.

References

Unmasking a Key DNA Modification: A Comparative Guide to Quantifying 7-Deazaguanine Levels in Diverse Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced landscape of DNA modifications is paramount. Among these, the 7-deazaguanine modifications, including 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ0) and 2'-deoxy-7-amido-7-deazaguanosine (dADG), are emerging as critical players in various biological processes, from viral immunity to cellular stress responses. This guide provides a comprehensive comparison of current methodologies for the quantitative analysis of this compound, supported by experimental data from different cell types, to aid in the selection of the most appropriate analytical approach.

The primary and most robust method for the accurate quantification of this compound modifications is liquid chromatography-mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the precise measurement of these modifications even at low abundances. Alternative methods, such as immunological assays, are also being explored, though they are less common for quantitative purposes.

Comparative Analysis of this compound Quantification Methods

The gold standard for quantifying this compound modifications is LC-MS/MS. This approach involves the enzymatic hydrolysis of DNA into individual nucleosides, followed by chromatographic separation and mass spectrometric detection. The use of isotopically labeled internal standards is crucial for accurate quantification.

MethodPrincipleAdvantagesDisadvantagesTypical Limit of Detection (LOD)
LC-MS/MS Separation of enzymatically digested nucleosides by liquid chromatography followed by detection and quantification using tandem mass spectrometry.High specificity and sensitivity; provides absolute quantification with appropriate standards; can multiplex and detect multiple modifications simultaneously.Requires specialized equipment and expertise; sample preparation can be extensive.0.1 to 1 fmol for modified 2'-deoxynucleosides.[1]
Immunological Assays (e.g., ELISA) Utilizes antibodies specific to this compound modifications for detection.Potentially high throughput; may not require extensive sample purification.Antibody availability and specificity can be limiting; often provides relative rather than absolute quantification; may be subject to cross-reactivity.Not well-established for quantitative purposes of this compound.

Quantitative Levels of this compound Modifications in Different Cell Types

The abundance of this compound modifications has been primarily investigated in bacterial and phage DNA, where they are involved in restriction-modification and anti-restriction systems.[1][2] Data in eukaryotic cells is still emerging. The following table summarizes reported quantitative data in various organisms.

Organism/Cell TypeModificationQuantity (modifications per 106 nucleotides)Reference
Salmonella enterica serovar MontevideodADG~1,600[3][4]
dPreQ0~10[3]
Klebsiella radiotoleransdADG~1,300[3]
dPreQ0~30[3]
pUC19 DNA (in vitro treatment with DpdABC)dADG7844 ± 456[1]
dPreQ031 ± 3[1]
Escherichia coli (expressing Vibrio phage VH7D system)dPreQ02765[5]
Phage DNA (various)dPreQ0, dADG, dPreQ1, mdPreQ1, fdPreQ1, dDG, dCDGHighly variable, up to 32% of guanines replaced in some phages.[2][2][5][6]

Experimental Protocols

A detailed understanding of the experimental workflow is crucial for reproducible and accurate quantification of this compound modifications.

Key Experimental Protocol: LC-MS/MS for this compound Quantification

This protocol outlines the key steps for the quantitative analysis of this compound derivatives in DNA.

1. DNA Isolation and Purification:

  • Isolate high-quality genomic DNA from the cell type of interest using standard protocols.

  • Ensure the removal of RNA by treating with RNase A.

  • Purify the DNA to remove proteins and other contaminants that could interfere with enzymatic digestion and LC-MS/MS analysis.

2. Enzymatic Hydrolysis of DNA:

  • Digest approximately 10 µg of purified DNA to single nucleosides.[5]

  • A common enzyme cocktail includes Benzonase, DNase I, calf intestine phosphatase, and phosphodiesterase I.[5]

  • The digestion is typically carried out in a buffer such as 10 mM Tris-HCl (pH 7.9) with 1 mM MgCl2 for 16 hours at ambient temperature.[5]

  • After digestion, remove the enzymes by passing the sample through a 10 kDa molecular weight cutoff filter.[5]

3. LC-MS/MS Analysis:

  • Analyze the resulting nucleoside mixture using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.[5]

  • Chromatographic Separation: Separate the nucleosides on a C18 reverse-phase column. A typical gradient elution involves a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).[5]

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).[5]

  • Quantification: Perform quantification in multiple reaction monitoring (MRM) mode.[1] Specific m/z transitions for each modified nucleoside and canonical deoxynucleosides are monitored.

    • dADG: 310.1 → 194.1, 310.1 → 177.1, 310.1 → 293.1[1]

    • dPreQ0: 292.1 → 176.1, 176.1 → 159.1, 176.1 → 52.1[1]

  • Calibration: Generate external calibration curves using synthetic standards of the modified and canonical 2'-deoxynucleosides to determine the absolute quantity of each nucleoside in the sample.[1][2]

Visualizing the Workflow and Biosynthetic Pathway

To better illustrate the processes involved, the following diagrams created using Graphviz depict the experimental workflow for LC-MS/MS analysis and the biosynthetic pathway of this compound derivatives.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture/Tissue dna_extraction DNA Extraction & Purification cell_culture->dna_extraction enzymatic_hydrolysis Enzymatic Hydrolysis to Nucleosides dna_extraction->enzymatic_hydrolysis lc_separation LC Separation enzymatic_hydrolysis->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for LC-MS/MS quantification of this compound.

biosynthesis_pathway GTP GTP Intermediate1 Intermediate GTP->Intermediate1 FolE, QueD, QueE CDG 7-carboxy-7-deazaguanine (CDG) Intermediate1->CDG ADG 7-amido-7-deazaguanine (ADG) CDG->ADG QueC (ATP) preQ0 7-cyano-7-deazaguanine (preQ0) ADG->preQ0 QueC (ATP) preQ1 7-aminomethyl-7-deazaguanine (preQ1) preQ0->preQ1 QueF Queuosine Queuosine (in tRNA) preQ0->Queuosine TGT (in tRNA) dPreQ0_DNA dPreQ0 (in DNA) preQ0->dPreQ0_DNA DpdA/B (in DNA) dADG_DNA dADG (in DNA) dPreQ0_DNA->dADG_DNA DpdC

Caption: Biosynthesis of this compound derivatives and their incorporation into DNA and tRNA.[1][4][7]

References

Comparative genomics of 7-deazaguanine modification systems across species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 7-deazaguanine DNA modification systems across various species, with a focus on their genomic organization, functional diversity, and the enzymatic pathways that govern them. This information is critical for researchers in microbiology, virology, and epigenetics, as well as for professionals in drug development targeting novel antimicrobial pathways.

Introduction to this compound Modifications

This compound derivatives are a class of modified nucleobases where the nitrogen at position 7 of the purine (B94841) ring is replaced by a carbon.[1] Initially discovered in transfer RNA (tRNA) as queuosine (B110006) (Q) and archaeosine (B114985) (G+), these modifications are now known to be present in the DNA of a diverse range of bacteria and bacteriophages.[1][2] The presence of these modifications in DNA is primarily associated with a defense mechanism against host restriction enzymes, functioning as a restriction-modification (R-M) system.[3][4]

The biosynthesis of this compound modifications represents a fascinating intersection of RNA and DNA metabolism, with the common precursor, 7-cyano-7-deazaguanine (preQ₀), being synthesized from guanosine (B1672433) triphosphate (GTP).[5][6] This guide will delve into the comparative genomics of the gene clusters responsible for these modifications, the diversity of the enzymes involved, and the varying levels of modification observed across different species.

Comparative Analysis of this compound Modification Systems

The primary system responsible for this compound modification in bacterial DNA is encoded by the dpd (deazapurine in DNA) gene cluster.[2][5] These clusters can be extensive, sometimes spanning up to 20 kb, and their genomic architecture varies significantly across species, often acquired through horizontal gene transfer.[2][7]

Diversity of this compound Derivatives in DNA

Several this compound derivatives have been identified in the DNA of bacteria and phages, each with a potentially distinct role in genome protection. The diversity of these modifications highlights the evolutionary arms race between viruses and their hosts.[3][8]

This compound DerivativeAbbreviationFound In (Example Species/Phage)Reference
2'-deoxy-7-cyano-7-deazaguanosinedPreQ₀Salmonella enterica serovar Montevideo, Escherichia phage CAjan[2][3]
2'-deoxy-7-amido-7-deazaguanosinedADGSalmonella enterica serovar Montevideo, Campylobacter phage CP220[2][3]
2'-deoxy-7-aminomethyl-7-deazaguanosinedPreQ₁Halovirus HVTV-1[3]
2'-deoxyarchaeosinedG+Enterobacteria phage 9g[3]
2'-deoxy-7-(methylamino)methyl-7-deazaguaninemdPreQ₁Cellulophaga phage phiSM[8]
2'-deoxy-7-(formylamino)methyl-7-deazaguaninefdPreQ₁Flavobacterium phage vB_FspM_immuto_2-6A[8]
2'-deoxy-7-deazaguaninedDGPhages[8]
2'-deoxy-7-carboxy-7-deazaguaninedCDGPhages[8]
The DpdA Transglycosylase Family: Key Players in DNA Modification

The insertion of this compound derivatives into DNA is catalyzed by a family of enzymes called DpdA, which are paralogs of the tRNA-guanine transglycosylase (TGT) enzymes.[9][10] Phylogenetic analysis has revealed several distinct subfamilies of DpdA, each with potential differences in substrate specificity and host range.[8][9]

DpdA SubfamilyKnown or Predicted FunctionExample Organism/PhageReference
bDpdAInserts preQ₀ into bacterial DNA, often in conjunction with DpdB.Salmonella enterica[8]
DpdA1Inserts preQ₀ into phage DNA.Enterobacteria phage 9g[8]
DpdA2Inserts preQ₀ into phage DNA.Vibrio phage VH7D[8]
DpdA3Allows for complete replacement of guanines with this compound derivatives.Phages[8][9]
DpdA4Specific to archaeal viruses.Archaeal viruses[8][9]
Quantitative Levels of this compound Modification

The extent of guanine (B1146940) replacement by this compound derivatives can vary dramatically, from a small fraction to complete substitution in some phage genomes.[5] This variability likely reflects different evolutionary pressures and functional requirements.

Organism/PhageThis compound DerivativeLevel of Modification (per 10³ nucleotides or % of G)Reference
Salmonella enterica serovar MontevideodPreQ₀ and dADG~1 in 10³ nucleotides[5]
Escherichia phage CAjandPreQ₀44 per 10³ nucleotides (WT), 3.5 per 10³ nucleotides (ΔqueC)[11]
Enterobacteria phage 9gdG+25% of Guanines[12]
Campylobacter phage CP220dADG100% of Guanines[12]
Halovirus HVTV-1dPreQ₁30% of Guanines[12]
Cellulophaga phage phiSMdPreQ₁3790 modifications per 10⁶ nucleotides (~1.1% of Gs)[13]

Experimental Protocols

Identification and Quantification of this compound Modifications by LC-MS/MS

This protocol outlines the general steps for the detection and quantification of this compound derivatives in DNA.

1. DNA Extraction and Purification:

  • Extract genomic DNA from the organism of interest using a standard phenol-chloroform extraction method or a commercial DNA extraction kit.

  • Treat the extracted DNA with RNase A to remove any contaminating RNA.

  • Purify the DNA using ethanol (B145695) precipitation or a suitable purification kit.

2. Enzymatic Hydrolysis of DNA to Nucleosides:

  • Digest the purified DNA to individual deoxynucleosides using a cocktail of enzymes. A typical digestion mixture includes DNase I, nuclease P1, and phosphodiesterase I, followed by treatment with alkaline phosphatase.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

  • Separate the resulting deoxynucleosides using reverse-phase liquid chromatography.

  • Detect and quantify the canonical and modified deoxynucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[5]

  • Use synthetic standards for each this compound derivative to create external calibration curves for accurate quantification.[5]

Bioinformatic Workflow for the Discovery of this compound Modification Systems

This workflow describes a computational approach to identify putative dpd gene clusters in genomic and metagenomic data.

1. Homology Search:

  • Use the protein sequence of a known DpdA enzyme as a query to perform a BLASTp or PSI-BLAST search against the target genome or database.[12]

2. Gene Neighborhood Analysis:

  • Analyze the genomic context of the identified DpdA homologs. Look for the presence of other genes typically found in dpd clusters, such as genes involved in preQ₀ biosynthesis (queC, queD, queE), and other DNA metabolism genes like helicases and nucleases.[1]

3. Phylogenetic Analysis:

  • Construct a phylogenetic tree of the identified DpdA homologs along with known DpdA subfamilies to classify the newly identified proteins.

4. Functional Annotation:

  • Use tools like HHpred to predict the function of other proteins within the putative gene cluster to further support its role in DNA modification.[12]

Visualizations

Biosynthetic Pathway of this compound Derivatives in DNA

Caption: Biosynthesis of this compound derivatives in DNA.

Bioinformatic Workflow for Identifying this compound Modification Systems

bioinformatic_workflow start Input: Genome/Metagenome Sequence blast Homology Search (BLASTp/PSI-BLAST) Query: Known DpdA sequence start->blast neighborhood Gene Neighborhood Analysis (Identify flanking genes: queC/D/E, helicases, etc.) blast->neighborhood phylogeny Phylogenetic Analysis (Classify DpdA subfamily) neighborhood->phylogeny annotation Functional Annotation (HHpred) (Predict function of other cluster genes) neighborhood->annotation output Output: Putative dpd Gene Cluster phylogeny->output annotation->output

Caption: Bioinformatic workflow for discovery.

Conclusion and Future Directions

The study of this compound modification systems is a rapidly evolving field that bridges our understanding of DNA and RNA metabolism, microbial defense systems, and the co-evolution of phages and their hosts. The comparative genomic approaches outlined in this guide provide a framework for identifying and characterizing these systems in new organisms. Future research will likely uncover an even greater diversity of this compound derivatives and their associated enzymatic pathways. A deeper understanding of the substrate specificity of different DpdA subfamilies and the precise biological roles of each modification will be crucial. For drug development professionals, these unique bacterial and phage-specific pathways present novel targets for the development of targeted antimicrobial agents.

References

Safety Operating Guide

Proper Disposal of 7-Deazaguanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 7-deazaguanine is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to its chemical properties and potential hazards, this compound must be managed as hazardous waste. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal.

Hazard Profile and Safety Precautions:

This compound is classified as harmful if swallowed, causes skin irritation, and may cause serious eye and respiratory irritation.[1] Before handling, it is essential to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of solid this compound should be performed in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[1][2]

Immediate Disposal Protocol

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[2][3]

Step 1: Waste Identification and Segregation

  • Waste Identification: All materials contaminated with this compound, including the pure compound, solutions, reaction mixtures, and contaminated labware (e.g., gloves, weigh boats, pipette tips), must be identified as hazardous waste.

  • Segregation: This waste stream must be segregated from other laboratory waste to prevent unintended chemical reactions. Store this compound waste separately from incompatible materials, such as strong oxidizing agents.[2]

Step 2: Containment

  • Solid Waste: Collect solid this compound waste in a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must have a secure, tight-fitting lid.

  • Liquid Waste: Solutions containing this compound should be collected in a leak-proof container. Ensure there is adequate headspace (approximately 10%) to allow for vapor expansion.

  • Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.

Step 3: Labeling

Accurate and clear labeling of waste containers is a regulatory requirement and is essential for safe handling and disposal. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • If in a solution, list all chemical components and their approximate concentrations.

  • The date when waste was first added to the container (accumulation start date).

  • The name and contact information of the responsible researcher or laboratory.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

  • The SAA should be a secure area away from general lab traffic, heat, and ignition sources.

  • Ensure secondary containment is used to capture any potential leaks.

Step 5: Arranging for Final Disposal

  • Once the waste container is full or has reached the institutional time limit for storage in an SAA, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

  • Follow all institutional procedures for requesting a hazardous waste pickup. Do not attempt to dispose of the chemical waste through any other means.

Step 6: Decontamination of Empty Containers

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water or another solvent in which this compound is soluble).

  • The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous liquid waste.

  • After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.

Quantitative Disposal Parameters

The following table summarizes general quantitative limits for hazardous waste accumulation, which are common in many research institutions. However, researchers must consult their specific institutional EHS guidelines for exact values.

ParameterGuideline ValueSource
Maximum Accumulation Volume in SAA55 gallonsInstitutional EHS Guidelines
Maximum Accumulation Time in LabVaries (Typically ≤ 1 year)Institutional EHS Guidelines
Limit for Sewer/Drain DisposalNot PermittedGeneral Laboratory Waste Policies[2][3]
Limit for Regular Trash DisposalNot PermittedGeneral Laboratory Waste Policies[2][3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 start Generate this compound Waste decision Solid, Liquid, or Contaminated Material? start->decision collect Collect in a Labeled, Compatible Hazardous Waste Container decision->collect Yes improper Improper Disposal: Do NOT Pour Down Drain or Place in Regular Trash decision->improper No (Error) segregate Segregate from Incompatible Wastes collect->segregate store Store in Designated Satellite Accumulation Area (SAA) segregate->store check_full Container Full or Time Limit Reached? store->check_full check_full->store No ehs_pickup Contact Environmental Health & Safety (EHS) for Pickup and Disposal check_full->ehs_pickup Yes end Waste Properly Disposed ehs_pickup->end

Caption: Decision workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 7-Deazaguanine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 7-Deazaguanine

This guide provides immediate and essential safety protocols for laboratory personnel, researchers, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and proper management of this chemical.

Chemical Safety Profile: this compound [1][2][3]

PropertyValueSource
Molecular Formula C6H6N4O[1][2]
Molecular Weight 150.14 g/mol [1][2]
Appearance Solid[3]
CAS Number 7355-55-7[1][2][3]
Storage Temperature 4°C, protect from light[3]

Hazard Identification and Precautionary Measures [1][2][3]

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is crucial to understand and mitigate the risks associated with this compound.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Harmful)GHS07WarningH302: Harmful if swallowed
Acute Toxicity, Dermal (Harmful)GHS07WarningH312: Harmful in contact with skin
Skin Corrosion/IrritationGHS07WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationGHS07WarningH319: Causes serious eye irritation
Acute Toxicity, Inhalation (Harmful)GHS07WarningH332: Harmful if inhaled
Specific Target Organ Toxicity (Single Exposure)GHS07WarningH335: May cause respiratory irritation
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound. The following equipment is mandatory to minimize exposure and ensure safety.

PPE CategoryItemSpecification
Hand Protection GlovesChemically resistant, non-latex gloves (e.g., nitrile) should be worn. Change gloves frequently, especially after contact with the chemical.[4][5][6]
Eye and Face Protection Safety Glasses/Goggles and Face ShieldUse safety goggles that provide a complete seal around the eyes. A face shield should be worn in situations with a high risk of splashing.[4]
Skin and Body Protection Laboratory Coat and Full-Length ClothingA buttoned lab coat must be worn over full-length pants and closed-toe shoes to prevent skin contact.[4][6]
Respiratory Protection RespiratorIn cases of poor ventilation or when handling fine powders that can become airborne, a suitable respirator is required.[4][6]

Operational Plan: Handling and Disposal

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure that all necessary PPE is correctly worn and that a chemical spill kit is readily accessible.[7]

  • Weighing and Transfer : Conduct all weighing and transferring of this compound powder within a certified chemical fume hood to control airborne particles.

  • Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate the work area.

  • Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[3][8]

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Segregation : Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Containerization : Use leak-proof, compatible plastic containers for waste collection.[9] For solid waste, double-bagging is recommended.[9]

  • Labeling : Label the waste container with "Hazardous Waste" and the specific chemical name, "this compound."

  • Disposal : Dispose of the hazardous waste through your institution's designated environmental health and safety office, following all local, state, and federal regulations.[8]

Emergency Protocol: Spill Response

In the event of a this compound spill, immediate and correct action is vital to contain the material and prevent exposure.

Spill Cleanup Workflow

Spill_Cleanup_Workflow cluster_Initial_Response Initial Response cluster_Cleanup_Procedure Cleanup Procedure cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Others & Supervisor Evacuate->Alert If necessary Assess Assess Spill Size Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE If minor spill Contain Contain Spill with Absorbent Material Don_PPE->Contain Wet_Powder Gently Wet Powder to Prevent Dust Contain->Wet_Powder Collect Collect Material with Scoop Wet_Powder->Collect Place_Waste Place in Hazardous Waste Bag Collect->Place_Waste Decontaminate Decontaminate Area Place_Waste->Decontaminate Dispose Seal & Label Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for a minor chemical spill response.

Step-by-Step Spill Cleanup Protocol
  • Evacuate and Alert : Immediately evacuate the spill area and alert nearby personnel and your supervisor.[10]

  • Assess the Spill : Determine the extent of the spill. For large spills, evacuate the laboratory and contact your institution's emergency response team. The following steps are for minor spills that can be handled by trained personnel.[11]

  • Don PPE : Put on all required personal protective equipment, including gloves, safety goggles, a face shield, and a lab coat.[7]

  • Contain the Spill : Create a dike around the spill using an inert absorbent material like vermiculite (B1170534) or sand to prevent it from spreading.[9][10]

  • Address Powder Spills : If the spill involves solid this compound, carefully wet the powder with a small amount of water to prevent it from becoming airborne before absorption.[7]

  • Absorb and Collect : Add absorbent material over the spill, working from the outside in.[9] Once absorbed, use a scoop or tongs to collect the material and any broken glass.[7][12]

  • Package Waste : Place all contaminated materials, including used PPE, into a labeled hazardous waste bag or container.[7][12] Double-bag the waste and seal it securely.[9]

  • Decontaminate the Area : Clean the spill area with a detergent and water solution, followed by a rinse with water.[7]

  • Final Disposal : Dispose of the sealed hazardous waste container according to your institution's procedures.

  • Report : Complete any necessary incident reports as required by your institution.[10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Deazaguanine
Reactant of Route 2
7-Deazaguanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.